molecular formula C5H14NO.Cl<br>C5H14ClNO B000764 Choline Chloride CAS No. 67-48-1

Choline Chloride

Cat. No.: B000764
CAS No.: 67-48-1
M. Wt: 139.62 g/mol
InChI Key: SGMZJAMFUVOLNK-UHFFFAOYSA-M
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Description

Choline chloride is a quaternary ammonium salt and an essential nutrient, supplied as a high-purity, white, hygroscopic crystalline solid for research and development applications . It is highly soluble in water and serves as a critical precursor for the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine, making it vital for studies in cell membrane integrity, nerve conduction, and lipid metabolism . Key Research Applications: Green Chemistry & Deep Eutectic Solvents (DES): this compound is a foundational hydrogen bond acceptor (HBA) for preparing Type III DESs . These biodegradable, non-toxic solvents are versatile media for various processes, including the extraction of bioactive compounds like dopamine from plant materials , the synthesis of hydrazones and other organic molecules , and the enhancement of drug solubility for pharmaceutical research . Biochemical & Nutritional Research: As an essential nutrient, it is used to investigate liver function, homocysteine metabolism, and neural development . Choline deficiency studies are critical for understanding associated pathologies such as non-alcoholic fatty liver disease and muscle damage . Plant Science: It functions as a plant growth regulator, improving plant shape, size, and yield in cereals, fruits, and vegetables by potentially enhancing the formation of abscisic acid (ABA) . Handling & Notice: Due to its hygroscopic nature, store in a cool, dry place. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
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InChI Key

SGMZJAMFUVOLNK-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)CCO.[Cl-]
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Molecular Formula

C5H14NO.Cl, C5H14ClNO
Record name CHOLINE CHLORIDE
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Related CAS

62-49-7 (Parent)
Record name Choline chloride [INN]
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DSSTOX Substance ID

DTXSID4020325
Record name 2-Hydroxy-N,N,N-trimethylethan-1-aminium chloride
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Molecular Weight

139.62 g/mol
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Physical Description

Choline chloride appears as white crystals. Practically neutral aqueous solution. (NTP, 1992), Dry Powder; Liquid, WHITE HYGROSCOPIC CRYSTALS., Colourless or white crystals, also in the form of white crystalline solid
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Solubility

Very soluble (NTP, 1992), Very sol in water and alcohol, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Color/Form

WHITE CRYSTALS, Deliquescent crystals

CAS No.

67-48-1
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Melting Point

577 to 581 °F (Decomposes) (NTP, 1992), 305 °C (decomposes), 305 °C
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Foundational & Exploratory

Choline Chloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline chloride, a quaternary ammonium salt, is a vital nutrient and a versatile chemical compound with a wide range of applications in pharmaceuticals, nutrition, and as a key component in the formation of Deep Eutectic Solvents (DESs). This technical guide provides an in-depth overview of the core chemical properties and structural features of this compound, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from various scientific sources to ensure accuracy and relevance for advanced research and development.

Chemical Structure and Properties

This compound consists of a choline cation, which is (2-hydroxyethyl)trimethylammonium, and a chloride anion. Its chemical formula is [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻. The presence of both a quaternary ammonium group and a hydroxyl group makes it a bifunctional compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and development work.

PropertyValueReferences
Molecular Formula C₅H₁₄ClNO[1]
Molecular Weight 139.62 g/mol [1]
Appearance White, hygroscopic crystalline solid[2]
Melting Point 302-305 °C (decomposes)[3]
Solubility in Water Very soluble (>650 g/L at 25 °C)[3]
Solubility in Ethanol Soluble[2]
Solubility in DMSO Soluble (~20 mg/mL)[4]
Solubility in DMF Soluble (~20 mg/mL)[4]
Solubility in Ether Insoluble[2]
Solubility in Benzene Insoluble[2]
Density 1.1 g/cm³[1]
pH of 10% aqueous solution 5-6[2]
Stability and Reactivity

This compound is a stable compound under standard conditions but exhibits certain instabilities. It is particularly sensitive to decomposition by ionizing radiation in the solid state, a process that is less pronounced in its disordered cubic phase at elevated temperatures.[2] The compound is incompatible with strong oxidizing agents and is unstable in alkaline solutions.[2][3] When heated, especially in the presence of other substances like carboxylic acids, it can undergo esterification.[5]

Crystal Structure

This compound is known to exist in at least two crystalline polymorphs, designated as the α and β forms.[6] The α form is notably sensitive to ionizing radiation.[6] The β form has a highly disordered face-centered cubic structure.[6][7] X-ray diffraction studies have been crucial in elucidating these structures. The Cambridge Crystallographic Data Centre (CCDC) contains the crystallographic information file (CIF) for this compound under the RefCode CHOCHL01.[8]

Experimental Protocols

This section details the methodologies for key experiments related to the characterization and synthesis of this compound.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of trimethylamine, hydrochloric acid, and ethylene oxide.[9][10] A common laboratory-scale synthesis involves the reaction of trimethylamine with 2-chloroethanol.[11]

Protocol for Laboratory Synthesis:

  • Reaction Setup: In a suitable reaction vessel, combine 2-chloroethanol and trimethylamine (either as a gas or a solution). The reaction can be carried out neat or in a suitable solvent.

  • Reaction Conditions: The reaction is exothermic and should be maintained at a temperature between 50°C and 80°C with continuous stirring for approximately 1.5 to 3 hours.[11] Performing the reaction under a pressure of 1-5 atm can enhance the reaction rate.[11]

  • Work-up: Upon completion, the product is typically a concentrated aqueous solution of this compound.

  • Purification: The crude product can be purified by recrystallization from hot absolute ethanol.[11]

Determination of Melting Point

The melting point of this compound, which is accompanied by decomposition, can be determined using standard laboratory apparatus.

Protocol using Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh a small amount of dried this compound into an aluminum DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample at a controlled rate, for example, 10 °C/min, under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. It's important to note that decomposition may be observed as a subsequent or overlapping event.[12][13] Fast scanning calorimetry can be employed to separate the melting and decomposition events.[14][15]

Determination of Solubility

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of this compound in various solvents.[16]

Protocol for Isothermal Shake-Flask Method:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the flask in a constant temperature water bath or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

  • Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as gravimetric analysis after solvent evaporation, or a spectroscopic or chromatographic technique.

pH Measurement

The pH of a this compound solution is a straightforward measurement.

Protocol for pH Measurement:

  • Solution Preparation: Prepare a 10% (w/v) aqueous solution of this compound by dissolving the appropriate amount of the solid in deionized water.

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Measurement: Immerse the calibrated pH electrode into the this compound solution and record the stable pH reading.[18]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for confirming the structure of this compound.

Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[19]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[19][20] Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should show characteristic peaks for the trimethylammonium protons, the methylene protons adjacent to the nitrogen, and the methylene protons adjacent to the hydroxyl group.

Infrared (IR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in this compound.

Protocol for FTIR:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a mull in Nujol.

  • Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The spectrum will exhibit characteristic absorption bands for the O-H stretch, C-H stretches, and the C-N stretch of the quaternary ammonium group.[21][22]

Visualizations

Chemical Structure of this compound

Caption: 2D structure of the choline cation and chloride anion.

Workflow for this compound Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_structural Structural Elucidation Synthesis Synthesis Purification Purification (Recrystallization) Synthesis->Purification MP Melting Point (DSC) Purification->MP Sol Solubility (Shake-Flask) Purification->Sol pH pH Measurement Purification->pH NMR NMR (1H, 13C) Purification->NMR FTIR FTIR Purification->FTIR XRD X-ray Diffraction Purification->XRD

References

Choline Chloride in Plant Biology: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline chloride, a quaternary ammonium salt, is increasingly recognized for its significant role in plant growth regulation and stress mitigation. While traditionally used as an animal feed supplement, its application in agriculture has demonstrated considerable benefits in enhancing crop yield and resilience. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its effects on plants. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

This compound's influence on plant physiology is multifaceted, primarily revolving around its roles in photosynthesis, stress response, and as a precursor for essential biomolecules.

Enhancement of Photosynthesis

This compound application has been shown to augment the photosynthetic capacity of plants. This is achieved through an increase in chlorophyll content, leading to more efficient light absorption and energy conversion. The enhanced photosynthetic activity results in greater biomass accumulation and improved crop yields.[1]

Regulation of Growth and Development

As a plant growth regulator, this compound influences various aspects of development. It promotes cell division and elongation, contributing to increased stem, leaf, and root growth. This leads to a more robust plant architecture, capable of enhanced nutrient and water uptake.

Enhancement of Stress Tolerance

A critical function of this compound is its ability to bolster plant resilience against abiotic stresses such as salinity, drought, and temperature extremes.[2] This is achieved through several interconnected mechanisms:

  • Osmotic Adjustment: Choline can be converted to glycine betaine, an effective osmoprotectant that helps maintain cellular water balance under osmotic stress.[3]

  • Antioxidant Defense System Activation: this compound treatment enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APX). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) generated during stress conditions, thereby protecting cellular components from oxidative damage.

  • Membrane Integrity: Choline is a precursor for the synthesis of phosphatidylcholine, a major component of plant cell membranes.[4] By promoting phosphatidylcholine synthesis, this compound helps maintain membrane integrity and function, which is often compromised under stress.[5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various physiological and biochemical parameters in plants, as reported in scientific literature.

Table 1: Effect of this compound on Physiological Parameters in Kentucky Bluegrass under Salt Stress

ParameterTreatmentDay 7Day 14Day 21
Chlorophyll Content (% increase) 1 mM this compound7.03-10.00
Relative Water Content (% increase) 1 mM this compound3.865.37-
Electrolyte Leakage (% decrease) 1 mM this compound9.629.37-

Table 2: Effect of this compound on Antioxidant Enzyme Activity in Wheat Seedlings under Salt Stress

EnzymeThis compound Concentration (mg·L⁻¹)Activity (U·g⁻¹ fresh tissue)% Increase vs. Control
APX 400Approx. 1.8Approx. 80%
SOD 400Approx. 250Approx. 67%
POD 400Approx. 1800Approx. 50%
CAT 400Approx. 4.5Approx. 125%
PPO 400Approx. 120Approx. 71%

Table 3: Effect of this compound on Gene Expression in the CDP-Choline Pathway in Kentucky Bluegrass under Salt Stress

GeneTreatmentFold Change vs. Control
CK1 1 mM this compound1.73
CCT1 1 mM this compound3.10
CEPT 1 mM this compound1.15

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves intricate signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for studying the effects of this compound.

CholineChloride This compound (Exogenous Application) CholineUptake Choline Uptake CholineChloride->CholineUptake CDP_Choline_Pathway CDP-Choline Pathway CholineUptake->CDP_Choline_Pathway GlycineBetaine Glycine Betaine Synthesis CholineUptake->GlycineBetaine ROS_Scavenging Activation of Antioxidant Enzymes (SOD, CAT, POD, APX) CholineUptake->ROS_Scavenging ABA_Signaling ABA Signaling Pathway CholineUptake->ABA_Signaling Ethylene_Signaling Ethylene Signaling Pathway CholineUptake->Ethylene_Signaling Phosphatidylcholine Phosphatidylcholine Synthesis CDP_Choline_Pathway->Phosphatidylcholine MembraneIntegrity Enhanced Membrane Integrity & Function Phosphatidylcholine->MembraneIntegrity StressTolerance1 Increased Abiotic Stress Tolerance MembraneIntegrity->StressTolerance1 OsmoticAdjustment Osmotic Adjustment GlycineBetaine->OsmoticAdjustment StressTolerance2 Increased Osmotic Stress Tolerance OsmoticAdjustment->StressTolerance2 ROS_Detoxification ROS Detoxification ROS_Scavenging->ROS_Detoxification StressTolerance3 Increased Oxidative Stress Tolerance ROS_Detoxification->StressTolerance3 Gene_Expression Altered Gene Expression ABA_Signaling->Gene_Expression Ethylene_Signaling->Gene_Expression StressResponse Coordinated Stress Response Gene_Expression->StressResponse

Caption: Core signaling pathways influenced by this compound in plants.

Start Plant Material Preparation (e.g., Seed Germination, Seedling Growth) Treatment This compound Treatment (Foliar Spray or Root Drenching) Start->Treatment Stress Induction of Abiotic Stress (e.g., Salinity, Drought) Treatment->Stress Sampling Sample Collection (Leaf, Root Tissues) Stress->Sampling Physiological Physiological Analysis - Chlorophyll Content - Relative Water Content Sampling->Physiological Biochemical Biochemical Analysis - Antioxidant Enzyme Assays (SOD, CAT, POD, APX) Sampling->Biochemical Molecular Molecular Analysis - RNA Extraction & RT-qPCR - Lipidomics Sampling->Molecular Data Data Analysis & Interpretation Physiological->Data Biochemical->Data Molecular->Data

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Chlorophyll Content

This protocol is adapted from standard spectrophotometric methods.[4][5][6]

Materials:

  • Fresh leaf tissue (approximately 0.2 g)

  • 80% Acetone (v/v)

  • Mortar and pestle

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Spectrophotometer

  • Volumetric flasks

Procedure:

  • Weigh 0.2 g of fresh leaf tissue and place it in a pre-chilled mortar.

  • Add a small amount of quartz sand and 2-3 mL of 80% acetone.

  • Grind the tissue thoroughly until it becomes a homogenous paste.

  • Transfer the homogenate to a 15 mL centrifuge tube.

  • Wash the mortar and pestle with additional 80% acetone and add the washings to the centrifuge tube, bringing the final volume to 10 mL.

  • Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (Arnon, 1949):

    • Chlorophyll a (mg/g FW) = [(12.7 * A663) - (2.69 * A645)] * V / (1000 * W)

    • Chlorophyll b (mg/g FW) = [(22.9 * A645) - (4.68 * A663)] * V / (1000 * W)

    • Total Chlorophyll (mg/g FW) = [(20.2 * A645) + (8.02 * A663)] * V / (1000 * W)

    • Where:

      • A = absorbance at the respective wavelength

      • V = final volume of the extract (mL)

      • W = fresh weight of the leaf tissue (g)

Antioxidant Enzyme Activity Assays

The following protocols are for the spectrophotometric determination of the activities of key antioxidant enzymes.

Principle: This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by SOD.

Reagents:

  • Phosphate buffer (50 mM, pH 7.8)

  • Methionine (13 mM)

  • NBT (75 µM)

  • EDTA (10 µM)

  • Riboflavin (2 µM)

  • Enzyme extract

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, methionine, NBT, and EDTA.

  • Add a suitable aliquot of the enzyme extract to the reaction mixture.

  • Initiate the reaction by adding riboflavin and exposing the mixture to a light source (e.g., a 15W fluorescent lamp) for 15 minutes.

  • A parallel reaction mixture without the enzyme extract serves as the control.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

Principle: CAT activity is determined by monitoring the decomposition of H₂O₂ at 240 nm.

Reagents:

  • Phosphate buffer (50 mM, pH 7.0)

  • H₂O₂ (10 mM)

  • Enzyme extract

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and H₂O₂.

  • Initiate the reaction by adding the enzyme extract.

  • Measure the decrease in absorbance at 240 nm for 1 minute.

  • The molar extinction coefficient of H₂O₂ at 240 nm (40 mM⁻¹ cm⁻¹) is used to calculate the enzyme activity.

Principle: This assay measures the oxidation of guaiacol by H₂O₂, which is catalyzed by POD, leading to the formation of tetraguaiacol, a brown-colored product.

Reagents:

  • Phosphate buffer (50 mM, pH 7.0)

  • Guaiacol (1% v/v)

  • H₂O₂ (0.4% v/v)

  • Enzyme extract

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and guaiacol.

  • Add the enzyme extract to the mixture.

  • Initiate the reaction by adding H₂O₂.

  • Measure the increase in absorbance at 470 nm for 1 minute.

  • The molar extinction coefficient of tetraguaiacol at 470 nm (26.6 mM⁻¹ cm⁻¹) is used to calculate the enzyme activity.

Principle: APX activity is determined by monitoring the decrease in absorbance at 290 nm as ascorbate is oxidized.

Reagents:

  • Phosphate buffer (50 mM, pH 7.0)

  • Ascorbate (0.5 mM)

  • H₂O₂ (0.1 mM)

  • Enzyme extract

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and ascorbate.

  • Add the enzyme extract to the mixture.

  • Initiate the reaction by adding H₂O₂.

  • Measure the decrease in absorbance at 290 nm for 1 minute.

  • The molar extinction coefficient of ascorbate at 290 nm (2.8 mM⁻¹ cm⁻¹) is used to calculate the enzyme activity.

Lipid Extraction and Analysis[16]

Materials:

  • Plant tissue

  • Isopropanol with 0.01% butylated hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas or vacuum concentrator

  • LC-MS system

Procedure:

  • Immediately after harvesting, immerse the plant tissue in hot isopropanol (75°C) with 0.01% BHT to inactivate lipases.

  • Homogenize the tissue in a chloroform:methanol (1:2, v/v) mixture.

  • Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v) to induce phase separation.

  • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Collect the lower phase and wash it with a 0.9% NaCl solution.

  • Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

  • Perform lipid profiling using a high-resolution mass spectrometer coupled with liquid chromatography.

Gene Expression Analysis by RT-qPCR[4][17]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using a qPCR master mix, gene-specific primers for the target and reference genes, and the synthesized cDNA as a template.

  • Analyze the qPCR data using the 2-ΔΔCt method to determine the relative gene expression levels.

Conclusion

This compound acts as a potent plant growth regulator and stress protectant through a complex network of physiological and biochemical mechanisms. Its ability to enhance photosynthesis, improve nutrient uptake, and bolster the plant's antioxidant defense system contributes significantly to increased crop productivity and resilience. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals seeking to further investigate and harness the beneficial effects of this compound in agricultural and pharmaceutical applications. Further research into the intricate signaling crosstalk and the identification of specific downstream targets will undoubtedly unveil new avenues for its application in sustainable agriculture and the development of novel plant-based therapeutics.

References

Choline Chloride as a Precursor for Acetylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcholine (ACh) is a paramount neurotransmitter governing a vast array of physiological processes, including muscle contraction, memory, and attention.[1] Its synthesis is fundamentally dependent on the availability of its precursor, choline.[2] This technical guide provides a comprehensive examination of choline chloride's role as an exogenous precursor for acetylcholine synthesis. It delves into the biochemical pathways, transport mechanisms, and regulatory controls that govern the conversion of choline to acetylcholine. Furthermore, this document presents detailed experimental protocols for quantifying choline uptake and acetylcholine levels, summarizes key quantitative data, and provides visual diagrams of the core processes to support researchers and professionals in the field of drug development and neuroscience.

The Biochemical Pathway of Acetylcholine Synthesis

The synthesis of acetylcholine is a single-step enzymatic reaction occurring within the cytoplasm of cholinergic neurons.[3] The process is catalyzed by the enzyme Choline Acetyltransferase (ChAT), which facilitates the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to choline, forming acetylcholine.[4]

  • Precursors: The two essential precursors for this reaction are choline and acetyl-CoA.[2]

    • Choline: Neurons cannot synthesize choline de novo; it must be sourced from the diet, liver synthesis, or the breakdown of choline-containing compounds like phospholipids.[5][6] It is transported from the plasma across the blood-brain barrier into the brain's extracellular space.[7] A significant portion of choline used for ACh synthesis is recycled from the synaptic cleft following the hydrolysis of released ACh by acetylcholinesterase (AChE).[2] It is estimated that 35-50% of the choline from ACh breakdown is taken back up by the presynaptic neuron.[7]

    • Acetyl-CoA: This precursor is primarily synthesized from glucose via glycolysis in the mitochondria and is then transported into the cytoplasm.[5][8]

The presence of ChAT is the definitive marker for a cholinergic neuron.[4][8] Synthesized ACh is then packaged into synaptic vesicles by the Vesicular Acetylcholine Transporter (VAChT) for subsequent release into the synaptic cleft upon neuronal stimulation.[2]

Acetylcholine_Synthesis_Pathway cluster_neuron Presynaptic Cholinergic Neuron cluster_mito Mitochondrion cluster_synapse Synaptic Cleft Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito AcetylCoA_cyto Acetyl-CoA AcetylCoA_mito->AcetylCoA_cyto Transport ChAT Choline Acetyltransferase (ChAT) AcetylCoA_cyto->ChAT Choline_cyto Choline Choline_cyto->ChAT ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Packaging via VAChT ACh_released Vesicle->ACh_released Exocytosis VAChT VAChT ChAT->ACh Catalysis Choline_synapse Choline ACh_released->Choline_synapse Hydrolysis by AChE Acetate Acetate CHT1 High-Affinity Choline Transporter (CHT1 / HACU) Choline_synapse->CHT1 AChE AChE Extracellular_Choline Extracellular Choline (from Plasma/Diet) Extracellular_Choline->CHT1 CHT1->Choline_cyto Uptake

Caption: Acetylcholine Synthesis and Recycling Pathway.

Choline Transport: The Rate-Limiting Step

The transport of choline from the extracellular space into the presynaptic terminal is the primary rate-limiting step in the synthesis of acetylcholine.[7] This process is mediated by specific transporter proteins.

  • High-Affinity Choline Uptake (HACU): This is the principal mechanism for supplying choline for ACh synthesis.[7] The HACU system is mediated by the high-affinity choline transporter (CHT), which is sodium-dependent.[9] This system ensures that cholinergic neurons have priority access to available choline.[7] The activity of the HACU system is tightly coupled to neuronal activity; increased cholinergic firing leads to an upregulation of CHT trafficking to the plasma membrane to enhance choline uptake for ACh resynthesis.[9]

  • Low-Affinity Choline Uptake (LACU): This system operates when choline concentrations are high and is less dependent on sodium and energy.[7] The LACU system is not exclusive to cholinergic neurons and is also responsible for transporting choline into various cells for other metabolic purposes, such as phospholipid synthesis.[7]

Regulation of Acetylcholine Synthesis

The production of acetylcholine is a highly regulated process, ensuring that synaptic demands are met without excessive production. Regulation occurs at multiple levels:

  • Precursor Availability: As the rate-limiting step, choline uptake is the main regulatory point.[2] The availability of acetyl-CoA can also influence the rate of synthesis.[3]

  • Choline Acetyltransferase (ChAT) Activity: The catalytic activity of ChAT itself can be modulated. Studies have shown that ChAT can be phosphorylated by protein kinase C and Ca2+/calmodulin-dependent protein kinase II, which can alter its activity and subcellular location.[10][11]

  • CHT Transporter Trafficking: The number of CHT proteins on the presynaptic membrane is dynamically regulated. CHT proteins are stored in synaptic vesicles and are trafficked to the cell surface during exocytosis, thereby increasing choline uptake capacity in response to neuronal activity.[9]

This compound as an Exogenous Precursor in Research and Development

Given that choline availability is rate-limiting, administering exogenous choline, such as this compound, has been a strategy explored to enhance acetylcholine synthesis. The rationale is that increasing plasma choline will increase its transport into the brain and subsequently boost ACh production.

Studies in animal models have shown that administration of choline can increase both the biosynthesis and release of ACh. For example, intracerebroventricular administration of choline in rats led to a rapid, dose-dependent increase in acetylcholine levels in the striatum.[12] Similarly, a single oral dose of this compound was found to elevate whole-brain concentrations of choline and, to a greater extent, phosphorylcholine, a storage form of choline.[13] This was correlated with a significant increase in striatal acetylcholine concentrations.[13] One study demonstrated that chronic administration of this compound (100mg/kg) in rats improved memory, an effect attributed to increased brain acetylcholine levels.[14]

However, the translation of these findings into effective clinical therapies has been complex. Some controlled studies have found limited clinical usefulness for free choline administration in treating cognitive impairment, suggesting that simply increasing brain choline availability may not be sufficient to drive a significant increase in ACh synthesis and release under normal conditions.[6] The efficacy may depend on the physiological state of the cholinergic system, with supplementation being more effective when the demand for ACh is high.[15]

Choline_Supplementation_Logic CholineCl This compound Administration (Oral/IV) PlasmaCholine Increased Plasma Choline Concentration CholineCl->PlasmaCholine BBBTransport Enhanced Transport Across Blood-Brain Barrier PlasmaCholine->BBBTransport BrainCholine Increased Extracellular Choline in Brain BBBTransport->BrainCholine HACU Increased Substrate for High-Affinity Choline Uptake (HACU) BrainCholine->HACU IntraneuronalCholine Increased Intraneuronal Choline Pool HACU->IntraneuronalCholine AChSynthesis Increased Acetylcholine Synthesis Rate (via ChAT) IntraneuronalCholine->AChSynthesis AChRelease Potentially Increased Acetylcholine Release AChSynthesis->AChRelease SynapticACh Increased Synaptic ACh Concentration AChRelease->SynapticACh

Caption: Hypothesized Cascade of this compound Supplementation.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to choline transport and acetylcholine levels, compiled from various studies.

Table 1: Choline Transporter Kinetics

Parameter Value Organism/System Conditions Reference
KM (Choline) ~1-5 µM Rat Brain Synaptosomes High-Affinity Uptake [2]
Vmax Varies Primary Cortical Neurons Dependent on CHT1 expression [16]

| Inhibition (HC-3) | 1 µM | Primary Cortical Neurons | Used to define specific uptake |[16] |

Table 2: Acetylcholine Concentrations and Detection Limits

Parameter Value Brain Region/Method Conditions Reference
Basal ACh Level 0.1–1 µM CNS (in vivo) Microdialysis/Biosensors [17]
Basal ACh Level 10–100 µM PNS (in vivo) Microdialysis/Biosensors [17]
Detection Limit 0.08 µM In Vitro (MEA) Electrochemical Detection [18][19]
Detection Limit 0.05 µM In Vitro (Assay Kit) Fluorometric Assay [20]

| ACh Release (KCl) | ≥ 0.05 µM | Rat Prefrontal Cortex | Endogenous, KCI-stimulated |[18][19] |

Experimental Protocols

Detailed and reproducible protocols are critical for studying the cholinergic system. Below are methodologies for key experiments.

Protocol: In Vivo Measurement of Acetylcholine via Microdialysis

This protocol allows for the sampling of extracellular acetylcholine from specific brain regions in a living animal.[17]

Objective: To measure tonic (slow) changes in extracellular ACh levels in response to pharmacological agents or behavioral tasks.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., 10 µM neostigmine or physostigmine) to prevent ACh degradation.[12]

  • HPLC system with an electrochemical detector (HPLC-ECD).[17]

Procedure:

  • Surgical Implantation: Anesthetize the subject animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).[12] Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion: Begin perfusing the probe with aCSF containing an AChE inhibitor at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[21]

  • Sample Collection: Allow the system to equilibrate. Collect dialysate samples into vials at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.[12]

  • Analysis: Inject the collected dialysate samples into an HPLC-ECD system for the separation and quantification of acetylcholine.[21] The electrochemical detector oxidizes ACh (or its products after an enzymatic reaction column), generating a current proportional to its concentration.

  • Data Interpretation: Calculate the ACh concentration in each sample based on a standard curve. Analyze changes in ACh levels relative to a stable baseline period before the experimental manipulation.

Microdialysis_Workflow cluster_animal In Vivo Experiment cluster_lab Ex Vivo Analysis A1 1. Anesthetize Animal & Implant Guide Cannula A2 2. Insert Microdialysis Probe into Target Brain Region A1->A2 A3 3. Perfuse Probe with aCSF (+ AChE Inhibitor) A2->A3 A4 4. Collect Dialysate Fractions Over Time A3->A4 B1 5. Inject Sample into HPLC-ECD System A4->B1 B2 6. Separate & Quantify ACh B1->B2 B3 7. Analyze Data vs. Baseline B2->B3

Caption: Experimental Workflow for In Vivo Microdialysis.
Protocol: Measurement of High-Affinity Choline Uptake (HACU) in Cultured Cells

This radionuclide-based assay quantifies the specific uptake of choline into cultured neuronal cells.[22]

Objective: To measure the rate of CHT-mediated choline transport.

Materials:

  • Cultured cholinergic cells (e.g., SK-N-SH neuroblastoma, primary neurons).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-choline chloride (radioactive tracer).

  • Hemicholinium-3 (HC-3), a specific CHT inhibitor.[22]

  • Cell lysis buffer.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Plate cells in appropriate multi-well plates and allow them to differentiate or reach the desired confluency.

  • Pre-incubation: Aspirate the culture medium and wash the cells with KRH buffer.

  • Incubation: Add KRH buffer containing a known concentration of [³H]-choline to the wells. For determining non-specific uptake, add the same solution but also include a saturating concentration of HC-3 (e.g., 1-10 µM) to a parallel set of wells.[16][22] Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the incubation buffer and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]-choline.

  • Lysis: Add cell lysis buffer to each well to solubilize the cells and release the intracellular contents.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the tritium radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Total Uptake: DPM from wells without HC-3.

    • Non-specific Uptake: DPM from wells with HC-3.

    • Specific HACU: (Total Uptake) - (Non-specific Uptake).

    • Normalize the results to the amount of protein per well or cell number to account for variations in cell density.[22]

Protocol: Measurement of Choline Acetyltransferase (ChAT) Activity

This assay measures the enzymatic activity of ChAT in cell lysates, often using the same lysates prepared for the HACU assay.[22]

Objective: To determine the enzymatic capacity for acetylcholine synthesis.

Materials:

  • Cell lysate (from HACU protocol or similar).

  • [¹⁴C]-acetyl-CoA (radioactive substrate).

  • This compound.

  • Reaction buffer containing EDTA and an AChE inhibitor.

  • Acetonitrile containing sodium tetraphenylborate (to precipitate the product).

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate with a reaction mixture containing the buffer, this compound, and [¹⁴C]-acetyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a set period (e.g., 30 minutes) to allow for the synthesis of [¹⁴C]-acetylcholine.

  • Termination and Precipitation: Stop the reaction by adding acetonitrile with sodium tetraphenylborate. This will specifically precipitate the positively charged [¹⁴C]-acetylcholine, leaving the unreacted [¹⁴C]-acetyl-CoA in the solution.

  • Separation: Centrifuge the tubes to pellet the precipitated [¹⁴C]-acetylcholine.

  • Washing: Carefully wash the pellet to remove any remaining supernatant containing unreacted substrate.

  • Quantification: Re-dissolve the pellet and transfer it to a scintillation vial. Add scintillation fluid and measure the ¹⁴C radioactivity using a liquid scintillation counter. The signals from ³H (if lysate is from HACU assay) and ¹⁴C can be separated by the counter based on their different emission energy spectra.[22]

  • Data Analysis: Calculate the amount of [¹⁴C]-acetylcholine produced based on the specific activity of the [¹⁴C]-acetyl-CoA and a standard curve. Express ChAT activity as pmol/min/mg protein.

Conclusion and Implications for Drug Development

This compound serves as a direct and essential precursor for the synthesis of acetylcholine. The transport of choline into the neuron via the high-affinity choline transporter is the critical rate-limiting step, making it a key regulatory point in cholinergic neurotransmission. While exogenous administration of this compound can elevate brain choline and, under certain conditions, increase acetylcholine levels, its utility as a therapeutic agent for cognitive disorders requires further refinement. The complex regulatory mechanisms governing CHT trafficking and ChAT activity suggest that simply increasing precursor availability may not be sufficient to overcome deficits in a diseased or aged cholinergic system.

For drug development professionals, targeting the regulation of the cholinergic pathway may offer more sophisticated therapeutic strategies than simple precursor loading. This could include developing allosteric modulators of the CHT transporter to enhance its efficiency or targeting the signaling pathways that regulate ChAT activity.[9][23] The experimental protocols and foundational knowledge presented in this guide provide the necessary tools for researchers to further investigate these mechanisms and develop novel interventions for a range of neurological and psychiatric disorders associated with cholinergic dysfunction.

References

The Multifaceted Physiological Impact of Choline Chloride in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of choline chloride administration in rats, drawing upon key findings from preclinical research. Choline, an essential nutrient, plays a critical role in numerous biological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl group metabolism. This document synthesizes data on the neurological, hepatic, cardiovascular, and metabolic consequences of this compound supplementation, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways through diagrams to facilitate a deeper understanding for research and drug development applications.

Neurological Effects: Enhancing Cognition and Modulating Mood

Choline is a direct precursor to the neurotransmitter acetylcholine (ACh), which is integral to learning, memory, and attention. Studies in rat models consistently demonstrate the cognitive-enhancing effects of this compound administration.

Experimental Protocol: Assessment of Neurobehavioral and Biochemical Effects

A frequently cited experimental design to investigate the neurological effects of this compound involves the following steps:

experimental_workflow_neuro animal_prep Acclimatization of Male Albino Wistar Rats grouping Random Division into Control & Test Groups (n=6) animal_prep->grouping treatment Daily Intraperitoneal Injection (2 weeks) grouping->treatment control_dose Saline treatment->control_dose Control test_doses This compound (25, 50, 100 mg/kg) treatment->test_doses Test behavioral Behavioral Testing treatment->behavioral Post-treatment biochemical Biochemical Analysis treatment->biochemical Post-treatment mwm Morris Water Maze (Memory Assessment) behavioral->mwm fst Forced Swim Test (Depression-like Behavior) behavioral->fst brain_ach Brain Acetylcholine Levels biochemical->brain_ach serum Serum Glucose & Cholesterol Levels biochemical->serum

Experimental workflow for neurobehavioral studies.
Quantitative Data: Neurobehavioral and Biochemical Changes

This compound administration has been shown to dose-dependently impact both cognitive function and mood-related behaviors, alongside corresponding biochemical alterations in the brain and periphery.

Parameter Control (Saline) This compound (25 mg/kg) This compound (50 mg/kg) This compound (100 mg/kg) Reference
Memory Function (Latency in Morris Water Maze) Lower PerformanceImprovedSignificantly ImprovedMost Significantly Improved[1]
Depression-like Symptoms (Immobility in Forced Swim Test) BaselineIncreasedSignificantly IncreasedSignificantly Increased[1]
Brain Acetylcholine Levels BaselineIncreasedIncreasedSignificantly Increased[1]
Serum Cholesterol Levels BaselineIncreasedIncreasedSignificantly Increased[1]
Serum Glucose Levels BaselineIncreased (non-significant)Increased (non-significant)Increased (non-significant)[1]

Note: "Significantly" indicates a statistically significant difference compared to the control group (p < 0.01 or p < 0.05) as reported in the source study.

Signaling Pathway: Choline Metabolism and Acetylcholine Synthesis

The primary mechanism underlying the neurological effects of this compound is its role as a precursor for acetylcholine synthesis. Upon administration, this compound increases circulating choline levels, which are then taken up by cholinergic neurons.

choline_to_acetylcholine cluster_blood Bloodstream cluster_neuron Cholinergic Neuron choline_cl This compound (Administered) choline_plasma Plasma Choline choline_cl->choline_plasma Dissociation choline_uptake Choline Uptake (High-affinity transporter) choline_plasma->choline_uptake Transport across Blood-Brain Barrier choline_intra Intracellular Choline choline_uptake->choline_intra chat Choline Acetyltransferase (ChAT) choline_intra->chat acetyl_coa Acetyl-CoA (from Glucose Metabolism) acetyl_coa->chat ach Acetylcholine (ACh) chat->ach vesicle Synaptic Vesicle ach->vesicle Packaging ach_release ACh Release vesicle->ach_release Exocytosis

Choline to Acetylcholine synthesis pathway.

Intraperitoneal administration of this compound (4-60 mg/kg) in rats leads to a dose-dependent increase in plasma choline concentration.[2] This elevated plasma choline facilitates its transport into the brain, where it is utilized for the synthesis of acetylcholine, ultimately leading to improved memory functions.[1] Furthermore, choline administration has been shown to elevate brain phosphorylcholine concentrations, suggesting that a portion of the exogenous choline is retained in a phosphorylated form.[3]

Hepatic Effects: A Key Role in Lipid Metabolism

The liver is a central organ in choline metabolism, where it is crucial for the synthesis of phosphatidylcholine, a key component of cell membranes and essential for the export of very-low-density lipoproteins (VLDL) from the liver.

Experimental Protocol: Investigating Hepatic Steatosis

Studies examining the role of choline in preventing hepatic steatosis (fatty liver) often employ a parenteral nutrition model in rats.

Group Dietary Regimen
Group I (Control) Oral Purina Chow ad libitum
Group II (TPN) Total Parenteral Nutrition (TPN)
Group III (TPN + Choline) TPN with supplemental this compound

After a 7-day period, hepatic lipid content and triglyceride secretion are measured.[4]

Quantitative Data: Hepatic Lipid Content and Triglyceride Secretion

In a study with parenterally fed rats, choline supplementation did not appear to mitigate the hepatic steatosis induced by the feeding method.[4]

Parameter Group I (Control) Group II (TPN) Group III (TPN + Choline) Reference
Total Hepatic Lipid Content (mg/g) 35.286.383.3[4]
Hepatic 14C-Triglyceride Secretion (%/ml plasma) 1.060.730.72[4]

These findings suggest that while choline is essential for hepatic lipid metabolism, other factors may play a more dominant role in the development of hepatic steatosis in this specific rat model.[4] However, it is well-established that choline deficiency in rodents leads to fatty liver.[5]

Signaling Pathway: Choline's Role in VLDL Assembly and Secretion

Choline's primary role in the liver is to support the synthesis of phosphatidylcholine (PC), which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL), the main carriers of triglycerides from the liver to peripheral tissues.

vldl_secretion cluster_hepatocyte Hepatocyte choline Choline pc_synthesis Phosphatidylcholine (PC) Synthesis choline->pc_synthesis vldl_assembly VLDL Assembly pc_synthesis->vldl_assembly Essential for membrane formation tg Triglycerides (TG) tg->vldl_assembly apob ApoB100 apob->vldl_assembly vldl VLDL Particle vldl_assembly->vldl secretion VLDL Secretion vldl->secretion Bloodstream Bloodstream secretion->Bloodstream

Role of choline in VLDL secretion from hepatocytes.

Cardiovascular and Metabolic Effects

The influence of this compound on the cardiovascular and metabolic systems is complex, with studies reporting a range of effects from modulation of blood pressure to alterations in lipid profiles.

Experimental Protocol: Cardiovascular Effects in Endotoxin Shock

The cardiovascular effects of choline have been investigated in a rat model of endotoxin-induced shock.

  • Induction of Shock: Intravenous administration of endotoxin (20 mg/kg).[6]

  • Treatment: Intracerebroventricular (i.c.v.) administration of this compound (50, 100, and 150 µg).[6]

  • Measurements: Continuous monitoring of blood pressure and heart rate.[6]

Quantitative Data: Cardiovascular and Metabolic Parameters
System Parameter Effect of this compound Administration Reference
Cardiovascular Blood Pressure (in endotoxin-treated rats) Dose-dependent increase[6]
Heart Rate (in endotoxin-treated rats) Dose-dependent decrease[6]
Metabolic Serum Cholesterol Significant increase with chronic administration (25, 50, 100 mg/kg, i.p.)[1]
Serum Glucose Non-significant increase with chronic administration (25, 50, 100 mg/kg, i.p.)[1]

In endotoxin-treated rats, choline's pressor and bradycardic effects appear to be mediated through the activation of central nicotinic cholinergic pathways.[6] The increase in blood pressure is associated with a rise in plasma vasopressin levels.[6]

Signaling Pathway: Macrophage Activation in Endotoxin Shock

A choline-rich diet has been shown to improve survival in a rat model of endotoxin shock by preventing macrophage activation.[7]

macrophage_activation lps Lipopolysaccharide (LPS) (Endotoxin) macrophage Macrophage (e.g., Kupffer cell) lps->macrophage Activates ca_increase Increased Intracellular Ca²⁺ macrophage->ca_increase tnf_alpha TNF-α Production macrophage->tnf_alpha shock Endotoxin Shock ca_increase->shock tnf_alpha->shock choline Choline-Rich Diet choline->macrophage Inhibits activation

Inhibitory effect of choline on macrophage activation.

Feeding rats a choline-supplemented diet blunted the increase in intracellular calcium in liver and lung macrophages upon exposure to lipopolysaccharide (LPS) and also reduced the production of tumor necrosis factor-alpha (TNF-α), a key mediator of endotoxin shock.[7]

Conclusion

The administration of this compound in rat models elicits a wide array of physiological responses. In the central nervous system, it acts as a cognitive enhancer by increasing the synthesis of acetylcholine, though it may also induce depression-like behaviors at higher doses. In the liver, choline is fundamental for proper lipid metabolism and the prevention of steatosis under normal conditions. Its cardiovascular effects are notable in pathophysiological states like endotoxin shock, where it can modulate blood pressure and heart rate through central cholinergic mechanisms and by attenuating macrophage activation. Metabolically, chronic administration can lead to an increase in serum cholesterol levels.

This guide provides a foundational understanding of the core physiological effects of this compound in rats, offering valuable insights for researchers and professionals in drug development. The detailed protocols, tabulated quantitative data, and pathway diagrams serve as a resource for designing future studies and for the potential therapeutic application of choline and its derivatives. Further research is warranted to fully elucidate the complex, dose-dependent, and context-specific effects of this compound administration.

References

The Lipotropic Action of Choline Chloride: A Deep Dive into Lipid Metabolism and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choline, a quasi-vitamin and essential nutrient, plays a pivotal and multifaceted role in the intricate orchestra of lipid metabolism and transport. Its influence extends from the structural integrity of cellular membranes to the regulation of gene expression governing fatty acid oxidation and lipoprotein assembly. This technical guide synthesizes the core functions of choline chloride, a common supplemental form of choline, in lipid homeostasis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

Core Functions of Choline in Lipid Metabolism

Choline's primary contributions to lipid metabolism can be categorized into three key areas:

  • Phosphatidylcholine Synthesis and Membrane Integrity: Choline is an indispensable precursor for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in mammalian membranes.[1][2][3] This synthesis primarily occurs via the CDP-choline pathway. PC is not only crucial for maintaining the structural integrity and fluidity of cell membranes but also serves as a critical component of lipoproteins, which are essential for lipid transport throughout the body.[1][3]

  • VLDL Assembly and Secretion: The liver is the central hub for processing and distributing lipids. Dietary fats and newly synthesized triglycerides are packaged into very-low-density lipoproteins (VLDL) for export to peripheral tissues. The synthesis of PC is absolutely required for the assembly and secretion of VLDL from hepatocytes.[1][3][4][5] Choline deficiency leads to impaired VLDL secretion, resulting in the accumulation of triglycerides within the liver, a condition known as hepatic steatosis or fatty liver.[1][3][6]

  • Fatty Acid Oxidation and Methyl Group Donation: Choline can be oxidized in the liver and kidneys to form betaine.[3] Betaine is a crucial methyl donor in the methionine cycle, which is essential for numerous biological processes, including the synthesis of carnitine. Carnitine is required for the transport of long-chain fatty acids into the mitochondria for β-oxidation, the primary process of fatty acid catabolism. By supporting this pathway, choline indirectly promotes the burning of fats for energy.

Quantitative Insights into Choline's Impact on Lipid Profiles

Several studies have quantified the effects of choline supplementation on various lipid parameters. The following tables summarize key findings from preclinical and clinical research.

Table 1: Effects of Choline Supplementation on Hepatic Lipid Content in Rodent Models
Study FocusAnimal ModelCholine InterventionKey FindingsReference
Choline Deficiency and High-Fat DietPemt/Ldlr knockout mice5 g/kg choline supplemented high-fat diet for 16 daysNormalized hepatic free cholesterol and cholesterol-esters. Did not normalize hepatic triglycerides.[7]
Choline-Deficient High Cholesterol DietRatsIncreasing dietary levels of this compoundMarkedly decreased liver cholesterol and triglyceride content at high levels of phosphatidylcholine (a choline source).[8]
Intrauterine Growth RestrictionPigsHigh choline dietDecreased serum levels of free fatty acids and triglycerides.[9]
Table 2: Effects of Choline Supplementation on Plasma/Serum Lipid Profiles
Study FocusPopulationCholine InterventionKey FindingsReference
Type 2 Diabetes MellitusHuman Patients1000 mg choline bitartrate/day for 2 months (co-supplemented with magnesium)Significant increase in HDL and decrease in triglycerides compared to baseline.[10]
Non-alcoholic fatty liver disease (NAFLD)Human Patients2400 mg/day phosphatidylcholine for 12 weeksSignificant decline in triglyceride levels.[11]
Choline-Deficient High Cholesterol DietRatsIncreasing dietary levels of this compoundSignificantly increased plasma cholesterol levels.[8]
Intrauterine Growth RestrictionPigsHigh choline dietDecreased serum levels of free fatty acids and triglycerides.[9]

Key Experimental Methodologies

Understanding the experimental designs used to elucidate the role of choline is crucial for interpreting the data and designing future studies.

In Vitro Hepatocyte Culture for VLDL Secretion Analysis

This protocol is fundamental for studying the direct effects of choline on hepatic lipid metabolism and lipoprotein secretion.

Objective: To determine the impact of choline deficiency and supplementation on VLDL secretion from primary hepatocytes.

Methodology:

  • Hepatocyte Isolation: Hepatocytes are isolated from rats previously fed a choline-deficient or control diet for a specified period (e.g., 3 days).[5]

  • Cell Culture: Isolated hepatocytes are cultured in a medium with or without choline (e.g., 100 µM this compound) or other relevant compounds like methionine (e.g., 200 µM).[5]

  • Radiolabeling: To trace lipid and protein synthesis and secretion, radiolabeled precursors are added to the culture medium. Common examples include:

    • [3H]oleate to label triacylglycerol and phosphatidylcholine.[5]

    • L-[4,5-3H]leucine to label apolipoproteins.[5]

  • Lipoprotein Fractionation: After a defined incubation period, the culture medium is collected, and lipoproteins are separated by ultracentrifugation to isolate VLDL and HDL fractions.[5]

  • Quantification: The mass and radioactivity of triacylglycerol, phosphatidylcholine, and apolipoproteins in the cell lysates and lipoprotein fractions are measured to determine the rates of synthesis and secretion.[5]

G Experimental Workflow: In Vitro VLDL Secretion Assay cluster_animal_prep Animal Preparation cluster_cell_culture Hepatocyte Culture & Treatment cluster_analysis Analysis animal_model Rat Model on Choline-Deficient Diet hepatocyte_isolation Hepatocyte Isolation animal_model->hepatocyte_isolation cell_culture Cell Culture with/ without this compound hepatocyte_isolation->cell_culture radiolabeling Radiolabeling ([3H]oleate, [3H]leucine) cell_culture->radiolabeling lipoprotein_fractionation Lipoprotein Fractionation (Ultracentrifugation) radiolabeling->lipoprotein_fractionation quantification Quantification of Lipids and Apolipoproteins lipoprotein_fractionation->quantification

Experimental workflow for in vitro VLDL secretion assay.
In Vivo Dietary Intervention Studies

Animal models are invaluable for understanding the systemic effects of choline on lipid metabolism in the context of a whole organism.

Objective: To investigate the long-term effects of dietary choline supplementation on hepatic lipid accumulation and plasma lipid profiles in a disease model.

Methodology:

  • Animal Model Selection: A relevant animal model is chosen, such as intrauterine growth-restricted (IUGR) pigs, which exhibit altered lipid metabolism.[9]

  • Diet Formulation: Experimental diets are formulated with varying levels of this compound (e.g., normal vs. high choline). The choline concentration in the feed is analytically verified.[9]

  • Feeding Trial: Animals are fed their respective diets for a prolonged period (e.g., 200 days). Body weight and feed intake are monitored regularly.[9]

  • Sample Collection: At the end of the trial, blood and liver tissue samples are collected.

  • Biochemical Analysis:

    • Serum Metabolites: Serum is analyzed for levels of free fatty acids, triglycerides, total cholesterol, HDL-C, and LDL-C using standard enzymatic kits.[9]

    • Hepatic Enzyme Activities: Liver homogenates are used to measure the activities of key enzymes involved in lipid metabolism, such as malate dehydrogenase and glucose 6-phosphate dehydrogenase.[9]

    • Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the mRNA levels of genes involved in lipogenesis and fatty acid oxidation.

Signaling Pathways Modulated by this compound

Choline exerts its effects on lipid metabolism by influencing key signaling pathways.

The CDP-Choline Pathway for Phosphatidylcholine Synthesis

This is the primary de novo pathway for PC synthesis and is central to choline's role in lipid metabolism.

G CDP-Choline Pathway Choline Choline CK Choline Kinase (CK) Choline->CK Phosphocholine Phosphocholine CCT CTP:phosphocholine Cytidylyltransferase (CCT) Phosphocholine->CCT CDP_Choline CDP-Choline CPT Cholinephosphotransferase (CPT) CDP_Choline->CPT Phosphatidylcholine Phosphatidylcholine CK->Phosphocholine CCT->CDP_Choline CPT->Phosphatidylcholine

The CDP-Choline pathway for phosphatidylcholine synthesis.

Description: Extracellular choline is transported into the cell and is first phosphorylated by choline kinase (CK) to form phosphocholine.[2] Subsequently, CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme, catalyzes the formation of CDP-choline.[2] Finally, cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to synthesize phosphatidylcholine.[2][12]

Choline's Influence on Fatty Acid Oxidation via PPARα

Choline supplementation has been shown to upregulate the expression of genes involved in fatty acid oxidation, partly through the activation of peroxisome proliferator-activated receptor-alpha (PPARα).

G Choline's Influence on Fatty Acid Oxidation Choline This compound PPARa PPARα (Peroxisome Proliferator-Activated Receptor Alpha) Choline->PPARa Upregulates expression of CPT1A CPT1A (Carnitine Palmitoyltransferase 1A) PPARa->CPT1A Activates transcription of Fatty_Acid_Oxidation Increased Fatty Acid Oxidation CPT1A->Fatty_Acid_Oxidation Facilitates

Choline's role in promoting fatty acid oxidation via PPARα.

Description: Choline supplementation can lead to the upregulation of PPARα gene expression.[13] PPARα is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid transport and oxidation. A critical target gene of PPARα is Carnitine Palmitoyltransferase 1A (CPT1A), the enzyme that controls the rate-limiting step of long-chain fatty acid entry into the mitochondria for β-oxidation. By increasing the expression of PPARα and subsequently CPT1A, choline promotes the catabolism of fatty acids.[13]

Conclusion

This compound is a fundamentally important nutrient for the proper functioning of lipid metabolism and transport. Its roles as a precursor for phosphatidylcholine, a key component for VLDL assembly and secretion, and a supporter of fatty acid oxidation underscore its significance in preventing hepatic steatosis and maintaining lipid homeostasis. The quantitative data from both preclinical and clinical studies provide compelling evidence for its lipotropic effects. The detailed experimental protocols and an understanding of the underlying signaling pathways offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of choline in metabolic diseases. Future research should continue to delineate the precise molecular mechanisms of choline action and optimize its application in clinical settings.

References

Choline Chloride: A Technical Guide on its Function in Brain Development and Memory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline, an essential quaternary amine nutrient, is a cornerstone of neurodevelopment and lifelong cognitive function. As a precursor for the neurotransmitter acetylcholine, the principal membrane phospholipid phosphatidylcholine, and the methyl-donor betaine, its role is multifaceted and critical.[1][2] Choline chloride, a stable salt of choline, is extensively used in research to probe these functions. This technical guide synthesizes the molecular pathways governed by choline, presents quantitative data from key animal and human studies in structured tables, details common experimental protocols, and provides visual representations of complex biological and procedural workflows. The objective is to furnish a comprehensive resource for professionals engaged in neuroscience research and the development of cognitive-enhancing therapeutics.

Core Signaling Pathways Involving Choline

Choline's influence on the central nervous system is mediated through three primary biochemical routes: cholinergic neurotransmission, cell membrane biosynthesis, and one-carbon metabolism for epigenetic regulation.

Acetylcholine Synthesis Pathway

Choline is the indispensable precursor for acetylcholine (ACh), a neurotransmitter integral to learning, memory, and attention.[3][4] The synthesis occurs in the presynaptic terminal where choline is taken up by a high-affinity choline transporter (CHT) and subsequently acetylated by choline acetyltransferase (ChAT).[5][6]

Acetylcholine_Synthesis cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_ext Choline (extracellular) CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Choline (intracellular) CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT ACh_Vesicle ACh Vesicle VAChT->ACh_Vesicle Release Exocytosis ACh_Vesicle->Release ACh_Cleft ACh Release->ACh_Cleft AChE Acetylcholinesterase (AChE) ACh_Cleft->AChE AChR ACh Receptors ACh_Cleft->AChR Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->CHT Reuptake Signal Signal Transduction AChR->Signal

Caption: The synthesis, release, and degradation of acetylcholine (ACh) at a cholinergic synapse.

Phosphatidylcholine Synthesis (Kennedy Pathway)

Choline is a fundamental component of phosphatidylcholine (PC), the most abundant phospholipid in neuronal membranes, essential for structural integrity and signaling.[7][8] PC is synthesized via the CDP-choline pathway, also known as the Kennedy pathway, which involves the sequential conversion of choline to phosphocholine and CDP-choline, finally reacting with diacylglycerol (DAG) to form PC.[7][9][10]

Kennedy_Pathway Choline Choline CK Choline Kinase (CK) Choline->CK ATP -> ADP Phosphocholine Phosphocholine CK->Phosphocholine CT CTP:phosphocholine Cytidylyltransferase (CCT) Phosphocholine->CT CTP -> PPi CDP_Choline CDP-Choline CT->CDP_Choline CPT Cholinephosphotransferase (CPT) CDP_Choline->CPT PC Phosphatidylcholine (PC) CPT->PC DAG Diacylglycerol (DAG) DAG->CPT Membrane Neuronal Membrane Integrity & Signaling PC->Membrane

Caption: The Kennedy pathway for de novo synthesis of phosphatidylcholine (PC).

One-Carbon Metabolism

Within the mitochondrial matrix, choline can be oxidized to betaine.[11] Betaine serves as a critical methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT).[11] This pathway integrates choline into the broader one-carbon metabolism network, which is vital for DNA methylation, epigenetic regulation of gene expression, and the synthesis of purines and other biomolecules.[1][[“]][13]

One_Carbon_Metabolism Choline Choline CHDH Choline Dehydrogenase (CHDH) Choline->CHDH Betaine_Aldehyde Betaine Aldehyde CHDH->Betaine_Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Betaine_Aldehyde->ALDH Betaine Betaine ALDH->Betaine BHMT Betaine-Homocysteine Methyltransferase (BHMT) Betaine->BHMT Methionine Methionine BHMT->Methionine Homocysteine Homocysteine Homocysteine->BHMT SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM Methylation DNA/Histone Methylation (Epigenetic Regulation) SAM->Methylation Methyl Group Donation

Caption: Choline's contribution to one-carbon metabolism and epigenetic regulation.

Quantitative Data Summary

The following tables collate quantitative findings from representative studies, illustrating the impact of this compound supplementation on neurodevelopmental and cognitive endpoints.

Table 1: Effects of Perinatal Choline Supplementation on Neurodevelopment and Cognition

Species Choline Intervention Timing Outcome Measure Result Reference
Rat 1.1 g/kg vs 5.0 g/kg diet Gestational Days 12-18 Hippocampal neurogenesis ↑ Gene expression related to neurogenesis [14]
Rat 100 mg/kg/day s.c. injection Postnatal Days 15-26 Trace fear conditioning Protected against ethanol-induced memory impairment [15]
Mouse High choline diet Gestation through weaning Spatial memory (Tg2576 AD model) Improved spatial memory in 3- and 6-month-old offspring [16]
Human 930 mg/day vs 480 mg/day 3rd Trimester Infant information processing speed Faster reaction times in the 930 mg/day group [17]

| Human | 930 mg/day vs 480 mg/day | 3rd Trimester | Child sustained attention (at 7 yrs) | Improved performance on a sustained attention task |[17] |

Table 2: Effects of Post-weaning/Adult Choline Supplementation on Memory

Species Choline Intervention Duration Memory Task Result Reference
Rat Choline-enriched diet 10 weeks Spontaneous Object Recognition Showed memory retention at 48h interval vs. none in controls [18]
Rat 100 mg/kg s.c. injection 21 days (adolescence) Passive avoidance learning Attenuated maternal separation-induced memory deficits [19]
Human Higher dietary intake 22 years (longitudinal) Cognitive function (multiple tests) Associated with better cognitive function and delayed decline [[“]]

| Human | Higher dietary intake | Cross-sectional | Cognitive performance (Framingham Cohort) | Better performance on verbal memory and visual memory tests |[21] |

Experimental Protocols & Methodologies

Reproducibility is paramount in scientific research. This section details common experimental designs used to investigate choline's effects.

Rodent Model: Perinatal Supplementation Workflow

This workflow is standard for assessing the impact of maternal choline supplementation on offspring neurodevelopment and adult cognitive function.

Animal_Protocol_Workflow Start Time-mate Dams (e.g., Sprague-Dawley Rats) Diet_Assign Randomly Assign to Diets: - Choline Deficient - Control (e.g., 1.1 g/kg) - Supplemented (e.g., 5.0 g/kg) Start->Diet_Assign Gestation Administer Diet During Gestation (e.g., E12-E18) Diet_Assign->Gestation Lactation Continue Diet Through Lactation (optional) Gestation->Lactation Weaning Wean Pups (PND 21) Place on Standard Chow Lactation->Weaning Behavior Behavioral Testing in Adulthood (e.g., PND 60+) - Morris Water Maze (Spatial Memory) - Novel Object Recognition (Recognition Memory) Weaning->Behavior Tissue Tissue Collection & Analysis - Euthanize & Harvest Brains - HPLC for Neurotransmitters - Western Blot for Receptors - Immunohistochemistry for Morphology Weaning->Tissue (subset of animals) Analysis Statistical Analysis (e.g., ANOVA, t-test) Behavior->Analysis Tissue->Analysis

Caption: A typical experimental workflow for rodent perinatal choline supplementation studies.

  • Methodology Details :

    • Subjects : Timed-pregnant Sprague-Dawley rats or C57BL/6 mice are commonly used.

    • Diets : Purified diets (e.g., AIN-93G) are used to precisely control nutrient content. Choline is typically added as this compound.

    • Behavioral Assays : The Morris Water Maze is a gold standard for hippocampal-dependent spatial memory. The Spontaneous Object Recognition task assesses recognition memory without external reinforcement.[18][22]

    • Neurochemical Analysis : High-Performance Liquid Chromatography (HPLC) with electrochemical detection is used to quantify acetylcholine and other neurotransmitters in brain homogenates.

    • Molecular Biology : Western blotting is used to measure protein levels (e.g., receptor subunits, synaptic proteins). Immunohistochemistry is used to visualize cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in specific brain regions like the hippocampus.[14]

Human Trial: Double-Blind, Placebo-Controlled Design

This workflow represents the standard for clinical trials assessing the cognitive effects of choline supplementation in human populations.

Human_Trial_Workflow Recruit Recruit Target Population (e.g., healthy older adults, children with FASD) Screen Screening & Consent (Inclusion/Exclusion Criteria) Recruit->Screen Baseline Baseline Assessment - Cognitive Battery (e.g., CANTAB, RAVLT) - Biomarkers (e.g., blood draw) Screen->Baseline Random Randomization (Double-Blind) - Choline Group (e.g., 625 mg/day) - Placebo Group Baseline->Random Intervention Intervention Period (e.g., 6 weeks to 6 months) Random->Intervention FollowUp Follow-up Assessment (Repeat Baseline Measures) Intervention->FollowUp Unblind Unblinding of Data FollowUp->Unblind Analysis Statistical Analysis (e.g., ANCOVA controlling for baseline) Unblind->Analysis

Caption: Workflow for a randomized, double-blind, placebo-controlled human clinical trial.

  • Methodology Details :

    • Design : A randomized, double-blind, placebo-controlled design is essential to minimize bias.[23][24][25]

    • Participants : Clearly defined inclusion and exclusion criteria are critical (e.g., age, cognitive status, prenatal alcohol exposure).[23][25][26]

    • Intervention : The intervention uses a specific dose of choline (e.g., choline bitartrate) and an identical-looking placebo.[26][27] Adherence is monitored via pill counts or diaries.

    • Cognitive Assessments : A standardized battery of validated neuropsychological tests is used to assess various cognitive domains. Examples include the Cambridge Neuropsychological Test Automated Battery (CANTAB) for a range of functions, and the Rey Auditory Verbal Learning Test (RAVLT) for verbal memory.

    • Statistical Analysis : Analysis of Covariance (ANCOVA) is a common statistical method, comparing post-intervention scores between groups while controlling for baseline performance.

Conclusion and Future Directions for Research & Development

The body of evidence robustly supports the integral role of choline in brain development and memory. Its mechanisms of action, spanning neurotransmitter synthesis, membrane biogenesis, and epigenetic modulation, highlight its potential as a therapeutic and preventative agent for cognitive dysfunction. Animal models consistently demonstrate that perinatal choline supplementation leads to lasting improvements in cognitive function, while human studies link higher choline intake to better cognitive outcomes and a slower rate of decline.[14][[“]][21]

For drug development professionals and researchers, future work should prioritize:

  • Dose-Response Optimization : Determining the optimal dosage and timing of choline supplementation for different populations (e.g., pregnancy, aging, at-risk genetic profiles like APOE4 carriers).[27]

  • Biomarker Identification : Developing reliable biomarkers to assess choline status and its impact on neuronal integrity and function, moving beyond cognitive endpoints alone.

  • Synergistic Formulations : Investigating the efficacy of choline in combination with other neuro-nutrients, such as omega-3 fatty acids (DHA) or B vitamins, which share metabolic pathways.[[“]][28]

  • Longitudinal Human Trials : Conducting long-term clinical trials that begin prenatally or in early childhood to confirm the lifelong cognitive benefits observed in animal models.

References

The Pivotal Role of Choline as a Methyl Donor in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline is an essential nutrient fundamentally involved in a vast array of physiological processes, including the structural integrity of cell membranes, neurotransmission, and lipid metabolism.[1][2][3] A primary and critical function of choline is its role as an indirect methyl donor, which is crucial for the regulation of gene expression and protein function.[2][4][5] This guide provides a comprehensive technical overview of the biochemical pathways through which choline exerts its methyl donor function, its significant impact on epigenetic mechanisms, and the experimental methodologies used to investigate these processes. Quantitative data are presented to provide a clear comparative context, and key biological and experimental pathways are visualized to facilitate a deeper understanding for research and therapeutic development.

Choline Metabolism and Methyl Group Donation

Choline's journey to becoming a methyl donor begins with its oxidation to betaine, a process that primarily occurs in the liver and kidneys.[6] This conversion is a critical step that links choline to the central hub of cellular methylation, the methionine cycle.

Biochemical Pathway

The metabolic cascade is initiated by the enzyme choline dehydrogenase (CHDH), which converts choline to betaine aldehyde. This intermediate is then rapidly oxidized to betaine by betaine aldehyde dehydrogenase (BADH). Betaine subsequently serves as the methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the zinc-dependent enzyme betaine-homocysteine S-methyltransferase (BHMT).[7][8][9][10] This reaction not only regenerates the essential amino acid methionine but also produces dimethylglycine (DMG).[11][12]

The newly synthesized methionine can then be activated to form S-adenosylmethionine (SAM), the universal methyl donor for a multitude of biological reactions, including the methylation of DNA, RNA, histones, and other small molecules.[3][13][14] The availability of dietary choline, therefore, directly influences the cellular concentrations of SAM and its byproduct, S-adenosylhomocysteine (SAH), thereby modulating the cell's overall methylation capacity.[7][8][9]

Choline_Methyl_Donation_Pathway Biochemical Pathway of Choline as a Methyl Donor cluster_methylation_cycle Methionine Cycle Choline Choline BetaineAldehyde Betaine Aldehyde Choline->BetaineAldehyde Choline Dehydrogenase (CHDH) Betaine Betaine BetaineAldehyde->Betaine Betaine Aldehyde Dehydrogenase (BADH) DMG Dimethylglycine (DMG) Betaine->DMG Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Betaine-Homocysteine S-Methyltransferase (BHMT) SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM Methionine Adenosyl- transferase (MAT) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Substrate Acceptor Substrate SAH->Homocysteine SAH Hydrolase MethylatedSubstrate Methylated Substrate (DNA, Histones, etc.) Substrate->MethylatedSubstrate

Figure 1: Choline's role in the methionine cycle.

Impact on Epigenetic Regulation

The provision of methyl groups by choline-derived betaine is a cornerstone of epigenetic regulation. Epigenetic modifications, such as DNA methylation and histone methylation, are heritable changes that do not alter the DNA sequence but play a critical role in regulating gene expression.[7][8][9]

DNA Methylation

Dietary availability of choline influences DNA methylation patterns.[7] Inadequate choline intake can lead to decreased SAM levels, which may result in global and gene-specific DNA hypomethylation.[15] Conversely, choline supplementation has been shown to alter the methylation status of key genes involved in development and disease.[4][16] For instance, studies in rodents have demonstrated that maternal choline intake during gestation can modify the methylation and expression of genes in the offspring, leading to long-lasting effects on cognitive function and health.[4][5]

Histone Methylation

Choline availability also impacts the methylation of histone proteins, a key mechanism for controlling chromatin structure and gene accessibility.[4][16] Histone methyltransferases (HMTs) utilize SAM to add methyl groups to specific lysine and arginine residues on histone tails.[3] Choline deficiency can alter global histone methylation marks.[15] For example, maternal choline deficiency in mice has been shown to decrease levels of H3K9me2 (dimethylation of lysine 9 on histone H3), a mark associated with transcriptional repression, in the fetal hippocampus.[15]

Epigenetic_Influence Influence of Choline-Derived Methyl Groups on Epigenetics Choline Dietary Choline Betaine Betaine Choline->Betaine Oxidation SAM S-adenosylmethionine (SAM) Betaine->SAM via Methionine Cycle DNA DNA SAM->DNA DNMTs Histones Histone Proteins SAM->Histones HMTs MethylatedDNA Methylated DNA (e.g., 5-mC) DNA->MethylatedDNA MethylatedHistones Methylated Histones (e.g., H3K9me3) Histones->MethylatedHistones GeneExpression Altered Gene Expression MethylatedDNA->GeneExpression MethylatedHistones->GeneExpression

Figure 2: Choline's epigenetic regulatory cascade.

Quantitative Data on Choline Metabolism

The efficiency and kinetics of the enzymes involved in choline's methyl donor pathway are critical for understanding its physiological impact. The following tables summarize key quantitative data from the literature.

Enzyme Substrate(s) Km (µM) Vmax Organism/Tissue Reference
Betaine-Homocysteine S-Methyltransferase (BHMT)Homocysteine7.9-Human[11][12]
Betaine-Homocysteine S-Methyltransferase (BHMT)Betaine1.1 (in presence of Hcy)-Human[11][12]

Table 1: Michaelis-Menten constants (Km) for human BHMT, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km suggests a higher affinity of the enzyme for its substrate.

Metabolite Tissue/Fluid Concentration Range (µM) Condition Reference
CholineHuman Plasma7 - 20Normal[17]
BetaineHuman Plasma20 - 60Normal[17]
PhosphocholineHuman Plasma1 - 5Normal[18]
S-adenosylmethionine (SAM)Rat Liver60 - 100Control Diet[9]
S-adenosylhomocysteine (SAH)Rat Liver10 - 25Control Diet[9]

Table 2: Typical concentration ranges of choline and key related metabolites in biological samples. These values can vary based on diet, genetics, and physiological state.

Experimental Protocols for Studying Choline Metabolism

Investigating the role of choline as a methyl donor requires precise and sensitive analytical techniques. Below are detailed methodologies for key experiments in this field.

Protocol: Quantification of Choline and its Metabolites using LC-MS/MS

This protocol outlines a widely used method for the simultaneous quantification of choline, betaine, and other related metabolites in biological samples.[17][18][19]

Objective: To accurately measure the concentrations of choline and its metabolites in plasma, tissue homogenates, or cell extracts.

Methodology:

  • Sample Preparation (Tissue):

    • Homogenize ~50 mg of tissue in 1 ml of methanol:chloroform:water (2:1:0.8 v/v/v).

    • Add internal standards (e.g., deuterated choline (d9-choline), d3-methionine).[20]

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: 10 mM ammonium formate in water with 0.1% formic acid.

    • Gradient: A time-gradient is run to separate the polar analytes.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

  • Data Analysis:

    • Quantify analyte concentrations by comparing the peak area ratios of the endogenous analyte to its corresponding stable isotope-labeled internal standard against a standard curve.

LCMS_Workflow Workflow for LC-MS/MS Analysis of Choline Metabolites Sample Biological Sample (Plasma, Tissue, Cells) Extraction Metabolite Extraction (e.g., Methanol/Chloroform) + Internal Standards Sample->Extraction LC HILIC Separation Extraction->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Peak Integration, Quantification) MS->Data Result Concentration Data Data->Result

Figure 3: LC-MS/MS experimental workflow.

Protocol: Stable Isotope Tracing of Choline Metabolism

This protocol uses stable isotope-labeled choline (e.g., d9-choline) to trace its metabolic fate and quantify flux through different pathways.[21][22][23]

Objective: To determine the contribution of dietary choline to various metabolic pools, including betaine, methionine, and phosphatidylcholine.

Methodology:

  • Administration:

    • Cell Culture: Supplement culture medium with a known concentration of d9-choline chloride for a specified duration.[24]

    • Animal/Human Studies: Provide a diet containing a known percentage of d9-choline as part of the total choline intake over a defined period.[23]

  • Sample Collection: Collect blood, tissues, or cells at various time points.

  • Metabolite Extraction and Analysis:

    • Perform metabolite extraction as described in Protocol 5.1.

    • Analyze samples using LC-MS/MS.

    • In addition to quantifying total metabolite pools, monitor the specific mass transitions for the deuterated (d9, d6, d3) and undeuterated forms of each metabolite. For example, d9-betaine indicates direct oxidation from d9-choline, while d3-methionine would indicate the transfer of a deuterated methyl group.

  • Flux Analysis:

    • Calculate the isotopic enrichment (percentage of the labeled form) in each metabolite pool.

    • Use this data to model the rate of appearance and disappearance of the label in different pools, providing a quantitative measure of metabolic flux through the choline-dependent methylation pathways.

Implications for Research and Drug Development

A thorough understanding of choline's role as a methyl donor is paramount for several areas of research and therapeutic innovation:

  • Nutrigenomics and Personalized Medicine: Genetic variations (SNPs) in enzymes like BHMT or CHDH can alter an individual's dietary requirement for choline.[6][23] Investigating these variations can lead to personalized nutritional recommendations to optimize health and prevent disease.

  • Neurodegenerative Diseases: Choline metabolism is linked to brain development and cognitive function.[2][4][5] Dysregulation of methylation pathways is implicated in neurodegenerative disorders, making choline-related pathways a potential target for therapeutic intervention.[1]

  • Oncology: Altered choline metabolism is a hallmark of many cancers.[24] The increased demand for methyl groups for DNA synthesis and epigenetic modifications in rapidly proliferating cancer cells highlights the potential for targeting choline metabolic pathways in cancer therapy.

  • Liver Disease: The liver is the primary site of choline metabolism.[10] Choline deficiency is associated with the development of nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma, underscoring the importance of this pathway in hepatic health.[1]

By elucidating the intricate mechanisms of choline-dependent methylation, researchers and drug development professionals can identify novel biomarkers for disease diagnosis and monitoring, as well as new targets for therapeutic intervention.

References

The Biological Significance of Choline Chloride in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Choline, chemically known as 2-hydroxyethyl-trimethyl ammonium hydroxide and often referred to as Vitamin B4, is a vital nutrient in poultry nutrition.[1][2] It serves as a cornerstone for numerous physiological processes essential for the health, growth, and productivity of broiler chickens and laying hens.[3][4] While poultry can synthesize choline endogenously, the rate of synthesis is often insufficient to meet the high metabolic demands of modern, fast-growing breeds, necessitating its supplementation in feed, commonly in the form of choline chloride.[5][6] This technical guide provides an in-depth analysis of the multifaceted biological roles of this compound, supported by quantitative data, experimental methodologies, and visualizations of key metabolic pathways.

Core Metabolic Functions of Choline

Choline's biological significance stems from its involvement in four critical metabolic areas:

  • Cellular Structure and Integrity: Choline is a fundamental component of phospholipids, particularly phosphatidylcholine (lecithin), which are essential for building and maintaining the structural integrity of cell membranes.[1][7] This role is crucial for normal cell function, including the maturation of the cartilage matrix in bones, which helps prevent skeletal abnormalities like perosis in young birds.[7][8]

  • Lipid Metabolism and Liver Health: Termed a "lipotropic" factor, choline is paramount in hepatic fat metabolism.[1][5] It is essential for the synthesis of very-low-density lipoproteins (VLDL), which are responsible for transporting triglycerides out of the liver.[9] Inadequate choline levels lead to an accumulation of fat in the liver, a condition known as fatty liver syndrome, which can impair nutrient utilization and overall health.[5][10]

  • Neurotransmission: Choline serves as a direct precursor for the synthesis of acetylcholine, a critical neurotransmitter.[7][8] Acetylcholine is responsible for transmitting impulses across nerve synapses, including the neuromuscular junction, ensuring proper nerve signaling and muscle coordination.[5][11]

  • Methyl Group Donation: Through its oxidation to betaine, choline provides labile methyl groups for the methionine cycle.[7][12] These methyl groups are vital for numerous biochemical reactions, including the remethylation of homocysteine to form the essential amino acid methionine.[13][14] This function highlights the intricate metabolic relationship between choline and methionine.[15]

Quantitative Effects of this compound Supplementation

The supplementation of this compound in poultry diets has been shown to have a dose-dependent positive effect on various performance metrics. The following tables summarize quantitative data from cited research.

Table 1: Effect of Graded Levels of this compound on Broiler Performance

This compound (mg/kg feed)Average Final Weight (g)Average Weight Gain (g)Daily Weight Gain (g)Feed Conversion Ratio (FCR)Reference
0 (Control)1850.001808.3043.052.10[16]
5001953.301911.6045.511.98[16]
10002016.701975.0047.021.91[16]
15002083.302041.6048.611.84[16]
20002166.702125.0050.601.77[16]

Data from a study on broiler chickens shows a significant improvement (p<0.05) in final weight, weight gain, and feed conversion ratio as choline supplementation increased from 0 to 2,000 mg/kg of feed.[16]

Table 2: Comparative Performance of Broilers with Synthetic vs. Natural Choline Sources

Treatment (per ton of feed)Body Weight Gain (g)Feed Conversion Ratio (FCR)Reference
Control (No added choline)--[9][17]
Synthetic Choline (CC) 400g/t--[9][17]
Natural Choline A (NCA) 100g/t+85.66g (vs. NCB 100g/t)-9 points[9][17]
Natural Choline A (NCA) 100g/t+168.84g (vs. CC 400g/t)-12 points[9][17]

A study comparing synthetic this compound (CC) with natural choline sources (NCA and NCB) found that NCA at 100g/t significantly increased body weight gain and improved FCR compared to both another natural source and a higher dose of synthetic choline.[9][17]

Key Metabolic and Signaling Pathways

The biological functions of choline are best understood by examining its role in key metabolic pathways.

Phosphatidylcholine Synthesis (Kennedy Pathway)

Phosphatidylcholine (PtdCho), a major component of cell membranes, is primarily synthesized via the CDP-choline pathway, also known as the Kennedy pathway.[18][19] This is the main route for PtdCho synthesis in animals.[18]

G cluster_membrane Cell Membrane PtdCho Phosphatidylcholine (PtdCho) Cho Choline PCho Phosphocholine Cho->PCho ATP -> ADP CDPCho CDP-Choline PCho->CDPCho CTP -> PPi CDPCho->PtdCho CMP DAG Diacylglycerol (DAG) DAG->PtdCho CK Choline Kinase (CK) CK->Cho CCT CTP:Phosphocholine Cytidylyltransferase (CCT) CCT->PCho CPT Cholinephosphotransferase (CPT) CPT->CDPCho

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

Choline's Role as a Methyl Donor (via Betaine)

Choline is oxidized in the liver mitochondria to form betaine. Betaine then donates a methyl group to homocysteine to regenerate methionine, a process catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). This pathway is crucial for providing methyl groups for various metabolic reactions.[13][20]

G Choline Choline BetaineAldehyde Betaine Aldehyde Choline->BetaineAldehyde Choline Dehydrogenase Betaine Betaine BetaineAldehyde->Betaine Betaine Aldehyde Dehydrogenase Methionine Methionine Betaine->Methionine BHMT Homocysteine Homocysteine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP -> PPi+Pi SAH S-Adenosylhomocysteine (SAH) SAM->SAH Acceptor Methyl Acceptor (e.g., DNA, Guanidinoacetate) SAM->Acceptor Methyltransferase SAH->Homocysteine MethylatedProduct Methylated Product (e.g., Methylated DNA, Creatine) Acceptor->MethylatedProduct

Caption: Choline-Methionine Cycle and Methyl Group Donation.

Acetylcholine Synthesis

In cholinergic neurons, choline is combined with acetyl-CoA to form the neurotransmitter acetylcholine.[11][21] This reaction is catalyzed by the enzyme choline acetyltransferase.[22]

G cluster_neuron Cholinergic Neuron Terminal Choline Choline ACh Acetylcholine (ACh) Choline->ACh AcetylCoA Acetyl-CoA (from Mitochondria) AcetylCoA->ACh Vesicle Synaptic Vesicle ACh->Vesicle Storage ChAT Choline Acetyltransferase (ChAT) ChAT->ACh

Caption: Synthesis of the Neurotransmitter Acetylcholine.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below is a representative methodology for a broiler growth performance study investigating the effects of this compound.

Title: An Experimental Protocol to Evaluate the Effect of Graded Levels of this compound on Broiler Performance.

1. Experimental Design:

  • A total of 300 day-old, mixed-sex broiler chicks (e.g., Cobb 500 or Ross 708) are randomly allocated to five treatment groups.[9][16]

  • Each treatment group consists of 60 birds, with three replicates of 20 birds per replicate pen.[16]

  • The study follows a completely randomized design.[9]

2. Animal Housing and Management:

  • Chicks are housed in deep litter floor pens under standard management practices.

  • Feed and water are provided ad libitum.

  • Standard vaccination and biosecurity protocols are followed throughout the experimental period (e.g., 42 days).[9]

3. Dietary Treatments:

  • A basal corn-soybean meal diet is formulated to meet or exceed the nutritional requirements for broilers as per NRC (1994) guidelines, with the exception of choline.

  • Treatment 1 (T1): Basal diet (Control group, no supplemental choline).

  • Treatment 2 (T2): Basal diet + 500 mg/kg this compound.[16]

  • Treatment 3 (T3): Basal diet + 1000 mg/kg this compound.[16]

  • Treatment 4 (T4): Basal diet + 1500 mg/kg this compound.[16]

  • Treatment 5 (T5): Basal diet + 2000 mg/kg this compound.[16]

4. Data Collection and Performance Metrics:

  • Body Weight: Birds are weighed individually at the start (day 1) and at regular intervals (e.g., weekly) until the end of the trial.

  • Feed Intake: Feed consumption per replicate is recorded weekly.

  • Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain.

  • Mortality: Recorded daily to adjust FCR calculations.

5. Carcass and Biochemical Analysis (at day 42):

  • A subset of birds from each replicate is selected for carcass analysis to determine dressed carcass yield and internal organ weights.[16]

  • Blood samples are collected for hematological analysis (e.g., RBC, WBC counts).[16]

  • Liver samples are collected to determine hepatic fat content (steatosis) using standard solvent extraction methods.[9]

6. Analytical Methods for Choline Determination:

  • The choline content in feed can be determined using methods such as isotachophoresis after aqueous extraction or colorimetric methods involving the formation of a Reinecke salt.[23][24]

7. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA) using statistical software.

  • Significant differences between treatment means are determined using a post-hoc test such as Duncan's Multiple Range Test or Least Significance Difference (LSD), with significance declared at p < 0.05.[16]

Workflow for a Typical Choline Supplementation Study

G A Experimental Design (e.g., 300 chicks, 5 treatments) B Diet Formulation (Basal Diet + Graded Choline) A->B C Animal Rearing (42-day trial period) B->C D Data Collection (Weekly Weight, Feed Intake) C->D E Sample Collection (Day 42) (Blood, Liver, Carcass) C->E G Statistical Analysis (ANOVA, Mean Separation) D->G F Laboratory Analysis (Hematology, Liver Fat %) E->F F->G H Results & Interpretation G->H

Caption: Experimental Workflow for a Poultry Nutrition Trial.

Conclusion

This compound is an indispensable nutrient in poultry feed formulations, playing a central role in maintaining cellular structure, ensuring efficient lipid metabolism, supporting nervous system function, and contributing to methyl group metabolism.[1][7] Quantitative data consistently demonstrates that adequate supplementation improves growth rates, feed efficiency, and overall health, while preventing debilitating conditions like perosis and fatty liver syndrome.[8][16] The intricate involvement of choline in fundamental biochemical pathways underscores its biological significance. For researchers and professionals in poultry science and drug development, a thorough understanding of these mechanisms is critical for optimizing poultry nutrition, health, and productivity.

References

The Cornerstone of Animal Nutrition: A Technical Guide to Choline Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choline chloride, a quaternary ammonium salt, stands as a fundamental and indispensable nutrient in animal nutrition. Often referred to as Vitamin B4, its role extends far beyond a simple vitamin, acting as a crucial metabolic workhorse essential for maintaining cellular integrity, ensuring proper nerve function, and facilitating efficient energy metabolism. This technical guide delves into the core foundational research on this compound, providing a comprehensive overview of its metabolic pathways, impacts on animal performance, and the experimental methodologies used to elucidate its functions.

Core Metabolic Functions of Choline

Choline's importance in animal physiology stems from its role as a precursor to several vital compounds and its participation in key metabolic processes. Its functions can be broadly categorized into four critical areas:

  • Component of Cell Membranes: Choline is a structural component of phospholipids, most notably phosphatidylcholine (lecithin) and sphingomyelin.[1][2][3] These molecules are fundamental to the structure and integrity of all cell membranes, regulating their fluidity and the function of membrane-bound proteins.[2][3]

  • Neurotransmitter Synthesis: It is the direct precursor to acetylcholine, a critical neurotransmitter responsible for transmitting nerve impulses across synapses.[1][2][3][4] This function is vital for muscle control, memory, and other cognitive functions.[2]

  • Lipid and Cholesterol Metabolism (Lipotropic Agent): Choline plays a central role in hepatic lipid metabolism.[2][3][5][6] It is essential for the synthesis of phosphatidylcholine, which is required for the packaging and export of very-low-density lipoproteins (VLDL) from the liver.[1] This process prevents the abnormal accumulation of fat in the liver, a condition known as fatty liver syndrome.[3][6][7]

  • Methyl Group Donor: Through its oxidation to betaine in the mitochondria of liver cells, choline serves as a significant source of labile methyl groups (-CH3).[2][8][9][10] These methyl groups are crucial for a multitude of biochemical reactions, including the synthesis of creatine, carnitine, and the remethylation of homocysteine to methionine.[1][4][9] This "methionine-sparing" effect is of significant practical importance in feed formulation.[11]

Metabolic Pathways of Choline

The central metabolic roles of choline are depicted in the following signaling pathway diagram.

Choline_Metabolism Choline Choline Acetylcholine Acetylcholine (Neurotransmitter) Choline->Acetylcholine Choline Acetyltransferase Phosphatidylcholine Phosphatidylcholine (Cell Membranes, VLDL) Choline->Phosphatidylcholine CDP-Choline Pathway Betaine Betaine Choline->Betaine Choline Oxidase NerveImpulse Nerve Impulse Transmission Acetylcholine->NerveImpulse VLDL VLDL Export from Liver Phosphatidylcholine->VLDL Homocysteine Homocysteine Betaine->Homocysteine BHMT Methylation Methylation Reactions Betaine->Methylation Methionine Methionine (Protein Synthesis) Homocysteine->Methionine FattyLiver Prevents Fatty Liver VLDL->FattyLiver

Figure 1: Key metabolic pathways of choline in animal nutrition.

Impact on Animal Performance and Health

Dietary supplementation with this compound is a common practice in animal production due to its demonstrated positive effects on growth, reproduction, and overall health.[2]

Poultry (Broilers and Layers)

In poultry, choline is critical for rapid growth and egg production.[6]

  • Growth and Feed Efficiency: Choline supplementation has been shown to improve body weight gain and feed conversion ratios (FCR) in broilers.[7][12][13] However, some studies suggest that in the absence of environmental or dietary stress and with high basal choline in the diet, additional supplementation may not significantly benefit growth performance.[14]

  • Egg Production and Quality: For laying hens, choline is essential for the formation of lecithin, a primary component of egg yolk.[3][15] Adequate choline intake can increase hen-day egg production by up to 7.8% and improve egg quality.[7] The National Research Council (NRC) recommends 105 mg/day for white egg layers and 115 mg/day for brown egg layers.[15]

  • Prevention of Perosis: A key role of choline in young, growing birds is the prevention of perosis, or "slipped tendon," a leg deformity.[6] Choline is required for the normal maturation of the cartilage matrix in bones.[3]

  • Fatty Liver Syndrome: As a lipotropic agent, choline is crucial for preventing fatty liver syndrome, a metabolic disorder characterized by excessive fat accumulation in the liver.[3][7]

Swine

Choline is an essential nutrient for all stages of swine production.

  • Growth and Carcass Quality: Studies have shown that choline supplementation can influence growth performance and carcass characteristics.[16] Short-term supplementation in finishing pigs has been observed to increase final body weight and carcass weight.[16][17]

  • Reproductive Performance: In sows, adequate choline intake is important for reproductive efficiency.

  • Gut Health: Recent research indicates that choline can alter the gut microbiota composition in pigs.[16][17] Supplementation has been shown to increase the relative abundance of beneficial bacteria such as Prevotella and Ruminococcaceae.[16][17]

Ruminants

In ruminants, dietary choline is largely degraded by rumen microorganisms.[18] Therefore, rumen-protected choline formulations are necessary to ensure its availability for absorption in the small intestine.[19]

  • Milk Production and Liver Health: In dairy cows, particularly during the transition period, rumen-protected choline helps support milk production and reduces the risk of fatty liver and ketosis postpartum.[19]

Quantitative Data from Key Research

The following tables summarize quantitative data from studies investigating the effects of this compound supplementation in various animal species.

Table 1: Effect of Graded Levels of this compound on Broiler Performance

This compound Supplementation (mg/kg of feed)Average Final Weight (g)Average Weight Gain (g)Daily Weight Gain (g)Daily Feed Intake (g)Feed Conversion Ratio (FCR)
0 (Control)1850.001808.0036.9098.602.67
5001980.001938.0039.55102.502.59
10002100.002058.0041.99105.802.52
15002250.002208.0045.06108.902.42
20002380.002338.0047.71110.502.32

Source: Adapted from a study on the effect of graded levels of choline on broiler performance.[12][13] Note: Significant differences (p<0.05) were observed across all parameters as supplementation increased.

Table 2: Effect of this compound on Finishing Pig Performance (14-day trial)

TreatmentFinal Weight (kg)Carcass Weight (kg)
Control (Basal Diet)115.5 ± 2.190.1 ± 1.7
1% this compound120.3 ± 2.394.2 ± 1.9

Source: Adapted from a study on short-term dietary choline supplementation in finishing pigs.[16][17] Note: * indicates a significant difference (p<0.05) compared to the control group.

Experimental Protocols and Methodologies

The accurate determination of choline's effects relies on robust experimental designs and analytical methods.

In Vivo Performance Trial Workflow

A typical experimental workflow for evaluating the efficacy of this compound in animal nutrition involves several key stages.

Experimental_Workflow AnimalSelection Animal Selection & Acclimation (e.g., Day-old broiler chicks) DietFormulation Dietary Treatment Formulation (Basal diet + Graded levels of this compound) AnimalSelection->DietFormulation Randomization Randomized Allocation to Treatment Groups DietFormulation->Randomization FeedingTrial Ad Libitum Feeding & Rearing (Specified duration, e.g., 42 days) Randomization->FeedingTrial DataCollection Data Collection (Weekly body weight, feed intake) FeedingTrial->DataCollection SampleCollection Sample Collection at Termination (Blood, liver, carcass measurements) FeedingTrial->SampleCollection Analysis Laboratory & Statistical Analysis (Performance, hematology, tissue composition) DataCollection->Analysis SampleCollection->Analysis Conclusion Conclusion & Interpretation Analysis->Conclusion

Figure 2: Generalized experimental workflow for an in vivo animal trial.

Detailed Methodology for a Broiler Performance Study:

  • Animals and Housing: A total of 300 day-old, mixed-sex broiler chicks are typically used.[13] The birds are randomly divided into treatment groups with multiple replicates (e.g., 5 treatments, 3 replicates, 20 birds per replicate).[13] Standard brooding and rearing practices are followed in a deep litter system.[20]

  • Dietary Treatments: A basal diet (e.g., corn-soybean meal based) is formulated to meet or exceed NRC requirements, except for choline. This compound is then added to the basal diet at graded levels (e.g., 0, 500, 1000, 1500, 2000 mg/kg).[13] Feed and water are provided ad libitum.

  • Data Collection: Body weight and feed consumption are recorded weekly for each replicate to calculate body weight gain (BWG), daily feed intake (DFI), and feed conversion ratio (FCR). Mortality is recorded daily.

  • Sample Collection and Analysis: At the end of the trial (e.g., day 42), birds may be selected for blood sampling to analyze hematological parameters. Carcass characteristics (dressed weight, organ weights) are also measured.[13]

  • Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA) to determine the effect of the dietary treatments.

Analytical Methods for this compound Determination

Accurate quantification of this compound in feed is essential for quality control and research.

  • Ion Chromatography (IC): This is a widely used and recommended method for the determination of this compound in feed additives, premixes, and complete feeds.[21][22] The method involves aqueous extraction of the sample, followed by separation on an ion-exchange column (e.g., IonPac CS12) and detection by suppressed conductivity.[21][23]

    • Eluent: A common eluent is dilute sulfuric acid (e.g., 8.5 mmol/L H2SO4).[21]

    • Detection Limits: The limit of detection (LOD) for this compound can be as low as 0.1 mg/L.[21][23]

    • Recovery: The method demonstrates high accuracy with recovery rates typically between 99.25% and 102.5%.[21][23]

  • Isotachophoresis: This technique can also be used for determining choline content in feed additives. The sample is extracted with distilled water, and the analysis is performed using an isotachophoretic analyzer.[24]

  • Spectrophotometric Methods: The modified Reinecke's salt spectrophotometric assay can be used, where choline forms a colored complex with ammonium reineckate, allowing for quantification.[23]

Conclusion and Future Directions

This compound is a cornerstone of animal nutrition, with well-established roles in cellular structure, neurotransmission, lipid metabolism, and methyl group donation. Supplementation is critical for achieving optimal growth, production, and health in modern, high-performing livestock and poultry. While its foundational roles are well-understood, ongoing research continues to explore its more nuanced effects, such as the modulation of gut microbiota and its interaction with other nutrients under various production stressors. For researchers and drug development professionals, a thorough understanding of choline's metabolic functions and the methodologies used to evaluate it is paramount for developing innovative nutritional strategies and products that enhance animal welfare and productivity.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Choline Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of choline chloride, an essential nutrient and a key precursor in various biological and pharmaceutical research applications. The following sections outline two primary synthesis methods, with a focus on providing practical, actionable information for laboratory settings.

Introduction

This compound, a quaternary ammonium salt, is a vital nutrient involved in numerous physiological processes. It is a precursor to the neurotransmitter acetylcholine, a fundamental component of cell membranes (as phosphatidylcholine), and a participant in lipid metabolism. In the laboratory, the synthesis of this compound is often necessary for creating isotopically labeled standards, developing novel drug delivery systems, and studying its role in various biological pathways.

Synthesis Methodologies

Two principal methods for the synthesis of this compound are prevalent: the reaction of trimethylamine with 2-chloroethanol and the reaction of trimethylamine hydrochloride with ethylene oxide. While both are effective, the former is generally more amenable to standard laboratory conditions.

Method 1: Synthesis from Trimethylamine and 2-Chloroethanol

This method is a straightforward nucleophilic substitution reaction that is well-suited for small to medium scale laboratory batches.[1] The reaction involves the quaternization of trimethylamine by 2-chloroethanol.

Reaction: (CH₃)₃N + ClCH₂CH₂OH → [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻

This approach is often favored for its relatively simple setup and high yields.[2][3]

Method 2: Synthesis from Trimethylamine Hydrochloride and Ethylene Oxide

Industrially, this compound is often produced by reacting trimethylamine hydrochloride with ethylene oxide.[4][5][6] This method is highly atom-efficient.

Reaction: (CH₃)₃N·HCl + C₂H₄O → [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻

However, the use of ethylene oxide, a highly reactive and potentially explosive gas, requires specialized equipment and stringent safety protocols, making it less common in standard research laboratories.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the laboratory synthesis of this compound.

MethodStarting MaterialsSolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
1 Trimethylamine, 2-ChloroethanolAqueous or neat20 - 802 - 898 - 99>98
2 Trimethylamine hydrochloride, Ethylene oxideAqueous30 - 40~2High (Industrial)High (Industrial)

Experimental Protocols

Protocol 1: Synthesis of this compound from Trimethylamine and 2-Chloroethanol

This protocol is adapted from established laboratory procedures and offers a reliable method for producing high-purity this compound.[3][7]

Materials and Reagents:

  • Trimethylamine (aqueous solution, e.g., 25%)

  • 2-Chloroethanol (also known as ethylene chlorohydrin)

  • Isopropanol (for purification)

  • Ethanol (for recrystallization)

  • Activated Carbon (optional, for decolorization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reactants: For a synthesis targeting approximately 55 g of this compound, charge the flask with 32.2 g (0.4 moles) of 2-chloroethanol and a 25% aqueous solution of trimethylamine containing 0.507 moles of trimethylamine.[3] A slight molar excess of trimethylamine is often used. The reaction can be initiated at room temperature.

  • Reaction Execution: The reaction is exothermic, and the temperature will likely rise.[3] Stir the mixture at room temperature. The reaction can be allowed to proceed for several hours (e.g., 4 hours), followed by standing at room temperature for an extended period (e.g., 18 hours).[3] To drive the reaction to completion, the mixture can then be heated to 55-65°C for an additional hour.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the resulting aqueous solution of this compound under reduced pressure using a rotary evaporator to obtain a thick syrup.[3]

    • To remove the final traces of water, azeotropic distillation with isopropanol can be employed.[3]

  • Recrystallization (for higher purity):

    • Dissolve the crude this compound in a minimal amount of hot absolute ethanol (approximately 4 mL of ethanol per gram of product).[7]

    • If the solution is colored, a small amount of activated carbon can be added, and the solution briefly boiled.[7]

    • Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.[7] Further cooling in an ice bath can increase the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove residual impurities.[7]

    • Dry the purified this compound crystals under vacuum. A purity of >98% can be expected.[3]

Protocol 2: Synthesis of this compound from Trimethylamine Hydrochloride and Ethylene Oxide (Industrial Method Overview)

This method is generally performed on an industrial scale and is presented here for informational purposes. Due to the hazardous nature of ethylene oxide, this protocol is not recommended for standard laboratory settings without specialized equipment and safety measures.

General Industrial Process:

  • Salt Formation: An aqueous solution of trimethylamine is reacted with hydrochloric acid to form trimethylamine hydrochloride. The reaction is typically conducted at 30-40°C.[4]

  • Ethoxylation: The trimethylamine hydrochloride solution is then reacted with a low concentration of aqueous ethylene oxide.[4] This reaction is highly exothermic and requires careful temperature control.

  • Purification: The resulting this compound solution is then purified and concentrated.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis (Method 1) start Start reactants Charge Flask with Trimethylamine and 2-Chloroethanol start->reactants reaction Stir at Room Temperature (Exothermic Reaction) reactants->reaction heating Heat to 55-65°C to Complete Reaction reaction->heating concentration Concentrate in vacuo (Rotary Evaporator) heating->concentration purification Azeotropic Distillation with Isopropanol concentration->purification recrystallization Recrystallize from Hot Ethanol purification->recrystallization filtration Vacuum Filter Crystals recrystallization->filtration drying Dry Purified This compound filtration->drying end_product High-Purity This compound drying->end_product

Caption: Workflow for the synthesis of this compound from trimethylamine and 2-chloroethanol.

choline_metabolism Choline Metabolism and Acetylcholine Synthesis choline Choline acetylcholine Acetylcholine (Neurotransmitter) choline->acetylcholine Choline Acetyltransferase phosphatidylcholine Phosphatidylcholine (Cell Membranes) choline->phosphatidylcholine Phosphorylation Pathway betaine Betaine (Methyl Donor) choline->betaine Oxidation acetyl_coa Acetyl-CoA acetyl_coa->acetylcholine

Caption: Simplified diagram of major choline metabolic pathways.

synthesis_logic Logical Relationship of this compound Synthesis Methods start_materials1 Trimethylamine + 2-Chloroethanol method1 Method 1 (Laboratory Scale) start_materials1->method1 start_materials2 Trimethylamine Hydrochloride + Ethylene Oxide method2 Method 2 (Industrial Scale) start_materials2->method2 product This compound method1->product method2->product

Caption: Relationship between starting materials and synthesis methods for this compound.

References

Preparation of Choline Chloride-Based Deep E-utectic Solvents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of choline chloride (ChCl)-based deep eutectic solvents (DESs). DESs are emerging as green and tunable solvents with wide-ranging applications in chemical synthesis, extraction, and drug delivery, offering advantages such as low cost, biodegradability, and simple preparation.[1][2][3]

Introduction to Deep Eutectic Solvents

Deep eutectic solvents are a class of ionic liquids typically formed by mixing a hydrogen bond acceptor (HBA), such as this compound, with a hydrogen bond donor (HBD).[3] This mixture results in a significant depression of the melting point, leading to a liquid state at or below ambient temperatures.[4] The physicochemical properties of DESs, including viscosity, density, conductivity, and polarity, can be tailored by selecting different HBDs and adjusting the molar ratio of the components.[5][6]

The preparation of ChCl-based DESs is straightforward, often involving the simple heating and stirring of the constituent components until a homogeneous liquid is formed.[5] This solvent-free synthesis process is highly atom-economical and typically does not require further purification, making DESs attractive for sustainable industrial applications.[5]

Key Applications in Research and Drug Development

This compound-based DESs are gaining significant attention in the pharmaceutical sciences due to their unique properties:

  • Enhanced Solubility: DESs can significantly increase the solubility of poorly water-soluble drugs, a critical factor in drug formulation and delivery.[2]

  • Green Reaction Media: Their low volatility, non-flammability, and often low toxicity make them excellent alternative solvents for organic synthesis, contributing to greener chemical processes.[3]

  • Drug Delivery Systems: The biocompatibility and tunable nature of some ChCl-based DESs make them suitable for developing novel drug delivery systems, including transdermal patches and controlled-release formulations.[2][7]

  • Extraction of Bioactive Compounds: DESs have shown high efficiency in extracting bioactive compounds from natural sources, which is valuable in the discovery and development of new therapeutic agents.

Experimental Protocols

The following protocols detail the preparation of common this compound-based deep eutectic solvents.

Protocol 1: Preparation of this compound:Urea (ChCl:Urea) DES

This is one of the most widely studied and utilized DESs.

Materials:

  • This compound (ChCl)

  • Urea

  • Glass vial or round-bottom flask

  • Magnetic stirrer with hotplate

  • Weighing balance

Procedure:

  • Weigh this compound and urea in a 1:2 molar ratio. For example, to prepare approximately 100g of the DES, weigh 39.77g of this compound and 60.23g of urea.

  • Add the weighed components to a clean, dry glass vial or round-bottom flask.

  • Place the vessel on a hotplate with magnetic stirring.

  • Heat the mixture to approximately 75-80°C while stirring continuously.[8]

  • Continue heating and stirring until a clear, homogeneous, and colorless liquid is formed, with no visible solid particles remaining.[8][9] This process may take up to an hour.[10]

  • Once the DES is formed, it can be cooled to room temperature. The mixture will remain in a liquid state.[10]

  • Store the prepared DES in a sealed container to prevent moisture absorption.

Protocol 2: Preparation of this compound:Ethylene Glycol (ChCl:EG) DES (Ethaline)

This DES is known for its relatively low viscosity.

Materials:

  • This compound (ChCl)

  • Ethylene glycol (EG)

  • Glass vial or round-bottom flask

  • Magnetic stirrer with hotplate

  • Weighing balance

Procedure:

  • Weigh this compound and ethylene glycol in a 1:2 molar ratio.[11][12] For instance, for a 1:2 molar ratio, you would mix 1 mole of this compound (139.62 g/mol ) with 2 moles of ethylene glycol (62.07 g/mol each).[13]

  • Combine the components in a suitable glass vessel.

  • Heat the mixture to approximately 70-80°C with constant stirring.[12][14]

  • Maintain the temperature and continue stirring until a homogeneous, clear liquid is obtained.[12]

  • Allow the DES to cool to room temperature.

  • To minimize water content, the prepared DES can be dried under vacuum.[12]

  • Store in a tightly sealed container.

Protocol 3: Preparation of this compound:Glycerol (ChCl:Gly) DES

Glycerol is a non-toxic and biodegradable HBD, making this DES particularly interesting for biomedical applications.

Materials:

  • This compound (ChCl)

  • Glycerol (Gly)

  • Glass vial or round-bottom flask

  • Magnetic stirrer with hotplate

  • Weighing balance

Procedure:

  • Weigh this compound and glycerol in a 1:2 molar ratio.[11]

  • Transfer the weighed substances to a glass vial or flask.

  • Heat the mixture to approximately 80°C while stirring.[15]

  • Continue the process until a uniform, clear liquid is formed.[11]

  • After cooling to room temperature, store the DES in a sealed container to protect it from atmospheric moisture.

Physicochemical Properties of Common ChCl-Based DESs

The properties of DESs are highly dependent on the choice of HBD and the molar ratio of the components. The following table summarizes key physicochemical data for some common ChCl-based DESs.

DES Composition (Molar Ratio)Density (g/cm³) at 298.15 KViscosity (mPa·s) at 298.15 KConductivity (mS/cm) at 298.15 KFreezing Point (°C)
ChCl:Urea (1:2)1.257500.812[4]
ChCl:Ethylene Glycol (1:2)1.12367.6-65
ChCl:Glycerol (1:2)1.183761.8-40
ChCl:Lactic Acid (1:2)1.17[16]50[16]--
ChCl:Propylene Glycol (1:2)----
ChCl:Levulinic Acid (1:2)----
ChCl:Oxalic Acid (1:1)1.14[17]13500[17]-35-55[17]

Note: The values presented are approximate and can vary based on the purity of the reagents and the water content of the final DES.

Visualizing the Preparation Workflow

The general workflow for the preparation of this compound-based deep eutectic solvents can be visualized as follows:

DES_Preparation_Workflow General Workflow for DES Preparation start Start weigh Weighing This compound (HBA) and Hydrogen Bond Donor (HBD) start->weigh mix Mixing Components in a Glass Vessel weigh->mix heat_stir Heating and Stirring (e.g., 70-80°C) mix->heat_stir formation Formation of Homogeneous Liquid DES heat_stir->formation cool Cooling to Room Temperature formation->cool storage Storage in a Sealed Container cool->storage end End storage->end DES_Formation_Concept Concept of DES Formation cluster_mixing Mixing and Heating hba This compound (HBA) Solid High Melting Point h_bonding Hydrogen Bond Formation Disruption of Crystal Lattices hba->h_bonding hbd Hydrogen Bond Donor (HBD) (e.g., Urea, Glycerol) Solid or Liquid High Melting Point (if solid) hbd->h_bonding des Deep Eutectic Solvent (DES) Liquid Low Melting Point h_bonding->des

References

Application Notes and Protocols for Enhancing Plant Photosynthesis with Choline Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline chloride (CC), a quaternary ammonium salt, is a plant growth regulator known to enhance photosynthetic efficiency and overall plant vitality. It is readily absorbed by plants through their roots, stems, and leaves and is involved in various metabolic processes.[1] Application of this compound has been demonstrated to increase chlorophyll content, boost CO2 assimilation, and upregulate genes associated with photosynthetic electron transport.[2][3][4] Furthermore, it plays a role in mitigating the adverse effects of abiotic stressors such as salinity and heavy metal toxicity, thereby indirectly supporting photosynthetic function. This document provides detailed application notes, experimental protocols, and a summary of the quantitative effects of this compound on plant photosynthesis.

Mechanism of Action

This compound enhances photosynthesis through a multi-faceted mechanism:

  • Increased Chlorophyll Content: Treatment with this compound has been shown to increase the concentration of chlorophyll a and chlorophyll b in leaves, leading to a greater capacity for light absorption.[5]

  • Enhanced CO2 Assimilation: It improves the net photosynthetic rate (Pn) and stomatal conductance (Gs), facilitating greater uptake and fixation of atmospheric CO2.

  • Upregulation of Photosynthetic Genes: Transcriptome analyses have revealed that this compound treatment leads to the upregulation of genes involved in the photosynthetic electron transport chain and carbon fixation pathways.[2][3][4]

  • Stress Mitigation: By improving a plant's tolerance to abiotic stresses like salinity and heavy metal toxicity, this compound helps maintain photosynthetic function under adverse conditions.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various photosynthetic parameters as reported in scientific literature.

Table 1: Effect of this compound on Chlorophyll Content

Plant SpeciesStress ConditionThis compound ConcentrationEffect on Chlorophyll aEffect on Chlorophyll bEffect on Total ChlorophyllReference
Wheat (Triticum aestivum)Salt Stress (120 mM NaCl)400 mg/L (seed soaking)Increased by ~6.18%Increased by ~31.10%Increased by ~13.14%[5]
Spinach (Spinacia oleracea)Chromium Stress (100 µM Cr)5 mM (foliar spray)Significant IncreaseSignificant IncreaseSignificant Increase
Strawberry (Fragaria x ananassa 'Camarosa')None5 mM (watering)Not specifiedNot specifiedIncreased SPAD value[1][2]
Kentucky Bluegrass (Poa pratensis)Salt Stress1 mM (foliar spray)Not specifiedNot specifiedSignificantly higher than untreated plants[6]

Table 2: Effect of this compound on Gas Exchange Parameters

Plant SpeciesStress ConditionThis compound ConcentrationEffect on Net Photosynthetic Rate (Pn)Effect on Stomatal Conductance (Gs)Reference
Spinach (Spinacia oleracea)Chromium Stress (100 µM Cr)5 mM (foliar spray)Significant IncreaseSignificant Increase
Potato (Solanum tuberosum)None2.0 g/L (foliar spray)Superior to controlsSuperior to controls[7]
Rice (Oryza sativa)Salt Stress (0.3% NaCl)500 mg/L (foliar spray)Decreased under salt stress, but CC treatment improved it compared to salt-onlyDecreased under salt stress, but CC treatment improved it compared to salt-only[2]

Experimental Protocols

Protocol 1: Foliar Application of this compound

This protocol describes the preparation and application of a this compound solution as a foliar spray to enhance photosynthesis.

Materials:

  • This compound (analytical grade)

  • Distilled water

  • Surfactant (e.g., Tween 20)

  • Spray bottles

  • pH meter

  • Graduated cylinders and beakers

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Solution Preparation:

    • Calculate the required amount of this compound to achieve the desired concentration (e.g., for a 5 mM solution, dissolve 0.698 g of this compound in 1 L of distilled water).

    • Add a surfactant to the solution at a concentration of 0.01-0.05% (v/v) to ensure even leaf coverage.

    • Adjust the pH of the solution to a neutral range (6.5-7.0) using a pH meter.

    • Prepare a control solution containing only distilled water and the surfactant.

  • Application:

    • Apply the solution to plant foliage until runoff is observed, ensuring thorough coverage of both the adaxial and abaxial leaf surfaces.[5][8]

    • Perform the application during the cooler parts of the day (early morning or late evening) to minimize evaporation and enhance absorption.[5]

    • Treat a control group of plants with the control solution.

    • Repeat the application at desired intervals (e.g., once every 10-15 days).[5]

Protocol 2: Seed Treatment with this compound

This protocol outlines the procedure for treating seeds with this compound to promote early vigor and enhance subsequent photosynthetic capacity.

Materials:

  • This compound (analytical grade)

  • Distilled water

  • Beakers or flasks

  • Shaker or magnetic stirrer

  • Filter paper or paper towels

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Solution Preparation:

    • Prepare a this compound solution of the desired concentration (e.g., 100-400 ppm) in distilled water.[8]

  • Seed Soaking:

    • Place the seeds in the this compound solution, ensuring they are fully submerged.

    • Soak the seeds for a specified duration (e.g., 12-24 hours).[1]

    • Gently agitate the solution periodically to ensure uniform treatment.

  • Drying and Sowing:

    • After soaking, remove the seeds from the solution and air-dry them on filter paper in a shaded, well-ventilated area until they are suitable for sowing.

    • Sow the treated seeds according to standard agricultural practices.

Protocol 3: Measurement of Photosynthetic Parameters

A. Chlorophyll Content Determination:

  • Collect fresh leaf samples (approximately 0.1 g) from both treated and control plants.

  • Homogenize the leaf tissue in 10 mL of 80% acetone.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations.

B. Gas Exchange Measurements (Pn and Gs):

  • Use a portable photosynthesis system (e.g., LI-6400) to measure the net photosynthetic rate (Pn) and stomatal conductance (Gs).

  • Conduct measurements on fully expanded, healthy leaves of both treated and control plants.

  • Maintain consistent environmental conditions within the leaf cuvette (e.g., light intensity, CO2 concentration, temperature, and humidity) during measurements.

  • Allow the leaf to acclimate to the cuvette conditions before recording data.

C. Transcriptome Analysis:

  • Harvest leaf tissue from this compound-treated and control plants and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable kit following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Prepare cDNA libraries and perform high-throughput sequencing (e.g., RNA-Seq).

  • Analyze the sequencing data to identify differentially expressed genes, particularly those related to photosynthesis and associated regulatory pathways.[2][9]

Visualizations

Signaling Pathway

The precise molecular signaling pathway for this compound in enhancing photosynthesis is still under investigation. However, based on current transcriptomic data, a proposed pathway involves the upregulation of key genes.

G cluster_0 Cellular Response cluster_1 Gene Expression cluster_2 Physiological Outcome Choline_Chloride This compound Application (Foliar Spray or Seed Treatment) Uptake Uptake by Plant Cells Choline_Chloride->Uptake Signal_Transduction Signal Transduction Cascade (Hypothesized: Involving secondary messengers and protein kinases) Uptake->Signal_Transduction Transcription_Factors Activation of Specific Transcription Factors Signal_Transduction->Transcription_Factors PET_Genes Upregulation of Photosynthetic Electron Transfer Genes Transcription_Factors->PET_Genes Carbon_Fixation_Genes Upregulation of Carbon Fixation Pathway Genes Transcription_Factors->Carbon_Fixation_Genes Increased_Photosynthesis Enhanced Photosynthetic Efficiency PET_Genes->Increased_Photosynthesis Carbon_Fixation_Genes->Increased_Photosynthesis Improved_Growth Improved Plant Growth and Yield Increased_Photosynthesis->Improved_Growth

Caption: Proposed signaling pathway of this compound in enhancing photosynthesis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on plant photosynthesis.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection cluster_3 Analysis Plant_Material Select Healthy Plant Material Application Apply Treatments (Foliar or Seed) Plant_Material->Application CC_Solution Prepare this compound and Control Solutions CC_Solution->Application Growth_Conditions Maintain Controlled Growth Conditions Application->Growth_Conditions Chlorophyll Measure Chlorophyll Content Growth_Conditions->Chlorophyll Gas_Exchange Measure Gas Exchange (Pn, Gs) Growth_Conditions->Gas_Exchange Transcriptome Perform Transcriptome Analysis Growth_Conditions->Transcriptome Data_Analysis Statistical Analysis of Data Chlorophyll->Data_Analysis Gas_Exchange->Data_Analysis Transcriptome->Data_Analysis Interpretation Interpret Results and Draw Conclusions Data_Analysis->Interpretation

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols: Choline Chloride in Animal Feed Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Choline Chloride in Animal Nutrition

This compound, a quaternary ammonium salt, is an essential nutrient for animals, often categorized with the B-complex vitamins.[1][2] It plays a critical role in numerous physiological processes vital for animal health, growth, and reproduction.[3][4] While some animals can synthesize choline endogenously, the amount is often insufficient to meet the metabolic demands of high-producing livestock, necessitating supplementation in their feed.[3][5] this compound is the most common and cost-effective form of supplemental choline used in animal feed formulations.[4]

The primary functions of choline in animal metabolism include:

  • Component of Phospholipids: Choline is a fundamental component of phosphatidylcholine (lecithin), a key structural element of all cell membranes, essential for maintaining their integrity and fluidity.[4][5]

  • Precursor for Acetylcholine: It is a precursor for the synthesis of acetylcholine, a crucial neurotransmitter involved in nerve impulse transmission, muscle control, and memory.[4][6][7]

  • Fat Metabolism and Liver Health: Choline is vital for the transport and metabolism of fats in the liver. It aids in the formation of very-low-density lipoproteins (VLDL), which are necessary to export fat from the liver, thereby preventing conditions like fatty liver syndrome.[4][8][9][10]

  • Methyl Group Donor: Through its metabolite, betaine, choline serves as a source of labile methyl groups, which are essential for various metabolic reactions, including the synthesis of creatine and carnitine.[4]

Inadequate choline intake can lead to a range of health issues in animals, including fatty liver syndrome, reduced growth rates, perosis (in poultry), and reproductive problems.[4][8]

Application Notes for Specific Animal Species

Poultry (Broilers and Laying Hens)

Benefits:

  • Broilers: Supplementation with this compound in broiler diets has been shown to improve growth rate and feed efficiency.[8][11] It also plays a role in preventing fatty liver syndrome and perosis, a leg deformity.[8][12]

  • Laying Hens: In laying hens, adequate choline intake is crucial for optimal egg production and quality.[8][11] Choline is a key component of egg yolk lecithin and contributes to stronger eggshells.[8][11]

Recommended Inclusion Levels:

  • Broilers: Typically range from 1,200 to 2,000 mg/kg of feed.[13]

  • Laying Hens: Approximately 1,100 mg/kg of feed.[13]

Swine

Benefits:

  • Choline supplementation in swine diets can boost reproductive performance in sows and aid in the prenatal brain development of piglets.[3] It also enhances overall nutrient utilization.[3]

Recommended Inclusion Levels:

  • Inclusion levels can vary based on the age and reproductive status of the pig. Studies have investigated supplementation levels from 300 to 900 mg/kg of choline ions in finishing pigs.[6]

Dairy Cattle

Benefits:

  • In high-yielding dairy cows, particularly during the transition period, choline is crucial for liver health and preventing fatty liver.[14][15] Supplementation with rumen-protected choline (to bypass microbial degradation in the rumen) has been shown to support milk production and reduce the risk of metabolic disorders like ketosis.[3][14][16]

Recommended Inclusion Levels:

  • For transition dairy cows, supplementing with 12.9 g/day of choline as rumen-protected choline has shown positive effects on milk yield.[14]

Aquaculture

Benefits:

  • This compound is essential for the growth and development of various aquatic species, including fish and shrimp.[17][18] It is involved in the synthesis of phospholipids for cell membranes and the neurotransmitter acetylcholine for proper nerve function.[17] Adequate choline levels support healthy growth rates and overall performance.[17]

Recommended Inclusion Levels:

  • The optimal inclusion level of this compound in aquaculture diets depends on the species, life stage, and health status of the animal.[17]

Quantitative Data from Research Studies

The following tables summarize the effects of this compound supplementation on the performance of various animal species based on published research data.

Table 1: Effects of Graded Levels of this compound on Broiler Performance

This compound Supplementation (mg/kg)Average Final Weight (g)Average Daily Gain ( g/day )Feed Conversion Ratio (FCR)Reference
0 (Control)---[8]
500---[8]
1000---[8]
1500---[8]
2000Significant ImprovementSignificant ImprovementSignificant Improvement[8]
0 (Basal)No Significant ImpactNo Significant ImpactNo Significant Impact[19]
400No Significant ImpactNo Significant ImpactNo Significant Impact[19]
800No Significant ImpactNo Significant ImpactNo Significant Impact[19]
1200No Significant ImpactNo Significant ImpactNo Significant Impact[19]
1600No Significant ImpactNo Significant ImpactNo Significant Impact[19]
2000No Significant ImpactNo Significant ImpactNo Significant Impact[19]

Table 2: Effects of this compound on Laying Hen Performance

TreatmentHen-Day Egg Production (%)Feed Conversion RatioHaugh UnitReference
1% Microalgae (Alg)---[20]
Alg + 0.1% this compoundIncreased (P < 0.05)Reduced (P < 0.05)Increased (P < 0.05)[20]
Alg + 0.2% this compoundNo Significant EffectNo Significant EffectNo Significant Effect[20]
15% Flaxseed (Flax)---[1]
Flax + 0.15 g/100g this compoundHigher (P < 0.05)--[1]

Table 3: Effects of Graded Levels of this compound on Finishing Pig Performance

Choline Ion Supplementation (mg/kg)Growth PerformanceTenderloin WeightReference
0 (Basal)No Significant Impact-[6]
300No Significant ImpactHigher (P < 0.05)[6]
600No Significant ImpactHigher (P < 0.05)[6]
900No Significant Impact-[6]

Table 4: Effects of Rumen-Protected Choline (RPC) on Transition Dairy Cow Performance

RPC SupplementationMilk YieldMilk CompositionReference
50 g/d pre-calving, 100 g/d post-calvingNo Significant EffectIncreased Protein, Total Solids, and Fat[21]
12.9 g/day of cholineIncreased by 1.8 kg/day Increased Fat and Protein Yields[14]

Experimental Protocols

Protocol for a this compound Supplementation Trial in Broilers

Objective: To evaluate the effect of different levels of this compound supplementation on the growth performance and carcass characteristics of broiler chickens.

Materials:

  • Day-old broiler chicks (e.g., Ross 308 or Cobb 500)

  • Brooder and rearing pens with appropriate heating, lighting, feeders, and drinkers

  • Basal broiler starter, grower, and finisher diets (formulated to be adequate in all nutrients except for choline, if a deficiency model is intended)

  • This compound (feed grade)

  • Weighing scale

  • Feed mixing equipment

Procedure:

  • Animal Housing and Acclimation:

    • Procure day-old broiler chicks and house them in a temperature-controlled brooder for the first week.

    • After the brooding period, randomly allocate chicks to experimental pens, ensuring an equal number of birds and similar initial body weights across all pens. A typical design would have multiple replicate pens per treatment group.[22]

  • Dietary Treatments:

    • Prepare a basal diet.

    • Create experimental diets by mixing the basal diet with graded levels of this compound (e.g., 0, 500, 1000, 1500, 2000 mg/kg of feed).[22]

    • Ensure thorough mixing to achieve a homogenous distribution of this compound in the feed.

  • Feeding and Management:

    • Provide the respective experimental diets and fresh water ad libitum throughout the trial period (typically 42 days).

    • Monitor and record daily feed intake and any mortalities.

    • Maintain standard poultry husbandry practices, including appropriate lighting, ventilation, and biosecurity measures.

  • Data Collection:

    • Growth Performance: Weigh the birds in each pen weekly to determine average body weight and calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

    • Carcass Evaluation (at the end of the trial):

      • Select a representative sample of birds from each pen.

      • After a period of feed withdrawal, humanely euthanize the birds.

      • Record the live weight, then de-feather and eviscerate the carcasses.

      • Measure the weights of the dressed carcass, breast meat, thigh meat, and abdominal fat pad.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical software (e.g., ANOVA) to determine the effect of different this compound levels on the measured parameters.

Protocol for Assessment of Fatty Liver Syndrome in Poultry

Objective: To induce and score the severity of fatty liver syndrome in laying hens.

Materials:

  • Laying hens

  • High-energy, low-protein diet to induce fatty liver

  • Surgical instruments for necropsy

  • Liver scoring chart (see reference for a visual guide)

  • Analytical equipment for liver lipid analysis (optional)

Procedure:

  • Induction of Fatty Liver Syndrome:

    • Feed laying hens a diet high in energy and low in protein for a specified period (e.g., several weeks) to induce fat accumulation in the liver.[14] Estrogen administration can also be used to induce this condition in experimental models.[23]

  • Necropsy and Liver Scoring:

    • At the end of the induction period, humanely euthanize the hens.

    • Perform a necropsy and carefully excise the liver.

    • Visually score the liver based on color, size, consistency, and the presence of hemorrhages. A scoring system (e.g., from 1 to 5) can be used, where a higher score indicates a more severe case of fatty liver syndrome.

  • Histological Examination (Optional):

    • Collect liver tissue samples and fix them in 10% neutral buffered formalin.

    • Process the tissues for histology, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine the slides under a microscope to observe fat vacuolation in hepatocytes.

  • Liver Lipid Analysis (Optional):

    • Homogenize a portion of the liver tissue.

    • Extract total lipids using a method such as the Folch or Bligh-Dyer method.

    • Quantify the total lipid content gravimetrically or by using specific assays for triglycerides.

Protocol for Acetylcholine Assay in Animal Tissue

Objective: To measure the concentration of acetylcholine in a tissue sample (e.g., brain, muscle).

Materials:

  • Tissue sample

  • Homogenizer

  • Centrifuge

  • Acetylcholine assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Excise the tissue of interest quickly and freeze it in liquid nitrogen to prevent acetylcholine degradation.

    • Homogenize the frozen tissue in the assay buffer provided with the kit.

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant, which contains the acetylcholine.

  • Assay Procedure (following a typical kit protocol):

    • Prepare acetylcholine standards by serially diluting the provided stock solution.

    • Add the standards and prepared tissue samples to a 96-well microplate.

    • Add the reaction reagent, which typically contains acetylcholinesterase (to convert acetylcholine to choline), choline oxidase (to produce hydrogen peroxide), and a probe that reacts with hydrogen peroxide to generate a colorimetric or fluorescent signal.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance/fluorescence values of the standards against their known concentrations.

    • Determine the acetylcholine concentration in the samples by interpolating their absorbance/fluorescence values on the standard curve.

Protocol for Phosphatidylcholine Analysis in Cell Membranes

Objective: To extract and quantify phosphatidylcholine from animal cell membranes.

Materials:

  • Tissue or cell sample

  • Homogenizer

  • Centrifuge

  • Organic solvents (e.g., chloroform, methanol, or a hexane:isopropanol mixture)

  • Nitrogen gas stream for solvent evaporation

  • Thin-layer chromatography (TLC) plates and developing chamber (optional, for separation)

  • Phosphatidylcholine assay kit or reagents for phosphorus assay

Procedure:

  • Lipid Extraction:

    • Homogenize the tissue or cell sample in an appropriate solvent system to extract total lipids. The Folch method (chloroform:methanol) or the Bligh-Dyer method are commonly used.[19] A one-step extraction using a 9:1 hexanes:isopropanol mixture has also been described as a rapid method for phosphatidylcholine isolation.[19]

    • After extraction, separate the lipid-containing organic phase from the aqueous phase by centrifugation.

    • Evaporate the organic solvent under a stream of nitrogen gas to obtain the dried lipid extract.

  • Phosphatidylcholine Quantification:

    • Enzymatic Assay: Re-dissolve the lipid extract in an appropriate buffer and use a commercial phosphatidylcholine assay kit. These kits typically use phospholipase D to hydrolyze phosphatidylcholine to choline, which is then measured colorimetrically or fluorometrically.

    • Thin-Layer Chromatography (TLC) and Phosphorus Assay (for separation and quantification):

      • Re-dissolve the lipid extract in a small volume of chloroform:methanol.

      • Spot the extract onto a silica gel TLC plate alongside a phosphatidylcholine standard.

      • Develop the plate in a TLC chamber with a suitable solvent system (e.g., chloroform:methanol:water).

      • Visualize the separated lipid spots using iodine vapor or a fluorescent dye.

      • Scrape the silica spot corresponding to phosphatidylcholine into a glass tube.

      • Quantify the amount of phosphatidylcholine by measuring the inorganic phosphate content after acid digestion, using a colorimetric method like the Bartlett assay.

Visualizations

Signaling Pathways

Acetylcholine_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT Acetylcholine Acetylcholine ChAT->Acetylcholine Synthesis

Acetylcholine Synthesis Pathway

Phosphatidylcholine_Synthesis cluster_kennedy Kennedy Pathway (CDP-Choline Pathway) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Choline phosphotransferase DAG Diacylglycerol (DAG) DAG->Phosphatidylcholine Experimental_Workflow cluster_setup Experimental Setup cluster_trial Feeding Trial cluster_data Data Collection and Analysis Animal_Selection Animal Selection and Acclimation Diet_Formulation Diet Formulation (Basal Diet +/- this compound) Animal_Selection->Diet_Formulation Randomization Random Allocation to Treatment Groups Diet_Formulation->Randomization Feeding Ad libitum Feeding and Water Randomization->Feeding Monitoring Monitoring of Health and Feed Intake Feeding->Monitoring Performance_Data Growth Performance Data Collection Monitoring->Performance_Data Sample_Collection Tissue/Blood/Product Sample Collection Monitoring->Sample_Collection Analysis Biochemical and Statistical Analysis Performance_Data->Analysis Sample_Collection->Analysis Results Results and Interpretation Analysis->Results

References

Choline Chloride: A Key Supplement for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Choline chloride, a quaternary ammonium salt, is a vital nutrient for in vitro cell culture, playing a critical role in maintaining cell membrane integrity, mediating signaling pathways, and influencing cellular metabolism. Its supplementation in cell culture media can significantly impact cell growth, viability, and the production of biologics. This document provides detailed application notes and experimental protocols for the use of this compound as a supplement in various cell culture systems.

Introduction to this compound in Cell Culture

Choline is an essential component of all cells, primarily serving as a precursor for the synthesis of phosphatidylcholine and sphingomyelin, which are major constituents of cellular membranes.[1][2] Beyond its structural role, choline is a key player in one-carbon metabolism, where it can be oxidized to betaine to donate methyl groups crucial for DNA and protein methylation.[3][4][5] Choline deprivation in cell culture has been shown to limit cell growth and induce apoptosis, highlighting its importance for cellular health.[6][7]

Recent studies have also identified choline as an endogenous agonist of Sigma-1 receptors, linking it to the modulation of intracellular calcium signaling.[8] Given these multifaceted roles, the optimization of this compound concentration in cell culture media is a critical step in developing robust and efficient bioprocesses.

Effects of this compound on Different Cell Lines

The optimal concentration of this compound can vary significantly depending on the cell line and the specific application. Supplementation has been shown to enhance the growth and productivity of various cell types, including Chinese Hamster Ovary (CHO) cells used for monoclonal antibody (mAb) production and human epidermal keratinocytes.[6][9] However, excessively high concentrations can be cytotoxic.[1]

Data Summary: Effects of this compound on Cell Lines

The following tables summarize the observed effects of this compound on various cell lines.

Table 1: Optimal Concentrations and Ratios of this compound

Cell LineOptimal Concentration/RatioObserved Effect
CHO60 - 2500 mg/LEnhanced cell growth and mAb production.[6]
CHORatio to Glucose (g/g): 0.0057 - 0.0114Optimal for mAb production and quality in fed-batch culture.[6]
Human Epidermal Keratinocytes36 - 180 µMStimulated cell growth.[9]
HeLa40 mMInduced a 5- to 7-fold increase in alkaline phosphatase activity.

Table 2: Cytotoxicity of this compound-Based Natural Deep Eutectic Solvents (NADES)

Cell LineNADES Composition (this compound as HBA)EC50/IC50
HT-29ChCl:Citric Acid (1:1)3.91 mg/mL[1]
Caco-2ChCl:Citric Acid (1:1)11.09 mg/mL[1]
MCF-7ChCl:Citric Acid (1:1)5.54 mg/mL[1]
HEK-293ChCl with various sugar alcohols3.52 - 75.46 mM[10]

Table 3: Effects of this compound Supplementation on CHO Cell Fed-Batch Culture

Choline EnrichmentViability at 358h (%)Final mAb Titer (g/L)
1x43.7~5.5
2x55.06.4
4x56.46.4

Data adapted from a study on fed-batch cultures of a mAb-producing CHO cell line.[6][11]

Signaling Pathways Involving Choline

Choline and its metabolites are integral to several key cellular signaling and metabolic pathways.

One-Carbon Metabolism

Choline is a critical component of the one-carbon metabolism network, which is essential for the synthesis of nucleotides, amino acids, and for methylation reactions. Choline is oxidized to betaine, which then donates a methyl group to homocysteine to form methionine. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes.

G cluster_0 Choline Oxidation cluster_1 Methionine Cycle Choline Choline Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde CHDH Betaine Betaine Betaine_Aldehyde->Betaine BADH Homocysteine Homocysteine Betaine->Homocysteine BHMT Methionine Methionine Homocysteine->Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases (DNMTs, HMTs) Methyl_Acceptor Methyl Acceptor SAM->Methyl_Acceptor SAH->Homocysteine SAHH Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product

Choline's role in one-carbon metabolism.
Sigma-1 Receptor Signaling

Choline acts as an endogenous agonist for the Sigma-1 receptor (Sig-1R), an intracellular chaperone protein located at the endoplasmic reticulum. This interaction potentiates inositol 1,4,5-trisphosphate (IP3)-evoked calcium (Ca2+) release, thereby linking extracellular signals to intracellular calcium signaling pathways.

cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC activates PLD PLD GPCR->PLD activates PIP2 PIP2 PLC->PIP2 hydrolyzes PC Phosphatidylcholine PLD->PC hydrolyzes IP3 IP3 PIP2->IP3 Choline Choline PC->Choline IP3R IP3 Receptor Ca_ER Ca2+ (ER Lumen) Ca_cyto Ca2+ (Cytosol) Sig1R Sigma-1 Receptor Sig1R->IP3R potentiates Ca_ER->Ca_cyto Release IP3->IP3R activates Choline->Sig1R activates

Choline-mediated Sigma-1 receptor signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is readily soluble in water. A sterile stock solution can be prepared for easy supplementation of cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • 0.22 µm sterile filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of nuclease-free water or PBS to achieve the desired stock concentration (e.g., 1 M). A 50 mg/mL solution in water is readily achievable.

  • Vortex until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at 2-8°C, protected from light. The long-term stability of the reconstituted solution should be validated for your specific storage conditions.

Supplementation of Cell Culture Media

The following is a general protocol for supplementing cell culture media with this compound. The optimal final concentration should be determined empirically for each cell line and application.

Workflow for Media Supplementation

G A Prepare sterile choline chloride stock solution B Determine desired final concentration range A->B C Calculate required volume of stock solution B->C D Aseptically add stock solution to pre-warmed cell culture medium C->D E Gently mix the supplemented medium D->E F Use supplemented medium for cell culture E->F

Workflow for supplementing media with this compound.

Procedure:

  • Thaw the prepared this compound stock solution if stored frozen and bring it to room temperature.

  • Warm the basal cell culture medium to 37°C in a water bath.

  • In a sterile biosafety cabinet, add the calculated volume of the this compound stock solution to the basal medium to achieve the desired final concentration.

  • Gently swirl the medium to ensure thorough mixing.

  • The supplemented medium is now ready for use.

Note on Optimization for Hybridoma and Insect Cells: For cell lines like hybridoma and insect cells (e.g., Sf9), where specific this compound supplementation protocols are less common, a dose-response experiment is recommended. Start with the basal concentration found in their respective standard media (if any) and test a range of concentrations above and below this level. For instance, you could test concentrations in a logarithmic or semi-logarithmic series (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x the basal concentration). The effects on cell growth, viability, and, for hybridomas, monoclonal antibody production should be monitored.

Cell Viability Assessment (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product.

Materials:

  • 96-well cell culture plates

  • Cells and supplemented media

  • MTS reagent solution (containing PES)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium containing different concentrations of this compound. Include wells with medium only for background control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTS solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Apoptosis Detection (Annexin V Staining)

Annexin V staining is a common method for detecting early-stage apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-fluorochrome conjugate (e.g., FITC, PE)

  • Propidium Iodide (PI) or other viability dye

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells (including any floating cells in the supernatant) after treatment with different concentrations of this compound.

  • Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of the Annexin V-fluorochrome conjugate and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Conclusion

This compound is a critical supplement in cell culture that can significantly influence cell growth, viability, and productivity. The protocols and data presented in this document provide a framework for researchers to effectively utilize and optimize this compound supplementation in their specific cell culture systems. Empirical determination of the optimal concentration is crucial for achieving the desired outcomes, whether it be maximizing cell proliferation, enhancing recombinant protein production, or studying cellular signaling pathways.

References

Application Notes and Protocols for the Purification of Synthesized Choline Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common laboratory-scale techniques used to purify synthesized choline chloride. The selection of a suitable purification method is critical to ensure the final product meets the stringent purity requirements for research, pharmaceutical, and drug development applications. Common impurities in synthesized this compound can include unreacted starting materials such as trimethylamine and 2-chloroethanol, and byproducts like ethylene glycol, and mono- and di-ethoxylated choline.[1]

Key Purification Techniques

The primary methods for purifying synthesized this compound are recrystallization and ion-exchange chromatography. Activated carbon treatment is often employed as a supplementary step for decolorization.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. For this compound, ethanol is a common and effective solvent.[2] The principle relies on dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating ions and polar molecules. Since choline is a quaternary ammonium cation, a cation-exchange resin is used to capture the choline ions while allowing anionic and neutral impurities to pass through. The purified this compound is then eluted from the resin.[2] This method is particularly effective for removing ionic impurities and can achieve very high purity levels.[2]

Activated Carbon Treatment

Activated carbon is frequently used as a decolorizing agent.[2] Its porous structure provides a large surface area for the adsorption of colored impurities and some organic molecules. It is typically used as a preliminary step before recrystallization if the crude this compound solution is colored.

Quantitative Data Presentation

The following table summarizes the typical quantitative data associated with the primary purification techniques for this compound.

ParameterRecrystallization (from Ethanol)Ion-Exchange ChromatographyActivated Carbon Treatment
Typical Purity >98%>99%[2]N/A (Primarily for decolorization)
Typical Yield 85-95%80-90%>95% (as a pre-treatment step)
Primary Impurities Removed Soluble organic impurities, some inorganic saltsIonic impurities, unreacted starting materials, byproductsColored impurities, high molecular weight organic compounds
Advantages Simple, cost-effective, good for removing bulk impuritiesHigh purity achievable, effective for ionic impurity removalExcellent for decolorization, simple procedure
Disadvantages Lower purity compared to ion-exchange, potential product loss in mother liquorMore complex and time-consuming, requires specialized equipmentCan adsorb some of the desired product, primarily for color removal

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes the purification of crude this compound by recrystallization using absolute ethanol.

Materials:

  • Crude this compound

  • Absolute ethanol

  • Activated carbon (optional, for colored solutions)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol, approximately 4 mL of ethanol per gram of crude product.[2]

  • Heating: Gently heat the mixture to boiling while stirring to ensure complete dissolution of the this compound.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.[2]

  • Hot Filtration (if decolorized): If activated carbon was used, filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the this compound crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining impurities from the crystal surfaces.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.

Protocol 2: Ion-Exchange Chromatography

This protocol details the purification of this compound using a strong acid cation-exchange resin.

Materials:

  • Crude this compound solution

  • Strong acid cation-exchange resin (e.g., Dowex 50W series) in the H⁺ form[2]

  • Chromatography column

  • Deionized water

  • Hydrochloric acid (HCl) or Formic Acid solutions for elution (e.g., 0.1 M to 2 M)[2]

  • Fraction collector

  • pH meter

Procedure:

  • Resin Preparation: Prepare a slurry of the cation-exchange resin in deionized water and pour it into the chromatography column. Allow the resin to settle and wash it with several column volumes of deionized water to equilibrate it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water. Carefully load the solution onto the top of the resin bed.[2]

  • Washing: Wash the column with several column volumes of deionized water to remove any anionic or neutral impurities.[2] These will pass through the column without binding to the resin.

  • Elution: Elute the bound choline from the resin using a gradient of a suitable acid, such as hydrochloric acid or formic acid. A stepwise or linear gradient from 0.1 M to 2 M HCl can be effective.[2] The more strongly bound choline ions will be displaced by the H⁺ ions from the acid.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical method (e.g., HPLC, titration).

  • Product Isolation: Combine the pure fractions and evaporate the solvent (and volatile acid, if used) under reduced pressure to obtain the purified this compound.[2]

Visualizations

Experimental Workflow for this compound Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Ion-Exchange Chromatography cluster_final_product Final Product synthesis Crude this compound dissolve Dissolve in Hot Ethanol synthesis->dissolve load Load on Cation-Exchange Column synthesis->load decolorize Decolorize with Activated Carbon synthesis->decolorize cool Cool to Crystallize dissolve->cool filter Filter and Wash cool->filter dry Dry Crystals filter->dry pure_cc Purified this compound dry->pure_cc wash Wash with Deionized Water load->wash elute Elute with Acid Gradient wash->elute collect Collect and Evaporate elute->collect collect->pure_cc decolorize->dissolve

Caption: General workflow for the purification of synthesized this compound.

Logical Relationship of Purification Techniques

G cluster_methods Purification Methods crude_cc Crude This compound recrystallization Recrystallization crude_cc->recrystallization Primary Purification ion_exchange Ion-Exchange Chromatography crude_cc->ion_exchange High-Purity Purification activated_carbon Activated Carbon Treatment crude_cc->activated_carbon Optional Decolorization pure_cc Purified This compound recrystallization->pure_cc ion_exchange->pure_cc activated_carbon->recrystallization

Caption: Relationship between different this compound purification techniques.

References

Application Notes and Protocol for the Preparation of a 1:2 Molar Ratio Choline Chloride and Urea Deep Eutectic Solvent (Reline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep Eutectic Solvents (DESs) are emerging as a promising class of green solvents with a wide range of applications in various scientific fields, including drug development, materials science, and biocatalysis.[1][2] These solvents are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) at a specific molar ratio. The resulting mixture exhibits a significant depression in its melting point compared to the individual components, often becoming liquid at or near room temperature.[3][4]

One of the most well-characterized and widely used DES is a 1:2 molar mixture of choline chloride (ChCl), the HBA, and urea, the HBD.[5][6][7] This specific DES is commonly referred to as Reline.[6][8][9][10] Reline is valued for its low cost, low toxicity, biodegradability, and its ability to dissolve a wide range of compounds.[2][9] This document provides a detailed protocol for the laboratory-scale preparation of Reline.

Materials and Equipment

Materials:
  • This compound (C₅H₁₄ClNO, FW: 139.62 g/mol ), ≥98% purity

  • Urea (CH₄N₂O, FW: 60.06 g/mol ), ≥99% purity

  • Deionized or distilled water (for cleaning)

  • Inert gas (e.g., Argon or Nitrogen) for storage

Equipment:
  • Analytical balance (± 0.001 g)

  • Glass beaker or round-bottom flask

  • Magnetic stirrer hotplate

  • Magnetic stir bar

  • Spatula

  • Heating mantle or oil bath (optional, for more precise temperature control)

  • Thermometer or temperature probe

  • Airtight glass storage vial

  • Vacuum oven or desiccator (recommended for drying this compound)

Quantitative Data Summary

For the preparation of Reline with a 1:2 molar ratio of this compound to urea, the following table provides the required masses of each component for different total batch sizes.

Total Amount of DESMoles of this compound (1 equivalent)Mass of this compoundMoles of Urea (2 equivalents)Mass of Urea
~10 g0.0385 mol5.37 g0.0770 mol4.63 g
~25 g0.0963 mol13.44 g0.1926 mol11.57 g
~50 g0.1926 mol26.89 g0.3852 mol23.14 g
~100 g0.3852 mol53.78 g0.7704 mol46.27 g

Note: The final mass will be the sum of the masses of the individual components.

Experimental Protocol

1. Pre-treatment of Reagents:

  • This compound is highly hygroscopic and its water content can significantly affect the formation and properties of the DES.[11] It is crucial to dry the this compound before use. Place the required amount of this compound in a vacuum oven at 60-80°C for at least 12-24 hours. Alternatively, it can be dried in a desiccator over a suitable desiccant.

  • Urea is less hygroscopic, but it is good practice to ensure it is also dry by storing it in a desiccator.[11]

2. Weighing the Components:

  • Accurately weigh the dried this compound and urea according to the desired total amount, adhering to the 1:2 molar ratio as specified in the table above. Perform this step relatively quickly to minimize water absorption from the atmosphere, especially for this compound.[11]

3. Mixing and Heating:

  • Transfer the weighed this compound and urea into a clean, dry glass beaker or round-bottom flask containing a magnetic stir bar.[8]

  • Place the beaker on a magnetic stirrer hotplate.

  • Begin stirring the mixture at a moderate speed to ensure thorough mixing of the solids.

  • Heat the mixture to approximately 80°C.[8][9] A consistent and controlled temperature is important for the efficient formation of the DES.

  • Continue heating and stirring. The solid mixture will gradually turn into a clear, colorless, and homogeneous liquid.[2][8][12] This process can take anywhere from 30 minutes to a few hours, depending on the scale and specific conditions.[9]

4. Cooling and Storage:

  • Once a completely homogeneous liquid is formed, turn off the heat and allow the DES to cool down to room temperature while continuing to stir.

  • The resulting liquid, Reline, should remain in a liquid state at room temperature.[3]

  • Transfer the prepared DES into a clean, dry, and airtight glass vial for storage.[8] To prevent moisture absorption, it is recommended to store the vial in a desiccator or under an inert atmosphere.

Quality Control and Observations

  • Appearance: The final product should be a clear and colorless viscous liquid.

  • State at Room Temperature: A successfully prepared Reline sample will be a liquid at room temperature. If the mixture solidifies upon cooling, it may indicate incomplete reaction or incorrect molar ratios.[3]

  • Hygroscopicity: Reline is hygroscopic and will readily absorb moisture from the air.[1] This will alter its physical properties such as viscosity and density. Therefore, proper storage is essential.

Visual Representation of the Experimental Workflow

DES_Preparation_Workflow A Start: Reagent Preparation B Dry this compound (Vacuum Oven, 60-80°C) A->B Hygroscopic Nature D Weigh Urea (2 molar equivalents) A->D C Weigh this compound (1 molar equivalent) B->C E Combine Reagents in Reaction Vessel C->E D->E F Heat to 80°C with Continuous Stirring E->F Mixing G Formation of Homogeneous Clear Liquid F->G Reaction Time: ~30 min - 2 hrs H Cool to Room Temperature while Stirring G->H I Store in Airtight Container (e.g., under Argon) H->I J End: Reline (DES) Prepared I->J

Caption: Workflow for the preparation of Reline.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the heating step in a well-ventilated area or a fume hood.

  • Handle hot glassware with appropriate caution.

References

Application Notes and Protocols: Choline Chloride in Promoting Crop Growth and Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of choline chloride to enhance crop growth, yield, and stress tolerance. Detailed protocols for key experiments are included to facilitate research and development in this area.

Introduction

This compound (C₅H₁₄ClNO), a quaternary ammonium salt, is a plant growth regulator known to positively influence various physiological processes in crops.[1] Its application has been shown to promote photosynthesis, regulate growth and development, and enhance tolerance to abiotic stresses such as salinity and drought.[1] Choline is a precursor to the osmoprotectant glycine betaine and essential membrane phospholipids like phosphatidylcholine, highlighting its role in maintaining cellular integrity and function under stress.[2][3] This document outlines the mechanisms of action, provides quantitative data on its effects, and details experimental protocols for its application and evaluation.

Mechanism of Action

This compound application impacts plants through several key mechanisms:

  • Enhanced Photosynthesis: this compound treatment can lead to an increase in chlorophyll content and photosynthetic efficiency, allowing plants to convert light energy into chemical energy more effectively.[1] This is partly attributed to the upregulation of genes related to photosynthetic electron transfer.[4]

  • Growth Regulation: It promotes cell division and elongation, leading to accelerated growth of stems, leaves, and roots.[1] This can result in increased biomass and yield. In some cases, it can also act as a growth retardant, inhibiting excessive vegetative growth and redirecting photoassimilates to storage organs like tubers.[5]

  • Stress Tolerance: this compound plays a crucial role in mitigating the effects of abiotic stress. It serves as a precursor for the synthesis of glycine betaine, an important osmolyte that helps maintain cellular water balance under drought and salinity stress.[3] Furthermore, it is involved in the CDP-choline pathway, leading to the synthesis of phospholipids that are vital for membrane stability and repair.[2] Application of this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), which help in scavenging reactive oxygen species (ROS) generated during stress.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for experiments investigating its effects.

choline_chloride_signaling_pathway choline_chloride This compound (Exogenous Application) choline_uptake Choline Uptake by Plant Cells choline_chloride->choline_uptake choline_pool Intracellular Choline Pool choline_uptake->choline_pool cdp_choline_pathway CDP-Choline Pathway choline_pool->cdp_choline_pathway glycine_betaine_pathway Glycine Betaine Pathway choline_pool->glycine_betaine_pathway photosynthesis Photosynthesis Enhancement choline_pool->photosynthesis phosphatidylcholine Phosphatidylcholine Synthesis cdp_choline_pathway->phosphatidylcholine membrane_integrity Enhanced Membrane Integrity & Stability phosphatidylcholine->membrane_integrity stress_response Stress Tolerance membrane_integrity->stress_response glycine_betaine Glycine Betaine Accumulation glycine_betaine_pathway->glycine_betaine osmotic_adjustment Osmotic Adjustment glycine_betaine->osmotic_adjustment osmotic_adjustment->stress_response chlorophyll Increased Chlorophyll Content photosynthesis->chlorophyll photosynthetic_rate Increased Photosynthetic Rate chlorophyll->photosynthetic_rate photosynthetic_rate->stress_response ros_scavenging ROS Scavenging (SOD, CAT, APX activity) stress_response->ros_scavenging

Caption: this compound Signaling Pathways in Plants.

experimental_workflow start Start: Hypothesis Formulation exp_design Experimental Design (Crop, Treatment Concentrations, Timing) start->exp_design seed_treatment Seed Treatment exp_design->seed_treatment foliar_application Foliar Application exp_design->foliar_application soil_drench Soil Drench exp_design->soil_drench plant_growth Plant Growth & Monitoring (Controlled Environment / Field) seed_treatment->plant_growth foliar_application->plant_growth soil_drench->plant_growth data_collection Data Collection plant_growth->data_collection physiological_assays Physiological Assays (Chlorophyll, Photosynthesis) data_collection->physiological_assays biochemical_assays Biochemical Assays (Antioxidant Enzymes, MDA) data_collection->biochemical_assays yield_analysis Yield & Quality Analysis data_collection->yield_analysis data_analysis Data Analysis & Interpretation physiological_assays->data_analysis biochemical_assays->data_analysis yield_analysis->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

Caption: General Experimental Workflow for this compound Studies.

Quantitative Data on Crop Growth and Yield

The effects of this compound on various crops are summarized in the tables below.

Table 1: Effects of this compound on Cereal Crops

CropApplication MethodConcentration/DosageTimingObserved EffectsReference(s)
Wheat Seed Soaking400 mg/L12 hoursImproved germination rate under salt stress, increased chlorophyll content.[8]
Foliar Spray400 mg/LSeedling stageMitigated salt stress symptoms, increased chlorophyll content, and boosted ROS-scavenging enzyme activity.[7]
Foliar Spray1.5 - 2.0 g/L24 and 28 days after emergenceSignificantly increased tuber yield.[6]
Foliar SprayDeep eutectic solvents (DES) containing this compoundLate filling stageIncreased flag leaf SPAD values by 17.14%-32.24% and grain yield by 17.48%-21.11%.[9]
Maize Seed Soaking100 mg/L (as choline amino acid ionic liquids)-Increased germination index by 21.2% and shoot length by up to 24.5%.[10][11]
Rice Seed Soaking1000 mg/L12-24 hoursPromoted root growth and enhanced seedling resistance.[8]

Table 2: Effects of this compound on Root and Tuber Crops

CropApplication MethodConcentration/DosageTimingObserved EffectsReference(s)
Potato Foliar Spray300-400 mg/LBeginning of flowering, 2-3 applications at 10-15 day intervalsIncreased weight of each tuber and average tuber weight.[8]
Foliar Spray1.5 - 2.0 g/L24 and 28 days after emergenceSignificantly increased tuber yield and antioxidant enzyme (SOD, POD, CAT) activities.[6]
Foliar Spray2.0 g/LAt tuber initiation stageIncreased tuber yield and quality (sucrose and starch content).[12]
Sweet Potato Foliar Spray40-800 mg/LBeginning of tuberous root formation, 2-3 applications at 10-15 day intervalsPromoted yield increase.[8]

Table 3: Effects of this compound on Fruit and Vegetable Crops

CropApplication MethodConcentration/DosageTimingObserved EffectsReference(s)
Tomato Foliar Spray10 mMBefore and after Cadmium stressReduced cadmium uptake and toxicity.[13]
Peach Foliar Spray1000, 2000, 3000 ppm7, 21, and 30 days before commercial harvestIncreased fruit size and weight, improved red color development, and increased total sugar content.[14]
Strawberry Watering5 mMFor four weeks on one-week-old cultivarsIncreased chlorophyll content, petiole length, petiole diameter, and leaf area.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Seed Treatment

Objective: To evaluate the effect of this compound seed priming on germination and early seedling growth.

Materials:

  • Seeds of the target crop (e.g., maize, wheat).

  • This compound.

  • Distilled water.

  • Beakers or flasks.

  • Filter paper.

  • Petri dishes or germination trays.

  • Incubator or growth chamber.

Procedure:

  • Prepare this compound Solutions: Prepare a stock solution of this compound (e.g., 10 g/L) in distilled water. From the stock solution, prepare a series of dilutions to achieve the desired treatment concentrations (e.g., 100 mg/L, 200 mg/L, 400 mg/L). A control group with only distilled water should be included.

  • Seed Soaking: Place a known number of seeds (e.g., 50-100) in a beaker and add the this compound solution, ensuring the seeds are fully submerged. The volume of the solution should be sufficient to allow for seed imbibition.

  • Incubation: Cover the beakers and incubate at a constant temperature (e.g., 25°C) for a specified duration (e.g., 12-24 hours).[8]

  • Drying: After incubation, drain the solution and briefly rinse the seeds with distilled water. Air-dry the seeds on filter paper at room temperature to their original moisture content.

  • Germination Test: Place the treated and control seeds on moist filter paper in Petri dishes or in germination trays with a suitable substrate.

  • Data Collection: Monitor the seeds daily and record the number of germinated seeds. The germination test is typically concluded when no more seeds germinate for a few consecutive days.[15] Calculate the final germination percentage and germination rate.

  • Seedling Growth Assessment: A subset of germinated seeds can be allowed to grow for a defined period (e.g., 7-14 days). Measure parameters such as shoot length, root length, and fresh/dry weight of seedlings.

Protocol for Foliar Application

Objective: To assess the impact of foliar-applied this compound on plant growth, physiology, and yield.

Materials:

  • Potted plants or field-grown crops.

  • This compound.

  • Distilled water.

  • A surfactant (optional, to improve leaf coverage).

  • Handheld sprayer or agricultural sprayer.

Procedure:

  • Prepare Spray Solutions: Dissolve this compound in distilled water to the desired concentrations (e.g., 400 mg/L, 1.5 g/L). If using a surfactant, add it according to the manufacturer's instructions. A control group should be sprayed with water (and surfactant if used).

  • Application Timing: Apply the foliar spray at the specified growth stage of the crop (e.g., seedling stage, flowering, tuber initiation).[7][12]

  • Spraying Technique: Spray the solution onto the plant foliage until runoff, ensuring thorough coverage of both the adaxial and abaxial leaf surfaces. Applications are best made during the cooler parts of the day (early morning or late evening) to maximize absorption.

  • Replication: Ensure that each treatment is replicated multiple times in a randomized experimental design to ensure statistical validity.

  • Data Collection: At appropriate time points after application, collect data on various parameters, including:

    • Growth: Plant height, leaf area, biomass.

    • Physiology: Chlorophyll content, photosynthetic rate, stomatal conductance.

    • Biochemistry: Antioxidant enzyme activity, malondialdehyde (MDA) content.

    • Yield: Fruit number, fruit weight, tuber size and number, grain yield.

Protocol for Chlorophyll Content Measurement

Objective: To quantify the chlorophyll a, chlorophyll b, and total chlorophyll content in leaf tissue.

Materials:

  • Fresh leaf tissue.

  • 80% acetone or 100% methanol.

  • Mortar and pestle.

  • Centrifuge and centrifuge tubes.

  • Spectrophotometer.

  • Cuvettes.

Procedure:

  • Sample Preparation: Collect a known weight of fresh leaf tissue (e.g., 0.1-0.2 g) and grind it into a fine powder in a mortar with a small amount of the extraction solvent (80% acetone or 100% methanol).

  • Extraction: Transfer the homogenate to a centrifuge tube and add more extraction solvent to a final volume (e.g., 5-10 mL). Mix well and incubate in the dark for a period to ensure complete extraction (e.g., 24 hours at 4°C).

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the cell debris.

  • Spectrophotometry: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance of the extract at 663 nm and 645 nm for 80% acetone, or at 665.2 nm and 652.4 nm for 100% methanol, using the extraction solvent as a blank.[8]

  • Calculation: Use the following equations to calculate the chlorophyll concentrations (in µg/mL):

    • For 80% Acetone:

      • Chlorophyll a = (12.7 × A₆₆₃) - (2.69 × A₆₄₅)

      • Chlorophyll b = (22.9 × A₆₄₅) - (4.68 × A₆₆₃)

      • Total Chlorophyll = (20.2 × A₆₄₅) + (8.02 × A₆₆₃)

    • For 100% Methanol:

      • Chlorophyll a = (16.72 × A₆₆₅.₂) - (9.16 × A₆₅₂.₄)

      • Chlorophyll b = (34.09 × A₆₅₂.₄) - (15.28 × A₆₆₅.₂)

      • Total Chlorophyll = Chlorophyll a + Chlorophyll b

    The final content can be expressed per gram of fresh weight of the leaf tissue.

Protocol for Superoxide Dismutase (SOD) Activity Assay

Objective: To measure the activity of the antioxidant enzyme superoxide dismutase in plant extracts.

Materials:

  • Fresh plant tissue.

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8, containing 1 mM EDTA and 1% PVPP).

  • Assay mixture (e.g., containing phosphate buffer, methionine, nitroblue tetrazolium (NBT), and riboflavin).

  • Centrifuge.

  • Spectrophotometer.

  • Light source (e.g., fluorescent lamps).

Procedure:

  • Enzyme Extraction: Homogenize a known weight of fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at a high speed (e.g., 15,000 x g) at 4°C for 20 minutes. The supernatant contains the crude enzyme extract.

  • Assay Reaction: In a test tube, mix the assay buffer, methionine, NBT, and the enzyme extract. The reaction is initiated by adding riboflavin and placing the tubes under a light source. A control reaction without the enzyme extract is also run.

  • Incubation: Illuminate the reaction mixtures for a specific time (e.g., 15-20 minutes). The photoreduction of riboflavin generates superoxide radicals, which then reduce NBT to formazan, resulting in a blue color. SOD inhibits this reaction by scavenging the superoxide radicals.

  • Spectrophotometry: After incubation, measure the absorbance of the reaction mixtures at 560 nm.

  • Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction. The activity is expressed as units per milligram of protein or per gram of fresh weight.

Protocol for Malondialdehyde (MDA) Content Assay

Objective: To determine the level of lipid peroxidation in plant tissues by measuring the MDA content.

Materials:

  • Fresh plant tissue.

  • Trichloroacetic acid (TCA) solution (e.g., 0.1% and 20%).

  • Thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA).

  • Centrifuge.

  • Spectrophotometer.

  • Water bath.

Procedure:

  • Sample Homogenization: Homogenize a known weight of fresh plant tissue (e.g., 0.5 g) in a solution of 0.1% TCA.[16]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes.

  • Reaction with TBA: Mix a volume of the supernatant with an equal volume of 0.5% TBA in 20% TCA.

  • Incubation: Heat the mixture in a boiling water bath for 30 minutes, then quickly cool it in an ice bath to stop the reaction.

  • Spectrophotometry: Centrifuge the mixture again to clarify the solution. Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.[17]

  • Calculation: The concentration of MDA is calculated using its extinction coefficient (155 mM⁻¹ cm⁻¹) and expressed as nmol per gram of fresh weight. The formula for calculation is: MDA (µmol/L) = 6.45 * (A₅₃₂ - A₆₀₀) - 0.56 * A₄₅₀ (if correction for other interfering substances is needed). A simpler calculation can be done using the absorbance at 532 nm and the extinction coefficient.[18]

References

Application Notes and Protocols: Choline Chloride-Based Deep Eutectic Solvents as Green Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of sustainable chemistry, the replacement of volatile, flammable, and often toxic organic solvents is a primary objective. Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering a unique combination of desirable properties including low vapor pressure, high thermal stability, non-flammability, biodegradability, and low cost.[1] Among the various types of DESs, those based on choline chloride (ChCl) are particularly attractive due to the biocompatibility and ready availability of this compound as a vitamin B4 precursor.

This document provides detailed application notes and experimental protocols for the use of this compound-based DESs in several key chemical reactions relevant to pharmaceutical and chemical synthesis.

Physicochemical Properties of this compound-Based DESs

This compound acts as a hydrogen bond acceptor (HBA) and forms a DES when mixed with a suitable hydrogen bond donor (HBD) in a specific molar ratio. The choice of HBD significantly influences the physicochemical properties of the resulting DES, such as viscosity, density, and polarity, thereby affecting its performance as a reaction medium.

Key Applications and Experimental Protocols

Synthesis of Pyrazole Derivatives

Pyrazole scaffolds are important structural motifs in many pharmaceutically active compounds. The use of a ChCl:Urea DES provides a green and efficient medium for the one-pot, three-component synthesis of pyrazole derivatives.

Experimental Protocol: Three-Component Synthesis of Pyrazole Derivatives in ChCl:Urea

  • DES Preparation: Prepare the deep eutectic solvent by mixing this compound and urea in a 1:2 molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a round-bottom flask, add 1.0 g of the prepared ChCl:Urea (1:2) DES.

  • Add 1.0 mmol of malononitrile and 1.0 mmol of the desired aldehyde derivative to the DES.

  • Stir the mixture at 80°C for 5 minutes.

  • Add 1.0 mmol of the hydrazine derivative to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Add 5 mL of distilled water and stir for 30 minutes to precipitate the product.

  • Collect the solid product by filtration.

  • The crude product can be purified by recrystallization from a 1:1 mixture of distilled water and ethanol.[2][3]

Quantitative Data for Pyrazole Synthesis

EntryAldehydeHydrazineTime (min)Yield (%)
14-ChlorobenzaldehydeHydrazine hydrate2095
24-MethylbenzaldehydeHydrazine hydrate2592
34-NitrobenzaldehydePhenylhydrazine1598
4BenzaldehydePhenylhydrazine2096

Reaction conditions: 1 mmol of each reactant in 1g of ChCl:Urea (1:2) at 80°C.

Quaternization Reactions

The Menshutkin reaction, for the synthesis of quaternary ammonium salts, is a fundamental transformation in organic chemistry. ChCl-based DESs, particularly those with glycerol or organic acids as HBDs, have proven to be effective media for this reaction, especially when combined with microwave irradiation.[4][5][6]

Experimental Protocol: Microwave-Assisted Quaternization of Isonicotinamide in ChCl:Glycerol

  • DES Preparation: Prepare the ChCl:Glycerol DES by mixing this compound and glycerol in a 1:2 molar ratio. Heat the mixture to 80°C and stir until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a microwave reaction vial, dissolve 1.0 mmol of isonicotinamide and 1.0 mmol of the desired phenacyl bromide in 2 mL of the ChCl:Glycerol DES.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 80°C for 20 minutes.

  • Work-up and Purification: After cooling, add diethyl ether to the reaction mixture to precipitate the quaternary ammonium salt.

  • Collect the solid product by filtration and wash with diethyl ether.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Quantitative Data for Quaternization Reactions

EntryPhenacyl BromideMethodDESTimeYield (%)
14-Bromophenacyl bromideConventionalChCl:Glycerol (1:2)4-6 h75
24-Bromophenacyl bromideMicrowaveChCl:Glycerol (1:2)20 min92
34-Chlorophenacyl bromideConventionalChCl:Oxalic Acid (1:1)4-6 h88
44-Chlorophenacyl bromideMicrowaveChCl:Oxalic Acid (1:1)20 min98
54-Nitrophenacyl bromideConventionalChCl:Levulinic Acid (1:2)4-6 h75
64-Nitrophenacyl bromideMicrowaveChCl:Levulinic Acid (1:2)20 min95

Reaction conditions: 80°C.[4]

Synthesis of Poly(hydroxyurethane)s

Poly(hydroxyurethane)s (PHURs) are emerging as a more sustainable alternative to traditional polyurethanes. The synthesis of PHURs can be efficiently carried out in ChCl:Urea, which acts as both a solvent and a catalyst.[7][8]

Experimental Protocol: Synthesis of PHURs in ChCl:Urea

  • DES Preparation: Prepare the ChCl:Urea DES in a 1:2 molar ratio by heating and stirring at 80°C until a clear liquid is obtained.

  • Reaction Setup: In a 25 mL flask, add 712 mg (2 mmol) of FDCA-Bis-CC (a bio-based bis-cyclic carbonate), 2 mmol of the desired diamine, and 2 mL of the ChCl:Urea DES.

  • Reaction Conditions: Evacuate the flask and backfill with argon. Repeat this cycle several times.

  • Heat the reaction mixture at 110°C for 24-40 hours.

  • Work-up and Purification: After the reaction is complete, pour the mixture into a dialysis bag (MWCO = 3500).

  • Dialyze against deionized water for 24 hours, changing the water every 3 hours, to remove the DES.

  • The purified polymer is obtained after lyophilization.[7]

Quantitative Data for PHUR Synthesis

EntryDiamineTime (h)Mn ( g/mol )Đ (PDI)
1EDR-1482415,3001.15
2DA64018,1371.08
3IPDA2412,5001.20

Reaction conditions: 110°C in ChCl:Urea (1:2).[7]

Visualizations

Molecular Interactions in a this compound-Based Deep Eutectic Solvent

G Figure 1: Molecular Interactions in a ChCl-based DES Choline Choline Cation (CH₃)₃N⁺CH₂CH₂OH Chloride Chloride Anion Cl⁻ Choline->Chloride Ionic Interaction HBD Hydrogen Bond Donor (e.g., Urea, Glycerol) Chloride->HBD Hydrogen Bonding ReactantA Reactant A ReactantA->HBD Solvation Product Product ReactantB Reactant B ReactantB->Chloride Solvation G Figure 2: General Experimental Workflow start Start des_prep 1. DES Preparation (Mixing & Heating of ChCl and HBD) start->des_prep reactants_add 2. Addition of Reactants des_prep->reactants_add reaction 3. Reaction (Conventional Heating or Microwave) reactants_add->reaction monitoring 4. Reaction Monitoring (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (e.g., Precipitation with anti-solvent) monitoring->workup Complete isolation 6. Product Isolation (Filtration) workup->isolation purification 7. Purification (e.g., Recrystallization) isolation->purification characterization 8. Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

References

Choline Chloride in the Synthesis of Therapeutic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline chloride (ChCl), a quaternary ammonium salt, has emerged as a versatile and eco-friendly component in the synthesis of therapeutic compounds.[1][2] Primarily utilized as a hydrogen bond acceptor (HBA) in the formation of Deep Eutectic Solvents (DESs), ChCl-based systems offer a green alternative to conventional volatile organic solvents.[3][4] These DESs, typically formed by mixing ChCl with a hydrogen bond donor (HBD) such as urea, glycerol, or carboxylic acids, exhibit unique physicochemical properties including low vapor pressure, high thermal stability, and tunable polarity.[5][6] In pharmaceutical synthesis, ChCl-based DESs can act as solvents, catalysts, or even reagents, facilitating a variety of organic reactions to produce molecules with therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[7][8][9]

This document provides detailed application notes and experimental protocols for the synthesis of several classes of therapeutic compounds using this compound-based systems.

I. Preparation of this compound-Based Deep Eutectic Solvents (DESs)

The preparation of ChCl-based DESs is straightforward, typically involving the gentle heating and stirring of ChCl with a suitable HBD until a clear, homogeneous liquid is formed.[4]

Experimental Protocol: Preparation of ChCl:Urea (1:2 molar ratio) DES

Materials:

  • This compound (ChCl)

  • Urea

  • Glass vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

Procedure:

  • Weigh this compound and urea in a 1:2 molar ratio and add them to a glass vial or round-bottom flask.

  • Place the vessel on a hot plate or in a heating mantle with a magnetic stir bar.

  • Heat the mixture to 80 °C while stirring continuously.

  • Continue heating and stirring until a colorless, homogeneous liquid is observed.[10]

  • Once the mixture is completely liquid, cool it to room temperature. The resulting DES can be used without further purification.

A similar procedure can be followed for the preparation of other ChCl-based DESs, such as ChCl:Glycerol and ChCl:Malonic acid, by adjusting the HBD and molar ratio accordingly.[8][11]

II. Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[7] The use of ChCl/urea DES as both a solvent and a catalyst provides a green and efficient method for their synthesis.[10]

Experimental Protocol: Three-Component Synthesis of Pyrazole Derivatives

This protocol describes the one-pot synthesis of pyrazole derivatives from an aldehyde, malononitrile, and a hydrazine derivative in ChCl/urea DES.

Materials:

  • This compound/urea (1:2) DES (prepared as described in Section I)

  • Aldehyde derivative (e.g., benzaldehyde)

  • Malononitrile

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine)

  • Distilled water

  • Filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To 1 g of ChCl/urea (1:2) DES in a reaction vessel, add 1 mmol of the aldehyde derivative and 1 mmol of malononitrile.

  • Stir the mixture at 80°C for 5 minutes.

  • Add 1 mmol of the hydrazine derivative to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 5 mL of distilled water to the vessel and stir for 30 minutes to precipitate the product.

  • Collect the solid product by filtration and wash with distilled water.[10]

Quantitative Data: Synthesis of Pyrazole Derivatives
EntryAldehydeHydrazineReaction Time (min)Yield (%)
1BenzaldehydeHydrazine hydrate2095
24-ChlorobenzaldehydeHydrazine hydrate2592
34-MethoxybenzaldehydePhenylhydrazine2098
44-NitrobenzaldehydePhenylhydrazine3090

Data adapted from syntheses performed in ChCl/urea at 80°C.

III. Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds with diverse biological activities, including antimicrobial and anticonvulsant properties. ChCl-based DESs have been successfully employed as green reaction media for the synthesis of hydrazones.[3][12]

Experimental Protocol: Synthesis of Hydrazones in ChCl-Based DES

This protocol outlines the synthesis of hydrazones from aldehydes/ketones and phenylhydrazine in a ChCl-based DES.

Materials:

  • ChCl-based DES (e.g., ChCl:Malonic acid, 1:1)

  • Aldehyde or ketone (e.g., pyridine-4-carbaldehyde)

  • Substituted phenylhydrazine

  • Conventional or ultrasound-assisted reaction setup

Procedure (Conventional Method):

  • In a reaction vessel, dissolve the aldehyde/ketone (1 mmol) and the substituted phenylhydrazine (1 mmol) in the chosen ChCl-based DES (e.g., 2 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to a day depending on the substrates.

  • Upon completion, the product can often be isolated by precipitation upon addition of water, followed by filtration.

Ultrasound-Assisted Method:

  • Combine the reactants in the DES as described above in a vessel suitable for ultrasonication.

  • Submerge the vessel in an ultrasonic bath at room temperature.

  • Irradiate the mixture with ultrasound until the reaction is complete (as monitored by TLC). This method often leads to significantly shorter reaction times and higher yields.[3]

Quantitative Data: Synthesis of Hydrazones
EntryAldehydeDES (ChCl based)MethodYield (%)
1Pyridine-4-carbaldehydeMalonic AcidConventional75
2Pyridine-4-carbaldehydeMalonic AcidUltrasound92
3Quinoline-2-carbaldehydeOxalic AcidUltrasound98
4PyridoxalLevulinic AcidUltrasound85

Data adapted from various syntheses of hydrazone derivatives.[3][12]

IV. Synthesis of Thiazolidinone Derivatives

Thiazolidinones are a core scaffold in many medicinally important compounds, exhibiting a range of biological activities including anti-inflammatory and anticancer effects.[13] While many syntheses utilize conventional organic solvents, deep eutectic solvents can also serve as effective media for their preparation.

Experimental Protocol: Synthesis of 5-Arylidene-2-imino-4-thiazolidinones

This protocol describes a one-pot, three-component synthesis of 5-arylidene-2-imino-4-thiazolidinones from an aldehyde, thiourea, and chloroacetic acid. While some literature reports the use of other DESs like ZnCl2/urea, ChCl-based systems can also be employed.[4][11]

Materials:

  • This compound/Urea (1:2) DES

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Thiourea

  • Chloroacetic acid

  • Microwave reactor (optional)

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde (1 mmol), thiourea (1 mmol), and chloroacetic acid (1 mmol) in the ChCl/urea DES (e.g., 2 g).

  • Heat the mixture with stirring. For microwave-assisted synthesis, irradiate the mixture at a suitable power and temperature (e.g., 100°C) for a short period (e.g., 5-15 minutes). For conventional heating, maintain the temperature at around 80-100°C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[3]

Quantitative Data: Synthesis of Thiazolidinone Derivatives
EntryAldehydeYield (%)
1Benzaldehyde94
24-Chlorobenzaldehyde88
34-Methylbenzaldehyde92
42-Hydroxybenzaldehyde85

Yields are representative for the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones in a deep eutectic solvent.[7]

V. Visualizations

Logical Relationship: Role of this compound in DES Formation and Catalysis

G ChCl This compound (HBA) DES Deep Eutectic Solvent (DES) ChCl->DES Forms H-bonds with HBD Hydrogen Bond Donor (e.g., Urea, Glycerol) HBD->DES Forms H-bonds with Catalysis Catalysis DES->Catalysis Can act as Solvation Solvation DES->Solvation Provides medium for Reactants Reactants Product Therapeutic Compound Reactants->Product Transforms into Catalysis->Reactants Solvation->Reactants G start Start prep_des Prepare ChCl-based DES start->prep_des add_reagents Add Reactants (Aldehyde, Malononitrile, etc.) prep_des->add_reagents reaction Heat and Stir (e.g., 80°C) add_reagents->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete workup Work-up (Add water, precipitate product) monitor->workup Complete isolate Isolate Product (Filtration) workup->isolate purify Purify Product (Recrystallization) isolate->purify end End purify->end G cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Binds and Inhibits S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Promotes pRb->E2F Releases Inhibitor Anticancer Pyrazole Derivative (CDK4/6 Inhibitor) Inhibitor->CDK46 Inhibits

References

Application of Choline Chloride in Poultry to Prevent Fatty Liver Syndrome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Liver Syndrome (FLS), a metabolic disorder characterized by excessive lipid accumulation in the liver, poses a significant economic and welfare concern in the poultry industry, particularly affecting laying hens and broiler breeders. Choline, an essential nutrient often supplemented in the form of choline chloride, plays a pivotal role in hepatic fat metabolism. Its deficiency is a key nutritional factor contributing to the onset of FLS. These application notes provide a comprehensive overview of the role of this compound in preventing FLS, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Choline is integral to several metabolic processes. It serves as a precursor for phosphatidylcholine, a crucial component of cell membranes and essential for the assembly and secretion of very-low-density lipoproteins (VLDL) which transport triglycerides from the liver to other tissues.[1][2] A deficiency in choline impairs VLDL synthesis, leading to the accumulation of fat within hepatocytes.[2] Furthermore, choline is a precursor for the neurotransmitter acetylcholine and a source of labile methyl groups for the synthesis of various metabolites.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound supplementation on key performance and health parameters in broilers and laying hens, compiled from various research studies.

Table 1: Effect of this compound Supplementation on Broiler Performance
This compound (mg/kg of feed)Body Weight Gain (g)Feed Conversion Ratio (FCR)Liver Fat (%)Reference
Control (No Supplementation)Varies (baseline)Varies (baseline)-[3]
400IncreasedImproved (9-12 points)-[3]
500Significantly IncreasedImproved-[5]
800-Improved-[3]
1000Significantly IncreasedImproved-[5]
1500Significantly IncreasedImproved-[5]
2000Significantly IncreasedImproved-[5]

Note: "Improved" indicates a statistically significant positive change compared to the control group. Specific values can vary based on broiler strain, diet composition, and environmental conditions.

Table 2: Effect of this compound Supplementation on Laying Hen Performance and Liver Health
This compound (mg/kg of feed)Egg Production (%)Egg Weight (g)Feed Conversion Ratio (FCR)Liver Fat (%)Serum AST (U/L)Serum ALT (U/L)Reference
Control (No Supplementation)Varies (baseline)Varies (baseline)Varies (baseline)ElevatedElevatedElevated[6][7]
425Decreased (linearly)-Increased (linearly)---[8][9]
850Decreased (linearly)-Increased (linearly)---[8][9]
1182 (Control for high-energy diet)---ElevatedElevatedElevated[6][7]
4124 (Supplemented in high-energy diet)Restored--ReducedReducedReduced[6][7]
1000 (Herbal Choline Equivalent)---Reduced Incidence--[10]

Note: AST (Aspartate Aminotransferase) and ALT (Alanine Aminotransferase) are indicators of liver damage. A reduction in their serum levels suggests improved liver health. The effects of choline supplementation can be influenced by the basal diet composition, particularly the energy and protein levels.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Determination of Liver Fat Content

Two common methods for the quantitative extraction of lipids from liver tissue are the Soxhlet and Folch methods.

a) Soxhlet Extraction Method

This method is a standard procedure for solid-liquid extraction and is widely used for determining the crude fat content in biological samples.[11][12][13]

Materials:

  • Soxhlet extraction apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Extraction thimbles

  • Heating mantle

  • Analytical balance

  • Drying oven

  • Desiccator

  • Petroleum ether (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Glass beads or boiling chips

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 2-5 g of a homogenized liver sample into an extraction thimble.

    • Dry the sample in a drying oven at 105°C for 3-4 hours or until a constant weight is achieved.

    • Cool the thimble with the dried sample in a desiccator.

  • Extraction:

    • Place the thimble containing the dried sample into the Soxhlet extraction chamber.

    • Weigh a clean, dry round-bottom flask containing a few boiling chips.

    • Add approximately 150-200 mL of petroleum ether to the flask.

    • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

    • Heat the flask using the heating mantle to initiate solvent evaporation and reflux.

    • Continue the extraction for 6-8 hours, ensuring a continuous cycle of solvent washing over the sample.

  • Solvent Evaporation and Quantification:

    • After extraction, allow the apparatus to cool.

    • Detach the flask containing the solvent and extracted fat.

    • Evaporate the solvent from the flask using a rotary evaporator or by gentle heating on a water bath in a fume hood.

    • Dry the flask with the extracted fat in a drying oven at 100-105°C for 1 hour.

    • Cool the flask in a desiccator and weigh it.

    • The weight of the extracted fat is the difference between the final weight of the flask and its initial empty weight.

  • Calculation:

    • Liver Fat (%) = (Weight of extracted fat / Weight of the initial liver sample) x 100

b) Modified Folch Method

This method is a liquid-liquid extraction technique particularly suitable for the quantitative recovery of total lipids from tissues.[1][5][14][15]

Materials:

  • Homogenizer

  • Centrifuge

  • Separating funnel or centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or distilled water)

  • Anhydrous sodium sulfate

Procedure:

  • Homogenization:

    • Accurately weigh approximately 1-2 g of fresh liver tissue.

    • Add the tissue to a homogenizer with a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (e.g., 20 mL for 1 g of tissue).

    • Homogenize the sample until a uniform consistency is achieved.

  • Washing and Phase Separation:

    • Filter the homogenate through a Buchner funnel with Whatman No. 1 filter paper.

    • Transfer the filtrate to a separating funnel or a large centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of filtrate).

    • Mix vigorously and then allow the phases to separate by standing or by centrifugation at a low speed (e.g., 2000 rpm for 10 minutes).

  • Lipid Extraction:

    • The lower phase (chloroform layer) contains the lipids. Carefully remove the upper aqueous phase.

    • Collect the lower chloroform phase.

  • Drying and Quantification:

    • Dry the chloroform extract by passing it through a column of anhydrous sodium sulfate.

    • Evaporate the chloroform using a rotary evaporator or under a stream of nitrogen.

    • The weight of the dried lipid residue is determined gravimetrically.

  • Calculation:

    • Liver Fat (%) = (Weight of extracted lipid / Weight of the initial liver sample) x 100

Determination of Feed Conversion Ratio (FCR)

FCR is a critical measure of production efficiency in poultry.

Procedure:

  • Data Collection:

    • Record the total weight of feed consumed by a group of birds over a specific period (e.g., one week or the entire production cycle).

    • Measure the total body weight gain of the same group of birds over the same period.

  • Calculation:

    • FCR = Total Feed Consumed (kg) / Total Body Weight Gain (kg)

A lower FCR indicates better feed efficiency.

Blood Biochemical Analysis

Analysis of serum enzymes and lipid profiles provides valuable insights into liver health.

a) Sample Collection and Preparation:

  • Collect blood samples from the brachial (wing) vein into tubes without anticoagulant for serum collection.

  • Allow the blood to clot at room temperature for 1-2 hours.

  • Centrifuge the tubes at 3000 rpm for 15 minutes to separate the serum.

  • Carefully collect the serum and store it at -20°C until analysis.

b) Serum Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) Activity:

  • The activities of AST and ALT are typically measured using commercially available enzymatic colorimetric assay kits.[16][17][18]

  • These assays are based on the principle of the enzymatic reaction of the respective transaminases, leading to a product that can be measured spectrophotometrically.

  • Follow the manufacturer's instructions for the specific kit being used. The general procedure involves incubating the serum sample with the reagent mixture and measuring the change in absorbance at a specific wavelength over time.

c) Serum Triglyceride and Cholesterol Concentration:

  • Serum triglyceride and total cholesterol concentrations are also determined using commercial enzymatic colorimetric assay kits.[4][19][20]

  • For triglycerides, the assay typically involves the enzymatic hydrolysis of triglycerides to glycerol, followed by a series of reactions that produce a colored product.

  • For cholesterol, the assay usually involves the enzymatic hydrolysis and oxidation of cholesterol esters, leading to a colored product.

  • The absorbance of the final product is measured spectrophotometrically, and the concentration is calculated by comparing it to a standard curve.

Signaling Pathways and Mechanisms

The development of fatty liver syndrome and the protective role of choline involve complex signaling pathways.

Mechanism of Choline in Preventing Fatty Liver Syndrome

Choline's primary role in preventing FLS is its function as a precursor for phosphatidylcholine. Phosphatidylcholine is essential for the synthesis and secretion of VLDL, which are responsible for transporting triglycerides out of the liver. In a choline-deficient state, VLDL formation is impaired, leading to the accumulation of triglycerides in the liver.

Choline_Metabolism Choline Choline Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Synthesis VLDL VLDL Assembly & Secretion Phosphatidylcholine->VLDL Triglycerides_Blood Triglycerides in Blood VLDL->Triglycerides_Blood Export Triglycerides_Liver Triglycerides in Liver Triglycerides_Liver->VLDL Incorporation Fatty_Liver_Syndrome Fatty Liver Syndrome Triglycerides_Liver->Fatty_Liver_Syndrome Accumulation

Caption: Choline's role in VLDL synthesis and triglyceride export from the liver.

Experimental Workflow for Evaluating this compound Efficacy

A typical experimental workflow to assess the effectiveness of this compound in preventing fatty liver syndrome is outlined below.

Experimental_Workflow Animal_Selection Poultry Selection (Broilers or Layers) Dietary_Groups Dietary Groups (Control vs. Choline Supplemented) Animal_Selection->Dietary_Groups Feeding_Trial Feeding Trial (Specified Duration) Dietary_Groups->Feeding_Trial Data_Collection Data Collection Feeding_Trial->Data_Collection Performance_Metrics Performance Metrics (BWG, FCR, Egg Production) Data_Collection->Performance_Metrics Sample_Collection Sample Collection (Blood, Liver) Data_Collection->Sample_Collection Data_Analysis Statistical Analysis Performance_Metrics->Data_Analysis Biochemical_Analysis Biochemical Analysis (Serum Enzymes, Lipids) Sample_Collection->Biochemical_Analysis Histopathology Liver Histopathology & Fat Analysis Sample_Collection->Histopathology Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for poultry nutrition and health studies.

Conclusion

This compound is a critical feed additive in poultry nutrition for the prevention of Fatty Liver Syndrome. Adequate supplementation ensures proper hepatic fat metabolism, leading to improved liver health, enhanced performance, and better overall flock productivity. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field to design and execute robust studies to further elucidate the role of choline and develop effective nutritional strategies for poultry health.

References

Choline Chloride: A Key Tool for Investigating Cholinergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Choline chloride, a quaternary ammonium salt, serves as a fundamental research tool for elucidating the intricacies of cholinergic neurotransmission. As the direct precursor to the neurotransmitter acetylcholine (ACh), its administration allows for the controlled manipulation and study of ACh synthesis, release, and downstream signaling pathways.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in neuroscience research, complete with detailed experimental protocols and quantitative data to guide study design and execution.

Mechanism of Action

Choline is an essential nutrient that plays a pivotal role in cellular function, including the synthesis of phospholipids and the neurotransmitter acetylcholine.[2][4] In cholinergic neurons, choline is taken up from the extracellular space by high-affinity choline transporters.[5] Once inside the neuron, the enzyme choline acetyltransferase (ChAT) catalyzes the reaction between choline and acetyl coenzyme A to form acetylcholine.

The administration of exogenous this compound can enhance the synthesis and release of ACh, particularly under conditions of increased neuronal activity.[1][3][6] This makes it an invaluable tool for studying the capacity of the cholinergic system to respond to physiological and pathological stimuli.

Applications in Cholinergic Research

  • Investigating Acetylcholine Synthesis and Release: this compound is widely used to study the dynamics of ACh production and secretion in various brain regions.[1][7][8]

  • Modeling Cholinergic Hyperfunction: By increasing ACh levels, this compound can be used to model conditions of cholinergic excess and study their effects on neuronal function and behavior.

  • Evaluating Therapeutic Strategies: In the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key feature, this compound can be used to assess the efficacy of cholinomimetic therapies.[9]

  • Probing Synaptic Plasticity: The cholinergic system is a critical modulator of synaptic plasticity, learning, and memory.[4][10] this compound can be employed to investigate the role of ACh in these processes.

Quantitative Data Summary

The following table summarizes quantitative data from various studies that have utilized this compound to investigate cholinergic neurotransmission.

ParameterValue(s)Species/ModelKey FindingsReference(s)
In Vivo Administration
Dose (Intracerebroventricular)Various dosesRatDose-dependent increase in striatal ACh levels in dialysates, reaching a maximum within 20 minutes.[1]
Dose (Intraperitoneal)25, 50, 100 mg/kgRatSignificant increase in brain acetylcholine levels, with the 100 mg/kg dose showing the most significant effect.[11]
Dose (Oral)20 mmol/kgRatElevated whole-brain concentrations of both choline and phosphorylcholine 5 hours after administration.[12]
In Vitro Application
Concentration (Superfusion)10, 20, 40 µMRat Striatal SlicesDose-related increases in resting and evoked ACh release.[8]
Microdialysis
Perfusion SolutionRinger's solution with 1-10 µM neostigmineRatNecessary to inhibit acetylcholinesterase and allow for the detection of ACh in dialysates.[13]
Electrophysiology
Cutting SolutionThis compound-based ACSFRodent Brain SlicesUsed to improve slice viability during preparation for electrophysiological recordings.[14]

Experimental Protocols

In Vivo Microdialysis for Measuring Acetylcholine Release

This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in the brain following this compound administration.

Materials:

  • This compound solution (sterile, for injection)

  • Microdialysis probes

  • Perfusion pump

  • Ringer's solution (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2)

  • Neostigmine (or other acetylcholinesterase inhibitor)

  • Fraction collector

  • HPLC system with electrochemical detection for ACh and choline analysis[13]

  • Anesthetized or freely moving animal model

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus) of the anesthetized or freely moving animal.

  • Probe Perfusion: Perfuse the probe with Ringer's solution containing an acetylcholinesterase inhibitor (e.g., 1-10 µM neostigmine) at a constant flow rate (e.g., 1 µL/min).[13] The inclusion of an inhibitor is crucial to prevent the rapid degradation of ACh in the extracellular space.[1]

  • Baseline Collection: Collect dialysate samples for a baseline period (e.g., 60-120 minutes) to establish stable ACh levels.

  • This compound Administration: Administer this compound via the desired route (e.g., intracerebroventricular, intraperitoneal).

  • Post-Administration Collection: Continue to collect dialysate samples for a defined period post-administration to monitor changes in extracellular ACh and choline concentrations.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of acetylcholine and choline.[13]

Ex Vivo Electrophysiology in Brain Slices

This protocol outlines the preparation of acute brain slices using a this compound-based cutting solution for subsequent electrophysiological recordings.

Materials:

  • This compound-based artificial cerebrospinal fluid (ACSF) for cutting (see recipe below)

  • Standard ACSF for recording

  • Vibrating microtome

  • Dissection tools

  • Incubation chamber

  • Electrophysiology rig (microscope, micromanipulators, amplifier, data acquisition system)

This compound Cutting Solution Recipe:

ComponentConcentration (mM)
This compound110
NaHCO325
NaH2PO41.25
KCl2.5
MgCl27
CaCl20.5
Glucose25
Ascorbic Acid1.3
Sodium Pyruvate3

Note: This is a representative recipe and may require optimization for specific brain regions or animal ages. The solution should be ice-cold and continuously bubbled with 95% O2 / 5% CO2.[14]

Procedure:

  • Animal Anesthesia and Perfusion: Anesthetize the animal and perform a transcardial perfusion with ice-cold, oxygenated this compound-based cutting solution.

  • Brain Extraction and Slicing: Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) using a vibrating microtome in the ice-cold, oxygenated this compound cutting solution.

  • Slice Recovery: Transfer the slices to an incubation chamber containing standard ACSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least 1 hour.

  • Electrophysiological Recording: Transfer a slice to the recording chamber of the electrophysiology rig, continuously perfused with oxygenated standard ACSF.

  • Data Acquisition: Perform whole-cell patch-clamp or field potential recordings to investigate the effects of bath-applied this compound or to study synaptic transmission in neurons with elevated intracellular choline.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT ACh_vesicle ACh (in vesicle) Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChR Acetylcholine Receptor ACh_synapse->AChR Binding AChE AChE ACh_synapse->AChE Degradation Postsynaptic_Effect Postsynaptic Effect AChR->Postsynaptic_Effect Choline_Chloride This compound (Exogenous) Choline_Transporter Choline Transporter Choline_Chloride->Choline_Transporter Increases Availability Choline_Transporter->Choline Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline_Transporter Reuptake

Caption: Cholinergic signaling pathway and the role of exogenous this compound.

Experimental_Workflow cluster_invivo In Vivo Microdialysis cluster_exvivo Ex Vivo Electrophysiology A1 Probe Implantation A2 Baseline Dialysate Collection A1->A2 A3 This compound Administration A2->A3 A4 Post-treatment Dialysate Collection A3->A4 A5 HPLC Analysis of ACh A4->A5 B1 Brain Slice Preparation (Choline-based ACSF) B2 Slice Recovery (Standard ACSF) B1->B2 B3 Electrophysiological Recording B2->B3 B4 Data Analysis B3->B4

Caption: General experimental workflows for studying cholinergic neurotransmission.

Choline_to_ACh_Synthesis Choline_Chloride This compound (Exogenous Supply) Choline_Pool Intracellular Choline Pool Choline_Chloride->Choline_Pool Increases ChAT Choline Acetyltransferase (ChAT) Choline_Pool->ChAT Acetyl_CoA Acetyl-CoA (from mitochondria) Acetyl_CoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicular_Transport Vesicular ACh Transporter (VAChT) ACh->Vesicular_Transport Synaptic_Vesicle Synaptic Vesicle Vesicular_Transport->Synaptic_Vesicle Packaging

Caption: Logical flow of this compound to acetylcholine synthesis.

References

Application Notes and Protocols: Utilizing Choline Chloride to Enhance Stress Resistance in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline chloride (C₅H₁₄ClNO), a quaternary ammonium salt, is a vital metabolite in plants that serves as a precursor for the synthesis of the membrane phospholipid phosphatidylcholine and the osmoprotectant glycine betaine.[1] Recent research has highlighted its role as an effective plant growth regulator that can significantly enhance crop resilience to a variety of abiotic stressors, including salinity, drought, and temperature extremes.[2][3][4][5] Exogenous application of this compound has been shown to improve photosynthetic efficiency, regulate growth and development, and bolster the plant's innate stress defense mechanisms.[2][6] These application notes provide a comprehensive overview of the mechanisms, quantitative effects, and detailed protocols for utilizing this compound to improve crop stress tolerance.

Mechanism of Action

This compound mitigates stress in crops through a multi-faceted approach involving physiological and biochemical adjustments. Upon absorption by the plant through roots, stems, or leaves, it influences several key pathways:

  • Enhanced Photosynthesis: this compound application can lead to an increase in chlorophyll content, which in turn improves the rate of photosynthesis, allowing the plant to accumulate more organic matter for growth and energy.[2][6][7]

  • Osmotic Adjustment: Under stress conditions, this compound aids in the accumulation of osmotic regulators, helping to maintain cellular water potential and turgor.[2]

  • Antioxidant Defense System Activation: It boosts the activity of key reactive oxygen species (ROS)-scavenging enzymes, which helps to protect cells from oxidative damage caused by environmental stress.[3][4]

  • Membrane Stability: As a precursor to phosphatidylcholine, choline is crucial for maintaining the integrity and fluidity of cellular membranes, which are often compromised under stress.[1][8] In Kentucky bluegrass under salt stress, this compound treatment led to an increase in LysoPC content, which can alter membrane fluidity.[8][9]

  • Gene Regulation: Studies have shown that this compound can upregulate the expression of genes involved in stress tolerance pathways. For instance, in Kentucky bluegrass subjected to salt stress, the expression of genes in the CDP-choline pathway, such as Choline kinase (CK1), CTP-phosphocholine cytidylyltransferase (CCT1), and Choline/ethanolaminephosphotransferase (CEPT), were significantly upregulated.[8][9]

Quantitative Data Summary

The application of this compound has demonstrated significant quantitative improvements in various crop parameters under stress conditions. The following tables summarize key findings from recent studies.

Table 1: Effect of this compound on Wheat Seedling Growth under Salt Stress (120 mmol ·L⁻¹ NaCl) [3][10]

Treatment (this compound)Plant Height Increase (%)Root Length Increase (%)Above-Ground Fresh Weight Increase (%)Below-Ground Fresh Weight Increase (%)
400 mg·L⁻¹10.4315.3813.1225.66

Data represents the percentage increase in growth parameters compared to the untreated negative control (Water + 120 mmol ·L⁻¹ NaCl stress). The 400 mg·L⁻¹ dose was found to be the most effective.[3]

Table 2: Effect of this compound on Physiological Indicators in Salt-Stressed Wheat Seedlings [3][4]

ParameterControl (No Stress)Salt Stress (No this compound)Salt Stress + 400 mg·L⁻¹ this compound
Chlorophyll a Restored to control levelsReducedRestored to control levels
Chlorophyll b Restored to control levelsReducedRestored to control levels
Total Chlorophyll Restored to control levelsReducedRestored to control levels
Soluble Proline Not significantly differentSignificantly increasedReduced by 50% (compared to salt stress)
Soluble Protein Not significantly differentReducedIncreased by 25% (compared to salt stress)
Soluble Sugar Not significantly differentReducedIncreased by 25% (compared to salt stress)

Table 3: Effect of this compound on Lipid Content in Kentucky Bluegrass under Salt Stress [8][9]

Lipid TypeTreatmentChange under Non-StressChange under Salt Stress
Total Lipid Exogenous this compound+8.43%+18.41%
Total Glycolipid Exogenous this compound+8.67%+21.03%
Total Phospholipid Exogenous this compoundNo significant changeIncreased

Experimental Protocols

Protocol 1: Enhancing Salt Stress Tolerance in Wheat Seedlings via Seed Soaking

This protocol details a hydroponic-based experiment to assess the efficacy of this compound in mitigating salt stress in wheat seedlings.

1. Materials:

  • Wheat seeds
  • This compound (C₅H₁₄ClNO)
  • Sodium chloride (NaCl)
  • Hoagland nutrient solution
  • Germination trays
  • Hydroponic containers
  • Deionized water
  • Analytical balance, pH meter, beakers, graduated cylinders

2. Seed Sterilization and Germination:

  • Surface sterilize wheat seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with deionized water.
  • Soak sterilized seeds in deionized water for 6 hours.
  • Germinate seeds on moist filter paper in germination trays in the dark at 25°C for 2 days.

3. This compound Treatment (Seed Soaking):

  • Prepare stock solutions of this compound at various concentrations (e.g., 200, 400, 600, 800 mg·L⁻¹).[3]
  • Divide germinated seeds into treatment groups.
  • Soak the germinated seeds in the respective this compound solutions for 12 hours.[7] A control group should be soaked in deionized water.

4. Hydroponic Culture and Salt Stress Induction:

  • Transfer the soaked seedlings to hydroponic containers filled with Hoagland nutrient solution.
  • Allow the seedlings to acclimate for 7 days.
  • After the acclimation period, introduce salt stress by adding NaCl to the Hoagland solution to a final concentration of 120 mmol ·L⁻¹.[3][10] Maintain a control group with no added NaCl.
  • Maintain the hydroponic cultures in a growth chamber with a controlled environment (e.g., 14-hour photoperiod, 25°C day/20°C night temperature, 60-70% relative humidity).

5. Data Collection and Analysis (after 14-21 days of stress):

  • Growth Parameters: Measure plant height, root length, and the fresh and dry weight of above-ground and below-ground tissues.[3][10]
  • Physiological Parameters:
  • Chlorophyll Content: Extract chlorophyll from fresh leaf tissue using 80% acetone and measure absorbance at 663 nm and 645 nm using a spectrophotometer.
  • Osmolyte Content: Determine the concentration of proline, soluble sugars, and soluble proteins in leaf tissue using established biochemical assays.[3]
  • Oxidative Stress Markers: Measure the activity of antioxidant enzymes (e.g., SOD, POD, CAT) and the content of malondialdehyde (MDA) in leaf tissue.

Protocol 2: Foliar Application of this compound to Mitigate Drought Stress in Tomato Plants

This protocol outlines a pot-based experiment to evaluate the effect of foliar-applied this compound on drought stress tolerance in tomato plants.

1. Materials:

  • Tomato seedlings (e.g., Solanum lycopersicum) at the 4-5 leaf stage
  • This compound
  • Potting mix (soil, sand, and compost mixture)
  • Pots (e.g., 5L)
  • Foliar sprayer
  • Deionized water
  • Plant growth chamber or greenhouse

2. Plant Establishment:

  • Transplant tomato seedlings into pots containing the potting mix.
  • Grow the plants under optimal conditions (well-watered, adequate light, and temperature) for 2 weeks to allow for establishment.

3. This compound and Drought Stress Treatment:

  • Prepare aqueous solutions of this compound at desired concentrations (e.g., 500, 1000, 1500 mg·L⁻¹).[7] Include a control group to be sprayed with deionized water.
  • Apply the this compound solutions as a foliar spray until the leaves are thoroughly wetted.
  • Two days after foliar application, induce drought stress by withholding water from the stress treatment groups. A well-watered control group should be maintained.
  • Monitor the soil moisture content to ensure consistent drought conditions.

4. Data Collection and Analysis:

  • Physiological Parameters:
  • Relative Water Content (RWC): Measure the fresh weight, turgid weight, and dry weight of leaves to calculate RWC.
  • Electrolyte Leakage: Assess cell membrane stability by measuring the electrical conductivity of leaf disc leachates.
  • Photosynthetic Rate: Use an infrared gas analyzer (IRGA) to measure net photosynthesis, stomatal conductance, and transpiration rate.
  • Biochemical Parameters:
  • Analyze leaf tissue for proline content, antioxidant enzyme activity (SOD, CAT, APX), and lipid peroxidation (MDA content).
  • Growth and Yield Parameters: At the end of the experiment, measure plant height, biomass (fresh and dry weight), and, if applicable, fruit number and weight.

Visualizations

experimental_workflow_salt_stress cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis (after 14-21 days) seed_sterilization Seed Sterilization (1% NaOCl) germination Germination (Dark, 25°C, 2 days) seed_sterilization->germination cc_soaking This compound Soaking (0, 200, 400, 600, 800 mg·L⁻¹) for 12 hours germination->cc_soaking hydroponics Transfer to Hydroponics (Hoagland Solution) cc_soaking->hydroponics acclimation Acclimation (7 days) hydroponics->acclimation salt_stress Salt Stress Induction (120 mmol·L⁻¹ NaCl) acclimation->salt_stress growth_params Growth Parameters (Height, Weight, Length) salt_stress->growth_params phys_params Physiological Parameters (Chlorophyll, Proline) salt_stress->phys_params biochem_params Biochemical Parameters (Antioxidant Enzymes, MDA) salt_stress->biochem_params

Caption: Workflow for assessing this compound's effect on salt stress in wheat.

signaling_pathway cluster_stress Abiotic Stress (e.g., Salinity) cluster_choline Exogenous Application cluster_response Plant Cell Response cluster_cdp CDP-Choline Pathway cluster_phys Physiological & Biochemical Outcomes stress Stress Signal choline_chloride This compound antioxidant Increased Antioxidant Enzyme Activity stress->antioxidant Induces ROS choline_pool Increased Intracellular Choline Pool choline_chloride->choline_pool ck1 CK1 (Upregulated) choline_pool->ck1 Activates choline_pool->antioxidant Enhances osmolyte Osmolyte Accumulation choline_pool->osmolyte Promotes photosynthesis Enhanced Photosynthesis choline_pool->photosynthesis Promotes cct1 CCT1 (Upregulated) ck1->cct1 cept CEPT (Upregulated) cct1->cept phosphatidylcholine Phosphatidylcholine Synthesis cept->phosphatidylcholine membrane Membrane Stability & Integrity phosphatidylcholine->membrane stress_tolerance stress_tolerance membrane->stress_tolerance Enhanced Stress Tolerance antioxidant->stress_tolerance Enhanced Stress Tolerance osmolyte->stress_tolerance Enhanced Stress Tolerance photosynthesis->stress_tolerance Enhanced Stress Tolerance

Caption: this compound-mediated stress tolerance signaling pathway in plants.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Choline Chloride in CHO Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing choline chloride concentration in Chinese Hamster Ovary (CHO) cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in CHO cell culture?

Choline is an essential nutrient for mammalian cells, playing several critical roles:

  • Membrane Integrity: It is a precursor for the biosynthesis of phosphatidylcholine and sphingomyelin, which are major phospholipids essential for the structure and integrity of cellular membranes, including the plasma membrane and organelles like the Golgi apparatus.[1][2]

  • Methyl Group Donor: Through its metabolite, betaine, choline serves as a major source of methyl groups, which are crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in numerous metabolic reactions.[1]

  • Neurotransmitter Synthesis: Choline is a precursor for the neurotransmitter acetylcholine, although this role is more prominent in neuronal cells.[3][4]

  • Lipid Metabolism: Choline is required for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver, preventing fat accumulation.[5] In cell culture, this impacts overall lipid metabolism and cell health.

Q2: What is a typical concentration range for this compound in CHO cell culture media?

The optimal concentration of this compound can vary significantly depending on the specific CHO cell line, media formulation, and culture process (e.g., batch vs. fed-batch). However, a general range can be established from common media formulations and optimization studies.

  • Basal Media: Standard media formulations contain varying amounts of this compound. For example, DMEM contains 4.0 mg/L, RPMI-1640 has 3.0 mg/L, and Ham's F-12 contains 13.96 mg/L.[6]

  • Optimized/Production Media: For high-density cultures and recombinant protein production, concentrations are often significantly higher. Studies have shown benefits with this compound concentrations ranging from 60 mg/L up to 240 mg/L or more.[7] Some media may have upper limits around 300 mg/L to 500 mg/L.[7]

Media TypeTypical this compound Concentration (mg/L)Reference
DMEM4.0[6]
RPMI-16403.0[6]
Ham's F-1213.96[6]
DMEM/F-128.98[6]
Optimized Production Media60 - 300[7]
Q3: What are the consequences of this compound deficiency in CHO cell culture?

Choline limitation or deficiency can have severe negative impacts on CHO cell cultures, particularly in fed-batch processes.[1]

  • Reduced Cell Viability and Growth: Choline deprivation is known to limit cell growth and induce cell death.[1]

  • Lower mAb Titer: Insufficient choline leads to a decrease in the final monoclonal antibody (mAb) product concentration.[1]

  • Impaired Product Quality: Choline limitation can result in a higher percentage of mAb aggregates and increased mannose-5 glycan content, likely due to defective Golgi membranes.[1]

Q4: Are there negative effects associated with excessive this compound concentrations?

While fortification with choline is generally beneficial, excessive concentrations can be detrimental.

  • Cost: Higher concentrations of this compound increase the cost of the cell culture medium.[7]

  • Cytotoxicity: At very high concentrations, this compound-based solvents have demonstrated cytotoxic effects, which are dependent on the concentration and specific formulation.[8] While typical media concentrations are well below toxic levels, this indicates that an upper limit exists.

Troubleshooting Guides

Problem: My CHO cells are showing low viability and poor growth.

Possible Cause: Suboptimal this compound Concentration.

Solution: Choline is a critical nutrient, and its limitation can directly lead to reduced cell growth and viability.[1]

  • Analyze Media Composition: Check the this compound concentration in your basal and feed media. Compare it with concentrations known to be effective for CHO cells (see table above).

  • Perform a Dose-Response Experiment: To find the optimal concentration for your specific cell line, conduct a titration experiment. See the "Experimental Protocols" section below for a detailed method.

  • Consider the Choline-to-Glucose Ratio: In fed-batch cultures, the ratio of this compound to glucose in the feed media is critical. An optimal ratio can significantly improve performance. Studies have found that a this compound to glucose ratio of 0.0057 to 0.0114 was optimal for one mAb-producing CHO cell line.[1]

Start Low Cell Viability and Growth Observed CheckMedia Step 1: Analyze Choline Concentration in Media Start->CheckMedia IsLow Is Concentration Low or Unknown for this Cell Line? CheckMedia->IsLow DoseResponse Step 2: Perform Choline Dose-Response Experiment IsLow->DoseResponse Yes OtherFactors Consider Other Factors: - Other nutrient limitations - Toxin accumulation - Mycoplasma contamination IsLow->OtherFactors No CheckRatio Step 3: Analyze Choline-to-Glucose Ratio in Feed (Fed-Batch) DoseResponse->CheckRatio ImplementOptimal Implement Optimal Choline Concentration DoseResponse->ImplementOptimal OptimizeFeed Adjust Feed Strategy to Maintain Optimal Ratio CheckRatio->OptimizeFeed

Caption: Troubleshooting workflow for low CHO cell viability.

Problem: I'm observing a high percentage of mAb aggregates and/or high mannose-5 content in my final product.

Possible Cause: Choline Limitation.

Solution: Choline is essential for the synthesis of phosphatidylcholine, a major component of the Golgi apparatus membrane. A deficiency can impair Golgi function, leading to incorrect protein folding, processing, and glycosylation.[1]

  • Increase Choline in Feed Media: Studies have shown that increasing the choline concentration in fed-batch cultures can significantly reduce mAb aggregate content and lower the high mannose-5 glycan species.[1]

  • Evaluate Feed Strategy: Ensure your feeding strategy prevents choline from becoming a limiting nutrient during the culture. A continuous or optimized bolus feeding approach that maintains a stable choline level may be required.

  • Confirm with Data: A comparative study with 1x, 2x, and 4x choline concentrations in the feed medium demonstrated that the higher concentrations (2x and 4x) improved mAb quality by reducing aggregation and mannose-5 content.[1][9]

Choline Concentration (Feed)Viability at 358hFinal mAb Titer (g/L)Key Quality OutcomeReference
1x (Limiting)43.7%~5.5Higher mAb aggregates & mannose-5[1][9]
2x (Optimal)55.0%6.4Improved mAb quality, 16% titer increase[1][9]
4x (Optimal)56.4%6.4Improved mAb quality, 16% titer increase[1][9]

Experimental Protocols

Protocol: Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol outlines a method to determine the optimal this compound concentration for your specific CHO cell line in a batch or fed-batch culture.

1. Media Preparation:

  • Prepare a custom basal medium that is deficient in this compound. If this is not feasible, select a basal medium with the lowest possible known concentration of choline.[6]

  • Prepare a sterile, concentrated stock solution of this compound (e.g., 10 g/L in Milli-Q water).[10] Filter-sterilize using a 0.22 µm filter.

2. Experimental Setup:

  • Set up multiple parallel cultures (e.g., in shake flasks or a multi-well plate format) with identical seeding densities (e.g., 0.3 x 10⁶ cells/mL).

  • Create a titration series by adding different volumes of the this compound stock solution to each culture to achieve a range of final concentrations. A suggested range to test is 0 mg/L (negative control), 20 mg/L, 60 mg/L, 120 mg/L, 240 mg/L, and 480 mg/L.

  • Include a positive control using your standard, un-modified medium.

3. Culture Monitoring and Data Collection:

  • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂).

  • On a daily basis, or at set time points (e.g., Day 0, 3, 5, 7, 10, 14), aseptically collect samples from each condition.

  • Measure the following parameters:

    • Viable Cell Density (VCD): Using a cell counter.

    • Cell Viability: Using trypan blue exclusion.

    • Metabolites: Glucose, lactate, glutamine (optional).

    • Product Titer (if applicable): Measure the concentration of the recombinant protein (e.g., mAb).

4. Data Analysis:

  • Plot the peak VCD, final cell viability, and final product titer as a function of this compound concentration.

  • The optimal concentration will be the one that provides the best balance of high cell density, high viability, and maximum product yield.

Prep 1. Prepare Choline-Deficient Basal Medium & Choline Stock Setup 2. Seed Parallel Cultures at Identical Densities Prep->Setup Titrate 3. Add Choline Stock to Create Concentration Gradient Setup->Titrate Incubate 4. Incubate Under Standard Conditions Titrate->Incubate Sample 5. Collect Samples at Regular Timepoints Incubate->Sample Measure 6. Measure VCD, Viability, Metabolites, and Titer Sample->Measure Analyze 7. Plot Results vs. Choline Concentration to Find Optimum Measure->Analyze cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Choline_ext Choline CTL1 Choline Transporter (e.g., CTL1) Choline_ext->CTL1 Uptake Choline_int Choline CTL1->Choline_int PC Phosphatidylcholine (PC) Choline_int->PC Kennedy Pathway SM Sphingomyelin (SM) Choline_int->SM Kennedy Pathway Betaine Betaine Choline_int->Betaine Oxidation ACh Acetylcholine (ACh) Choline_int->ACh via Choline Acetyltransferase Membranes Cellular Membranes (Structural Integrity) PC->Membranes SM->Membranes MethionineCycle Methionine Cycle (Methyl Group Donation) Betaine->MethionineCycle

References

Technical Support Center: Choline Chloride-Based Deep Eutectic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with choline chloride (ChCl)-based deep eutectic solvents (DESs).

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in my ChCl-based DES?

A1: Visual and olfactory cues can be the first indicators of DES degradation. These include:

  • Color Change: A yellowing or browning of the solvent.

  • Formation of Precipitates: The solvent may become cloudy or solids may form.[1]

  • Gas Evolution: Bubbles may be observed, particularly upon heating.[2]

  • Odor: A pungent, vinegar-like smell may be present, especially with carboxylic acid-based DESs, indicating the formation of acetic acid.[2]

  • Change in Viscosity: The fluidity of the DES may noticeably change.

  • Solidification: In severe cases of degradation, the DES may solidify, rendering it unusable as a solvent.[1]

Q2: My ChCl:Carboxylic Acid DES is degrading. What is the likely cause?

A2: The most common degradation pathway for DESs composed of this compound and a carboxylic acid is an esterification reaction . This occurs between the hydroxyl group of this compound and the carboxylic acid, forming a choline ester and water.[3][4][5] This reaction can happen even at room temperature over extended periods and is accelerated by heat.[4][5]

Q3: Can the preparation method affect the stability of my DES?

A3: Yes, the preparation method can influence the initial degradation. The heating method, commonly used to form DESs, can promote esterification, especially with carboxylic acid HBDs.[5][6] Even if not immediately apparent, heating can initiate degradation that progresses over time.[5] Some studies suggest that DESs prepared at room temperature show less initial degradation.

Q4: How does temperature affect the stability of ChCl-based DESs?

A4: Temperature is a critical factor in the stability of ChCl-based DESs. Elevated temperatures significantly accelerate degradation reactions like esterification.[3][4][7] For instance, ChCl:malonic acid has been shown to decompose at temperatures as low as 80°C, which is below the decomposition temperature of the individual components.[2][8] Long-term heating, even at moderate temperatures, can lead to significant degradation.[2][8] It is important to note that the maximum operating temperature can be significantly lower than the onset decomposition temperature determined by thermogravimetric analysis (TGA).[9]

Q5: What is the role of water in the degradation of ChCl-based DESs?

A5: The presence of water can have a dual role. In ChCl-carboxylic acid DESs, the addition of water can help to suppress esterification by shifting the reaction equilibrium away from the ester product.[5][7] However, in other systems, the presence of water can lower the thermal stability. It is also important to note that water content can affect the physicochemical properties of the DES, such as viscosity and polarity.[10]

Q6: Are there any "safe" or more stable HBDs to use with this compound?

A6: Yes, the choice of the hydrogen bond donor (HBD) is crucial for the stability of the DES.

  • Carboxylic acids are prone to esterification with this compound.[3][4][5] Malonic acid is particularly unstable as it can also decompose into acetic acid and carbon dioxide.[2][4][5]

  • Urea is generally considered to form more thermally stable DESs with this compound compared to carboxylic acids.[2][8]

  • Glycerol and other polyols also tend to form more stable DESs.[9][11]

  • Sugars like glucose can be used, but they may undergo caramelization at higher temperatures.[2][8]

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Lack of Reproducibility
Possible Cause Troubleshooting Steps
DES Degradation 1. Visually inspect the DES: Check for color changes, precipitates, or gas formation. 2. Check for odor: A vinegar-like smell suggests acetic acid formation from malonic acid decomposition or other reactions. 3. Analyze the DES: Use analytical techniques like NMR, HPLC, or GC-MS to identify degradation products. 4. Prepare fresh DES: If degradation is confirmed, prepare a fresh batch of the DES and repeat the experiment.
Impure Starting Materials 1. Check the purity of this compound and the HBD: Use high-purity starting materials. Impurities can act as catalysts for degradation.[12][13] 2. Dry the reagents: Ensure this compound and the HBD are properly dried before use, as water can affect stability and properties.
Inconsistent Preparation Method 1. Standardize the preparation protocol: Ensure consistent parameters such as temperature, heating time, and stirring speed. 2. Consider alternative preparation methods: If using the heating method, try preparing the DES at room temperature with prolonged stirring to minimize initial degradation.
Issue 2: Visible Degradation of the DES During an Experiment
Possible Cause Troubleshooting Steps
High Operating Temperature 1. Lower the experimental temperature: If possible, reduce the temperature to minimize thermal degradation. 2. Determine the maximum operating temperature: Perform isothermal TGA to find the true maximum stable operating temperature for your specific DES, which may be lower than the decomposition temperature from dynamic TGA.[9]
Incompatible Reactants or Solutes 1. Check for reactivity: Ensure that the reactants or solutes in your system do not react with the DES components. For example, acidic or basic compounds could catalyze degradation.
Prolonged Exposure to Heat 1. Minimize heating time: Reduce the duration of the experiment at elevated temperatures.

Quantitative Data Summary

Table 1: Thermal Stability of Selected this compound-Based DESs

DES Composition (Molar Ratio)Onset Decomposition Temperature (°C) from Dynamic TGANotes
ChCl:Urea (1:2)172.5 - 211.0Considered relatively stable.[8]
ChCl:Glycerol (1:2)~250High thermal stability.[9]
ChCl:Ethylene Glycol (1:2)~200Forms hazardous decomposition products at high temperatures (e.g., 180°C).[14]
ChCl:Malonic Acid (1:1)113.1 - 128.3Prone to decomposition into acetic acid and CO2 even at lower temperatures with prolonged heating.[2][8]
ChCl:Glucose (1:1)183.9 - 223.9Can undergo caramelization at temperatures around 100°C.[2][8]

Table 2: Influence of Water on Esterification of ChCl:Formic Acid DES at 80°C

Water Content (wt%)Choline Ester Formation (%)
037
1020
7011

Data synthesized from[7]

Experimental Protocols

Protocol 1: Preparation of this compound:Urea (1:2 molar ratio) DES
  • Materials: this compound (≥98% purity), Urea (≥99% purity).

  • Procedure: a. Dry this compound and urea under vacuum at 60°C for at least 4 hours to remove any residual moisture. b. In a sealed glass vial, combine this compound and urea in a 1:2 molar ratio. c. Place the vial in a heating block or oil bath set to 80°C.[11] d. Stir the mixture with a magnetic stirrer until a clear, homogeneous liquid is formed (typically 1-2 hours). e. Cool the DES to room temperature and store in a desiccator to prevent moisture absorption.

Protocol 2: Analysis of DES Degradation by ¹H NMR Spectroscopy
  • Sample Preparation: a. Dissolve a small amount (e.g., 10-20 mg) of the DES sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Acquisition: a. Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis: a. Identify the characteristic peaks for this compound and the HBD. b. Look for the appearance of new peaks that may indicate degradation products. For example, in a ChCl:carboxylic acid DES, the formation of an ester will result in a downfield shift of the choline's methylene protons adjacent to the hydroxyl group. The appearance of a peak around 2 ppm could indicate the formation of acetic acid in the degradation of malonic acid-based DESs.[6] c. Integrate the peaks of the parent compounds and the degradation products to quantify the extent of degradation.

Visualizations

Degradation_Workflow cluster_synthesis DES Synthesis cluster_application Experimental Application cluster_analysis Troubleshooting & Analysis start Select ChCl and HBD prep Choose Preparation Method start->prep mix Mix Components prep->mix heat Heating (Optional) mix->heat exp Run Experiment heat->exp observe Observe for Degradation Signs exp->observe degraded Degradation Suspected observe->degraded stable Stable observe->stable If no signs analyze Analytical Characterization (NMR, HPLC, etc.) degraded->analyze If signs are present confirm Degradation Confirmed analyze->confirm Esterification_Pathway cluster_conditions Influencing Factors Choline_Cl This compound (HO-CH₂CH₂-N⁺(CH₃)₃Cl⁻) Ester Choline Ester (R-COO-CH₂CH₂-N⁺(CH₃)₃Cl⁻) Choline_Cl->Ester + R-COOH Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Ester Water Water (H₂O) Ester->Water Heat ↑ Temperature Heat->Ester Time ↑ Time Time->Ester No_Water ↓ Water No_Water->Ester Malonic_Acid_Decomposition Malonic_Acid Malonic Acid (HOOC-CH₂-COOH) Acetic_Acid Acetic Acid (CH₃-COOH) Malonic_Acid->Acetic_Acid Heat (≥ 80°C) CO2 Carbon Dioxide (CO₂) Malonic_Acid->CO2 Heat (≥ 80°C)

References

Technical Support Center: Overcoming Drawbacks of Synthetic Choline Chloride in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using synthetic choline chloride in animal feed experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drawbacks of using synthetic this compound in animal feed formulations?

A1: Synthetic this compound, while a common supplement, presents several challenges. Its highly hygroscopic nature means it readily absorbs moisture from the atmosphere, leading to caking and clumping of feed, which can disrupt automated feeding systems.[1][2][3] This moisture absorption can also accelerate the degradation of vitamins within the feed premix, particularly vitamins A, E, and K3.[1][4] Furthermore, a significant portion of synthetic this compound is not absorbed by the animal and is instead converted to trimethylamine (TMA) by gut bacteria.[5] This conversion can lead to a fishy taint in products like eggs and may have negative physiological effects on the animals.[6] The corrosive nature of this compound can also damage feed mill equipment.[7]

Q2: My feed premix containing synthetic this compound is clumping. What is causing this and how can I prevent it?

A2: The clumping you are observing is due to the hygroscopic nature of synthetic this compound, which causes it to absorb moisture from the air.[1][2][3] This can lead to reduced flowability and uneven mixing of the feed.[1] To mitigate this, ensure that the this compound and the premix are stored in a cool, dry environment with controlled humidity. Using a protected or coated form of this compound can also significantly reduce moisture absorption. Alternatively, consider using a non-hygroscopic alternative such as a polyherbal choline formulation.[3]

Q3: I've noticed a decrease in the performance of my animals, and I suspect nutrient degradation in the feed. Could synthetic this compound be the cause?

A3: Yes, it is possible. The moisture attracted by hygroscopic this compound can create an environment that promotes the oxidative loss of vitamins, particularly fat-soluble vitamins like A, E, and K3.[1][4] Studies have shown significant reductions in the potency of these vitamins when stored in premixes containing this compound over time.[4] To troubleshoot this, you can have the vitamin content of your feed independently analyzed. To prevent this, you can either store the vitamin and this compound premixes separately and mix them just before feeding, or switch to a more stable, non-hygroscopic choline source.[4]

Q4: What is trimethylamine (TMA), and why is it a concern when using synthetic this compound?

A4: Trimethylamine (TMA) is a metabolite produced by gut microbiota from unabsorbed choline.[5][8] A significant portion of synthetic this compound is not absorbed in the upper gastrointestinal tract and becomes available for microbial conversion to TMA in the lower gut.[5] High levels of TMA can be absorbed into the bloodstream and are associated with a fishy odor in animal products, such as eggs.[6] Furthermore, elevated TMA levels can have toxic effects, potentially impacting liver function and overall animal health.[6][9]

Q5: Are there effective alternatives to synthetic this compound?

A5: Yes, polyherbal or plant-based choline supplements are increasingly used as alternatives.[3] These natural sources of choline are often in a phosphatidylcholine form, which is reported to have higher bioavailability.[10] They are not typically hygroscopic, which prevents caking and vitamin degradation in premixes.[3] Research suggests that herbal choline can effectively replace synthetic this compound in broiler diets, often with improved performance and better liver health.[11][12][13]

Troubleshooting Guides

Issue 1: Inconsistent experimental results related to animal growth and feed conversion.
  • Possible Cause: Uneven distribution of this compound in the feed due to clumping.

  • Troubleshooting Steps:

    • Visually inspect the feed premix for clumps or cakes.

    • If clumping is observed, consider the storage conditions of your this compound and premix. Ensure they are kept in a low-humidity environment.

    • For future experiments, consider using a coated or protected form of this compound or a non-hygroscopic herbal alternative.

    • Implement a more rigorous mixing protocol to ensure homogenous distribution of the supplement in the feed.

Issue 2: Suspected vitamin deficiency symptoms in animals despite adequate supplementation in the feed formulation.
  • Possible Cause: Degradation of vitamins in the premix due to the hygroscopic nature of synthetic this compound.

  • Troubleshooting Steps:

    • Send a sample of your feed premix for laboratory analysis to determine the actual concentration of key vitamins (A, E, K3).

    • Compare the analytical results with your formulated values. A significant discrepancy may indicate degradation.

    • Review your premix formulation. If this compound and sensitive vitamins are combined, consider separating them until just before feed manufacturing.

    • Evaluate the shelf-life of your premix. Long-term storage can exacerbate vitamin loss.[4]

    • For future studies, consider using a non-hygroscopic choline source to improve vitamin stability.

Issue 3: Off-flavors or odors (e.g., fishy smell) in animal products (eggs, meat).
  • Possible Cause: High levels of trimethylamine (TMA) resulting from the microbial conversion of unabsorbed synthetic this compound.

  • Troubleshooting Steps:

    • Confirm the presence of the off-odor.

    • Review the inclusion rate of synthetic this compound in your diet. Excessive supplementation can lead to higher TMA production.

    • Consider the gut health of your animals, as an imbalanced microbiome can influence TMA production.

    • In your next experimental design, replace synthetic this compound with a more bioavailable source, such as herbal choline, which is less prone to conversion to TMA.

Data Presentation

Table 1: Vitamin Stability in Premixes With and Without Synthetic this compound

VitaminStorage Time (Months)Retention in Premix without this compound (%)Retention in Premix with this compound (%)
Vitamin A 3~95%~85%
6~80%~60%
1253%39%
Vitamin E 3~98%~90%
6~90%~75%
1259%50%
Vitamin K3 3~90%~50%
6~85%0%
1280%9%

Source: Adapted from Tavčar-Kalcher and Vengušt (2007) as cited in research literature.[4]

Table 2: Comparative Performance of Broilers Fed Synthetic this compound vs. Herbal Choline

ParameterControl (No Choline)Synthetic this compound (1 kg/ton )Herbal Choline (0.5 kg/ton )
Body Weight Gain (g) 165017601831
Feed Conversion Ratio (FCR) 1.981.931.88
Serum Glutamic Pyruvic Transaminase (SGPT) (U/L) 15.212.810.5
Serum Cholesterol (mg/dl) 135125118
Net Profit per kg Live Weight (Relative Increase) Baseline+18.35%+38.55%

Source: Data synthesized from multiple broiler feeding trials.[13][14]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Herbal Choline as a Replacement for Synthetic this compound in Broilers
  • Objective: To compare the effects of synthetic this compound and a herbal choline supplement on the growth performance, carcass traits, and blood biochemical parameters of broiler chickens.

  • Experimental Animals: 300 day-old broiler chicks (e.g., Cobb-400), randomly divided into five treatment groups with three replicates of 20 chicks each.

  • Dietary Treatments:

    • T1 (Negative Control): Basal diet without choline supplementation.

    • T2 (Positive Control): Basal diet + Synthetic this compound (60%) @ 1 kg/ton of feed.

    • T3: Basal diet + Herbal Choline @ 0.25 kg/ton of feed.

    • T4: Basal diet + Herbal Choline @ 0.35 kg/ton of feed.

    • T5: Basal diet + Herbal Choline @ 0.50 kg/ton of feed.

  • Experimental Duration: 42 days.

  • Parameters to be Measured:

    • Performance: Body weight gain and feed conversion ratio (FCR) recorded weekly.

    • Blood Biochemistry: At day 42, blood samples collected to analyze liver function enzymes (SGPT, SGOT, ALP).

    • Carcass Traits: At the end of the trial, a subset of birds from each replicate to be euthanized to evaluate dressing percentage, breast meat yield, and abdominal fat percentage.

  • Statistical Analysis: Data to be analyzed using ANOVA, with treatment means compared using a post-hoc test (e.g., Tukey's).

Visualizations

choline_metabolism cluster_gut Gut Lumen cluster_absorption Intestinal Absorption & Systemic Circulation cluster_liver Liver Synthetic this compound Synthetic this compound Gut Microbiota Gut Microbiota Synthetic this compound->Gut Microbiota Conversion Absorbed Choline Absorbed Choline Synthetic this compound->Absorbed Choline Partial Absorption TMA Trimethylamine (TMA) Gut Microbiota->TMA Production Absorbed TMA Absorbed TMA TMA->Absorbed TMA Absorption Phosphatidylcholine Phosphatidylcholine Absorbed Choline->Phosphatidylcholine Synthesis Acetylcholine Acetylcholine Absorbed Choline->Acetylcholine Synthesis Betaine Betaine Absorbed Choline->Betaine Oxidation TMAO TMA-N-oxide (TMAO) Absorbed TMA->TMAO Oxidation (FMO3)

Caption: Metabolic fate of synthetic this compound in animals.

experimental_workflow Start Start Animal Allocation Randomly allocate broiler chicks to treatment groups Start->Animal Allocation Dietary Treatments Feed basal diet supplemented with: - No Choline (Control) - Synthetic this compound - Herbal Choline (various doses) Animal Allocation->Dietary Treatments Data Collection Weekly Performance Data: - Body Weight Gain - Feed Conversion Ratio Dietary Treatments->Data Collection Final Measurements Day 42 Measurements: - Blood Samples (Biochemistry) - Carcass Trait Analysis Data Collection->Final Measurements Data Analysis Statistical Analysis (ANOVA) Final Measurements->Data Analysis Conclusion Conclusion Data Analysis->Conclusion logical_relationship Synthetic this compound Synthetic this compound Hygroscopicity Hygroscopicity Synthetic this compound->Hygroscopicity Poor Bioavailability Poor Bioavailability Synthetic this compound->Poor Bioavailability Vitamin Degradation Vitamin Degradation Hygroscopicity->Vitamin Degradation Feed Clumping Feed Clumping Hygroscopicity->Feed Clumping Reduced Animal Performance Reduced Animal Performance Vitamin Degradation->Reduced Animal Performance Feed Clumping->Reduced Animal Performance TMA Production TMA Production Poor Bioavailability->TMA Production TMA Production->Reduced Animal Performance Herbal Choline Herbal Choline Non-Hygroscopic Non-Hygroscopic Herbal Choline->Non-Hygroscopic High Bioavailability High Bioavailability Herbal Choline->High Bioavailability Improved Vitamin Stability Improved Vitamin Stability Non-Hygroscopic->Improved Vitamin Stability Enhanced Animal Performance Enhanced Animal Performance Improved Vitamin Stability->Enhanced Animal Performance Reduced TMA Production Reduced TMA Production High Bioavailability->Reduced TMA Production Reduced TMA Production->Enhanced Animal Performance

References

Troubleshooting poor cell viability in choline-limited cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell viability in choline-limited cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability in our choline-limited cultures. What are the potential causes?

A significant drop in cell viability in choline-limited conditions is a common observation and can be attributed to several factors. Choline is an essential nutrient crucial for maintaining the structural integrity of cell membranes and is involved in key cellular signaling pathways.[1][2]

Primary Causes:

  • Apoptosis Induction: Choline deficiency is a known inducer of apoptosis (programmed cell death).[3][4] This is often the primary reason for poor viability. The process is linked to decreased synthesis of phosphatidylcholine (PC) and sphingomyelin, which are critical membrane phospholipids.[3] This disruption in membrane composition can lead to the activation of apoptotic signaling cascades.

  • Increased Ceramide Levels: Choline-deficient cells often exhibit an accumulation of ceramide, a lipid that can act as a pro-apoptotic signal.[3][4]

  • Cell Cycle Arrest: A lack of choline can interfere with cell cycle progression, leading to growth inhibition.[5]

  • Mitochondrial Dysfunction: Choline deficiency can lead to mitochondrial dysfunction, characterized by a loss of membrane potential and increased production of reactive oxygen species (ROS), which can trigger apoptosis.[6]

  • Nutrient Depletion: While choline is the limiting factor, the increased stress on cells may lead to faster depletion of other essential nutrients in the medium.[7][8]

  • Contamination: As with any cell culture, microbial contamination (e.g., bacteria, yeast, fungi, or mycoplasma) can lead to a rapid decline in cell health.[9][10][11]

Troubleshooting Steps:

  • Confirm Choline Deficiency Effects: Verify that the observed effects are due to choline limitation and not other culture artifacts.

  • Assess Apoptosis: Use assays like Annexin V staining or caspase activity assays to confirm if apoptosis is the primary mode of cell death.[12]

  • Optimize Choline Concentration: Determine the minimal choline concentration that allows for your desired experimental outcome without excessive cell death.

  • Rule out Contamination: Regularly test your cultures for microbial contamination, especially for mycoplasma, which can be difficult to detect visually.

Q2: How can we confirm that apoptosis is the cause of low viability in our choline-deficient cultures?

Several methods can be employed to specifically detect and quantify apoptosis in your cell cultures.

Recommended Assays for Apoptosis Detection:

  • Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be conjugated to a fluorescent dye for detection by flow cytometry or fluorescence microscopy.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[3] Fluorometric or colorimetric assays are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[12]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • DNA Laddering: Apoptotic cells exhibit characteristic fragmentation of their DNA into multiples of ~180 base pairs. This can be visualized as a "ladder" on an agarose gel.

Table 1: Comparison of Apoptosis Assays

AssayPrincipleStage of Apoptosis DetectedDetection MethodAdvantagesDisadvantages
Annexin V Staining Detects externalized phosphatidylserineEarlyFlow Cytometry, Fluorescence MicroscopyDetects early apoptosis, quantitativeCan also stain necrotic cells if membrane integrity is lost
Caspase-3/7 Activity Measures activity of executioner caspases[12]MidSpectrophotometry, Fluorometry, LuminescenceSpecific to caspase-mediated apoptosis, quantitativeTransient activation may be missed
TUNEL Assay Labels DNA strand breaksLateFlow Cytometry, Fluorescence/Brightfield MicroscopyIn situ detection in tissue sections or cultured cellsCan also label necrotic cells, technically sensitive
DNA Laddering Visualizes fragmented DNALateAgarose Gel ElectrophoresisCharacteristic and specific pattern for apoptosisRequires a larger number of cells, not quantitative
Q3: What are the expected changes in lipid composition in choline-deficient cells?

Choline is a precursor for the synthesis of phosphatidylcholine (PC), a major component of cellular membranes. Therefore, choline limitation directly impacts lipid metabolism.

Key Changes in Lipid Profile:

  • Decreased Phosphatidylcholine (PC): A significant reduction in PC levels is a direct consequence of choline deprivation.[3]

  • Decreased Sphingomyelin: Sphingomyelin synthesis also relies on PC as a phosphocholine donor, so its levels are also typically reduced.[3]

  • Increased Ceramide: The decrease in sphingomyelin can lead to an accumulation of its precursor, ceramide, which is a pro-apoptotic lipid.[3][4]

  • Increased Diacylglycerol (DAG): Alterations in PC metabolism can also lead to an accumulation of diacylglycerol.[3]

Table 2: Expected Changes in Key Lipids during Choline Deficiency

Lipid SpeciesExpected Change in Choline-Limited CultureReported Magnitude of Change (Example)Primary Role
Phosphatidylcholine (PC)Decrease~49% decrease[3]Membrane structure, cell signaling
SphingomyelinDecrease~34% decrease[3]Membrane structure, signal transduction
CeramideIncrease~218% of control[3]Pro-apoptotic signaling
Diacylglycerol (DAG)Increase~155% of control[3]Second messenger in signaling

Troubleshooting Guides

Guide 1: Low Cell Viability

This guide provides a systematic approach to troubleshooting poor cell viability in your choline-limited cultures.

Workflow for Troubleshooting Low Cell Viability

G cluster_0 Initial Observation cluster_1 Step 1: Initial Checks cluster_2 Step 2: Contamination Testing cluster_3 Step 3: Apoptosis Assessment cluster_4 Step 4: Optimization cluster_5 Solutions start Low Cell Viability Observed check_contamination Microscopic Examination for Contamination start->check_contamination check_media Verify Media Composition (Choline Concentration) start->check_media check_incubator Check Incubator Conditions (CO2, Temp, Humidity) start->check_incubator mycoplasma_test Perform Mycoplasma Test check_contamination->mycoplasma_test bacterial_test Plate Supernatant on Agar check_contamination->bacterial_test adjust_media Prepare Fresh, Correct Media check_media->adjust_media Incorrect adjust_incubator Calibrate Incubator check_incubator->adjust_incubator Incorrect apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) mycoplasma_test->apoptosis_assay Negative discard_culture Discard Contaminated Culture & Review Aseptic Technique mycoplasma_test->discard_culture Positive bacterial_test->apoptosis_assay Negative bacterial_test->discard_culture Positive apoptosis_confirmed Apoptosis Confirmed as Cause apoptosis_assay->apoptosis_confirmed Positive optimize_choline Optimize Choline Concentration viability_restored Viability Restored optimize_choline->viability_restored optimize_density Optimize Seeding Density optimize_density->viability_restored adjust_media->apoptosis_assay adjust_incubator->apoptosis_assay apoptosis_confirmed->optimize_choline apoptosis_confirmed->optimize_density

Caption: Troubleshooting workflow for low cell viability.

Guide 2: Inconsistent Experimental Results

Inconsistent results can arise from variability in culture conditions or assay procedures.

Potential Sources of Inconsistency:

  • Media Preparation: Batch-to-batch variation in media preparation, especially the final choline concentration.

  • Cell Passage Number: Using cells at a high passage number can lead to altered phenotypes and responses.

  • Initial Seeding Density: Variations in the number of cells seeded can affect growth rates and nutrient consumption.

  • Reagent Quality: Degradation of reagents, especially temperature-sensitive ones, can impact results.[10]

Recommendations for Improving Consistency:

  • Prepare a large batch of basal medium and supplement with fresh choline for each experiment.

  • Use a consistent and low passage number of cells from a well-characterized cell bank.

  • Perform accurate cell counts before seeding to ensure uniform starting cell numbers.

  • Aliquot and store reagents according to the manufacturer's instructions to minimize freeze-thaw cycles.[10]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using Trypan Blue Exclusion

This protocol is a quick and straightforward method to determine the number of viable cells in a suspension.

Principle: Live cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[13][14]

Materials:

  • Cell suspension

  • Trypan Blue stain (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Harvest cells and resuspend in a known volume of PBS or culture medium.

  • Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue stain (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).

  • Incubate the mixture for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of live (unstained) and dead (blue) cells in the four large corner squares.

  • Calculate cell viability using the following formula:

    • Viability (%) = (Number of live cells / Total number of cells) x 100

Protocol 2: Choline Concentration Assay

This protocol describes a colorimetric method to measure the choline concentration in your culture medium or cell lysates.

Principle: Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a colorimetric probe in the presence of horseradish peroxidase (HRP) to generate a colored product. The intensity of the color is proportional to the choline concentration.[2][15][16]

Materials:

  • Choline Assay Kit (containing Choline Oxidase, HRP, Colorimetric Probe, Assay Buffer, and Choline Standard)

  • Samples (culture medium supernatant or cell lysate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Sample Preparation:

    • For culture medium, centrifuge to pellet any cells and use the supernatant.

    • For cell lysates, homogenize cells in cold Assay Buffer and centrifuge to remove debris. Use the clear supernatant.[16]

  • Standard Curve Preparation: Prepare a series of choline standards by diluting the provided stock solution in Assay Buffer, typically ranging from 0 to 100 µM.[2]

  • Reaction Setup:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Prepare a Reaction Mix containing Choline Oxidase, HRP, and the Colorimetric Probe in Assay Buffer, according to the kit's instructions.

    • Add 50 µL of the Reaction Mix to each well.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[15]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the choline concentration in your samples from the curve.

Protocol 3: Analysis of Cellular Lipid Content

This protocol provides a general workflow for the extraction and analysis of lipids from cultured cells.

Workflow for Lipid Analysis

G start Cell Culture in Choline-Limited Medium harvest Harvest Cells (e.g., by scraping) start->harvest wash Wash Cells with Cold PBS harvest->wash extract Lipid Extraction (e.g., Folch or Bligh-Dyer method) wash->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Organic (Lower) Phase separate->collect dry Dry Lipid Extract under Nitrogen collect->dry reconstitute Reconstitute in Appropriate Solvent dry->reconstitute analyze Analysis by Mass Spectrometry (LC-MS/MS) reconstitute->analyze data Data Processing and Lipid Identification analyze->data

Caption: General workflow for cellular lipid analysis.

Brief Methodology:

  • Cell Harvesting: After the desired incubation period in choline-limited medium, aspirate the medium and wash the cells with ice-cold PBS. Harvest the cells by scraping.

  • Lipid Extraction: Perform a lipid extraction using established methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol solvent system to separate lipids from other cellular components.

  • Phase Separation: After extraction, the mixture is separated into an aqueous and an organic phase. The lipids will be in the lower, organic phase.

  • Sample Preparation for Analysis: The organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the downstream analysis method.

  • Analysis: The lipid composition is typically analyzed by mass spectrometry, often coupled with liquid chromatography (LC-MS), for identification and quantification of different lipid species.[17][18]

Signaling Pathway

Choline Deficiency-Induced Apoptosis

Choline deprivation leads to a cascade of events culminating in apoptosis. A key mechanism involves the disruption of phospholipid metabolism, leading to the accumulation of pro-apoptotic lipids and the activation of caspase-dependent cell death pathways.[3][19]

G cluster_0 Initiating Event cluster_1 Metabolic Consequences cluster_2 Cellular Stress & Signaling cluster_3 Apoptotic Execution choline_def Choline Deficiency pc_synthesis Decreased Phosphatidylcholine (PC) Synthesis choline_def->pc_synthesis sm_synthesis Decreased Sphingomyelin Synthesis pc_synthesis->sm_synthesis membrane_stress Membrane Stress pc_synthesis->membrane_stress ceramide_acc Ceramide Accumulation sm_synthesis->ceramide_acc mito_dysfunction Mitochondrial Dysfunction ceramide_acc->mito_dysfunction membrane_stress->mito_dysfunction caspase_activation Caspase Activation mito_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Choline deficiency-induced apoptosis pathway.

References

Technical Support Center: Ensuring the Stability of Choline Chloride in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of experimental reagents is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the stability of choline chloride in aqueous solutions.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue Potential Cause(s) Recommended Action(s)
Change in Solution pH 1. Hygroscopic Nature: this compound readily absorbs moisture from the air, which can alter the pH of your stock solution over time.[1] 2. Degradation: At alkaline pH, this compound can degrade, leading to the formation of trimethylamine, which is basic and will increase the pH.1. Prepare fresh solutions frequently. 2. Store solid this compound in a desiccator and handle it quickly in a low-humidity environment. 3. For solutions, use tightly sealed containers and consider flushing with an inert gas (e.g., nitrogen or argon). 4. Buffer your experimental solution to a pH between 4 and 7 for optimal stability.
Appearance of a "Fishy" Odor Formation of Trimethylamine: This is a primary degradation product of this compound, especially under alkaline conditions or at elevated temperatures.1. Discard the solution, as the presence of a noticeable odor indicates significant degradation. 2. Review your solution preparation and storage protocols to ensure the pH is maintained in the recommended range and that it is protected from high temperatures.
Precipitate Formation 1. Incompatibility with Buffers: Certain buffers, like phosphate buffers, can react with choline or its counter-ions under specific conditions. 2. Reaction with Other Reagents: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]1. When using buffered solutions, verify the compatibility of the buffer system with this compound. Consider using buffers like HEPES or MOPS. 2. Avoid mixing this compound solutions directly with strong acids, bases, or oxidizing agents.
Inconsistent Experimental Results Degradation of this compound: The concentration of active this compound in your solution may be lower than expected due to degradation, leading to variability in your results.1. Implement a routine quality control check of your this compound solutions, especially for long-term experiments. This can be done using techniques like HPLC. 2. Prepare fresh solutions before each experiment, particularly for sensitive assays. 3. Store stock solutions at 2-8°C for short-term use (up to one week) and in aliquots at -20°C for longer-term storage (up to one month).

Frequently Asked Questions (FAQs)

Here are answers to some common questions about the stability of this compound in experimental solutions.

1. What is the optimal pH range for storing aqueous solutions of this compound?

For maximum stability, aqueous solutions of this compound should be maintained at a pH between 4.0 and 7.0.[3] this compound is unstable in alkaline solutions, with degradation accelerating as the pH increases.

2. How does temperature affect the stability of this compound solutions?

Elevated temperatures can accelerate the degradation of this compound. While stable at room temperature for short periods if the pH is controlled, it is best to store stock solutions refrigerated (2-8°C). For long-term storage, freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles. Thermal decomposition can occur at temperatures as low as 80°C, leading to the formation of byproducts.[4]

3. Is this compound sensitive to light?

While less of a primary concern than pH and temperature, it is good laboratory practice to protect this compound solutions from prolonged exposure to light to prevent any potential photodegradation. Storing solutions in amber vials or in the dark is a recommended precautionary measure.[1]

4. What are the main degradation products of this compound in an aqueous solution?

The primary degradation pathway for this compound in aqueous solution, particularly under alkaline conditions, involves the formation of trimethylamine and acetaldehyde. In the presence of other reactive molecules, such as carboxylic acids, esterification can also occur.[5]

5. How can I prepare a stable stock solution of this compound?

To prepare a stable stock solution, follow these steps:

  • Use high-purity, crystalline this compound.

  • Weigh the solid in a low-humidity environment.

  • Dissolve it in high-purity, deionized water or a suitable buffer with a pH between 4 and 7.

  • Store the solution in a tightly sealed, sterile container, protected from light.

  • For long-term storage, filter-sterilize the solution and store it in aliquots at -20°C.

Quantitative Data on Stability

While specific degradation kinetics for this compound in aqueous solutions under various pH and light conditions are not extensively published, the following table summarizes the key factors influencing its stability based on available data and chemical principles. A detailed experimental protocol for a forced degradation study is provided in the following section to allow researchers to generate their own stability data for specific experimental conditions.

Parameter Condition Observed Effect on Stability Recommendation
pH > 7.0 (Alkaline)Increased rate of degradation to trimethylamine.Maintain solution pH between 4.0 and 7.0.
< 4.0 (Acidic)Generally more stable than in alkaline conditions, but strong acids are incompatible.Use weakly acidic to neutral buffers.
Temperature 40°COnset of thermal degradation can occur, especially in the presence of other reactive species.[2]Store solutions at 2-8°C for short-term and -20°C for long-term.
80°C and aboveSignificant thermal decomposition is observed.[4]Avoid heating this compound solutions unless part of a specific protocol where degradation is intended or controlled.
Light Prolonged UV/VisPotential for photodegradation.Store solutions in amber containers or protected from light.[1]
Moisture High HumiditySolid this compound is highly hygroscopic and will absorb water, which can lead to caking and initiation of degradation.[1]Store solid compound in a desiccator.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to assess the stability of this compound in aqueous solutions under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix equal volumes of the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 M sodium hydroxide. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil and kept alongside.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with HPLC-grade water.

  • Analyze the samples by a suitable method, such as High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or a UV detector at a low wavelength (e.g., <210 nm), as this compound lacks a strong chromophore.

4. HPLC Method Example:

  • Column: A mixed-mode column suitable for hydrophilic interaction chromatography (HILIC) is often effective.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Detector: Charged Aerosol Detector (CAD) or UV detector (<210 nm).

  • Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizing Choline's Role in Cellular Signaling

Choline is not just a simple nutrient; it also acts as an intracellular messenger. One of its key roles is in potentiating calcium signaling, a fundamental process in cell communication.

Choline-Mediated Potentiation of IP3-Evoked Calcium Release

The following diagram illustrates the signaling pathway where choline, produced from the breakdown of phosphatidylcholine by phospholipase D (PLD), activates the Sigma-1 receptor (S1R). This activation enhances the release of calcium (Ca2+) from the endoplasmic reticulum (ER) through the inositol 1,4,5-trisphosphate receptor (IP3R).[6][7][8][9][10]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PLD PLD GPCR->PLD Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PC Phosphatidylcholine PLD->PC Hydrolyzes IP3 IP3 PIP2->IP3 Choline Choline PC->Choline IP3R IP3R IP3->IP3R Binds & Activates S1R Sigma-1R Choline->S1R Binds & Activates S1R->IP3R Potentiates Ca2+ Ca²⁺ IP3R->Ca2+ Releases

Choline potentiates IP3-evoked calcium release via the Sigma-1 receptor.
Experimental Workflow for Assessing this compound Stability

This workflow outlines the key steps in conducting a stability study of this compound in an experimental solution.

G Start Start Prep_Sol Prepare this compound Solution (e.g., 1 mg/mL) Start->Prep_Sol Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep_Sol->Stress Control Unstressed Control (Stored at 2-8°C, protected from light) Prep_Sol->Control Sampling Sample at Time Points (e.g., 0, 4, 8, 24, 48 hours) Stress->Sampling Control->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC-CAD) Sampling->Analysis Data Quantify Degradation Products and Remaining this compound Analysis->Data End End Data->End

Workflow for a forced degradation study of this compound.

References

Technical Support Center: Managing Hygroscopicity of Choline Chloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of choline chloride in formulations.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues encountered during your experiments with this compound.

Issue Potential Cause Recommended Solution
Powder Clumping and Caking High ambient humidity during handling and storage.Store this compound in a tightly sealed container with a desiccant.[1][2][3][4] Handle the powder in a controlled environment with low relative humidity (RH), ideally below its critical relative humidity (CRH).
Inadequate formulation design to protect against moisture.Incorporate excipients with low hygroscopicity, such as microcrystalline cellulose or silicon dioxide, to act as moisture scavengers. Consider film coating of the final dosage form.
Poor Flowability and Dose Uniformity Moisture-induced particle aggregation and increased inter-particle friction.[5]Granulate the this compound with suitable binders and glidants. Co-processing with excipients that improve flow properties can also be beneficial.
Static charges in the powder blend.Incorporate a glidant like colloidal silicon dioxide to reduce static charges and improve powder flow.
Chemical Instability and Degradation Hydrolysis of this compound or other active pharmaceutical ingredients (APIs) in the formulation due to absorbed moisture.[5]Implement moisture-protective strategies such as film coating or encapsulation. Ensure all excipients are compatible and do not contribute to degradation.
Interaction with other formulation components accelerated by moisture.[5]Conduct thorough drug-excipient compatibility studies under stressed conditions (e.g., elevated temperature and humidity) to identify and avoid reactive combinations.
Physical Changes in Dosage Form (e.g., swelling, softening) Water absorption by the this compound within the final dosage form.Apply a moisture-barrier film coating. Optimize the formulation by reducing the overall hygroscopicity of the excipient blend.
Deliquescence of this compound at high humidity.Maintain storage conditions below the critical relative humidity of the formulation. Utilize packaging with a high moisture barrier.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is this compound so susceptible to it?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. This compound is highly hygroscopic due to the presence of hydrophilic groups in its molecular structure, which readily form hydrogen bonds with water molecules.[6]

Q2: What is the Critical Relative Humidity (CRH) of this compound?

Q3: How can I reduce the hygroscopicity of my this compound formulation?

A3: Several strategies can be employed:

  • Formulation with Excipients: Incorporate non-hygroscopic or moisture-scavenging excipients like microcrystalline cellulose, silicon dioxide, or lactose.

  • Film Coating: Apply a moisture-barrier film coating to tablets or granules.[8][9][10] Polymers like hydroxypropyl methylcellulose (HPMC) and shellac are commonly used.[8][9][10]

  • Deep Eutectic Solvents (DES): Forming a DES with a suitable hydrogen bond donor can alter the physicochemical properties of this compound, potentially reducing its interaction with atmospheric moisture.[6][11][12]

  • Packaging: Use packaging materials with a high moisture barrier and include desiccants.

Q4: What are the consequences of uncontrolled moisture absorption in this compound formulations?

A4: Uncontrolled moisture absorption can lead to several issues, including:

  • Physical Instability: Caking, clumping, and reduced flowability of powders, leading to manufacturing difficulties and dose non-uniformity.[5]

  • Chemical Instability: Degradation of this compound and other moisture-sensitive ingredients, resulting in a loss of potency and the formation of impurities.[5]

  • Altered Drug Release: Changes in the physical properties of the dosage form can affect its dissolution and drug release profile.

Q5: Which film coating is more effective for moisture protection: HPMC or shellac?

A5: Studies have shown that shellac-coated tablets exhibit lower water uptake rates compared to HPMC-coated systems at the same coating level.[9][10] Therefore, shellac may offer superior moisture protection for highly hygroscopic cores like those containing this compound. A combination of a hydrophilic polymer like HPMC and a hydrophobic polymer like shellac can also be effective.[8]

Quantitative Data on Moisture Protection Strategies

The following tables summarize quantitative data on the effectiveness of different moisture protection strategies. It is important to note that the performance of these strategies can vary depending on the specific formulation and processing parameters.

Table 1: Comparison of Water Vapor Transmission Rates (WVTR) for Different Film-Forming Polymers

PolymerWater Vapor Transmission Rate (g/m²/day) at 38°C, 90% RHReference
Hydroxypropyl Methylcellulose (HPMC)High (specific value varies with grade and formulation)[13],[14]
Polyvinyl Alcohol (PVA)Lower than HPMC[14]
ShellacSignificantly lower than HPMC[15],[9],[10]
Ethyl Cellulose (EC)Low[8]

Note: Lower WVTR values indicate better moisture barrier properties.

Table 2: Potential Effectiveness of Excipients in Mitigating Hygroscopicity

ExcipientMechanism of ActionExpected Impact on Hygroscopicity
Microcrystalline Cellulose (MCC) Acts as a moisture scavenger and provides a physical barrier.Reduction in overall water uptake of the formulation.
Silicon Dioxide (Colloidal) Adsorbs surface moisture and improves powder flow.Reduces clumping and improves handling properties.
Lactose Can act as a diluent, but is itself hygroscopic to some extent.Effect depends on the grade of lactose and the overall formulation. Anhydrous lactose is less hygroscopic than monohydrate.

Note: The data in this table is based on the general properties of the excipients. Specific quantitative data for their use with this compound was not found in the search results and would require experimental determination.

Experimental Protocols

1. Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS) Analysis

This method measures the change in mass of a sample as it is exposed to a controlled series of relative humidity (RH) steps at a constant temperature.

Methodology:

  • Sample Preparation: Place a small amount of the this compound powder or formulation (typically 5-10 mg) into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

  • Desorption Phase: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the RH to generate a moisture sorption-desorption isotherm. The shape of the isotherm provides information about the mechanism of water uptake.

2. Quantification of Water Content by Karl Fischer Titration

This method is used for the accurate determination of the water content in a sample.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated to a dry endpoint.

  • Titer Determination: Accurately add a known amount of a water standard (e.g., disodium tartrate dihydrate) to the titration vessel and titrate with the Karl Fischer reagent to determine the titer (mg of water per mL of reagent).

  • Sample Analysis: Accurately weigh a known amount of the this compound sample and quickly introduce it into the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: Calculate the percentage of water in the sample using the following formula: % Water = (Volume of KF reagent used × Titer of KF reagent) / (Weight of sample) × 100

3. Drug-Excipient Compatibility Study

This study is performed to assess the potential for physical and chemical interactions between this compound and various excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio. Also, prepare a sample of pure this compound and each pure excipient as controls. For a more rigorous test, a small amount of water (e.g., 5%) can be added to a separate set of mixtures.

  • Storage: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a specified period (e.g., 4 weeks).

  • Physical Observation: At predetermined time points (e.g., 1, 2, and 4 weeks), visually inspect the samples for any physical changes such as color change, caking, or liquefaction.

  • Analytical Testing:

    • Differential Scanning Calorimetry (DSC): Analyze the samples to detect any changes in melting point, the appearance of new peaks, or changes in peak shape, which can indicate an interaction.

    • High-Performance Liquid Chromatography (HPLC): Assay the samples for the degradation of this compound and the appearance of any new impurity peaks.

Visualizations

Experimental Workflow for Hygroscopicity Assessment

Hygroscopicity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Sample This compound Formulation DVS Dynamic Vapor Sorption (DVS) Sample->DVS Hygroscopicity Profile KFT Karl Fischer Titration (KFT) Sample->KFT Initial & Final Moisture Isotherm Moisture Sorption Isotherm DVS->Isotherm WaterContent Quantitative Water Content KFT->WaterContent Stability Stability Assessment Isotherm->Stability WaterContent->Stability

Caption: Workflow for assessing the hygroscopicity of this compound formulations.

Troubleshooting Logic for Powder Caking

Caking_Troubleshooting Start Problem: Powder Caking CheckHumidity Check Storage & Handling Humidity Start->CheckHumidity HighHumidity High Humidity Detected CheckHumidity->HighHumidity Yes LowHumidity Humidity is Controlled CheckHumidity->LowHumidity No ControlHumidity Implement Humidity Control (e.g., desiccants, glove box) HighHumidity->ControlHumidity ReviewFormulation Review Formulation ControlHumidity->ReviewFormulation LowHumidity->ReviewFormulation HygroscopicExcipients High Proportion of Hygroscopic Excipients ReviewFormulation->HygroscopicExcipients Yes OptimizedFormulation Formulation Optimized ReviewFormulation->OptimizedFormulation No Reformulate Reformulate with Low-Hygroscopicity Excipients or Moisture Scavengers HygroscopicExcipients->Reformulate ConsiderCoating Consider Film Coating Reformulate->ConsiderCoating OptimizedFormulation->ConsiderCoating End Problem Resolved ConsiderCoating->End

Caption: Decision tree for troubleshooting powder caking in this compound formulations.

References

Technical Support Center: Choline Chloride & Glucose Fed-Batch Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the choline chloride to glucose ratio in fed-batch cultures of CHO cells for recombinant protein and monoclonal antibody (mAb) production.

Frequently Asked Questions (FAQs)

Q1: Why is the ratio of this compound to glucose important in a fed-batch strategy?

A1: The ratio of this compound to glucose is critical as it impacts cell viability, growth, specific productivity, and final product quality. Choline is an essential nutrient for building and maintaining cell membranes.[1][2] While glucose is a primary energy source, its excessive concentration can lead to lactate accumulation, and its limitation can stall growth.[3] An optimized ratio ensures that choline limitation does not cause decreased cell viability or negatively impact product quality, such as increasing aggregation or altering glycosylation patterns.[1][2] A study found that a choline-limiting feed resulted in lower mAb titers, highlighting the need for optimization.[2]

Q2: What is a typical starting point for the this compound to glucose ratio?

A2: A specific study on mAb-producing CHO cells found that a weight ratio of this compound to glucose of 0.00285 was choline-limiting.[2] Optimal results, in terms of both mAb titer and quality, were achieved when this ratio was increased to 0.0057 or 0.0114.[2][4] Therefore, a starting point for optimization could be within this higher range, depending on the specific cell line and process.

Q3: Can a highly concentrated this compound and glucose feed be toxic to the cells?

A3: Yes, a highly concentrated feed can pose risks. While choline and glucose are essential nutrients, their combination at high concentrations can form a Deep Eutectic Solvent (DES)-like mixture, which can have different physicochemical properties than its individual components.[5] Some studies have shown that certain DESs can be more cytotoxic than their individual components, potentially by altering cell membrane integrity.[5] Furthermore, any highly concentrated feed can induce hyperosmotic stress, which can reduce cell growth rates and viability.[6][7]

Q4: Can I prepare and store a concentrated stock of this compound and glucose together?

A4: Caution is advised. Highly concentrated feed media, in general, are susceptible to precipitation over time, especially when stored.[8][9] The solubility of components can be affected by pH, temperature, and the presence of other molecules.[9] While this compound and glucose are highly soluble, it is best practice to conduct stability studies for your specific formulation. To mitigate precipitation risk, you can consider preparing them as separate feeds or preparing the combined feed freshly before use.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Action(s)
Decreased cell viability after starting the feed. 1. Hyperosmotic Stress: The concentrated feed is increasing the culture osmolality beyond the cells' tolerance (>400-450 mOsm/kg).[3][6] 2. Choline Toxicity: Although essential, very high concentrations of choline could have cytotoxic effects. 3. Rapid pH Shift: The addition of the feed is causing a rapid change in the culture's pH.1. Monitor Osmolality: Measure the osmolality of your culture before and after feeding. If it's too high, consider reducing the feed concentration or switching to a continuous, slow-drip feeding strategy instead of bolus additions.[3] 2. Test Choline Levels: Titrate the this compound concentration in your feed to identify a potential toxicity threshold for your specific cell line. 3. Check pH: Monitor pH in real-time during feeding. Ensure the pH of the feed solution itself is compatible with your culture's optimal range (typically 7.0-7.4).
Low or stalled cell growth despite feeding. 1. Nutrient Imbalance: While choline and glucose are being supplied, another key nutrient (e.g., a specific amino acid) may have become limiting. 2. Sub-optimal Ratio: The choline:glucose ratio may not be optimal for the growth phase, leading to inefficient metabolism.1. Spent Media Analysis: Analyze the culture supernatant to identify depleted amino acids, vitamins, or other key nutrients.[10] Adjust your feed formulation accordingly. 2. Ratio Optimization: Perform a Design of Experiments (DoE) study to test different choline:glucose ratios and their impact on the specific growth rate (see Experimental Protocols).[11]
Final product titer is lower than expected. 1. Choline Limitation: Insufficient choline can lead to lower cell-specific productivity and a lower final titer.[2] 2. Metabolic Shift: High glucose concentration may have led to a high lactate concentration, which is inhibitory to production.[3][12]1. Increase Choline Ratio: Based on the findings of Kuwae et al. (2018), increase the this compound to glucose weight ratio to at least 0.0057.[2][4] 2. Control Glucose Levels: Implement a feeding strategy that maintains the glucose concentration at a productive, non-inhibitory level (e.g., 2 g/L).[2] This prevents overflow metabolism and lactate accumulation.
Precipitate forms in the feed media upon storage. 1. Component Interaction: High concentrations of certain amino acids (like tyrosine) and other components in the feed can precipitate.[8] 2. pH or Temperature Shift: The pH or storage temperature is causing certain components to fall out of solution.1. Identify Precipitate: Analyze the precipitate to identify its components. Tyrosine is a common culprit in concentrated feeds.[8] 2. Formulation Adjustment: Consider preparing separate, pH-adjusted feeds for problematic components like tyrosine and cysteine.[13] Store feeds at recommended temperatures and conduct stability tests.

Data Presentation: Impact of Choline Enrichment

The following table summarizes the results from a fed-batch culture of a mAb-producing CHO cell line where the feed media was enriched with different levels of this compound, altering the this compound to glucose weight ratio.

Table 1: Effect of this compound to Glucose Ratio on Fed-Batch Culture Performance.

Parameter 1x Choline (Limiting) 2x Choline (Optimal) 4x Choline (Optimal)
This compound:Glucose Ratio (w/w) 0.00285 0.00570 0.01140
Peak Viable Cell Density (x 10⁶ cells/mL) ~12.5 ~13.0 ~13.0
Viability at Harvest (~358 h) (%) 43.7% 55.0% 56.4%
Final mAb Titer (g/L) ~5.5 ~6.4 ~6.4

Data adapted from Kuwae S, et al. (2018), Cytotechnology.[2]

Experimental Protocols

Protocol 1: Fed-Batch Culture with this compound Optimization

This protocol is based on the methodology described by Kuwae et al. (2018) for optimizing choline content in fed-batch cultures of mAb-producing CHO cells.[2]

1. Cell Line and Basal Medium:

  • Use a recombinant CHO cell line producing the monoclonal antibody of interest.

  • Culture in a chemically defined basal medium suitable for CHO cells.

2. Bioreactor Setup and Batch Phase:

  • Inoculate a 2-L bioreactor with a starting viable cell density of approximately 1.4 x 10⁶ cells/mL.[4]

  • Control temperature at 37°C.

  • Maintain pH and dissolved oxygen (DO) at appropriate setpoints (e.g., pH 7.0, DO 30-50%).

  • Run as a batch culture until a key nutrient, such as glucose, begins to deplete (e.g., around 93 hours).[2]

3. Fed-Batch Phase and Feeding Strategy:

  • Prepare concentrated feed media. The feed should be stoichiometrically balanced, with glucose used as an indicator of cell metabolism.[2]

  • Prepare three variations of the feed medium with different this compound concentrations:

    • Feed 1 (1x Choline): Results in a this compound to glucose weight ratio of 0.00285.

    • Feed 2 (2x Choline): Results in a this compound to glucose weight ratio of 0.00570.

    • Feed 3 (4x Choline): Results in a this compound to glucose weight ratio of 0.01140.

  • Initiate continuous feeding of the respective media after the batch phase (e.g., at 93 hours).

  • Adjust the feed rate to maintain the glucose concentration at a target setpoint (e.g., 2 g/L).[2]

4. Monitoring and Data Collection:

  • On a daily basis, sample the culture to measure:

    • Viable Cell Density (VCD) and viability (e.g., using a cell counter).

    • Metabolite concentrations (glucose, lactate) using a bio-analyzer.

    • Product (mAb) titer using an appropriate method (e.g., Protein A HPLC).

    • Osmolality.

  • Continue the culture until viability drops below a predetermined threshold (e.g., 60%).

5. Data Analysis:

  • Compare the VCD, viability, and mAb titer profiles across the three different choline concentrations.

  • Determine which this compound to glucose ratio results in the highest product titer and maintains better cell viability throughout the culture.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Analysis & Outcome cell_bank Thaw Cell Bank inoculation Inoculate Bioreactor cell_bank->inoculation media_prep Prepare Basal & Feed Media (1x, 2x, 4x Choline) media_prep->inoculation bioreactor_setup Setup & Sterilize Bioreactor bioreactor_setup->inoculation batch_phase Batch Phase (Growth on Basal Medium) inoculation->batch_phase feed_start Initiate Continuous Feed (Maintain Glucose at 2 g/L) batch_phase->feed_start sampling Daily Sampling & Monitoring (VCD, Viability, Titer, Metabolites) feed_start->sampling sampling->sampling harvest Harvest Culture (Viability < 60%) sampling->harvest data_analysis Analyze Data harvest->data_analysis conclusion Determine Optimal Choline:Glucose Ratio data_analysis->conclusion

Caption: Workflow for optimizing choline:glucose ratio.

Diagram 2: Troubleshooting Logic for Low Viability

G start Low Viability Observed Post-Feed Initiation check_osmo Measure Culture Osmolality start->check_osmo osmo_high Is Osmolality > 450 mOsm/kg? check_osmo->osmo_high reduce_feed Action: Reduce Feed Concentration or Rate osmo_high->reduce_feed Yes check_ph Monitor pH During Feed osmo_high->check_ph No resolved Problem Resolved reduce_feed->resolved ph_shift Is there a rapid pH shift? check_ph->ph_shift adjust_ph Action: Adjust Feed pH ph_shift->adjust_ph Yes check_ratio Review Choline:Glucose Ratio ph_shift->check_ratio No adjust_ph->resolved ratio_high Is Ratio > 0.012? check_ratio->ratio_high titrate_choline Action: Titrate Choline Concentration Downward ratio_high->titrate_choline Yes ratio_high->resolved No titrate_choline->resolved

Caption: Troubleshooting flowchart for post-feed viability drop.

Diagram 3: Choline Metabolism and Impact

G cluster_cell CHO Cell choline Extracellular This compound choline_uptake Choline Uptake (Transporters) choline->choline_uptake glucose Extracellular Glucose glucose_uptake Glucose Uptake (Transporters) glucose->glucose_uptake phospho Phosphatidylcholine (PC) Synthesis choline_uptake->phospho energy Glycolysis & TCA Cycle glucose_uptake->energy membrane Cell Membrane Integrity & Synthesis phospho->membrane viability Cell Viability & Growth membrane->viability lactate Lactate (Byproduct) energy->lactate energy->viability lactate->viability Inhibits mab mAb Production viability->mab

Caption: Simplified pathway of choline and glucose utilization.

References

Technical Support Center: Choline Chloride Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of choline chloride production.

I. Frequently Asked Questions (FAQs)

1. What are the primary methods for this compound synthesis, and what are the main challenges in scaling up each?

There are two primary methods for this compound production: chemical synthesis and a biotechnological route.[1]

  • Chemical Synthesis: This method typically involves the reaction of trimethylamine (TMA), hydrochloric acid (HCl), and ethylene oxide.[1] It can also be synthesized from trimethylamine and ethylene chlorohydrin.[1]

    • Scale-up Challenges:

      • Handling Hazardous Materials: Ethylene oxide is flammable and toxic, posing safety risks at a large scale.[2]

      • Exothermic Reaction: The reaction is highly exothermic and requires careful temperature management to prevent side reactions and ensure safety.[3]

      • Impurity Formation: Byproducts such as ethylene glycol can form and require removal.[2]

      • Corrosive Nature: The reactants and product can be corrosive, necessitating specialized equipment.

  • Biotechnological Route: This method utilizes microorganisms like Escherichia coli or Corynebacterium glutamicum to produce choline through fermentation of renewable feedstocks like glucose.[1][2] The choline is then extracted and converted to this compound.[2]

    • Scale-up Challenges:

      • Lower Yields: Generally, this method has lower overall yields compared to chemical synthesis.[1]

      • Longer Production Time: Fermentation processes are typically more time-consuming.[1]

      • Downstream Processing: Separating and purifying choline from the fermentation broth can be complex and costly.

      • Process Optimization: Optimizing fermentation conditions (pH, temperature, nutrient levels) for large-scale bioreactors is critical for maximizing yield.[4]

2. What are the common impurities in synthetically produced this compound and how can they be minimized?

Common impurities include unreacted starting materials (TMA, ethylene oxide), and byproducts like ethylene glycol and O-(2-hydroxyethoxyethyl)trimethylammonium. The formation of a fishy odor can indicate the presence of trimethylamine.

Minimization Strategies:

  • Precise Stoichiometry: Ensuring the correct molar ratios of reactants can minimize unreacted starting materials.

  • Temperature Control: Strict temperature control during the exothermic reaction is crucial to prevent the formation of degradation products and byproducts.[3]

  • pH Control: Maintaining the optimal pH throughout the reaction can suppress side reactions.

  • Purification: Post-synthesis purification steps like recrystallization or ion-exchange chromatography are essential for removing impurities.[3]

3. My final this compound product is clumpy and difficult to handle. What is the cause and how can I prevent this?

This compound is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] This moisture absorption leads to clumping and caking of the solid product.

Prevention:

  • Controlled Environment: Handle and store this compound in a dry, controlled-humidity environment, such as a desiccator or glovebox.[5]

  • Airtight Containers: Store the product in tightly sealed, airtight containers to minimize exposure to atmospheric moisture.[5][6]

  • Inert Atmosphere: For long-term storage or sensitive applications, consider storing under an inert gas like nitrogen.[5]

4. What are the signs of this compound degradation?

Degradation of this compound can be indicated by:

  • Physical Appearance: Caking or clumping due to moisture absorption.[5]

  • Odor: A fishy smell suggests the formation of trimethylamine.[5]

  • Discoloration: The product may develop a color if impurities are present or degradation has occurred.

  • Analytical Confirmation: Techniques like NMR or mass spectrometry can confirm the presence of degradation products.[5]

II. Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Chemical Synthesis

Q1: My chemical synthesis of this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A low yield can stem from several factors throughout the synthesis and purification process.

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start Low Yield Observed reagents 1. Check Starting Material Purity & Stoichiometry start->reagents Potential Issue conditions 2. Review Reaction Conditions reagents->conditions No Issue reagents_sol Solution: - Purify starting materials. - Ensure accurate molar ratios. reagents->reagents_sol workup 3. Analyze Work-up & Purification conditions->workup No Issue conditions_sol Solution: - Calibrate temperature probes. - Ensure uniform heating. - Monitor reaction with TLC/HPLC. - Use anhydrous conditions. conditions->conditions_sol workup_sol Solution: - Optimize extraction solvents. - Increase number of extractions. - Optimize recrystallization solvent system. workup->workup_sol end Yield Improved workup->end No Issue reagents_sol->end Problem Solved conditions_sol->end Problem Solved workup_sol->end Problem Solved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Troubleshooting Steps:

  • Verify Starting Materials:

    • Purity: Impurities in trimethylamine, hydrochloric acid, or ethylene oxide can lead to side reactions, consuming reactants and reducing the yield of the desired product. Verify the purity of your starting materials using appropriate analytical techniques (e.g., GC for volatile components, titration for acid concentration).

    • Stoichiometry: Inaccurate measurement of reactants can lead to an excess of one reactant and incomplete conversion of the limiting reactant. Double-check all calculations and measurements.

  • Evaluate Reaction Conditions:

    • Temperature Control: The reaction is exothermic.[3] Inadequate cooling can lead to a temperature spike, promoting the formation of byproducts like ethylene glycol and other oligomers. Ensure your reaction vessel has adequate heat exchange capacity for the scale of your reaction. Use a calibrated thermometer and a reliable cooling system.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

    • Mixing: Inefficient mixing can lead to localized "hot spots" and incomplete reaction. Ensure the stirring is adequate for the reactor volume and viscosity of the reaction mixture.

  • Optimize Work-up and Purification:

    • Extraction Losses: If an extraction step is used, the product may be lost if the incorrect solvent polarity is used or an insufficient number of extractions are performed.

    • Crystallization Issues: During recrystallization, significant product loss can occur if the wrong solvent system is chosen, the solution is cooled too quickly, or too much solvent is used.[3]

Q2: The final product is discolored. What could be the cause?

Discoloration often indicates the presence of impurities.

  • Impure Reactants: Using impure starting materials, particularly industrial-grade hydrochloric acid which may contain metal ions, can lead to a colored product.[3]

  • Excess Ethylene Oxide and High Temperature: An excess of ethylene oxide, especially in the presence of a gaseous phase and at elevated temperatures, can contribute to coloration.[7]

  • Side Reactions: Uncontrolled reaction temperatures can lead to side reactions that produce colored byproducts.

Solutions:

  • Use high-purity, colorless reactants.[7]

  • Maintain strict control over the reaction temperature and the stoichiometry of the reactants.[7]

  • Consider a decolorization step using activated carbon during the purification process.[3]

Biotechnological Production

Q1: The choline yield from my fermentation is low. What factors should I investigate?

Low yields in fermentation can be attributed to several factors related to the microbial strain, media composition, and bioreactor conditions.

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start Low Choline Yield strain 1. Microbial Strain Health & Inoculum start->strain Potential Issue media 2. Media Composition strain->media No Issue strain_sol Solution: - Verify strain viability. - Optimize inoculum size & age. strain->strain_sol bioreactor 3. Bioreactor Conditions media->bioreactor No Issue media_sol Solution: - Optimize carbon/nitrogen sources. - Check for nutrient limitations. media->media_sol bioreactor_sol Solution: - Calibrate pH & temperature probes. - Optimize aeration & agitation for scale. bioreactor->bioreactor_sol end Yield Improved bioreactor->end No Issue strain_sol->end Problem Solved media_sol->end Problem Solved bioreactor_sol->end Problem Solved

Caption: Troubleshooting workflow for low choline yield in fermentation.

Troubleshooting Steps:

  • Microbial Strain and Inoculum:

    • Strain Viability: Ensure the health and viability of your microbial stock culture.

    • Inoculum Size and Age: An inappropriate inoculum size or using a culture that is not in the optimal growth phase can lead to a lag in production.

  • Media Composition:

    • Nutrient Limitation: The carbon and nitrogen sources are critical for both cell growth and choline production.[4] Ensure that essential nutrients are not depleted during the fermentation.

    • pH: The pH of the fermentation medium can significantly impact enzyme activity and nutrient uptake. Monitor and control the pH within the optimal range for your specific microorganism.[4]

  • Bioreactor Conditions:

    • Aeration and Agitation: Inadequate oxygen supply or poor mixing can limit cell growth and product formation. These parameters are critical to manage during scale-up.

    • Temperature: Maintain the optimal temperature for your microbial strain throughout the fermentation process.

Q2: I am having difficulty purifying choline from the fermentation broth. What are the key challenges and solutions?

Downstream processing of choline from a complex fermentation broth presents several challenges.

  • Challenge: Cell Debris and Other Biomolecules: The broth contains cells, proteins, nucleic acids, and other metabolites that can interfere with purification.

    • Solution: An initial clarification step, such as centrifugation or microfiltration, is necessary to remove cells and larger debris.

  • Challenge: Low Concentration of Choline: The concentration of choline in the broth may be relatively low, requiring efficient capture and concentration methods.

    • Solution: Ion-exchange chromatography is a highly effective method for capturing and purifying the positively charged choline cation from the clarified broth.[3]

  • Challenge: Co-purification of Similar Molecules: Other positively charged molecules in the broth can co-elute with choline.

    • Solution: Optimize the ion-exchange chromatography conditions, such as the pH and the salt gradient used for elution, to achieve better separation.[3]

III. Data Presentation

Table 1: Comparison of this compound Production Methods

FeatureChemical SynthesisBiotechnological Route
Primary Raw Materials Trimethylamine, Ethylene Oxide, HClGlucose, Yeast Extract, Salts
Typical Yield HighLower
Production Time ShorterLonger
Key Advantage Cost-effective for large scaleEnvironmentally friendly, uses renewable resources
Key Disadvantage Use of hazardous materialsComplex downstream processing

Table 2: Common Analytical Techniques for this compound Quality Control

ParameterAnalytical MethodPurpose
Purity/Assay HPLC with ELSD or Conductivity DetectorQuantifies the amount of this compound.
Ion ChromatographySeparates and quantifies choline from other cations.[8]
TitrationDetermines the chloride content.[9]
Impurities Ion ChromatographyDetects and quantifies ionic impurities like trimethylamine.[8]
HPLC-MSIdentifies and quantifies organic impurities.
Moisture Content Karl Fischer TitrationDetermines the water content, critical due to hygroscopicity.[10]
Identity FTIR, NMRConfirms the chemical structure.[3]

IV. Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC with Evaporative Light Scattering Detection (ELSD)

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • ZIC®-pHILIC column (or equivalent)[11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 5 mM ammonium acetate in water (e.g., 60:40 v/v).[11] Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.[11]

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.[11]

  • Chromatographic Conditions:

    • Column: ZIC®-pHILIC, 150 x 4.6 mm[11]

    • Flow Rate: 1.0 mL/min[11]

    • Column Temperature: 35 °C[11]

    • Injection Volume: 20 µL[11]

    • ELSD Conditions: Nebulizer Temperature 30 °C, Gas Pressure 350 kPa[11]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Calculate the purity as a percentage of the expected concentration.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify crude this compound by removing impurities.

Materials:

  • Crude this compound

  • Absolute ethanol

  • Activated carbon (optional, for colored solutions)

  • Beakers, flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: In a beaker, add a minimal amount of hot absolute ethanol to the crude this compound (a starting point is ~4 mL of ethanol per gram of crude product).[3] Heat the mixture to boiling while stirring to dissolve the solid completely.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[3]

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

V. Visualizations

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TMA Trimethylamine (TMA) Reactor Reactor TMA->Reactor HCl Hydrochloric Acid (HCl) HCl->Reactor EO Ethylene Oxide (EO) EO->Reactor Crude_CC Crude this compound Solution Reactor->Crude_CC Exothermic Reaction Purification Purification (e.g., Recrystallization, Ion Exchange) Crude_CC->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Chemical synthesis workflow for this compound production.

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Glucose Glucose Bioreactor Bioreactor (Fermentation) Glucose->Bioreactor Nutrients Nutrients Nutrients->Bioreactor Microorganism Microorganism (e.g., E. coli) Microorganism->Bioreactor Broth Fermentation Broth (contains Choline) Bioreactor->Broth Centrifugation Centrifugation/ Filtration Broth->Centrifugation Clarified_Broth Clarified Broth Centrifugation->Clarified_Broth Remove Cells Ion_Exchange Ion-Exchange Chromatography Clarified_Broth->Ion_Exchange Capture Choline Choline_HCl React with HCl Ion_Exchange->Choline_HCl Final_Product This compound Choline_HCl->Final_Product

Caption: Biotechnological production workflow for this compound.

References

Minimizing by-product formation in choline chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Choline Chloride Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common by-products in this compound synthesis, and what causes their formation?

A1: The most prevalent by-products depend on the synthetic route employed.

  • Ethylene Oxide Route: When synthesizing this compound from trimethylamine (TMA), hydrochloric acid (HCl), and ethylene oxide (EO), the primary by-products include:

    • Ethylene Glycol: This forms if water is present in the reaction, as ethylene oxide can be hydrolyzed. Low concentrations of ethylene oxide in an aqueous solution often contain ethylene glycol as an impurity from the start.[1]

    • Ethylene Chlorohydrin: This toxic by-product can form from the reaction between ethylene oxide and hydrochloric acid. Its presence is highly undesirable in the final product.[2]

    • Polyoxyethylene Compounds: These can be formed by the addition of multiple ethylene oxide molecules to trimethylamine or water, especially if there is an excess of ethylene oxide.[2]

    • Residual Trimethylamine (TMA): Unreacted TMA can remain, giving the product a disagreeable odor and taste.[2]

  • Ethylene Chlorohydrin Route: While less common industrially due to cost and safety, reacting trimethylamine with 2-chloroethanol can also be used.[3] A primary concern is the presence of unreacted, toxic chloroethanol in the final product.[1]

Q2: My final this compound solution is discolored. What is the likely cause and how can I prevent it?

A2: Discoloration often indicates the presence of impurities formed during the reaction.

  • Cause: Heating the reaction in the presence of excess ethylene oxide can lead to the formation of colored by-products.[2] The higher the excess of ethylene oxide and the higher the temperature, the more significant the coloration.[2] The use of industrial-grade hydrochloric acid containing impurities like iron ions can also introduce color.[1]

  • Solution:

    • Control Stoichiometry: Use only a slight excess of ethylene oxide, just enough to ensure the complete reaction of trimethylamine hydrochloride and avoid residual amine odor.[2]

    • Temperature Management: Maintain a moderate reaction temperature. For the ethylene oxide route, temperatures between 60°C and 120°C are typical in continuous processes, but lower temperatures may be necessary in batch processes to control exotherms and side reactions.[2]

    • High-Purity Reagents: Use reagent-grade or colorless industrial hydrochloric acid to avoid introducing metallic impurities.[1]

    • Purification: Activated carbon can be used for decolorizing the crude product during purification steps.[4]

Q3: I am detecting significant amounts of ethylene glycol in my product. How can I minimize its formation?

A3: Ethylene glycol is a common impurity when using the ethylene oxide method, particularly with aqueous solutions.

  • Cause: Ethylene glycol can be present as an impurity in the ethylene oxide raw material, especially in lower-concentration aqueous EO solutions.[1] It can also form via the hydrolysis of ethylene oxide if excess water is present during the reaction.

  • Solution:

    • Raw Material Quality: Use high-purity ethylene oxide (e.g., >99.5%) to minimize initial contamination.[2]

    • Water Management: While water is often used as a solvent, its amount should be carefully controlled. In some processes, ethylene glycol is removed from the ethylene oxide stream via evaporation before it enters the reaction system.[1]

    • Process Optimization: Continuous processes can offer better control over reaction parameters, minimizing side reactions. The DAVY™ process, for example, reacts ethylene oxide, HCl, and TMA under moderate conditions to produce this compound, followed by evaporation to remove water and by-products.[4][5]

Q4: How can I ensure the complete conversion of trimethylamine (TMA) to avoid residual starting material?

A4: Residual TMA or its hydrochloride salt is a common issue affecting product purity, odor, and taste.

  • Cause: Incomplete reaction due to improper stoichiometry, insufficient reaction time, or poor mixing.

  • Solution:

    • Stoichiometric Control: The reaction should be carried out with at least a stoichiometric amount, and preferably a slight excess, of ethylene oxide relative to trimethylamine hydrochloride.[2]

    • pH Control: For the initial formation of trimethylamine hydrochloride from TMA and HCl, the pH should be carefully adjusted to between 4.5 and 6.5 to ensure complete salt formation before the addition of ethylene oxide.[1]

    • Reaction Time and Temperature: Ensure adequate reaction time and maintain the appropriate temperature to drive the reaction to completion. For the salt formation step, a reaction time of 2 hours at 30-40°C is suggested.[1] Continuous processes often operate at higher temperatures (60-120°C) to ensure rapid conversion.[2]

    • Mixing: Efficient agitation is crucial to ensure proper contact between reactants, especially in a multiphase system.

Quantitative Data on Reaction Conditions

The following table summarizes typical reaction parameters cited in various protocols for this compound synthesis. Optimizing these parameters is key to minimizing by-product formation.

ParameterEthylene Oxide Route (TMA·HCl + EO)Ethylene Chlorohydrin Route (TMA + C₂H₅ClO)Reference(s)
Reactant Ratio Slight excess of Ethylene OxideTMA to Chlorohydrin molar ratio of 1.0 : 0.9-1.1[2][6]
Temperature 30-50°C (batch), 60-120°C (continuous)20-150°C (autocatalytic)[2][4][6]
pH 4.5 - 6.5 (for TMA·HCl formation)Not specified[1]
Reaction Time 4-6 hours (batch)2-5 hours (autocatalytic)[4][6]
Typical Yield ~98%>97%[4][6]

Experimental Protocols

Protocol 1: Synthesis via Trimethylamine Hydrochloride and Ethylene Oxide (Batch Process)

This protocol is based on the general principles described for industrial batch production.

1. Materials:

  • Trimethylamine (TMA) aqueous solution

  • Hydrochloric acid (HCl), reagent grade

  • Ethylene oxide (EO), high purity (>99.5%)

  • Deionized water

  • Activated carbon

2. Procedure:

  • Step 1: Formation of Trimethylamine Hydrochloride.

    • In a stirred reactor, add a calculated amount of hydrochloric acid.

    • While stirring continuously, slowly add the trimethylamine aqueous solution. The molar ratio of HCl to TMA should be approximately 1:1.01.[1]

    • Maintain the reaction temperature between 30-40°C.[1] If the reaction is exothermic, use a cooling bath to control the temperature. An excessively high temperature can cause HCl to escape, reducing the yield.[1]

    • Continue stirring for 2 hours. After the addition is complete, adjust the pH of the solution to between 4.5 and 6.5.[1]

  • Step 2: Reaction with Ethylene Oxide.

    • Transfer the trimethylamine hydrochloride solution to a pressure-rated reactor.

    • Slowly introduce a slight molar excess of liquid ethylene oxide into the reactor.

    • Maintain the temperature at 30-50°C and continue stirring for 4-6 hours until the reaction is complete.[4] Monitor the reaction progress by measuring the consumption of reactants.

  • Step 3: Purification.

    • Transfer the crude this compound solution to a distillation apparatus.

    • Add a small amount of activated carbon to decolorize the solution.[4]

    • Perform vacuum distillation to remove water and any unreacted volatile impurities, yielding a concentrated this compound solution (typically 60-70%).[4]

Visualizations

Reaction Pathway and By-Product Formation

The following diagram illustrates the primary synthesis route for this compound from trimethylamine, HCl, and ethylene oxide, highlighting the points where major by-products are formed.

G TMA Trimethylamine (TMA) TMA_HCl Trimethylamine Hydrochloride TMA->TMA_HCl HCl Hydrochloric Acid (HCl) HCl->TMA_HCl EC Ethylene Chlorohydrin (By-product) HCl->EC EO Ethylene Oxide (EO) CholineCl This compound (Desired Product) EO->CholineCl EG Ethylene Glycol (By-product) EO->EG Hydrolysis EO->EC Side Reaction Polymer Polyoxyethylene Compounds (By-product) EO->Polymer Polymerization (Excess EO) Water Water (H₂O) Water->EG TMA_HCl->CholineCl Main Reaction

Caption: this compound synthesis pathway and common side reactions.

Troubleshooting Workflow

This flowchart provides a logical guide for diagnosing and resolving common issues encountered during this compound synthesis.

G start Problem Detected discolor Product is Discolored start->discolor low_yield Low Yield or Incomplete Reaction start->low_yield impurity High By-product Content (e.g., EG) start->impurity sol_temp Check Temp. & EO Stoichiometry discolor->sol_temp Yes sol_ratio Verify Reactant Ratios & pH low_yield->sol_ratio Yes sol_eo Use High-Purity Ethylene Oxide impurity->sol_eo Yes sol_reagent Use High-Purity Reagents (HCl) sol_temp->sol_reagent sol_carbon Purify with Activated Carbon sol_reagent->sol_carbon end Problem Resolved sol_carbon->end sol_time Increase Reaction Time / Temp. sol_ratio->sol_time sol_time->end sol_water Control Water Content in Reaction sol_eo->sol_water sol_water->end

References

Preventing degradation of choline chloride during high-temperature processes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to prevent the degradation of choline chloride during high-temperature processes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound (ChCl) is a quaternary ammonium salt essential in many pharmaceutical and research applications, including as a component in drug formulations and as a key ingredient in Deep Eutectic Solvents (DESs). Its thermal stability is a critical concern because elevated temperatures can induce chemical degradation, leading to the formation of impurities, loss of product potency, and undesirable changes in the formulation's physical properties, such as color and odor.

Q2: At what temperature does this compound begin to degrade?

A2: The degradation temperature of this compound is not a single fixed point; it is highly dependent on the formulation and the duration of heat exposure. While pure this compound has a decomposition point of around 302°C, its degradation in solution or in mixtures like DESs can begin at significantly lower temperatures. Long-term heating, even at temperatures as low as 80-100°C, can cause notable degradation.[1] Dynamic Thermogravimetric Analysis (TGA) is often used to determine an onset decomposition temperature (T_onset), but studies show that degradation can occur well below this temperature during prolonged isothermal heating.[1][2]

Q3: What are the primary degradation products of this compound?

A3: The most common degradation pathway for this compound at high temperatures is the Hoffman elimination reaction, which primarily yields trimethylamine (TMA) and acetaldehyde. TMA is responsible for the characteristic "fishy" odor associated with degraded choline-containing products. Other volatile compounds, such as methylene chloride and chloromethane, can also be formed.[1]

Q4: How do other components in a formulation affect this compound's stability?

A4: The stability of this compound is significantly influenced by other excipients in the formulation:

  • Hydrogen Bond Donors (HBDs) in DESs: The choice of HBD drastically affects the thermal stability of the DES. For instance, DESs made with urea tend to be more stable than those made with carboxylic acids like malonic acid or sugars like glucose.[1]

  • Carboxylic Acids: In the presence of carboxylic acids, this compound can undergo an esterification reaction, even at room temperature, which is accelerated by heat.[3] This reaction can lead to the decomposition of the acid itself, for example, malonic acid decomposing into acetic acid and CO2.[3]

  • Reducing Sugars: When heated with reducing sugars (e.g., glucose, fructose), this compound can participate in the Maillard reaction, leading to non-enzymatic browning and the formation of a complex mixture of products.[4] This results in a yellow-to-dark brown discoloration of the formulation.

Section 2: Troubleshooting Guide

Q5: My this compound-containing formulation is turning yellow/brown during heating. What's happening and how can I prevent it?

A5:

  • Probable Cause: This discoloration is likely due to the Maillard reaction , occurring between this compound and a reducing sugar in your formulation.[4] It can also be a sign of general thermal decomposition.

  • Troubleshooting & Prevention:

    • Lower the Temperature: Reduce the processing temperature to the lowest effective level. The Maillard reaction is highly temperature-dependent.

    • Control pH: The Maillard reaction is influenced by pH. Maintaining a slightly acidic to neutral pH (if compatible with your formulation) can help slow the reaction rate.

    • Use Non-Reducing Sugars: If possible, substitute reducing sugars with non-reducing sugars (e.g., sucrose) or polyols (e.g., sorbitol).

    • Incorporate Inhibitors: Natural antioxidants and Maillard reaction inhibitors like rosmarinic acid or epigallocatechin gallate (EGCG) have been shown to be effective in limiting browning in model systems and food items.[5]

Q6: My product has developed a strong fishy odor after processing. What is the cause and what are the solutions?

A6:

  • Probable Cause: A fishy odor is the tell-tale sign of trimethylamine (TMA) formation, a primary degradation product of choline.[6]

  • Troubleshooting & Prevention:

    • Strict Temperature Control: TMA formation is a direct result of thermal decomposition. Re-evaluate your process to minimize both the temperature and duration of heating. Isothermal TGA studies show that long-term heating at temperatures significantly below the dynamic T_onset can still lead to degradation.[2]

    • Maintain Neutral to Acidic pH: Choline is more stable in neutral to slightly acidic conditions. Highly basic (alkaline) conditions promote the Hoffman elimination reaction that produces TMA.

    • Inert Atmosphere: Processing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation pathways that may contribute to instability.

    • Select a More Stable HBD: If using a DES, choose a more thermally stable hydrogen bond donor. As shown in the table below, urea or glycerol-based DESs are generally more stable than those with carboxylic acids or sugars.[1]

Section 3: Data Presentation & Stabilization

Table 1: Influence of Hydrogen Bond Donor (HBD) on Thermal Stability of this compound-Based DESs
HBD ComponentMolar Ratio (ChCl:HBD)Onset Decomposition Temp. (T_onset, °C) from Dynamic TGANotes on Long-Term Stability
Urea1:2~172 - 211Considered the most stable; shows high thermal stability in long-term heating scenarios.[1]
Glycerol1:2~190 - 197High stability due to the high boiling point and stability of glycerol itself.[7]
Ethylene Glycol1:2~160 - 170Less stable than glycerol-based DESs.
Glucose1:1~184 - 224Prone to caramelization and Maillard reactions, starting around 100°C during long-term heating.[1][8]
Lactic Acid1:2~180 - 192Subject to esterification reactions with choline. pH is very low (0-1).[7]
Malonic Acid1:1~113 - 128Least stable; decomposes into acetic acid and CO2, and esterifies with choline, even at 80°C.[1]

Disclaimer: T_onset values are approximate and can vary based on experimental conditions (e.g., heating rate). Long-term stability at lower temperatures is a critical consideration.

Table 2: Stabilization Strategies for this compound
IssueStrategyMechanismExample
Discoloration (General)Addition of Hydroxylamine SaltStabilizes against discoloration on aging in aqueous or alkanolic solutions.Adding <1 wt.% hydroxylamine acetate to an aqueous choline solution.[2]
Discoloration (with Sugars)Maillard Reaction InhibitorsInterfere with the reaction pathways between amines and reducing sugars.Rosmarinic acid, Epigallocatechin gallate (EGCG).[5]
TMA Formation / General DegradationpH ControlCholine is more stable at neutral or slightly acidic pH.Buffer the solution to maintain pH between 5-7, if the formulation allows.
Esterification (with Carboxylic Acids)Addition of WaterShifts the equilibrium of the esterification reaction away from the ester product.Incorporating a controlled amount of water into a ChCl-carboxylic acid DES.

Section 4: Experimental Protocols & Visualizations

Protocol 1: Assessing this compound Stability by HPLC-UV

This protocol provides a general method to quantify the remaining this compound after a thermal stress test.

  • Standard Preparation:

    • Prepare a stock solution of USP this compound RS in the mobile phase at a concentration of 1 mg/mL.

    • Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample of your formulation (before and after thermal processing).

    • Dissolve the sample in a known volume of mobile phase to achieve an expected this compound concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., ZIC®-pHILIC) is recommended for the separation of polar compounds like choline.[9]

    • Mobile Phase: An isocratic mobile phase of Acetonitrile and Ammonium Acetate buffer (e.g., 80:20 v/v) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detector: As choline has a poor UV chromophore, detection is best achieved with a Universal Detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[9][10] If using a UV detector, detection can be attempted at a low wavelength (~208 nm), but selectivity may be poor.[11]

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples (pre- and post-heating).

    • Quantify the this compound concentration in your samples using the calibration curve. The percentage of degradation can be calculated by comparing the concentration before and after heating.

Protocol 2: Evaluating Thermal Onset Temperature by TGA

This protocol outlines a standard procedure for Thermogravimetric Analysis (TGA).

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature.

    • Start the instrument software and turn on the purge gas (typically high-purity Nitrogen) at a flow rate of 40-60 mL/min for both the balance and the sample.[12]

  • Sample Preparation:

    • Place a clean, empty TGA pan (platinum or alumina) onto the balance and tare it.

    • Accurately weigh 5-10 mg of the this compound sample or formulation directly into the tared pan. Distribute the sample evenly across the bottom of the pan.

  • TGA Method Setup (Dynamic Scan):

    • Initial Temperature: Start at a temperature below any expected thermal events (e.g., 30°C).

    • Temperature Ramp: Heat the sample at a constant rate, typically 10°C/min or 20°C/min, up to a final temperature well above the expected decomposition (e.g., 400-600°C).

    • Gas Flow: Maintain a constant nitrogen purge throughout the experiment to ensure an inert atmosphere.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature (°C).

    • Determine the Onset Decomposition Temperature (T_onset) . This is typically calculated by the software as the intersection of the tangent drawn from the baseline before decomposition and the tangent of the steepest point of mass loss. This value serves as an indicator of the upper limit of thermal stability under rapid heating conditions.

Visualizations

G cluster_factors Contributing Factors cluster_degradation Degradation Pathways cluster_products Undesirable Products Temp High Temperature (>80°C) Hoffman Hoffman Elimination Temp->Hoffman Maillard Maillard Reaction Temp->Maillard Ester Esterification Temp->Ester Time Prolonged Heating Time->Hoffman pH High pH (Alkaline) pH->Hoffman Sugars Reducing Sugars Sugars->Maillard Acids Carboxylic Acids Acids->Ester Choline This compound Choline->Hoffman Choline->Maillard Choline->Ester TMA Trimethylamine (TMA) (Fishy Odor) Hoffman->TMA Browning Melanoidins (Browning/Discoloration) Maillard->Browning EsterProd Choline Esters (Altered Properties) Ester->EsterProd

Caption: Key factors leading to different this compound degradation pathways.

G Start Observe Issue with Choline Formulation? Odor Fishy Odor Detected? Start->Odor Yes Color Browning/Discoloration? Start->Color Yes Potency Loss of Potency? Start->Potency Yes NoIssue Process is Stable. Continue Monitoring. Start->NoIssue No TMA_Cause Cause: TMA Formation (Thermal Degradation) Odor->TMA_Cause Yes Maillard_Cause Cause: Maillard Reaction (Choline + Reducing Sugar) Color->Maillard_Cause Yes Degradation_Cause Cause: General Degradation (Multiple Pathways) Potency->Degradation_Cause Yes Action_Temp Action: Lower Process Temperature & Duration TMA_Cause->Action_Temp Action_pH Action: Check & Adjust pH to Neutral/Acidic TMA_Cause->Action_pH Maillard_Cause->Action_Temp Action_Sugar Action: Replace Reducing Sugar or Use Inhibitor Maillard_Cause->Action_Sugar Degradation_Cause->Action_Temp Action_Analytics Action: Perform HPLC/TGA Analysis for Stability Degradation_Cause->Action_Analytics

Caption: A troubleshooting workflow for common this compound stability issues.

References

Technical Support Center: Adjusting for Choline Chloride's Effects on Medium pH in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are encountering pH shifts in their cell culture media after supplementation with choline chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a common supplement in cell culture?

A1: this compound is a quaternary ammonium salt and an essential nutrient, often grouped with the B-complex vitamins.[1][2][3] In cell culture, it serves as a crucial precursor for the synthesis of phospholipids, such as phosphatidylcholine, which are major components of cell membranes.[4] It is also a precursor to the neurotransmitter acetylcholine.[5] Supplementing media with this compound can enhance cell growth, viability, and the production of recombinant proteins.[4][6]

Q2: How does adding this compound affect the pH of my cell culture medium?

A2: this compound is a salt of a strong acid (hydrochloric acid) and a weak base (choline). In solution, it is slightly acidic.[7] Aqueous solutions of this compound typically have a pH in the range of 4.0 to 6.5, depending on the concentration.[1][7][8][9][10] Therefore, adding a concentrated stock of this compound to your culture medium can cause a decrease in the overall pH, making it more acidic.

Q3: What is the optimal pH for most mammalian cell cultures?

A3: The majority of mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[11][12] Deviations from this optimal range can lead to decreased cell viability, reduced proliferation rates, and altered cellular function.[13]

Q4: How can I monitor the pH of my cell culture visually?

A4: Most commercial cell culture media contain a pH indicator called phenol red.[12] This indicator allows for a quick visual assessment of the medium's pH:

  • Optimal pH (~7.4): Red color.

  • Acidic pH (<7.0): Orange to yellow color.[11][13]

  • Alkaline/Basic pH (>7.6): Pink to purple color.[11][13]

Q5: My medium turned yellow/orange after adding this compound. What should I do?

A5: A yellow or orange color indicates that the medium has become too acidic.[11] This is the expected effect of adding an acidic supplement like this compound. You will need to adjust the pH back into the optimal range by adding a sterile, dilute basic solution, such as 1N Sodium Hydroxide (NaOH).[14][15] This adjustment should be done carefully and incrementally before the final medium is filter-sterilized.

Q6: My medium turned pink or purple after adding this compound. What does this mean?

A6: A pink or purple color indicates the medium has become too alkaline (basic). This is not an expected effect of adding this compound. The most common cause for a rise in pH is an imbalance in the bicarbonate buffering system, typically due to insufficient CO2 in the incubator or prolonged exposure of the medium to the atmosphere.[16] Ensure your CO2 incubator is calibrated correctly and that media containers are kept tightly sealed when outside the incubator.

Quantitative Data Summary

The addition of this compound can significantly lower the pH of a solution. The table below summarizes the reported pH of aqueous this compound solutions at various concentrations.

Concentration (w/v)Approximate MolarityReported pH RangeSource(s)
100 mg/L (0.01%)~0.7 mM~4.0[7]
10%~0.72 M5.0 - 6.0[1][8][9]
140 g/L (14%)~1.0 M5.0 - 6.5[10]

Troubleshooting Guide: Acidic pH Shift Post-Supplementation

This guide provides a step-by-step workflow for addressing a drop in medium pH after the addition of this compound.

G cluster_0 Diagnosis cluster_1 Corrective Action cluster_2 Finalization & Prevention Start Start: Prepare Basal Medium Add_CC Add this compound Stock Solution Start->Add_CC Visual_Check Visually Check pH (Phenol Red Indicator) Add_CC->Visual_Check Color_Decision Is color orange/yellow? Visual_Check->Color_Decision pH_Meter_Check Confirm with calibrated pH meter Color_Decision->pH_Meter_Check Yes pH_Decision Is pH < 7.2? Color_Decision->pH_Decision No (Color is Red) pH_Meter_Check->pH_Decision Adjust_pH Titrate with sterile 1N NaOH (dropwise with stirring) pH_Decision->Adjust_pH Yes Filter Filter-Sterilize Medium (0.22 µm filter) pH_Decision->Filter No Recheck_pH Re-measure pH Adjust_pH->Recheck_pH Prevention Preventative Action: 1. Pre-adjust pH of this compound stock. 2. Create a new, pH-adjusted protocol. Adjust_pH->Prevention pH_Final_Decision Is pH 7.2-7.4? Recheck_pH->pH_Final_Decision pH_Final_Decision->Adjust_pH No, repeat titration pH_Final_Decision->Filter Yes End End: Medium Ready for Use Filter->End

Caption: Troubleshooting workflow for pH adjustment.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a this compound Stock Solution

This protocol describes how to prepare a 1 M (100x) stock solution of this compound and adjust its pH to minimize its impact on the final medium.

Materials:

  • This compound powder (MW: 139.62 g/mol )

  • Cell culture grade water

  • Sterile 1N NaOH and 1N HCl

  • Calibrated pH meter

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinder and storage bottle

  • 0.22 µm sterile filter unit

Methodology:

  • Preparation: In a sterile beaker, dissolve 13.96 g of this compound in 80 mL of cell culture grade water. Use a sterile magnetic stir bar to ensure it dissolves completely.

  • Volume Adjustment: Once dissolved, transfer the solution to a 100 mL sterile graduated cylinder and add water to bring the final volume to 100 mL.

  • Initial pH Measurement: Pour the solution back into the beaker and place it on the stir plate. Aseptically measure the pH using a calibrated and sterilized pH meter. The initial pH will likely be in the 5.0-6.5 range.

  • pH Adjustment: While the solution is stirring gently, add sterile 1N NaOH drop by drop. Allow the pH reading to stabilize after each drop. Continue this process until the pH reaches 7.0-7.2. If you overshoot the target, use sterile 1N HCl to bring it back down.

  • Sterilization: Filter the pH-adjusted stock solution through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Label the bottle clearly with the name, concentration, and date. Store at 2-8°C.

Protocol 2: Adjusting the pH of a Final Cell Culture Medium

This protocol should be performed after all powdered components and supplements (except for heat-labile ones like serum) have been added, but before final filter sterilization.[17]

Materials:

  • Prepared cell culture medium

  • Sterile 1N NaOH and 1N HCl

  • Calibrated pH meter

  • Sterile serological pipettes

  • 0.22 µm sterile filter unit

Methodology:

  • Aseptic Setup: Perform all steps in a laminar flow hood to maintain sterility.

  • Initial pH Measurement: Aseptically take a small aliquot (approx. 10-20 mL) of the fully supplemented medium to measure the pH with a calibrated meter. Alternatively, if your setup allows, place a sterilized pH probe directly into the bulk medium.

  • Titration: Based on the reading, add sterile 1N NaOH (to raise pH) or 1N HCl (to lower pH) to the bulk medium.[14][15][18]

    • Add the reagent dropwise or in very small increments (e.g., 0.1 mL per liter of medium) while the medium is being gently stirred.

    • Avoid adding the acid or base directly onto the pH probe.

  • Equilibration and Re-measurement: Allow the medium to stir for several minutes to ensure the reagent is fully mixed and the pH has stabilized. Re-measure the pH.

  • Repeat: Repeat steps 3 and 4 until the target pH (typically 7.2-7.4) is reached. Be cautious not to overshoot the target, as excessive addition of acid and base can alter the medium's osmolality.[18]

  • Final Sterilization: Once the desired pH is achieved, filter the entire batch of medium through a 0.22 µm sterile filter unit.

Signaling and Cellular Health

Maintaining the correct extracellular pH is critical for numerous cellular functions. Deviations can induce cellular stress and impact experimental outcomes.

G Optimal_pH Optimal Extracellular pH (7.2 - 7.4) Low_pH Low pH (Acidosis) pH < 7.2 Optimal_pH->Low_pH High_pH High pH (Alkalosis) pH > 7.6 Optimal_pH->High_pH Stress_Low Cellular Stress Low_pH->Stress_Low Stress_High Cellular Stress High_pH->Stress_High Effects_Low_1 Altered Enzyme Activity Stress_Low->Effects_Low_1 Effects_Low_2 Inhibited Glycolysis Stress_Low->Effects_Low_2 Effects_Low_3 Reduced Proliferation Stress_Low->Effects_Low_3 Effects_Low_4 Induction of Apoptosis Stress_Low->Effects_Low_4 Effects_High_1 Disrupted Ion Transport Stress_High->Effects_High_1 Effects_High_2 Altered Protein Function Stress_High->Effects_High_2 Effects_High_3 Impaired Cell Adhesion Stress_High->Effects_High_3 Effects_High_4 Reduced Viability Stress_High->Effects_High_4

Caption: Impact of pH imbalance on cellular processes.

References

Mitigating the impact of choline chloride impurities on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for choline chloride. This resource is designed for researchers, scientists, and drug development professionals to help mitigate the impact of this compound impurities on experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in research-grade this compound and what are their sources?

A1: Research-grade this compound can contain several types of impurities originating from its synthesis or degradation. The manufacturing process, which typically involves the reaction of trimethylamine with 2-chloroethanol or ethylene oxide and hydrogen chloride, is a primary source.[1][2]

Common impurities include:

  • Unreacted Starting Materials: Residual trimethylamine (TMA), 2-chloroethanol.[1]

  • Synthesis Byproducts: O-(2-hydroxyethyl)choline is a known impurity.[3][4]

  • Degradation Products: this compound is hygroscopic and can degrade, especially in alkaline conditions, potentially releasing trimethylamine, which has a characteristic fishy odor.[5][6]

  • Residual Solvents: Solvents used during synthesis and purification, such as 1,4-dioxane, may be present.[1][7]

  • Heavy Metals and Other Ions: Arsenic, lead, and other heavy metals can be contaminants.[7][8] Adulterants in lower-grade materials can include salts like KCl, NaCl, and NH4Cl.[9]

Q2: How can these impurities, particularly trimethylamine (TMA), affect my experimental results?

  • Trimethylamine (TMA): Even at low concentrations, TMA can be biologically active. For instance, studies using Caco-2 cells, a model for the human intestinal epithelium, have shown that TMA can increase the absorption of fatty acids.[10] TMA is also a precursor to trimethylamine N-oxide (TMAO), a gut microbiota metabolite linked to various cellular effects.[11]

  • Trimethylamine N-Oxide (TMAO): While not a direct impurity, TMAO is formed from TMA and has been shown to induce pro-inflammatory responses in various cell types, including macrophages and microglial cells.[11] It has also been implicated in impairing endothelial self-repair mechanisms by reducing cell proliferation and migration, and promoting monocyte adhesion, which are early steps in atherosclerosis.[12]

  • Other Impurities: Uncharacterized impurities or variations in ionic strength due to salt adulterants can alter cell culture media osmolarity and nutrient availability, affecting cell viability and function in unpredictable ways.

Q3: How can I verify the purity of the this compound I am using?

A3: A multi-pronged analytical approach is recommended for unambiguous purity confirmation.[1] Simply relying on the manufacturer's certificate of analysis may be insufficient for highly sensitive applications.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is effective for quantifying choline salts and their impurities.[13] Ion Chromatography (IC) and Capillary Electrophoresis (CE) are also highly sensitive methods for detecting choline and various ionic impurities.[9][14]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying and quantifying impurities, with modern high-field instruments capable of detecting impurities like O-(2-hydroxyethyl)choline at levels as low as 0.01%.[3][4]

  • Titration Methods: Potentiometric titration with silver nitrate is a standard pharmacopeial method for assaying the chloride content, which provides an overall purity value.[7]

Q4: What are the acceptable purity levels and specifications for this compound in sensitive experiments?

A4: For sensitive applications like cell culture, drug formulation, and signaling studies, using high-purity this compound that meets or exceeds pharmacopeial standards (e.g., USP) is critical. Key specifications from the United States Pharmacopeia (USP) are summarized below.

Table 1: Selected USP Specifications for this compound
ParameterSpecification LimitSignificance in Research
Assay (dry basis) 99.0% - 100.5%Ensures the primary compound is within a narrow range of purity.
Water Not more than 0.5%This compound is hygroscopic; excess water can promote degradation.
Residue on Ignition Not more than 0.05%Limits the content of non-volatile inorganic impurities.
Heavy Metals Not more than 10 ppmPrevents toxic effects from heavy metal contamination.
Lead Not more than 0.3 ppmLead is a known cellular toxin that can interfere with signaling pathways.
Arsenic Not more than 2 ppmArsenic can induce oxidative stress and apoptosis.
Total Amine Limit Not more than 10 ppmLimits biologically active impurities like trimethylamine.
1,4-Dioxane Not more than 10 ppmA residual solvent that is a potential carcinogen.
Source: USP standards for this compound.[7][8]

Q5: What are the best practices for storing and handling this compound to prevent degradation?

A5: Proper storage is crucial to maintain the integrity of this compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Protect from moisture, as the compound is hygroscopic.[6]

  • Chemical Incompatibility: Avoid storage with strong oxidizing agents.[6]

  • Solution Stability: Be aware that this compound is unstable in alkaline solutions.[6] Prepare aqueous solutions fresh and use a buffer system if pH control is critical for the experiment. A 10% aqueous solution should have a pH between 4.0 and 7.0.[7][8]

Troubleshooting Guides

Issue: Unexpected Pro-inflammatory Response in Cell Culture

You observe an increase in inflammatory markers (e.g., IL-6, TNF-α) in your cell culture model (e.g., macrophages, endothelial cells) after treatment with a this compound-supplemented medium, which is not the expected outcome of choline itself.

  • Potential Cause: Contamination with trimethylamine (TMA), which is metabolized to the pro-inflammatory agent TMAO by cells or is already present as an impurity. TMAO has been shown to upregulate VCAM-1 expression and promote monocyte adherence in Human Umbilical Vein Endothelial Cells (HUVECs).[12]

  • Troubleshooting Steps:

    • Verify Purity: Test your this compound stock for the presence of amines using a suitable analytical method (See FAQ Q3).

    • Use a New Lot: Try a new, high-purity lot of this compound, preferably from a reputable supplier with a detailed certificate of analysis.

    • Incorporate a Control: If TMA is suspected, run a parallel experiment with a low, known concentration of TMA to see if it reproduces the inflammatory effect.

    • Consider the Model: Some cell types may be more sensitive to TMA/TMAO than others.

Table 2: Reported Biological Effects of TMA/TMAO Impurities
CompoundCell LineConcentrationObserved EffectCitation
TMA Caco-2250 µMIncreased fatty acid transport by 20-50% and intracellular accumulation by ~20%.[10]
TMAO HUVECs10-100 µmol/lSignificantly impaired cell proliferation and migration; increased monocyte adhesion.[12]
TMAO Primary Microglial Cells100-400 µMInduced a pro-inflammatory state and promoted myelin phagocytosis.[11]
TMAO RAW 264.7 Macrophages100-400 µMIncreased expression of pro-inflammatory cytokines.[11]

Issue: Inconsistent Results in Lipid Metabolism or Atherosclerosis Studies

Your experiments on fatty acid uptake, cholesterol metabolism, or endothelial function yield variable results when using different batches of this compound.

  • Potential Cause: Variable levels of TMA contamination. TMA has been shown to directly increase fatty acid absorption in intestinal cells.[10] Its metabolite, TMAO, is strongly linked to atherosclerosis and can affect endothelial cell function and promote foam cell formation.[11][12][15]

  • Troubleshooting Steps:

    • Standardize Supply: Qualify a single supplier and lot of high-purity this compound for the entire study to minimize batch-to-batch variability.

    • Analytical Qualification: Quantify the level of amine impurities in each batch of this compound before use.

    • Review Experimental Workflow: Ensure that the pH of all solutions is controlled, as alkaline conditions can accelerate the degradation of this compound into TMA.[6]

Visualizing Workflows and Pathways

Purity Verification Workflow

The following diagram outlines a logical workflow for researchers to verify the purity of their this compound and mitigate potential issues.

cluster_0 Purity Verification & Mitigation Strategy start Receive Choline Chloride check_coa Review Certificate of Analysis (CoA) start->check_coa is_sensitive Is Experiment Highly Sensitive? check_coa->is_sensitive perform_analysis Perform In-House Analysis (e.g., HPLC, NMR) is_sensitive->perform_analysis Yes proceed Proceed with Experiment is_sensitive->proceed No check_spec Purity Meets USP/Internal Specs? perform_analysis->check_spec check_spec->proceed Yes quarantine Quarantine/ Reject Lot check_spec->quarantine No

Caption: Workflow for verifying this compound purity before experimental use.

Potential Signaling Impact of TMA Impurity

This diagram illustrates how an impurity like trimethylamine (TMA) can be converted into TMAO, which then activates pro-inflammatory signaling pathways implicated in atherosclerosis.

cluster_pathway TMA Impurity -> Pro-inflammatory Signaling tma TMA Impurity in this compound tmao TMAO Formation (Cellular Metabolism) tma->tmao pkc Activate PKC tmao->pkc nfkb Phosphorylate NF-κB pkc->nfkb vcam Upregulate VCAM-1 Expression nfkb->vcam adhesion Increased Monocyte Adhesion vcam->adhesion athero Contributes to Atherosclerosis adhesion->athero

Caption: Signaling cascade initiated by TMA, a common this compound impurity.

Key Experimental Protocols

Protocol 1: Purity Analysis via Ion Chromatography (IC)

This protocol is a generalized method for detecting choline and potential cationic impurities.

  • Standard Preparation:

    • Prepare a 1000 mg/L stock solution of a this compound reference standard in deionized water.

    • Prepare separate stock solutions for potential impurities (e.g., trimethylamine HCl) at 1000 mg/L.

    • Create a mixed-standard working solution by diluting the stocks to a final concentration of ~10 mg/L each.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in deionized water to a concentration of 1000 mg/L.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: A suitable cation-exchange column (e.g., IonPac CS12A or similar).

    • Mobile Phase: Methanesulfonic acid gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: Suppressed conductivity.

  • Analysis:

    • Inject the mixed-standard solution to determine the retention times for choline and potential impurities.

    • Inject the prepared sample.

    • Identify and quantify impurities in the sample by comparing retention times and peak areas to the standards.

Protocol 2: Caco-2 Fatty Acid Uptake Assay

This protocol can be used to test the biological impact of this compound impurities on lipid metabolism.[10]

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts (polycarbonate membrane, 0.4 µm pore size) for 18-21 days post-confluence to allow for spontaneous differentiation into an enterocyte-like monolayer.

  • Treatment:

    • Prepare FBS-free culture medium containing:

      • Control (vehicle only).

      • High-purity this compound (e.g., 1 mM).

      • Test lot of this compound (e.g., 1 mM).

      • High-purity this compound + known TMA concentration (e.g., 250 µM) as a positive control.

    • Incubate the differentiated Caco-2 monolayers with the treatment media for 24 hours.

  • Fatty Acid Uptake:

    • Prepare a fatty acid solution by complexing a fluorescently labeled fatty acid (e.g., BODIPY-C₁₂) with fatty acid-free bovine serum albumin (BSA) in serum-free medium.

    • Remove the treatment media and add the BODIPY-C₁₂ solution to the apical chamber of the Transwell inserts.

    • Incubate for a defined period (e.g., 2-6 hours).

  • Quantification:

    • Transport: Collect samples from the basolateral chamber at various time points and measure fluorescence to determine the apical-to-basolateral transport rate.

    • Intracellular Accumulation: At the end of the experiment, wash the cells thoroughly, lyse them, and measure the intracellular fluorescence. Normalize the fluorescence signal to the total protein content of the cell lysate.

  • Analysis:

    • Compare the fatty acid transport and accumulation rates between the different treatment groups. An increase in fatty acid uptake in the test lot relative to the high-purity control may indicate the presence of biologically active impurities like TMA.

References

Validation & Comparative

Choline Chloride vs. Betaine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of methyl donors is critical for advancing studies in areas ranging from metabolic diseases and neurological disorders to cancer epigenetics. Choline chloride and betaine are two prominent methyl donors frequently used in experimental models. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key pathways.

Executive Summary

Choline and betaine are crucial nutrients in one-carbon metabolism, a network of biochemical pathways essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA methylation. While both molecules can provide methyl groups, their metabolic pathways and efficiencies differ. Choline must first be oxidized in the liver to form betaine, a two-step enzymatic process. Betaine, on the other hand, can directly donate a methyl group to homocysteine to form methionine, a precursor to SAM. This distinction often makes betaine a more direct and, in some contexts, a more efficient methyl donor than this compound.

This guide will delve into the experimental evidence comparing the efficacy of this compound and betaine in influencing key metabolic markers, such as plasma homocysteine levels, and their impact on animal physiology. Detailed protocols for seminal experiments are provided to facilitate the replication and extension of these findings.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies comparing the effects of this compound and betaine supplementation.

Table 1: Effect of Choline and Betaine Supplementation on Plasma Homocysteine Levels in Humans

SupplementDosageDurationChange in Fasting Homocysteine (µmol/L)Change in Post-Methionine Load HomocysteineReference
Betaine1.5 - 6 g/day -DecreaseDecrease[1]
Choline2.6 g/day -DecreaseDecrease[1]
BetaineNot Specified6 weeks↓ 1.8 (p<0.05)↓ 221 µmol·24h/L (AUC)[1]
Placebo-6 weeks↑ 0.5-[1]

AUC: Area Under the Curve

Table 2: Comparative Efficacy of Choline and Betaine on Growth Performance in Pigs

Dietary SupplementSupplementation Level (mg/kg)Daily Weight Gain ( g/day )Food-to-Gain RatioCarcass Weight (kg)Liver Betaine Level (relative to control)Reference
Control0---1.00[2]
Betaine250Improved Linearly (P < 0.01)Improved Linearly (P < 0.01)Increased Linearly (P < 0.01)-[2]
Betaine500Improved Linearly (P < 0.01)Improved Linearly (P < 0.01)Increased Linearly (P < 0.01)-[2]
Betaine1000Improved Linearly (P < 0.01)Improved Linearly (P < 0.01)Increased Linearly (P < 0.01)Increased Linearly (up to 1.62)[2]
This compound578 (equimolar to 250 betaine)No effectNo effectNo effectNo effect[2]
This compound1155 (equimolar to 500 betaine)No effectNo effectNo effectNo effect[2]
This compound2310 (equimolar to 1000 betaine)No effectNo effectNo effectNo effect[2]

Table 3: Effect of Choline and Betaine Supplementation on Performance in Laying Quails with Reduced Methionine Diets

TreatmentFinal Body Weight (g)Egg Production (%)Egg Weight (g)Feed Conversion RatioReference
0.30% Methionine (LM)233.8 - 248.689.82 - 92.5711.68 - 12.452.91 - 3.09[3]
LM + 0.15% CholineNo significant effectNo significant effectNo significant effectNo significant effect[3]
LM + 0.20% BetaineNo significant effectNo significant effectNo significant effectNo significant effect[3]
LM + 0.075% Choline + 0.10% BetaineNo significant effectNo significant effectNo significant effectNo significant effect[3]
LM + 0.15% Choline + 0.20% BetaineNo significant effectNo significant effectNo significant effectNo significant effect[3]

Signaling Pathways and Experimental Workflows

To visualize the metabolic relationship between choline and betaine and their roles as methyl donors, the following diagrams are provided.

Figure 1: Choline and Betaine in One-Carbon Metabolism.

start Start: Collect Plasma Sample reduction Reduction of Disulfides (e.g., with DTT or TCEP) start->reduction derivatization Derivatization with Fluorescent Marker (e.g., SBD-F) reduction->derivatization hplc High-Performance Liquid Chromatography (HPLC) Separation derivatization->hplc detection Fluorescence Detection hplc->detection quantification Quantification against Standard Curve detection->quantification end Result: Plasma Homocysteine Concentration quantification->end

Figure 2: Experimental Workflow for Homocysteine Measurement.

start Start: Isolate Genomic DNA bisulfite Sodium Bisulfite Treatment (converts unmethylated C to U) start->bisulfite pcr PCR Amplification (U is replicated as T) bisulfite->pcr sequencing DNA Sequencing (e.g., Next-Generation Sequencing) pcr->sequencing analysis Sequence Alignment and Methylation Analysis sequencing->analysis end Result: DNA Methylation Profile analysis->end

Figure 3: Bisulfite Sequencing Workflow for DNA Methylation Analysis.

Experimental Protocols

Measurement of Plasma Total Homocysteine by HPLC

Objective: To quantify the total concentration of homocysteine in plasma samples.

Methodology:

  • Sample Preparation:

    • Collect blood in EDTA-containing tubes and immediately place on ice.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Reduction of Disulfides:

    • To 50 µL of plasma, add 25 µL of a suitable internal standard (e.g., cystamine) and 25 µL of phosphate-buffered saline (PBS), pH 7.4.[4]

    • Add 10 µL of 100 g/L tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds, including protein-bound homocysteine.[4]

    • Incubate at room temperature for 30 minutes.[4]

  • Deproteinization:

    • Add 90 µL of 100 g/L trichloroacetic acid containing 1 mmol/L EDTA to precipitate proteins.[4]

    • Centrifuge at 13,000 x g for 10 minutes.[4]

  • Derivatization:

    • Transfer 50 µL of the supernatant to a new vial.[4]

    • Add 10 µL of 1.55 mol/L NaOH, 125 µL of 0.125 mol/L borate buffer (pH 9.5) with 4 mmol/L EDTA, and 50 µL of 1 g/L 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in borate buffer.[4]

    • Incubate at 60°C for 60 minutes to form a fluorescent derivative.[4]

  • HPLC Analysis:

    • Inject an aliquot of the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.

    • Use an isocratic mobile phase, for example, 0.1 M potassium dihydrogen phosphate buffer (pH 2.1) with a portion of acetonitrile.[5]

    • Detect the fluorescent derivatives using a fluorescence detector with excitation at 385 nm and emission at 515 nm.[4][5]

  • Quantification:

    • Calculate homocysteine concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of homocysteine.

Analysis of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) by LC-MS/MS

Objective: To simultaneously quantify SAM and SAH in plasma.

Methodology:

  • Sample Preparation:

    • To 200 µL of plasma, add 50 µL of an internal standard solution containing deuterated SAM (d3-SAM) and SAH (d5-SAH).[6]

    • Vortex for 5 minutes and incubate at 4°C for 10 minutes.[6]

    • Add 550 µL of ice-cold acetone to precipitate proteins.[6]

    • Vortex for 10 minutes and incubate at 4°C for another 10 minutes.[6]

    • Centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate SAM and SAH using a C18 column with a gradient elution.

    • Detect and quantify the analytes using electrospray ionization in positive mode (ESI+).

    • Monitor the following mass transitions (m/z): SAM (399.0 → 250.1), SAH (385.1 → 136.2), d3-SAM (402.0 → 250.1), and d5-SAH (390.0 → 137.2).[6]

  • Quantification:

    • Calculate the concentrations of SAM and SAH based on the ratio of the peak areas of the endogenous compounds to their respective deuterated internal standards, using a calibration curve.

DNA Methylation Analysis by Bisulfite Sequencing

Objective: To determine the methylation status of CpG sites in a specific genomic region.

Methodology:

  • DNA Extraction:

    • Isolate high-quality genomic DNA from cells or tissues of interest using a standard DNA extraction kit.

  • Bisulfite Conversion:

    • Treat the genomic DNA with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[7][8] Several commercial kits are available for this step.

  • PCR Amplification:

    • Design primers specific to the bisulfite-converted DNA sequence of the target region. The primers should not contain CpG sites to ensure unbiased amplification of both methylated and unmethylated alleles.

    • Perform PCR to amplify the region of interest. During PCR, uracil is replaced by thymine.

  • Sequencing:

    • Purify the PCR product.

    • Sequence the purified product using Sanger sequencing for a specific locus or next-generation sequencing (NGS) for a broader analysis.[7]

  • Data Analysis:

    • Align the obtained sequences to the original reference sequence.

    • Determine the methylation status of each CpG site by comparing the sequenced DNA to the original sequence. A cytosine that remains a cytosine was methylated, while a cytosine that is read as a thymine was unmethylated.[9]

Betaine-Homocysteine Methyltransferase (BHMT) Enzyme Activity Assay

Objective: To measure the activity of the BHMT enzyme in liver tissue homogenates.

Methodology:

  • Tissue Homogenization:

    • Homogenize liver tissue in a suitable buffer on ice.

    • Centrifuge the homogenate to obtain a cytosolic fraction.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Potassium phosphate buffer (e.g., 50 mM, pH 8.0).[10]

      • D,L-homocysteine (e.g., 400 µM).[10]

      • Radiolabeled [methyl-¹⁴C]-betaine (e.g., 64 µM).[10]

    • Initiate the reaction by adding the cytosolic extract.

    • Incubate at 37°C for a defined period (e.g., 2 hours).[10]

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding ice-cold water.[10]

    • Separate the radiolabeled product (methionine) from the unreacted radiolabeled substrate (betaine) using ion-exchange chromatography.

  • Quantification:

    • Measure the radioactivity of the eluted product using a scintillation counter.

    • Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

An alternative non-radioactive method involves measuring the methionine produced using a microbiological assay with a methionine-auxotrophic strain of E. coli.[11]

Conclusion

The choice between this compound and betaine as a methyl donor in research depends on the specific experimental goals. Betaine serves as a more direct methyl donor, bypassing the enzymatic conversion required for choline.[8] This can be advantageous in studies where the efficiency of choline oxidation may be a confounding factor or in systems with impaired choline metabolism.

Experimental data, particularly from animal studies, suggests that betaine can be more effective than choline in improving certain physiological parameters, especially when choline intake is sufficient to meet its other essential functions.[2] However, it is crucial to remember that choline has vital roles beyond being a methyl donor precursor, such as in cell membrane structure and neurotransmitter synthesis, which betaine cannot fulfill.[3]

For researchers investigating the direct effects of methyl group donation on outcomes like homocysteine levels or DNA methylation, betaine may be the more appropriate compound. Conversely, studies examining the broader physiological effects of choline, including its role as a methyl donor precursor, would necessitate the use of this compound. The detailed experimental protocols provided in this guide offer a foundation for conducting rigorous and reproducible studies to further elucidate the distinct and overlapping functions of these two important methyl donors.

References

Navigating the Landscape of Choline Nutrition: A Comparative Guide to Choline Chloride Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, synthetic choline chloride has been a cornerstone of animal nutrition, valued for its role in critical metabolic processes. However, its inherent drawbacks, including high hygroscopicity, corrosiveness to feed mill equipment, and potential for negative interactions with other feed ingredients, have spurred the search for effective alternatives. This guide provides a comprehensive comparison of leading alternatives to this compound, supported by experimental data, detailed methodologies, and an exploration of the underlying metabolic pathways.

This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective look at the performance of herbal and botanical formulations, phospholipids, and betaine as viable replacements for or complements to traditional choline supplementation.

The Contenders: An Overview of this compound Alternatives

The primary alternatives to synthetic this compound in animal nutrition fall into three main categories:

  • Herbal and Polyherbal Formulations: These are complex mixtures of botanicals rich in naturally occurring choline and other bioactive compounds. Often rooted in Ayurvedic or traditional medicine, these formulations leverage the synergistic effects of their components to support liver function and lipid metabolism. Common herbal ingredients include Tinospora cordifolia, Andrographis paniculata, Terminalia chebula, Solanum nigrum, Trachyspermum ammi, and Achyranthes aspera.[1][2] These products are typically less hygroscopic and more stable in feed premixes than this compound.[3][4]

  • Phospholipids (Phosphatidylcholine): As the primary form in which choline is found in natural feedstuffs, phosphatidylcholine offers a more bioavailable source of this essential nutrient.[4][5] It is a key component of cell membranes and is integral to the transport of lipids from the liver.[6] Sources of phosphatidylcholine for animal feed are often derived from lecithin.

  • Betaine: A metabolite of choline, betaine's primary role in this context is as a methyl group donor, a function it shares with choline.[7] By donating a methyl group, betaine can spare choline and methionine from this metabolic task, allowing them to be utilized for their other essential functions.[8] Betaine also functions as an osmolyte, helping to maintain cellular water balance, particularly under conditions of stress.[9]

Performance Under Scrutiny: Comparative Experimental Data

The efficacy of these alternatives has been evaluated in numerous studies, primarily in poultry and swine. The following tables summarize key performance indicators from comparative trials.

Broiler Performance: Herbal Choline vs. This compound
Parameter Control (Basal Diet) This compound (1000 g/ton ) Herbal Choline (500 g/ton ) Study Reference
Final Body Weight (g) 112012301280[10]
Feed Conversion Ratio (FCR) 2.151.931.90[10]
Serum Cholesterol (mg/dL) -Significantly Lower than ControlSignificantly Lower than this compound[11]
Parameter This compound (480 g/ton ) Natural Choline (NC) (400 g/ton ) Betaine (BT) (400 g/ton ) NC (100 g/ton ) + BT (200 g/ton ) Study Reference
Body Weight at 42 days (g) LowerHigherHigher-[2]
Feed Conversion Ratio (FCR) Least EfficientMore EfficientMore EfficientMost Efficient[2]
Broiler Performance: Phosphatidylcholine vs. This compound
Parameter This compound (600 mg/kg) Phosphatidylcholine (Biocholine™) (300 mg/kg) Study Reference
Feed Conversion Ratio (15-28 days) Linearly ImprovedLinearly Improved (1 unit of Biocholine™ was equivalent to 2.52 units of choline from this compound)[12][13]
Swine Performance: Polyherbal Formulation vs. This compound (Weaned Piglets)
Parameter Negative Control (No this compound) This compound (600 g/ton ) Polyherbal Formulation (Kolin Plus™ FC) Study Reference
Feed Conversion Ratio (Pre-starter II) -No significant difference from PolyherbalTended to improve (p=0.09)[14][15]

Delving Deeper: Experimental Protocols

Understanding the methodology behind these findings is crucial for their interpretation and application. Below are summaries of the experimental protocols from key studies.

Protocol 1: Evaluation of a Polyherbal Formulation in Broilers
  • Objective: To evaluate the efficacy of a polyherbal formulation (Repchol) as a replacement for synthetic this compound on the performance of broiler chickens.[10]

  • Animals: 180 day-old Vencobb broiler chicks.[10]

  • Experimental Design: Chicks were randomly divided into three groups of 60 birds each, with four replicates of 15 broilers per group.

    • T0 (Control): Low choline basal diet.

    • T1: Basal diet + synthetic this compound (500 g/ton ).

    • T2: Basal diet + polyherbal formulation (Repchol) (500 g/ton ).[10]

  • Duration: 35 days.[10]

  • Housing: Birds were reared on deep litter with ad-libitum access to feed and water.

  • Data Collection: Individual body weights and group feed consumption were recorded weekly to calculate the Feed Conversion Ratio (FCR). Serum profiles were also analyzed.[10]

Protocol 2: Bioequivalence of Phosphatidylcholine in Broilers
  • Objective: To evaluate the bioequivalence of a commercial phosphatidylcholine source (Biocholine™) as an alternative to this compound.[12][13]

  • Animals: 672 broiler chicks.[12][13]

  • Experimental Design: A factorial arrangement with four levels of Biocholine™ (0, 100, 200, or 300 mg/kg) and three levels of choline from this compound (200, 400, or 600 mg/kg).[12][13] The diets were based on white rice, soybean meal, and corn gluten.

  • Duration: 4 to 28 days of age.[12][13]

  • Housing: Birds were housed in an environmentally-controlled room in 1-m2 pens on wood-shavings litter.

  • Data Collection: Performance parameters, including feed intake and FCR, were measured.

Protocol 3: Betaine and Natural Choline in Broilers
  • Objective: To assess the feasibility of replacing synthetic this compound with a natural choline alternative (NC) and betaine (BT) in broiler diets.[2]

  • Animals: 3,000 male Ross-308 broiler chicks.[2]

  • Experimental Design: Ten dietary treatments with 10 replicate pens of 30 chicks each.

    • T1: Negative control (no additional choline source).

    • T2, T3, T4: NC at 100, 200, and 400 g/ton .

    • T5, T6: BT at 200 and 400 g/ton .

    • T7, T8: Synthetic this compound at 480 and 960 g/ton .

    • T9: NC (100 g/ton ) + BT (200 g/ton ).

    • T10: NC (100 g/ton ) + this compound (480 g/ton ).[2]

  • Duration: 42 days.[2]

  • Data Collection: Body weight (BW) and FCR were evaluated.

Illuminating the Mechanisms: Signaling Pathways

The functions of choline and its alternatives are rooted in key metabolic pathways. The diagrams below, generated using Graphviz, illustrate these intricate processes.

Choline_Metabolism cluster_ingestion Dietary Intake cluster_metabolism Metabolic Fates of Choline Choline_Chloride This compound Choline Choline Choline_Chloride->Choline Phosphatidylcholine_Diet Phosphatidylcholine (Herbal/Lecithin) Phosphatidylcholine_Diet->Choline Acetylcholine Acetylcholine (Neurotransmitter) Choline->Acetylcholine Acetylation Betaine Betaine Choline->Betaine Oxidation Phosphocholine Phosphocholine Choline->Phosphocholine Phosphorylation (Kennedy Pathway) Phosphatidylcholine_Synth Phosphatidylcholine (Cell Membranes) Phosphocholine->Phosphatidylcholine_Synth

Figure 1: Major metabolic pathways of dietary choline.

The Kennedy pathway is the primary route for the synthesis of phosphatidylcholine in animals.[5] Choline is first phosphorylated, then converted to CDP-choline, and finally forms phosphatidylcholine.

Betaine_Pathway Choline Choline Betaine Betaine Choline->Betaine Oxidation Methionine Methionine (Essential Amino Acid) Betaine->Methionine BHMT (donates methyl group) Homocysteine Homocysteine Homocysteine->Methionine SAM S-adenosylmethionine (Universal Methyl Donor) Methionine->SAM

Figure 2: Betaine's role as a methyl donor.

Betaine, derived from the oxidation of choline, participates in the remethylation of homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[1][2] This process is particularly important in the liver.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Dietary Treatments cluster_data Data Collection & Analysis Animal_Selection Day-old Chicks/Weaned Piglets (e.g., Cobb 500, Ross 308) Randomization Random Allocation to Treatment Groups Animal_Selection->Randomization Housing Controlled Environment (Floor pens, Cages) Randomization->Housing Control Basal Diet (Control or Choline Deficient) Choline_Chloride Basal Diet + This compound Alternative Basal Diet + Alternative (Herbal, PC, Betaine) Performance Weekly Body Weight, Feed Intake, FCR Control->Performance Choline_Chloride->Performance Alternative->Performance Health Serum Analysis, Liver Health Performance->Health Carcass Carcass Yield, Meat Quality Health->Carcass Stats Statistical Analysis (e.g., ANOVA) Carcass->Stats

Figure 3: A typical experimental workflow.

Conclusion: A Shift Towards Natural and Bioavailable Solutions

The available evidence strongly suggests that herbal formulations, phosphatidylcholine, and betaine are not only viable alternatives to this compound but may also offer distinct advantages. Herbal and polyherbal products often demonstrate comparable or even superior performance in terms of weight gain and feed efficiency, coupled with benefits such as improved stability and handling.[1][10] Phosphatidylcholine provides a more bioavailable form of choline, potentially allowing for lower inclusion rates with equivalent or enhanced effects.[12][13] Betaine serves as a potent methyl donor, capable of sparing both choline and methionine, and offers the additional benefit of acting as an osmoprotectant.[8][9]

The choice of alternative will depend on various factors, including the specific animal species and production stage, diet composition, and economic considerations. However, the overarching trend indicates a move away from synthetic this compound towards more natural, stable, and bioavailable sources of choline and its functional metabolites. Further research will continue to refine our understanding of these alternatives and their optimal application in animal nutrition.

References

Choline Chloride: A Comparative Analysis of its Influence on Plant Growth Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of choline chloride's effects on plant growth with other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further research.

I. Overview of this compound's Role in Plant Physiology

This compound, a quaternary ammonium salt, is an essential metabolite in plants, primarily serving as a precursor for the synthesis of phosphatidylcholine and glycine betaine.[1] Phosphatidylcholine is a fundamental component of cell membranes, crucial for maintaining their structure and function.[2] Glycine betaine is a potent osmoprotectant, playing a vital role in enhancing plant tolerance to abiotic stresses such as salinity and drought.[3]

Exogenous application of this compound has been shown to influence a range of plant growth parameters, from enhancing photosynthetic efficiency to improving stress resilience and increasing crop yield.[4]

II. Comparative Effects on Plant Growth Parameters

The following tables summarize the quantitative effects of this compound and other major plant growth regulators on various plant growth parameters. It is important to note that the experimental conditions, including plant species, concentration of the regulator, and application method, can significantly influence the outcomes.

Table 1: Effects of this compound on Plant Growth Parameters
Plant SpeciesApplication Method & ConcentrationGrowth ParameterObserved EffectReference
Strawberry (Fragaria x ananassa)Watering (1, 5, 10, 30 mM)Petiole Length, Petiole Diameter, Leaf Area, Chlorophyll Content5 mM concentration showed the most significant increase in all parameters. Higher concentrations (10 and 30 mM) showed a decrease in these parameters.[5]
Wheat (Triticum aestivum)Seed Soaking (400 mg/L)Germination Rate under Salt StressSignificantly improved germination rate.[4]
Foliar Spray (400 mg/L) under Salt StressChlorophyll ContentRestored chlorophyll a, chlorophyll b, and total chlorophyll levels to those of non-stressed control plants.
Maize (Zea mays)Foliar Spray (160 mg/L)Resistance to StressSlowed down the production rate of MDA (malondialdehyde) and chlorophyll degradation, reduced membrane permeability, and improved antioxidant enzyme activities.[6]
Foliar Spray (1400 mg/L)Plant Height, Root Length, Fresh & Dry Mass, Chlorophyll ContentSignificantly improved all listed parameters.[6]
Kentucky Bluegrass (Poa pratensis)Foliar Spray (1 mM) under Salt StressPhotochemical Efficiency, Relative Water ContentIncreased photochemical efficiency and relative water content.[4]
Leaf Electrolyte LeakageReduced leaf electrolyte leakage.[4]
Alfalfa (Medicago sativa)Soil Application (under NaCl salinity)Choline and Glycine Betaine AccumulationIncreased accumulation of both compounds in shoots and roots with rising salinity levels.[7]
Table 2: Comparative Effects of Other Plant Growth Regulators
Plant Growth RegulatorPlant SpeciesApplication Method & ConcentrationGrowth ParameterObserved EffectReference
Auxin (IAA) Maize (Zea mays)Sand Cultivation (0.01 mmol/L) under Cadmium StressPlant Height, Shoot & Root BiomassSignificant increase of 34.6% in plant height, 25.0% in shoot biomass, and 16.3% in root biomass.[1]
Root MorphologyIncreased root length, root tip number, and root tip density.[1]
Cytokinin (BAP) Tobacco (Nicotiana tabacum)Genetically engineered to reduce endogenous cytokininShoot Growth, Leaf Cell ProductionStunted shoots with smaller apical meristems; leaf cell production was only 3-4% of wild type.[8]
Root GrowthEnlarged root meristems, leading to faster-growing and more branched roots.[8]
Gibberellin (GA3) Radish (Raphanus sativus)Application to non-vernalized plantsFlowering under long daysIncreased the percentage of flowering plants from 60% to 100%.[9]
Pea (Pisum sativum)Joint application with IAAStem ElongationMarkedly synergistic growth response.[6]
Chlormequat Chloride (CCC) Radish (Raphanus sativus)Application during or after vernalizationBolting (Stem Elongation)Almost completely inhibited bolting.[9]
Gibberellin ContentReduced the gibberellin content.[9]

III. Experimental Protocols

Protocol 1: Evaluation of this compound on Strawberry Growth
  • Plant Material: One-week-old strawberry cultivars ('Camarosa' and 'Kabarla').

  • Treatment: Plants were watered with this compound solutions at concentrations of 1, 5, 10, and 30 mM. Control plants were watered with tap water. The application was carried out for four weeks.

  • Parameters Measured:

    • Chlorophyll Content: Measured using a SPAD meter.

    • Petiole Length and Diameter: Measured using a digital caliper.

    • Leaf Area: Measured using a leaf area meter.

  • Data Analysis: Statistical analysis was performed to determine significant differences between treatments.[5]

Protocol 2: Assessment of this compound on Wheat Seedling Growth under Salt Stress
  • Plant Material: Wheat seeds.

  • Seed Treatment: Seeds were soaked in a 400 mg/L this compound solution for 12 hours. Control seeds were soaked in distilled water.

  • Growth Conditions: Seeds were germinated and grown in a hydroponic system with or without the addition of NaCl to induce salt stress.

  • Foliar Application: For some experiments, a 400 mg/L this compound solution was sprayed on the foliage of seedlings under salt stress.

  • Parameters Measured:

    • Germination Rate: The number of germinated seeds was counted.

    • Chlorophyll Content: Extracted with acetone and measured spectrophotometrically.

  • Data Analysis: Comparison of growth parameters between treated and control groups under both normal and salt stress conditions.[4]

IV. Signaling Pathways and Experimental Workflows

This compound Metabolic Pathways

Exogenous this compound is metabolized in plants primarily through two key pathways that contribute to growth promotion and stress tolerance.

Choline_Metabolism cluster_0 Phosphatidylcholine Synthesis (Kennedy Pathway) cluster_1 Glycine Betaine Synthesis choline Exogenous This compound p_choline Phosphocholine choline->p_choline Choline Kinase (CK) choline_gb Choline cdp_choline CDP-Choline p_choline->cdp_choline CTP:phosphocholine cytidylyltransferase (CCT) phosphatidylcholine Phosphatidylcholine cdp_choline->phosphatidylcholine Cholinephosphotransferase (CPT) cell_membrane Cell Membrane Structure & Integrity phosphatidylcholine->cell_membrane Incorporation betaine_aldehyde Betaine Aldehyde choline_gb->betaine_aldehyde Choline Monooxygenase (CMO) glycine_betaine Glycine Betaine betaine_aldehyde->glycine_betaine Betaine Aldehyde Dehydrogenase (BADH) stress_tolerance Abiotic Stress Tolerance glycine_betaine->stress_tolerance Osmoprotection

Caption: Metabolic fate of exogenous this compound in plants.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a general workflow for comparing the effects of this compound with other plant growth regulators.

Experimental_Workflow start Plant Material Selection (e.g., seeds, seedlings) treatment Application of Growth Regulators - this compound - Auxin - Cytokinin - Gibberellin - Control start->treatment growth Growth under Controlled Environmental Conditions treatment->growth measurement Measurement of Growth Parameters (e.g., height, biomass, chlorophyll) growth->measurement analysis Data Analysis (Statistical Comparison) measurement->analysis conclusion Conclusion on Comparative Efficacy analysis->conclusion

Caption: A generalized workflow for comparative studies.

V. Conclusion

This compound demonstrates significant potential as a plant growth promoter and stress alleviator. Its mechanism of action, primarily through the synthesis of phosphatidylcholine and glycine betaine, provides a clear biochemical basis for its observed effects. While direct comparative studies with other major plant hormones are still emerging, the available data suggests that this compound can be a valuable tool for enhancing crop performance, particularly under challenging environmental conditions. Further research focusing on head-to-head comparisons and elucidation of its interaction with other hormonal pathways will provide a more comprehensive understanding of its role in plant physiology.

References

A Comparative Analysis of Chemical vs. Biotechnological Synthesis of Choline Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choline chloride, a quaternary ammonium salt, is an essential nutrient with significant applications in the pharmaceutical, animal feed, and human nutrition industries. Its synthesis can be broadly categorized into two primary routes: traditional chemical synthesis and emerging biotechnological methods. This guide provides a detailed comparative analysis of these two approaches, offering insights into their respective methodologies, performance metrics, and environmental impacts, supported by available data.

At a Glance: Chemical vs. Biotechnological Synthesis

The choice between chemical and biotechnological synthesis of this compound involves a trade-off between established, high-yield processes and more sustainable, yet developing, methods. Chemical synthesis is characterized by its high efficiency and purity but relies on hazardous materials and energy-intensive processes. In contrast, biotechnological synthesis offers a more environmentally friendly route using renewable feedstocks, though it currently faces challenges in matching the yield and cost-effectiveness of chemical methods.

Quantitative Performance Comparison

The following table summarizes the key quantitative data available for the chemical and biotechnological synthesis of this compound. It is important to note that while data for chemical synthesis is well-established, specific, publicly available data for industrial-scale biotechnological production is limited.

ParameterChemical SynthesisBiotechnological Synthesis
Primary Raw Materials Trimethylamine, Ethylene Oxide, Hydrochloric Acid[1][2]Glucose, Renewable Feedstocks[2]
Typical Yield High (~98-99%)[3]Generally lower than chemical synthesis; specific industrial yields not widely published.
Product Purity High (>99%) achievable with purification[3]Potentially fewer hazardous impurities[2]
Production Cost Cost-effective for large-scale production[3]Higher production costs currently due to longer fermentation cycles and lower yields[3]
Environmental Impact Involves hazardous and flammable materials (ethylene oxide), energy-intensive purification, and generates by-products like ethylene glycol.[1][3]More environmentally friendly, utilizes renewable resources, and has a lower carbon footprint.[2]
Scalability Well-established and highly scalable[3]Scalability is a key area of ongoing research and development.

Methodology and Experimental Protocols

Chemical Synthesis: The Ethylene Oxide Method

The dominant industrial method for producing this compound is through the reaction of trimethylamine (TMA), hydrochloric acid (HCl), and ethylene oxide.[1][2] An alternative, less common method involves the use of chloroethanol.[3]

Experimental Protocol:

  • Salt Formation: An aqueous solution of trimethylamine is reacted with hydrochloric acid under controlled temperature (30-40°C) and pressure to form trimethylamine hydrochloride.

  • Ethoxylation: The resulting trimethylamine hydrochloride solution is then reacted with ethylene oxide in a reactor. This reaction is typically carried out under moderate temperature and pressure conditions.

  • Purification: The crude this compound solution undergoes purification steps, which may include vacuum distillation to remove water and unreacted components, and decolorization using activated carbon to achieve high purity.[3]

  • Final Product Formulation: The purified this compound can be supplied as an aqueous solution or dried and mixed with a carrier, such as corn cob or silica, to produce a powdered form.[1]

Biotechnological Synthesis: Microbial Fermentation

Biotechnological production of this compound involves the use of genetically engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, to convert renewable feedstocks like glucose into choline through fermentation.[2]

Experimental Protocol (Generalized):

  • Strain Development: A suitable microbial host (e.g., E. coli) is genetically engineered to express the necessary enzymes for a choline biosynthesis pathway. This may involve introducing heterologous genes that encode for enzymes capable of converting a central metabolite into choline.

  • Fermentation: The engineered microbial strain is cultivated in a bioreactor under controlled conditions (e.g., temperature, pH, oxygen levels). A carbon source, typically glucose, and other necessary nutrients are provided in the fermentation medium.

  • Extraction and Purification: After fermentation, the choline is recovered from the fermentation broth. This downstream processing can involve cell lysis, followed by separation techniques such as ion-exchange chromatography to isolate and purify the choline.

  • Conversion to this compound: The purified choline is then reacted with hydrochloric acid to form this compound, followed by concentration and drying to obtain the final product.

Process and Pathway Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the typical workflow for the chemical synthesis of this compound.

Chemical Synthesis of this compound cluster_reactants Raw Materials cluster_process Synthesis Process cluster_product Final Product TMA Trimethylamine (TMA) Reactor Reaction Vessel TMA->Reactor HCl Hydrochloric Acid (HCl) HCl->Reactor EO Ethylene Oxide EO->Reactor Purification Purification (Distillation, Decolorization) Reactor->Purification Crude Product CholineChloride This compound Purification->CholineChloride Purified Product Biotechnological Synthesis of this compound cluster_feedstock Feedstock & Strain cluster_process Bioprocess cluster_product Final Product Glucose Glucose Fermenter Fermenter Glucose->Fermenter Microorganism Engineered Microorganism (e.g., E. coli) Microorganism->Fermenter Downstream Downstream Processing (Extraction, Purification) Fermenter->Downstream Fermentation Broth Choline Choline Downstream->Choline Purified Choline CholineChloride This compound Choline->CholineChloride + HCl Engineered Choline Biosynthesis Pathway Serine Serine Ethanolamine Ethanolamine Serine->Ethanolamine Serine decarboxylase Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine kinase Phosphocholine Phosphocholine Phosphoethanolamine->Phosphocholine Phosphoethanolamine N-methyltransferase Choline Choline Phosphocholine->Choline Phosphocholine phosphatase

References

A Comparative Analysis of Herbal Choline Supplements and Synthetic Choline Chloride: Efficacy, Bioavailability, and Physiological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of herbal choline supplements, primarily in the form of phosphatidylcholine, and synthetic choline chloride. The following sections detail their comparative bioavailability, impact on cognitive function, and hepatoprotective effects, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Comparative Efficacy: Bioavailability and Performance Metrics

The bioavailability of choline is a critical factor in its physiological efficacy. Studies comparing herbal and synthetic forms have been extensively conducted in animal models, particularly in broiler chickens, providing valuable insights into their relative performance. Human studies, while less numerous, offer important data on the pharmacokinetic profiles of different choline forms.

Bioavailability in Human Subjects

Clinical trials in humans have begun to elucidate the differences in absorption and metabolism between phosphatidylcholine (a common form of herbal choline) and synthetic choline salts like choline bitartrate and this compound.

A randomized, double-blind, controlled bioavailability study demonstrated that while synthetic choline salts may lead to a more rapid increase in plasma choline concentrations, natural phospholipid-bound choline is absorbed more efficiently over time.[1] Another study found that while free choline levels in plasma were comparable after administration of phosphatidylcholine (from krill oil) and choline bitartrate, the peak concentration was reached significantly later with the phosphatidylcholine form.[2] Notably, the consumption of phosphatidylcholine resulted in substantially lower levels of trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite linked to adverse cardiovascular events, compared to choline bitartrate.[2]

Table 1: Comparative Bioavailability of Phosphatidylcholine vs. Choline Bitartrate in Healthy Volunteers

ParameterPhosphatidylcholine (from Krill Oil)Choline Bitartrate
Peak Plasma Choline Concentration (Tmax) Significantly laterEarlier
Plasma Betaine Levels HigherLower
Plasma Dimethylglycine (DMG) Levels HigherLower
Plasma Trimethylamine N-oxide (TMAO) Levels Substantially lowerHigher

Source: Adapted from clinical trial data on healthy volunteers.[2]

Performance in Broiler Chickens

The poultry industry has extensively studied choline supplementation, providing a robust dataset for comparing herbal and synthetic forms.

Studies consistently show that herbal choline can effectively replace synthetic this compound in broiler diets, often at a lower inclusion rate, while maintaining or even improving performance metrics.[3][4] For instance, one study found that broilers supplemented with herbal choline had approximately 110 grams more body weight compared to those receiving synthetic this compound.[3] Another study concluded that 0.5 kg/ton of herbal choline could effectively replace 1 kg/ton of synthetic this compound (60%) in broiler diets, leading to higher weight gain and a lower feed conversion ratio (FCR).[3]

Table 2: Comparative Performance of Broilers Fed Herbal Choline vs. Synthetic this compound

Performance MetricControl (No Choline Supplement)Synthetic this compound (1 kg/ton )Herbal Choline (0.5 kg/ton )
Body Weight Gain (g) Lower181149 (in one study, another showed higher gain)[5]
Feed Conversion Ratio (FCR) 2.151.931.90[6]
Serum Cholesterol HigherLowerLower[5]
Liver Health Signs of fatty liverNormalNormal, with lower abdominal fat[3]

Source: Compiled from various studies on broiler chickens.[3][5][6]

Impact on Cognitive Function

Choline is a vital precursor to the neurotransmitter acetylcholine, which plays a crucial role in memory, learning, and other cognitive processes.[1]

Mechanism of Action

The cognitive benefits of choline are primarily attributed to its role in the synthesis of acetylcholine. Choline is transported across the blood-brain barrier and then converted to acetylcholine by the enzyme choline acetyltransferase.[7]

Clinical Evidence

Human studies on the cognitive effects of choline supplementation have yielded mixed results, which may be due to variations in the form of choline used, dosage, and the cognitive domains assessed. Some observational studies have linked higher choline intake to better cognitive performance, particularly in verbal and visual memory.[8] A randomized controlled trial in older adults with forgetfulness found that supplementation with egg-yolk-derived choline (a source of phosphatidylcholine) for 12 weeks improved verbal memory.[6] However, other studies have not found significant cognitive enhancement with choline supplementation in healthy young adults.[9] Further research is needed to determine the optimal form and dosage of choline for cognitive benefits.

Hepatoprotective Effects

Choline is essential for liver function, primarily through its role in exporting fat from the liver as part of very-low-density lipoproteins (VLDL). A deficiency in choline can lead to the accumulation of fat in the liver, a condition known as non-alcoholic fatty liver disease (NAFLD).

Mechanism of Action

Choline is a key component of phosphatidylcholine, which is necessary for the assembly and secretion of VLDL particles from the liver. In the absence of sufficient choline, triglycerides accumulate in hepatocytes, leading to steatosis.

Experimental Evidence

Animal studies have demonstrated the hepatoprotective effects of both synthetic and herbal choline. In broiler chickens, supplementation with either form of choline has been shown to reduce the incidence of fatty liver.[5][10] Some studies suggest that herbal choline may be more effective in this regard, as indicated by lower abdominal fat and normal liver size and color in supplemented birds.[3] In a study on mice with a genetic predisposition to liver damage, choline supplementation normalized cholesterol metabolism and prevented the development of nonalcoholic steatohepatitis.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Assessing Choline Bioavailability in Humans

Objective: To determine the pharmacokinetic profile of different choline supplements.

Design: A randomized, crossover clinical trial.

Participants: Healthy adult volunteers.

Procedure:

  • Baseline Measurement: Collect fasting blood samples to determine baseline plasma concentrations of choline and its metabolites (betaine, DMG, TMAO).

  • Supplement Administration: Administer a single oral dose of the choline supplement (e.g., phosphatidylcholine or this compound) or a placebo.

  • Serial Blood Sampling: Collect blood samples at regular intervals post-administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Separate plasma from blood samples and store at -80°C until analysis.

  • Biochemical Analysis: Analyze plasma samples for choline and its metabolites using a validated method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).

Protocol for Evaluating Cognitive Performance in Humans

Objective: To assess the effect of choline supplementation on cognitive function.

Design: A randomized, double-blind, placebo-controlled trial.

Participants: A specific population of interest (e.g., older adults with mild cognitive impairment).

Procedure:

  • Baseline Cognitive Assessment: Administer a battery of standardized cognitive tests to assess various domains such as memory, attention, and executive function. Examples include the Consortium to Establish a Registry for Alzheimer's Disease (CERAD) Word Learning subtest, the Animal Fluency test, and the Digit Symbol Substitution Test.[12]

  • Supplementation Period: Participants receive either the choline supplement or a placebo daily for a specified duration (e.g., 12 weeks).

  • Follow-up Cognitive Assessment: Re-administer the same battery of cognitive tests at the end of the supplementation period.

  • Blood Biomarker Analysis (Optional): Collect blood samples at baseline and follow-up to measure plasma choline levels.

  • Data Analysis: Compare the changes in cognitive scores between the choline and placebo groups using appropriate statistical methods.

Protocol for Assessing Hepatoprotective Effects in Animal Models

Objective: To evaluate the ability of a choline supplement to protect against chemically-induced liver injury.

Animal Model: Rodents (e.g., rats or mice).

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

  • Grouping: Randomly divide animals into groups: a control group, a group receiving a hepatotoxin (e.g., carbon tetrachloride or thioacetamide), and treatment groups receiving the hepatotoxin plus different doses of the choline supplement.

  • Treatment: Administer the choline supplement orally for a specified period before and/or after the administration of the hepatotoxin.

  • Induction of Liver Injury: Administer the hepatotoxin to induce liver damage.

  • Sample Collection: At the end of the experimental period, collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue.

  • Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological Examination: Process liver tissue for histopathological analysis to assess the degree of liver damage (e.g., necrosis, inflammation, and steatosis).

  • Data Analysis: Compare the biochemical and histopathological parameters between the different groups.

Mandatory Visualizations

Choline Metabolism Signaling Pathway

Choline_Metabolism cluster_betaine Methyl Group Donation Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) Acetylcholine Acetylcholine Choline->Acetylcholine Choline acetyltransferase (ChAT) Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline Oxidase (CO) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (Pcyt1) Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Choline phosphotransferase (CPT) Betaine Betaine Betaine_Aldehyde->Betaine Betaine aldehyde dehydrogenase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Betaine-homocysteine methyltransferase (BHMT) SAM S-adenosylmethionine (SAM) PE Phosphatidylethanolamine (PE) PE->Phosphatidylcholine PEMT (3 SAM)

Caption: Choline metabolism pathways: phosphorylation, acetylation, and oxidation.

Experimental Workflow for Bioavailability Study

Bioavailability_Workflow Start Start: Recruit Healthy Volunteers Baseline Baseline Blood Draw (Fasting) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Administer Herbal Choline Supplement Randomization->GroupA GroupB Administer Synthetic This compound Randomization->GroupB Placebo Administer Placebo Randomization->Placebo Sampling Serial Blood Sampling (0.5 - 24 hours) GroupA->Sampling GroupB->Sampling Placebo->Sampling Analysis LC-MS/MS Analysis of Plasma Choline & Metabolites Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis End End: Compare Bioavailability PK_Analysis->End

Caption: Workflow for a human clinical trial on choline bioavailability.

References

The Role of Choline Chloride in Memory and Learning: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Choline Chloride with Nootropic Alternatives, Supported by Experimental Data.

This guide provides a comprehensive evaluation of this compound's efficacy in enhancing memory and learning, juxtaposed with alternative cholinergic agents and other nootropic compounds. By presenting quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing key biological pathways and workflows, this document serves as a critical resource for professionals in neuroscience and drug development.

Introduction: The Cholinergic Hypothesis of Memory

Choline is an essential nutrient that serves as a precursor to acetylcholine (ACh), a neurotransmitter pivotal for cognitive processes including memory formation, learning, and attention. The "cholinergic hypothesis" posits that a deficit in cholinergic neurotransmission is a key contributor to cognitive decline, particularly in neurodegenerative disorders like Alzheimer's disease. Consequently, increasing the brain's supply of choline through supplementation is a primary strategy for enhancing cognitive function. This compound, a simple choline salt, is a direct source of this essential nutrient. However, its efficacy is a subject of ongoing research, especially when compared to other more complex choline-containing compounds and alternative nootropic agents. This guide will objectively assess the available evidence.

This compound: Mechanism and Efficacy

This compound provides exogenous choline, which, after crossing the blood-brain barrier, is a rate-limiting substrate for the synthesis of acetylcholine by the enzyme choline acetyltransferase (ChAT).

Signaling Pathway: Acetylcholine Synthesis and Release

The synthesis of acetylcholine is a fundamental process for cholinergic neurotransmission. Choline is transported into the presynaptic neuron where it combines with acetyl-CoA to form acetylcholine. This neurotransmitter is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal firing, where it binds to postsynaptic receptors to propagate the signal.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Ext Choline (from this compound) CHT Choline Transporter (CHT) Choline_Ext->CHT Uptake Choline_Int Choline CHT->Choline_Int ChAT ChAT Choline_Int->ChAT AcetylCoA Acetyl-CoA (from Mitochondria) AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh VAChT VAChT ACh->VAChT Vesicle Synaptic Vesicle with ACh VAChT->Vesicle Release Vesicle->Release ACh_Synapse ACh Release->ACh_Synapse AChE AChE ACh_Synapse->AChE Hydrolysis Receptor ACh Receptors (Nicotinic/Muscarinic) ACh_Synapse->Receptor Binding Choline_Recycle Choline AChE->Choline_Recycle Acetate Acetate AChE->Acetate Choline_Recycle->CHT Reuptake Signal Signal Transduction (Memory Formation) Receptor->Signal

Figure 1: Cholinergic Synaptic Transmission Pathway.
Experimental Evidence for this compound

Preclinical and clinical studies on this compound have yielded mixed results. While some animal studies demonstrate cognitive benefits, human trials, particularly in populations with existing cognitive decline, have been less conclusive.

A study on maternally separated adolescent male rats showed that subcutaneous administration of this compound (100 mg/kg for 21 days) attenuated cognitive deficits and enhanced learning and memory.[1] Another study in a rat model of dual stress (noise and restraint) found that choline alphoscerate (a different choline form) at 400 mg/kg orally for 7 days improved memory function.[2] It is important to note that direct evidence comparing this compound to other forms in the same study is limited.

A clinical trial in children with Fetal Alcohol Spectrum Disorders (FASDs) did not find significant cognitive improvement with 625 mg/day of choline for 6 weeks compared to placebo.[3]

Comparative Analysis with Choline Alternatives

The primary limitation of simple choline salts like this compound is their bioavailability and ability to cross the blood-brain barrier. This has led to the development of other choline-containing compounds, such as Alpha-GPC and Citicoline, which are purported to be more effective.

Alpha-GPC (L-Alpha-glycerylphosphorylcholine)

Alpha-GPC is a choline-containing phospholipid that is a precursor to both acetylcholine and phospholipids in the brain. It is considered highly bioavailable and readily crosses the blood-brain barrier.[4][5]

Citicoline (CDP-Choline)

Citicoline is an intermediate in the synthesis of phosphatidylcholine from choline. When administered, it breaks down into choline and cytidine. The cytidine is then converted to uridine, which can also support brain phospholipid synthesis. This dual action is believed to provide broader neurological benefits.[6][7][8]

Quantitative Comparison of Choline Compounds

Direct head-to-head trials of this compound against Alpha-GPC and Citicoline are scarce. However, a systematic review and meta-analysis compared the effects of choline alphoscerate (Alpha-GPC) and citicoline in patients with dementia disorders.[9][10] The findings indicated that Alpha-GPC was more effective than citicoline in improving overall clinical conditions.[9][10]

Study/Meta-AnalysisCompound(s)ParticipantsDosage & DurationKey Quantitative Outcomes
Meta-Analysis (2025) [9][10]Alpha-GPC vs. Citicoline358 patients with dementia1,000 mg/day (IM) for 3 monthsAlpha-GPC showed a significant improvement in the Sandoz Clinical Assessment for Geriatric Patients (SCAG) global score compared to citicoline (WMD: -3.92).
McGlade et al. (2021) [11]Citicoline vs. Placebo100 healthy older adults with AAMI500 mg/day for 12 weeksCiticoline group showed significantly greater improvement in episodic memory (Paired Associate test) (p=0.0025) and composite memory (p=0.0052) compared to placebo.
Bunn et al. (2021) [12]Alpha-GPC vs. Placebo20 resistance-trained malesAcute dose of 630 mg or 315 mgHigh-dose Alpha-GPC significantly improved Stroop test total score (p=0.013) and completion time (p=0.021) compared to placebo.

Comparison with Non-Cholinergic Nootropics

To provide a broader context, it is useful to compare choline compounds with other classes of cognitive enhancers.

Racetams (e.g., Piracetam)

Racetams are a class of synthetic compounds that are thought to modulate neurotransmitter systems, including the cholinergic system. Piracetam, the parent compound, has been studied for its potential cognitive-enhancing effects, often in combination with a choline source.

A study in aged rats found that while choline (100 mg/kg) alone did not improve performance in a passive avoidance task, and piracetam (100 mg/kg) alone showed only slight improvement, the combination of both resulted in retention scores several times better than piracetam alone.[13]

Herbal Nootropics (e.g., Bacopa monnieri)

Bacopa monnieri is an herb used in traditional medicine for its purported cognitive benefits. Its active compounds, bacosides, are believed to enhance synaptic function.

StudyCompound(s)ParticipantsDosage & DurationKey Quantitative Outcomes
Pase et al. (2012) - Meta-Analysis Bacopa monnieri vs. Placebo9 studies, 437 subjectsVariedSignificant improvement in speed of attention (Cohen's d = 0.46) and verbal learning (Cohen's d = 0.27).
Stough et al. (2001) Bacopa monnieri vs. Placebo46 healthy adults300 mg/day for 12 weeksSignificant improvement in the speed of information processing, learning rate, and memory consolidation.

Experimental Protocols for Memory Assessment

The validation of any cognitive enhancer relies on robust and reproducible experimental protocols. Below are methodologies for two standard preclinical tests of memory and learning.

Morris Water Maze (Spatial Learning and Memory)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Apparatus: A large circular pool (e.g., 1.8 m diameter) filled with opaque water (using non-toxic paint or milk powder) at a controlled temperature. A small escape platform is hidden just below the water's surface. The room contains various distal visual cues.

Procedure:

  • Habituation: Animals are allowed to swim freely for a short period to acclimate to the pool.

  • Training Trials: Rats are placed in the pool from different starting positions and must find the hidden platform. The latency to find the platform and the path taken are recorded. This is typically done in blocks of trials over several days.[14]

  • Probe Trial: After training, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was) is measured as an indicator of memory retention.

Passive Avoidance Task (Fear-Motivated Memory)

This task assesses learning and memory based on an animal's natural tendency to avoid aversive stimuli.

Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.

Procedure:

  • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a brief, mild foot shock is delivered.

  • Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment. The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Groups Randomize into Groups (Control, this compound, Alternative A, etc.) Animal_Model->Groups Acclimatization Acclimatization Period (e.g., 1 week) Groups->Acclimatization Dosing Administer Compound (e.g., Oral Gavage, IP, SC) for a defined period (e.g., 21 days) Acclimatization->Dosing Behavioral_Monitoring Monitor General Health and Behavior Dosing->Behavioral_Monitoring MWM Morris Water Maze (Spatial Memory) Behavioral_Monitoring->MWM PAT Passive Avoidance Task (Fear Memory) Behavioral_Monitoring->PAT Data_Collection Collect Quantitative Data (Escape Latency, Time in Quadrant, Step-through Latency) MWM->Data_Collection PAT->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

Figure 2: Preclinical Experimental Workflow for Cognitive Enhancers.

Conclusion and Future Directions

The available evidence suggests that while this compound is a direct precursor to acetylcholine, its efficacy in improving memory and learning may be limited by its bioavailability. More complex choline compounds like Alpha-GPC and Citicoline appear to be more effective at delivering choline to the brain, with some studies indicating a superiority of Alpha-GPC in clinical settings.[9][10] However, there is a clear need for well-designed, head-to-head clinical trials that directly compare this compound with these alternatives using standardized cognitive assessments and quantitative outcome measures.

For drug development professionals, the focus should be on optimizing the delivery of choline to the central nervous system. While Alpha-GPC and Citicoline represent significant advancements, further research into their long-term effects and comparative efficacy is warranted. Additionally, exploring the synergistic effects of cholinergic agents with other nootropic classes, such as racetams, could provide novel therapeutic strategies for age-related cognitive decline and other memory disorders.[13] The development of compounds that can enhance multiple aspects of the cholinergic system, from precursor availability to receptor sensitivity, remains a promising avenue for future research.

References

A comparative study of different hydrogen bond donors for choline chloride-based DES

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Hydrogen Bond Donors for Choline Chloride-Based Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) represent a versatile class of solvents, often lauded as greener alternatives to traditional volatile organic compounds. Formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), these systems exhibit a significant melting point depression compared to their individual components.[1] this compound (ChCl) is the most prevalent HBA due to its low cost, biodegradability, and low toxicity.[2][3] The true versatility of ChCl-based DESs, however, is unlocked by the selection of the HBD, which critically dictates the physicochemical properties and, consequently, the solvent's performance in various applications.[4][5]

This guide provides a comparative analysis of common HBDs—polyols, carboxylic acids, and amides—used in the formulation of ChCl-based DESs. It presents key experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal DES for their specific needs, from chemical synthesis to extraction processes.[1][3]

Experimental Protocols

The synthesis and characterization of ChCl-based DESs follow standardized and relatively simple procedures.

1. DES Synthesis (Heating Method)

A common and straightforward method for preparing ChCl-based DESs is the heating and stirring technique.[6][7]

  • Step 1: Drying: this compound and the selected hydrogen bond donor are dried under vacuum to remove any residual moisture, which can affect the DES properties.

  • Step 2: Mixing: The HBA (ChCl) and HBD are mixed in a sealed flask at a specific molar ratio (e.g., 1:2 is common for many formulations).

  • Step 3: Heating & Stirring: The mixture is heated, typically to around 80°C, with continuous stirring.[7][8]

  • Step 4: Formation: Heating is continued until a clear, homogeneous, and stable liquid is formed.[7][9] The resulting DES is then cooled to room temperature before characterization or use.

2. Physicochemical Characterization

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, decomposition temperature (Td), and glass transition temperature (Tg) of the DES.[4][10]

  • Density and Viscosity: These crucial physical properties are typically measured simultaneously using an automated viscometer or dedicated densitometers and viscometers over a range of temperatures.[4]

  • Conductivity: The ionic conductivity is measured using a conductivity meter with a temperature-controlled probe.[6]

  • Refractive Index: A refractometer is used to measure the refractive index, often as a function of temperature.[6][11]

  • Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are employed to confirm the formation of hydrogen bonds between the ChCl and the HBD.[4][12]

Visualization of Experimental Workflow

The general process for synthesizing and evaluating ChCl-based DESs can be visualized as follows.

G cluster_prep DES Preparation cluster_char Physicochemical Characterization cluster_app Application & Performance A Drying of This compound (HBA) & HBD B Mixing of Components (Specified Molar Ratio) A->B E Thermal Analysis (TGA/DSC) C Heating and Stirring (~80 °C) B->C D Formation of Homogeneous Liquid DES C->D D->E Characterize F Density & Viscosity Measurements D->F Characterize G Conductivity Measurements D->G Characterize H Spectroscopic Analysis (FTIR/NMR) D->H Characterize I Performance Evaluation (e.g., Solubility, Extraction Efficiency, Catalysis) E->I Inform F->I Inform G->I Inform H->I Inform

Caption: General workflow for DES synthesis and characterization.

Comparative Data of HBDs

The choice of HBD has a profound impact on the resulting DES's properties. The following tables summarize key data for DESs formed from ChCl and common HBDs, typically at a 1:2 molar ratio.

Table 1: Physical Properties of Common ChCl-Based DESs at 298.15 K (25°C)

Hydrogen Bond Donor (HBD)TypeMolar Ratio (ChCl:HBD)Density (g·cm⁻³)Viscosity (mPa·s)Refractive Index
Glycerol (Gly) Polyol1:2~1.18 - 1.20[11]~360 - 453[11]~1.47 - 1.48[2][11]
Ethylene Glycol (EG) Polyol1:2~1.12[13]~36[14]~1.45[2]
Urea Amide1:2~1.20[13]~750~1.50
Lactic Acid (LA) Carboxylic Acid1:2~1.16 - 1.18[11]~40 - 60[11]~1.44 - 1.46[2][11]
Malonic Acid (MA) Carboxylic Acid1:2~1.25[6]~1310[6]~1.48[6]
Acetic Acid (AA) Carboxylic Acid1:2~1.11[4]~21[4]~1.45[4]

Note: Values are approximate and can vary based on water content and specific experimental conditions.

Table 2: Thermal and Polarity Properties

Hydrogen Bond Donor (HBD)Decomposition Temp. (Td, °C)Polarity (ET(30), kcal·mol⁻¹)Key Characteristics
Glycerol (Gly) ~180 - 240[10][15]High (51.2)High viscosity, highly stable H-bond network, biocompatible.[13]
Ethylene Glycol (EG) ~134 - 200[15][16]High (52.0)Low viscosity, good conductivity, widely used.
Urea ~170High (52.2)High viscosity, excellent H-bonding capability.
Lactic Acid (LA) ~184[15]HighLow viscosity, acidic nature, useful in biomass processing.[2]
Malonic Acid (MA) ~155[4]HighHigh viscosity, strong acidity, prone to esterification with ChCl.[4]
Acetic Acid (AA) ~130[4]HighVery low viscosity, volatile HBD, strong acidity.[4]

Performance Comparison and Logical Relationships

The properties endowed by each HBD class make them suitable for different applications.

  • Polyols (Glycerol, Ethylene Glycol): These are among the most common HBDs. DESs based on them are generally stable and possess a good balance of properties. The number of hydroxyl groups influences viscosity, with glycerol (three -OH groups) forming significantly more viscous DESs than ethylene glycol (two -OH groups) due to a more extensive hydrogen-bonding network.[13] Their lower viscosity makes ethylene glycol-based DESs (ethaline) favorable for applications requiring better mass transfer.[14]

  • Amides (Urea): Urea forms a highly popular DES known as reline. It is characterized by relatively high viscosity but also high thermal stability.[7][17] The strong hydrogen bonding capability of urea makes these DESs effective solvents for a wide range of compounds, including metal oxides.

  • Carboxylic Acids (Lactic, Malonic, Acetic): This class of HBDs produces acidic DESs, which can act as both solvents and catalysts in acid-catalyzed reactions like esterifications and biomass hydrolysis.[3][4] Their properties are heavily influenced by the structure of the acid; for instance, increasing the alkyl chain length can affect viscosity and polarity.[4] However, their acidity can also lead to side reactions, such as the esterification between the carboxylic acid and the hydroxyl group of choline, especially at elevated temperatures.[4]

G cluster_hbd Hydrogen Bond Donors (HBDs) cluster_props Resulting DES Properties cluster_apps Primary Applications ChCl This compound (HBA) Polyols Polyols (Glycerol, Ethylene Glycol) Amides Amides (Urea) Acids Carboxylic Acids (Lactic, Malonic, Acetic) Viscosity Viscosity Polyols->Viscosity Variable Acidity Acidity / pH Polyols->Acidity Neutral General General Purpose Solvent Polyols->General Amides->Viscosity High Stability Thermal Stability Amides->Stability High Extraction Extractions & Metal Oxide Solubility Amides->Extraction Acids->Viscosity Low to High Acids->Acidity High Acids->Stability Lower Biomass Biomass Processing & Catalysis Acids->Biomass

Caption: Logical relationships between HBD type, DES properties, and applications.

Conclusion

The selection of a hydrogen bond donor is a critical design parameter in the formulation of this compound-based deep eutectic solvents. Polyols like glycerol and ethylene glycol offer stable, neutral solvents with tunable viscosity. Amides, particularly urea, create highly stable DESs capable of dissolving a wide array of solutes. Carboxylic acids introduce acidity, opening pathways for their use as dual solvent-catalyst systems, although with potential trade-offs in thermal stability and reactivity. By understanding the relationships between HBD structure and the resulting physicochemical properties, researchers can effectively tailor DESs for optimized performance in applications ranging from green chemistry to drug formulation and materials science.

References

Assessing the Bioequivalence of Natural and Synthetic Choline Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of natural and synthetic choline sources, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding choline supplementation and formulation.

Introduction

Choline is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl-group metabolism.[1][2] It can be obtained from various dietary sources or synthesized endogenously, though the latter is often insufficient to meet metabolic demands.[3] Choline is available in natural forms, such as phosphatidylcholine found in egg yolks and soy, and as synthetic salts like choline chloride and choline bitartrate, which are commonly used in dietary supplements and animal feed.[4][5] This guide delves into the comparative bioequivalence of these sources, presenting data from human and animal studies.

Comparative Bioavailability: Natural vs. Synthetic Choline

Recent studies have indicated that natural forms of choline, particularly phosphatidylcholine, may be more efficiently absorbed than their synthetic counterparts.

A randomized, double-blind, cross-over trial involving 18 healthy adults demonstrated that the plasma choline response was four times higher after consuming an egg yolk phospholipid drink (natural choline) compared to a drink with choline bitartrate (synthetic).[4][6][7] The incremental area under the curve (iAUC) for plasma choline was significantly greater for the natural form, a finding that extended to its main metabolites, betaine and dimethylglycine.[4][7] While some studies show comparable free choline levels in plasma after ingestion of phosphatidylcholine and choline bitartrate, the peak concentrations were reached significantly later with the natural form.[1]

In animal nutrition, particularly for poultry, herbal and other natural choline sources are increasingly being explored as replacements for synthetic this compound.[8][9][10] Synthetic this compound has several drawbacks, including high hygroscopicity, potential for oxidative loss of vitamins, and the production of trimethylamine (TMA) by gut microbiota.[5] Studies in broilers have shown that herbal choline supplements can surpass the effects of synthetic this compound, leading to improved growth performance and carcass quality.[8][11]

Table 1: Comparative Efficacy of Natural vs. Synthetic Choline in Broilers

ParameterControl (Basal Diet)Synthetic Choline (this compound)Herbal CholineReference
Body Weight Gain (g) -+110 g (vs. low choline diet)+181 g & +149 g (vs. low choline diet)[9][10]
Feed Conversion Ratio (FCR) Higher (less efficient)1.931.88 & 1.90[9][10]
Serum Cholesterol Higher-Notable Reduction[9][10]
Carcass Quality --Higher live weight, better yields[8][11]

Table 2: Bioavailability of Egg Yolk Phospholipids vs. Choline Bitartrate in Healthy Adults

ParameterEgg Yolk Phospholipid (Natural)Choline Bitartrate (Synthetic)p-valueReference
Plasma Choline Response (iAUC) 4x higher-< 0.01[4][6][7]
Plasma Betaine Response (iAUC) Significantly higher-< 0.01[4][6][7]
Plasma Dimethylglycine Response (iAUC) Significantly higher-= 0.01[4][6][7]

Experimental Protocols

Protocol 1: Assessing Choline Bioavailability in Humans

This protocol outlines a typical randomized, double-blind, cross-over trial to compare the bioavailability of different choline sources.

1. Subject Recruitment:

  • Enroll healthy adult volunteers (e.g., 18-75 years of age).

  • Screen for inclusion/exclusion criteria, including Body Mass Index (BMI) and baseline health parameters through physical examinations and clinical laboratory tests.[12]

2. Study Design:

  • Employ a randomized, double-blind, cross-over design with a washout period (e.g., 14 days) between interventions.[1]

  • Administer a single oral dose of the different choline sources (e.g., natural phosphatidylcholine and synthetic choline bitartrate) in a beverage or capsule form.[1][4]

3. Blood Sampling:

  • Collect blood samples at baseline (0 hours) and at specified time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[1]

4. Sample Analysis:

  • Prepare plasma from blood samples.

  • Quantify the concentrations of choline and its metabolites (betaine, dimethylglycine, TMAO) using a validated analytical method such as Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry (LC/ESI-IDMS) or High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).[13][14][15]

5. Data Analysis:

  • Calculate pharmacokinetic parameters, including the incremental Area Under the Curve (iAUC) and maximum concentration (Cmax) for choline and its metabolites.

  • Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the bioavailability between the different choline sources.[1]

Protocol 2: Evaluating Choline Efficacy in Broilers

This protocol describes a typical feeding trial to compare the effects of natural and synthetic choline on broiler performance.

1. Animal Housing and Diets:

  • Randomly allocate day-old broiler chicks to different dietary treatment groups with multiple replicates per group.[8][11]

  • Formulate a basal diet deficient in choline and supplement it with either synthetic choline (e.g., this compound) or a natural/herbal choline source at specified inclusion levels.[8][11]

2. Performance Monitoring:

  • Measure and record weekly body weight gain and feed intake for each replicate.

  • Calculate the Feed Conversion Ratio (FCR) (feed intake / body weight gain).[9][10]

3. Carcass Quality Assessment:

  • At the end of the trial period (e.g., 35 or 42 days), select a subset of birds from each group for carcass analysis.

  • Measure parameters such as live weight, dressed weight, breast meat yield, and abdominal fat content.[5][8]

4. Biochemical Analysis:

  • Collect blood samples to analyze serum biochemical parameters like glucose and cholesterol levels.[9][10]

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.[9][10]

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of choline and a generalized workflow for a bioequivalence study.

Choline_Metabolism cluster_ingestion Dietary Intake cluster_absorption Absorption & Metabolism cluster_function Physiological Functions Natural Choline (Phosphatidylcholine) Natural Choline (Phosphatidylcholine) Choline Choline Natural Choline (Phosphatidylcholine)->Choline Hydrolysis Synthetic Choline (e.g., this compound) Synthetic Choline (e.g., this compound) Synthetic Choline (e.g., this compound)->Choline Betaine Betaine Choline->Betaine Oxidation Phosphatidylcholine (PC) Phosphatidylcholine (PC) Choline->Phosphatidylcholine (PC) CDP-Choline Pathway Acetylcholine (ACh) Acetylcholine (ACh) Choline->Acetylcholine (ACh) Acetylation Methyl Group Donation Methyl Group Donation Betaine->Methyl Group Donation Cell Membrane Structure Cell Membrane Structure Phosphatidylcholine (PC)->Cell Membrane Structure Neurotransmission Neurotransmission Acetylcholine (ACh)->Neurotransmission

Caption: Metabolic fate of dietary choline.

Bioequivalence_Workflow Subject Recruitment & Screening Subject Recruitment & Screening Randomization Randomization Subject Recruitment & Screening->Randomization Group A: Natural Choline Group A: Natural Choline Randomization->Group A: Natural Choline Group B: Synthetic Choline Group B: Synthetic Choline Randomization->Group B: Synthetic Choline Washout Period Washout Period Group A: Natural Choline->Washout Period Blood Sampling (Time Points) Blood Sampling (Time Points) Group A: Natural Choline->Blood Sampling (Time Points) Group B: Synthetic Choline->Washout Period Group B: Synthetic Choline->Blood Sampling (Time Points) Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling (Time Points)->Plasma Analysis (LC-MS/MS) Pharmacokinetic & Statistical Analysis Pharmacokinetic & Statistical Analysis Plasma Analysis (LC-MS/MS)->Pharmacokinetic & Statistical Analysis Bioequivalence Assessment Bioequivalence Assessment Pharmacokinetic & Statistical Analysis->Bioequivalence Assessment

References

Choline Chloride vs. Methionine as Methyl Donors: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of choline chloride and methionine as methyl donors, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds in experimental and applied settings.

Introduction

Choline and methionine are crucial nutrients that play central roles in one-carbon metabolism, a series of interconnected biochemical pathways essential for the synthesis of lipids, proteins, and nucleotides, as well as for epigenetic regulation through DNA and histone methylation.[1] Both can provide methyl groups for these critical reactions, but their mechanisms of action and overall metabolic effects differ significantly.[2][3] This guide delves into the experimental evidence comparing their efficacy as methyl donors.

Metabolic Pathways: An Interconnected Network

Choline and methionine metabolism are intricately linked. Choline, after being oxidized to betaine, can donate a methyl group to homocysteine to regenerate methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[1][4] This regenerated methionine can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[1] Methionine itself is a direct precursor to SAM.[1] The folate cycle also participates in this network by providing methyl groups for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (MS).[1]

Choline Choline Betaine Betaine Choline->Betaine Oxidation Methionine Methionine Betaine->Methionine BHMT SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT1A Homocysteine Homocysteine Homocysteine->Methionine MS SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine FolateCycle Folate Cycle (MTHFR, MTR) FolateCycle->Homocysteine

Figure 1: Interconnected pathways of choline and methionine metabolism.

Experimental Data: A Head-to-Head Comparison

Experimental studies have revealed distinct and sometimes complementary roles for choline and methionine as methyl donors. While both can contribute to the methyl pool, their primary physiological impacts can differ.

Bovine Hepatocyte Study

A key study by Chandler and White (2017) investigated the effects of increasing concentrations of this compound (CC) and DL-methionine (DLM) on primary neonatal bovine hepatocytes.[5][6][7] The findings highlight their differential regulation of methyl carbon pathways.

Table 1: Effects of this compound and DL-Methionine on Gene Expression in Bovine Hepatocytes

GeneFunctionEffect of Increasing this compoundEffect of Increasing DL-Methionine
MAT1A Catalyzes the formation of SAM from methionineDecreased ExpressionDecreased Expression
BHMT Catalyzes the remethylation of homocysteine to methionine using betaineNo ChangeDecreased Expression
MTR Catalyzes the remethylation of homocysteine to methionine using a methyl group from the folate cycleIncreased ExpressionDecreased Expression
MTHFR Involved in the folate cycle, producing the methyl donor for MTRIncreased ExpressionNo Change
PEMT Catalyzes the synthesis of phosphatidylcholine using methyl groups from SAMDecreased ExpressionDecreased Expression

Source: Chandler and White, 2017.[5][6][7]

Table 2: Effects of this compound and DL-Methionine on Metabolic Outcomes in Bovine Hepatocytes

OutcomeMeasurementEffect of Increasing this compoundEffect of Increasing DL-Methionine
VLDL Secretion Very Low-Density LipoproteinIncreasedNo Effect
ROS Accumulation Reactive Oxygen SpeciesDecreasedNo Effect

Source: Chandler and White, 2017.[6][7]

These results suggest that choline plays a significant role in supporting methionine regeneration via the folate cycle and is crucial for hepatic lipid metabolism and reducing oxidative stress.[5][6][7] Conversely, supplemental methionine appears to downregulate the need for homocysteine remethylation.[6]

Laying Quail Study

A study on laying quails investigated the potential of choline and betaine to spare methionine. The results indicated that while reducing dietary methionine did not significantly impact performance parameters, the addition of choline or betaine had nuanced effects on egg quality.

Table 3: Performance of Laying Quails on Diets with Varying Levels of Methionine, Choline, and Betaine

Treatment GroupFinal Body Weight (g)Egg Production (%)Egg Weight (g)Feed Conversion Ratio
C (0.45% Met) 248.692.5712.452.91
LM (0.30% Met) 233.889.8211.683.09
LMC (0.30% Met + 0.15% Cho) 240.591.3012.102.98
LMB (0.30% Met + 0.20% Bet) 245.090.5012.353.01

Met = Methionine, Cho = Choline, Bet = Betaine. Data adapted from a study on laying quails.[8]

The study found no significant differences in overall performance parameters, suggesting a degree of interchangeability in meeting the metabolic demands of the quails under the experimental conditions.[8]

Experimental Protocols

Bovine Hepatocyte Culture and Treatment

The experimental protocol for the bovine hepatocyte study involved the following key steps:

A Isolate primary hepatocytes from neonatal Holstein calves B Maintain as monolayer cultures for 24 hours A->B C Treat with varying concentrations of This compound (CC) and DL-Methionine (DLM) B->C E Incubate for 24 hours C->E D Optional: Co-treat with a fatty acid (FA) cocktail D->E F Collect media for VLDL and ROS quantification E->F G Collect cell lysates for gene expression analysis E->G

Figure 2: Experimental workflow for the bovine hepatocyte study.

Primary hepatocytes were isolated from neonatal Holstein calves and maintained as monolayer cultures.[5][6][7] The cells were then treated with increasing concentrations of this compound (61, 128, 2028, and 4528 μmol/L) and DL-methionine (16, 30, 100, and 300 μmol/L) in a factorial arrangement.[6][7] A subset of cultures was also exposed to a fatty acid cocktail to mimic metabolic stress.[5][6][7] After a 24-hour treatment period, the culture media was analyzed for reactive oxygen species (ROS) and very low-density lipoprotein (VLDL) levels, and cell lysates were used for quantifying the expression of key genes involved in methyl group transfer and lipid metabolism.[6][7]

Laying Quail Feeding Trial

The laying quail experiment was conducted as follows:

  • Animal Model: Laying quails were used for the feeding trial.[8]

  • Dietary Treatments: Quails were fed one of six experimental diets for 70 days. The diets varied in their methionine, choline, and betaine content.[8]

  • Performance Metrics: Key performance indicators such as final body weight, egg production, egg weight, and feed conversion ratio were recorded.[8]

  • Egg Quality Analysis: A subset of eggs was analyzed for various quality parameters.[8]

Conclusion: Distinct yet Complementary Roles

The evidence strongly suggests that while both this compound and methionine are effective methyl donors, they are not entirely interchangeable and exhibit distinct biological priorities.[2][3]

  • This compound appears to be particularly crucial for hepatic lipid metabolism, increasing the export of VLDL and reducing oxidative stress.[5][6][7] It also plays a role in regenerating methionine, especially when methionine levels are limiting, by providing methyl groups via betaine.[4][5]

  • Methionine serves as a direct precursor for SAM, the universal methyl donor, and is a fundamental building block for protein synthesis.[9] Supplemental methionine can lead to a downregulation of the pathways involved in homocysteine remethylation, indicating a feedback mechanism to maintain metabolic homeostasis.[6]

For researchers and professionals in drug development, the choice between this compound and methionine as a methyl donor should be guided by the specific biological question or therapeutic goal. If the aim is to support liver function and mitigate fat accumulation, choline may be the more targeted intervention. If the primary goal is to provide a direct source of methyl groups for widespread methylation reactions or to support protein synthesis, methionine would be the more direct choice. Understanding their distinct metabolic roles is paramount for designing effective experimental protocols and therapeutic strategies.

References

A Comparative Guide to the Validation of Analytical Methods for Choline Chloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of choline chloride is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of common analytical methods for the quantification of this compound, complete with experimental data, detailed protocols, and a visual representation of the analytical method validation workflow.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of commonly employed methods with their respective performance characteristics.

MethodPrincipleLinearity (R²)Precision (%RSD)Recovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Argentometric Titration The chloride ion in this compound is titrated with a standardized solution of silver nitrate. The endpoint is detected when all chloride ions have precipitated as silver chloride.Not Applicable< 2%98-102%High (mg range)High (mg range)
HPLC-CAD High-Performance Liquid Chromatography with Charged Aerosol Detection separates choline from its counterions and impurities. The detector provides a near-universal response for non-volatile analytes.> 0.997≤ 3.0%96.7 - 100.8%µg/mL rangeµg/mL range
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry offers high selectivity and sensitivity by separating analytes chromatographically and detecting them based on their mass-to-charge ratio.> 0.991.6 - 13%90 - 115%10 fmol - 0.885 nmol/L[1]ng/mL to µg/mL range
Ion Chromatography (IC) This method separates ions based on their affinity to an ion-exchange resin. It is highly selective for quantifying choline and potential cationic adulterants.> 0.9990.34 - 4.1%91.5 - 102.5%[2][3]0.1 - 0.3 mg/kg[2][3]1 - 100 mg/kg[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Argentometric Titration (Mohr Method)

This method is suitable for the assay of pure this compound substance.

Principle: Chloride ions react with silver nitrate to form a white precipitate of silver chloride. Potassium chromate is used as an indicator, which forms a reddish-brown precipitate of silver chromate after all the chloride has precipitated, signaling the endpoint.[4][5]

Procedure:

  • Accurately weigh approximately 250 mg of this compound and dissolve it in 50 mL of deionized water in a 250 mL conical flask.

  • Add 1 mL of 5% (w/v) potassium chromate solution as an indicator.[5]

  • Titrate with a standardized 0.1 M silver nitrate solution with constant stirring until the first permanent appearance of a reddish-brown color.[4][6]

  • Record the volume of silver nitrate solution used.

  • Perform a blank titration using the same procedure without the sample and subtract the blank volume from the sample titration volume.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantification of this compound in dietary supplements and other formulations.[7]

Principle: The sample is separated using a mixed-mode column. The eluent is nebulized, and the resulting aerosol particles are charged and detected, providing a response proportional to the analyte mass.

Chromatographic Conditions:

  • Column: Mixed-mode column (e.g., zwitterionic stationary phase)

  • Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile is typically used.[7]

  • Flow Rate: 1.0 mL/min

  • Detector: Charged Aerosol Detector (CAD)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for complex matrices like biological fluids and food samples.[1][8]

Principle: Choline is separated from other components in the sample by liquid chromatography, typically using Hydrophilic Interaction Liquid Chromatography (HILIC). The separated choline is then ionized and detected by a mass spectrometer, which provides quantification based on specific mass transitions.[1][8]

Chromatographic and MS Conditions:

  • Column: HILIC column

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[9]

  • Flow Rate: 0.3 - 0.5 mL/min[10]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[10]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for choline.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions and internal standard solutions (e.g., deuterated choline).

  • Sample Preparation: Extract choline from the sample matrix, often using a protein precipitation or liquid-liquid extraction method.[8] Add the internal standard to both standards and samples.

  • Injection: Inject the prepared solutions into the LC-MS/MS system.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration in the sample using this curve.

Ion Chromatography (IC)

This method is particularly useful for the analysis of this compound in feedstuffs, where it can simultaneously detect common adulterants.[2][3]

Principle: The sample is introduced into an ion chromatograph where choline, a cation, is separated on a cation-exchange column. The separated ions are detected by a conductivity detector, often after suppression of the eluent conductivity to enhance sensitivity.[2]

Chromatographic Conditions:

  • Column: Cation-exchange column (e.g., IonPac CS12).[3]

  • Eluent: Dilute acid solution (e.g., 8.5 mmol/L H₂SO₄).[3]

  • Flow Rate: 1.0 mL/min

  • Detection: Suppressed conductivity detection.[2][3]

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions in deionized water.

  • Sample Preparation: Extract the sample with deionized water, filter, and dilute as necessary.[2]

  • Injection: Inject the standards and samples into the IC system.

  • Quantification: Generate a calibration curve from the standard solutions and determine the concentration of choline in the sample.

Analytical Method Validation Workflow

The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates the key steps in a typical validation workflow.

G start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Method Implementation validation_report->end

Caption: Workflow for analytical method validation.

References

Comparative effects of different choline salts on cell culture performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choline is an essential nutrient for mammalian cells in culture, playing a critical role in the synthesis of phospholipids, which are fundamental components of cell membranes. Its supplementation in cell culture media is crucial for robust cell growth, high viability, and optimal protein production, particularly in widely used production systems like Chinese Hamster Ovary (CHO) and hybridoma cells. While choline chloride is the most commonly used form of choline supplementation, other salts such as choline bitartrate and choline citrate are also available. This guide provides a comparative overview of these choline salts, supported by experimental data, to aid in the selection of the most appropriate salt for specific cell culture applications.

The Critical Role of Choline in Cell Culture

Choline's primary function in cells is as a precursor for the biosynthesis of phosphatidylcholine (PC) and sphingomyelin, two major phospholipids vital for the structural integrity of cell membranes.[1] Choline is also a source of methyl groups through its metabolite, betaine, which is involved in S-adenosylmethionine synthesis pathways.[1]

Studies have consistently shown that choline is indispensable for optimal cell culture performance:

  • Cell Growth and Viability: Choline deprivation has been shown to limit cell growth and induce cell death in hybridoma cell cultures.[1] Conversely, fortifying culture media with this compound enhances the growth of CHO cells.[1]

  • Protein Production: Increased choline concentrations have been directly linked to higher monoclonal antibody (mAb) titers in fed-batch cultures of CHO cells.[2][3]

  • Product Quality: Choline limitation can negatively impact the quality of recombinant proteins. For instance, it has been associated with a higher content of mAb aggregates and alterations in glycosylation patterns, such as increased mannose-5 levels.[1]

Comparative Analysis of Choline Salts

While the importance of the choline ion is well-established, the impact of the counter-ion (e.g., chloride, bitartrate, citrate) is less studied in a comparative manner. The choice of salt can influence factors such as solubility, bioavailability, and potential secondary effects of the counter-ion on cell metabolism.

A patent for a cell culture medium suggests that other choline sources, including choline hydroxide, choline tartrate/bitartrate, choline sulphate, and choline phosphate, are considered "equally suitable" to this compound, implying that the primary effect is attributed to the choline ion itself.[4] However, direct, peer-reviewed comparative studies are scarce.

Table 1: Physical and Chemical Properties of Common Choline Salts

Choline SaltMolecular FormulaMolecular Weight ( g/mol )Choline Content (% w/w)Key Characteristics
This compound C₅H₁₄ClNO139.6274.5%Most commonly used in cell culture media; highly soluble in water.
Choline Bitartrate C₉H₁₉NO₇253.2541.1%Also used in dietary supplements; less hygroscopic than this compound.[5]
Choline Citrate (C₅H₁₄NO)₃C₆H₅O₇599.6952.1%The citrate anion can also be a carbon source for the TCA cycle.

Experimental Data on Choline Supplementation

The majority of published research on choline supplementation in CHO and hybridoma cell culture focuses on this compound.

Case Study: Effect of this compound Concentration on CHO Cell Culture Performance

A study on monoclonal antibody-producing CHO cells in a fed-batch culture demonstrated the significant impact of this compound concentration on cell viability and productivity.[2]

Experimental Protocol:

  • Cell Line: Monoclonal antibody-producing CHO cell line A.

  • Culture Method: Fed-batch culture in 2-L bioreactors. Cells were seeded at 1.4 × 10⁶ cells/mL.

  • Media: A chemically defined platform basal medium and feed media. Three different choline concentrations were tested in the feed medium, designated as 1x, 2x, and 4x the original concentration.

  • Parameters Monitored: Viable cell density, cell viability, and mAb titer.

Results: While there was no significant difference in the peak viable cell density among the three conditions, the cultures enriched with choline (2x and 4x) showed a slower decline in cell viability.[2] Most notably, the mAb titer was significantly improved with choline enrichment.

Table 2: Effect of this compound Enrichment on CHO Cell Viability and mAb Titer [2]

Choline ConcentrationCell Viability at 358h (%)Final mAb Titer (g/L)
1x (Control) 43.7%5.5
2x 55.0%6.4
4x 56.4%6.4

These results clearly indicate that optimizing this compound concentration can lead to substantial improvements in both cell viability and product yield. The 2x and 4x choline-enriched cultures resulted in a 16% increase in the final mAb titer compared to the control.[2]

Potential Effects of Counter-Ions

In the absence of direct comparative studies on different choline salts, it is worth considering the potential independent effects of the counter-ions on cell culture performance.

  • Chloride: Chloride is the most abundant anion in the extracellular fluid and is crucial for maintaining osmotic pressure and ionic balance. Its concentration in standard cell culture media is typically high, and the additional chloride from this compound supplementation is unlikely to have a significant independent effect at typical choline supplementation levels.

  • Bitartrate: The biological effects of bitartrate on CHO or hybridoma cells are not well-documented in publicly available literature.

  • Citrate: Citrate is an intermediate in the tricarboxylic acid (TCA) cycle and can be transported into cells to serve as a carbon source for energy production and biosynthesis.[6]

    • Studies have shown that ferric citrate can have a growth-stimulating effect on hybridoma cells, comparable to transferrin.[7]

    • However, high concentrations of extracellular citrate have been shown to have anti-proliferative effects on some cancer cell lines.[8] The effect of citrate is dose-dependent and can influence cellular metabolism, including glycolysis and lipid synthesis.[6]

Signaling Pathways and Experimental Workflows

The primary metabolic pathway influenced by choline is the synthesis of phosphatidylcholine.

Choline_Metabolism cluster_extracellular Extracellular cluster_cell Cell Choline_salt Choline Salt (e.g., this compound) Choline Choline Choline_salt->Choline Transport into cell PC Phosphatidylcholine Choline->PC CDP-choline pathway Betaine Betaine Choline->Betaine Membrane Cell Membrane (Structural Integrity) PC->Membrane Methyl_groups Methyl Groups (for S-adenosylmethionine synthesis) Betaine->Methyl_groups Experimental_Workflow start Prepare Basal Medium Deficient in Choline supplement Supplement with Equimolar Concentrations of: - this compound - Choline Bitartrate - Choline Citrate start->supplement culture Inoculate CHO or Hybridoma Cells supplement->culture monitor Monitor Culture Performance: - Viable Cell Density - Cell Viability - Metabolite Levels culture->monitor harvest Harvest at Predetermined Time Points monitor->harvest analyze Analyze Product: - Titer (e.g., mAb concentration) - Quality (e.g., Aggregation, Glycosylation) harvest->analyze compare Compare Results and Select Optimal Salt analyze->compare

References

Evaluating the cost-effectiveness of choline chloride versus betaine in poultry feed

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Animal Nutrition Professionals

The optimal formulation of poultry feed is a cornerstone of efficient and profitable poultry production. Among the myriad of available feed additives, choline chloride and betaine have long been recognized for their crucial roles in poultry metabolism, health, and performance. While both serve as methyl donors, their distinct biochemical functions, bioavailability, and cost implications present a critical decision for nutritionists and researchers. This guide provides an objective comparison of this compound and betaine, supported by experimental data, to aid in the formulation of cost-effective poultry diets.

Metabolic Functions and Bioavailability: A Tale of Two Methyl Donors

Choline, often referred to as vitamin B4, is an essential nutrient for poultry.[1][2] It is a fundamental component of cell membranes (as phosphatidylcholine), a precursor for the neurotransmitter acetylcholine, and plays a vital role in lipid metabolism within the liver, preventing conditions like fatty liver syndrome.[1][2][3] Choline's role as a methyl donor is actualized after its conversion to betaine in the mitochondria of liver cells.[4][5]

Betaine, or trimethylglycine, is a derivative of choline and functions directly as a methyl donor and an osmolyte.[1][4] As a methyl donor, betaine is involved in the remethylation of homocysteine to methionine, a critical amino acid for protein synthesis.[4] This function allows betaine to spare methionine and a portion of choline that would otherwise be converted to betaine.[6] Research suggests that betaine is a more efficient methyl donor than choline itself.[5]

Furthermore, betaine's role as an osmolyte helps poultry maintain cellular water balance, particularly under conditions of heat stress or coccidiosis challenge, a property not shared by this compound.[1][7]

Studies on bioavailability indicate that choline may be absorbed and retained in key organs at a higher concentration than betaine.[8] However, the absorption of betaine is reported to be more rapid than that of choline.[7]

Performance Metrics: Broilers and Layers

Numerous studies have evaluated the effects of substituting this compound with betaine on the performance of both broiler chickens and laying hens. The results often depend on the dietary composition, environmental conditions, and the specific performance indicators being measured.

Broiler Performance

In broiler diets, the substitution of this compound with betaine has been shown to be a viable strategy without compromising performance. Some studies have even reported synergistic benefits when a natural choline alternative and betaine are used in combination, leading to improved feed efficiency and growth.[3][9] For instance, one study found that broilers fed with a combination of a natural choline alternative and betaine exhibited the most efficient Feed Conversion Ratio (FCR).[3][9] Another study demonstrated that broilers fed 400 g/ton of either betaine or a natural choline alternative had higher body weights compared to those fed with synthetic this compound.[3][9]

However, it is crucial to note that betaine cannot fully replace all of choline's functions, particularly its structural role in cell membranes.[1] Therefore, complete replacement may not always be optimal.

Table 1: Effect of this compound vs. Betaine on Broiler Performance (Selected Studies)

TreatmentBody Weight (BW) at 42 daysFeed Conversion Ratio (FCR) at 42 daysReference
Control (No supplemental choline or betaine)Lower BWLeast efficient FCR[3][9]
Synthetic this compoundLower BW than Betaine/NCLess efficient FCR[3][9]
Betaine (400 g/ton )Higher BW than Control and CCMore efficient FCR[3][9]
Natural Choline (NC) (400 g/ton )Higher BW than Control and CCMore efficient FCR[3][9]
NC (100 g/ton ) + Betaine (200 g/ton )-Most efficient FCR[3][9]
Layer Performance

In laying hens, replacing choline with betaine has shown positive effects on egg quality and production. A study where choline was partially or fully replaced with betaine demonstrated a significant increase in egg weight and egg mass compared to a control group receiving only choline.[10][11][12] While final body weight, body weight gain, and egg production were not significantly affected, the improvements in egg metrics are noteworthy.[10][11][12] Furthermore, hens fed betaine showed an increased antibody titer against Newcastle disease virus, suggesting a positive impact on the immune response.[10][11][12][13]

Table 2: Effect of this compound vs. Betaine on Laying Hen Performance

| Treatment Group | Final Body Weight (g) | Egg Production (%) | Egg Weight (g) | Egg Mass ( g/hen/day ) | Reference | |---|---|---|---|---| | A (100% Choline) | No significant difference | No significant difference | Lower | Lower |[10][11][12] | | B (75% Choline + 25% Betaine) | No significant difference | No significant difference | Higher | Higher |[10][11][12] | | C (50% Choline + 50% Betaine) | No significant difference | No significant difference | Higher | Higher |[10][11][12] | | D (100% Betaine) | No significant difference | No significant difference | Significantly Higher | Significantly Higher |[10][11][12] |

Cost-Effectiveness Analysis

The decision to use this compound, betaine, or a combination of both often comes down to a cost-benefit analysis. The prices of these additives can fluctuate based on market conditions. As of late 2024/early 2025, the approximate price for feed-grade this compound (70-75% purity) is around $1.10 - $1.50 per kg, while feed-grade betaine anhydrous (96-98% purity) is priced higher, typically in the range of $2.00 - $3.00 per kg.

While betaine is more expensive on a per-kilogram basis, its higher efficiency as a methyl donor and its methionine-sparing effect can lead to overall feed cost reductions.[4] The ability to replace a portion of synthetic methionine, a relatively expensive amino acid, is a significant factor in the economic calculation. Some sources suggest that 1 gram of betaine can spare 1.57 grams of this compound, which should be factored into the cost equation.[6]

The osmolytic properties of betaine also provide an added value, especially in regions prone to heat stress, potentially leading to improved performance and reduced mortality that can offset the higher initial cost.[1] Ultimately, a thorough cost-effectiveness analysis should consider not only the direct price of the additives but also their impact on the overall feed formulation cost and the resulting animal performance and health.

Experimental Protocols

To provide a framework for further research, a generalized experimental protocol for evaluating the efficacy of this compound versus betaine in poultry is outlined below.

Objective: To compare the effects of dietary supplementation of this compound and betaine on the growth performance, carcass characteristics, and blood parameters of broiler chickens.

Experimental Animals: A sufficient number of day-old broiler chicks (e.g., Ross 308 or Cobb 500) of a single sex to be randomly allocated to different treatment groups.

Dietary Treatments:

  • T1 (Control): Basal diet meeting or slightly deficient in choline requirements.

  • T2 (this compound): Basal diet + a specified level of this compound (e.g., 1000 mg/kg).

  • T3 (Betaine): Basal diet + a specified level of betaine (e.g., 650 mg/kg, on an equimolar basis to choline).

  • T4 (Combination): Basal diet + a combination of this compound and betaine (e.g., 500 mg/kg this compound + 325 mg/kg betaine).

Experimental Design: A completely randomized design with a specified number of replicate pens per treatment and a set number of birds per pen.

Data Collection:

  • Performance: Body weight, feed intake, and feed conversion ratio (FCR) measured at regular intervals (e.g., weekly).

  • Carcass Analysis: At the end of the trial, a subset of birds from each pen to be euthanized for evaluation of carcass yield, breast meat yield, and abdominal fat pad weight.

  • Blood Parameters: Blood samples collected to analyze for indicators of liver health (e.g., ALT, AST) and lipid profiles (e.g., triglycerides, cholesterol).

Statistical Analysis: Data to be analyzed using ANOVA, with significant differences between means identified using a post-hoc test (e.g., Tukey's HSD).

Visualizing the Pathways and Processes

To better understand the metabolic roles and experimental evaluation of these compounds, the following diagrams are provided.

Metabolic_Pathway cluster_choline Choline Metabolism cluster_methionine_cycle Methionine Cycle Choline Choline Betaine_Aldehyde Betaine_Aldehyde Choline->Betaine_Aldehyde Choline Oxidase Betaine Betaine Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase Homocysteine Homocysteine Betaine->Homocysteine BHMT Methionine Methionine Homocysteine->Methionine Methionine->Choline Phosphatidylcholine Synthesis SAM S-Adenosyl- methionine Methionine->SAM SAH S-Adenosyl- homocysteine SAM->SAH Methylation Reactions SAH->Homocysteine

Caption: Metabolic pathway of choline and its interaction with the methionine cycle.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Analysis Animal_Selection Day-old Chicks Selection & Acclimation Diet_Formulation Basal & Treatment Diet Formulation Animal_Selection->Diet_Formulation Randomization Random Allocation to Treatment Groups Diet_Formulation->Randomization Performance_Metrics Weekly Measurement: Body Weight, Feed Intake Randomization->Performance_Metrics Health_Monitoring Daily Observation: Mortality, Morbidity Randomization->Health_Monitoring Sample_Collection End of Trial: Blood & Tissue Samples Performance_Metrics->Sample_Collection Health_Monitoring->Sample_Collection Carcass_Eval Carcass & Meat Yield Analysis Sample_Collection->Carcass_Eval Blood_Biochem Blood Biochemical Analysis Sample_Collection->Blood_Biochem Statistical_Analysis Statistical Analysis (ANOVA) Carcass_Eval->Statistical_Analysis Blood_Biochem->Statistical_Analysis

Caption: Generalized workflow for a poultry nutrition trial.

Conclusion

The choice between this compound and betaine in poultry feed is not a simple one and depends on a multitude of factors including feed composition, environmental conditions, performance goals, and economic considerations. While this compound remains an essential nutrient for its structural and metabolic roles, betaine offers advantages as a more efficient methyl donor and a valuable osmolyte, particularly under stress conditions.

A cost-effectiveness analysis reveals that while betaine is more expensive per unit, its ability to spare methionine and improve performance under certain conditions can lead to a net economic benefit. For optimal poultry nutrition, a balanced approach that considers the unique properties of both compounds is likely to yield the best results. Researchers and nutritionists are encouraged to conduct their own trials to determine the most cost-effective strategy for their specific production systems.

References

A Cross-Species Examination of Choline Chloride's Metabolic Fates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the metabolic pathways of choline chloride across various species reveals both conserved and divergent routes of this essential nutrient's transformation. This guide offers researchers, scientists, and drug development professionals a comparative overview of choline metabolism, supported by experimental data and detailed methodologies, to facilitate a deeper understanding of its physiological roles and therapeutic potential.

Choline is a critical nutrient involved in vital biological processes, including the synthesis of neurotransmitters, cell membrane integrity, lipid transport, and methyl group metabolism. Its metabolic journey, however, can vary significantly between species, influencing everything from cognitive function to cardiovascular health. This comparison focuses on the primary metabolic pathways: the conversion of choline to betaine, the synthesis of phosphatidylcholine, the production of acetylcholine, and the role of gut microbiota in generating trimethylamine (TMA) and its subsequent oxidation to trimethylamine-N-oxide (TMAO).

Key Metabolic Pathways: A Comparative Overview

This compound, once ingested and absorbed, is primarily metabolized in the liver, but also in other tissues such as the brain and kidneys. The three main metabolic fates of choline are:

  • Oxidation to Betaine: In the liver and kidneys, choline is irreversibly oxidized to betaine. This two-step process is catalyzed by choline oxidase and betaine aldehyde dehydrogenase. Betaine is a crucial methyl donor, participating in the methionine cycle to convert homocysteine to methionine, which is then used for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.[1][2][3]

  • Phosphorylation to Phosphatidylcholine: Choline is a key component of phosphatidylcholine (PC), a major phospholipid in cellular membranes. The primary route for PC synthesis is the CDP-choline pathway, which involves the enzymes choline kinase and CTP:phosphocholine cytidylyltransferase.[4][5][6][7][8][9][10][11][12] PC is essential for maintaining the structural integrity of cell membranes and is involved in signal transduction.

  • Acetylation to Acetylcholine: In cholinergic neurons, choline is acetylated to form the neurotransmitter acetylcholine (ACh). This reaction is catalyzed by choline acetyltransferase (ChAT).[13][14][15] ACh plays a vital role in memory, learning, and muscle contraction.

  • Gut Microbiota Metabolism to TMA/TMAO: A significant portion of dietary choline can be metabolized by gut microbiota into trimethylamine (TMA). TMA is then absorbed and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs) to form trimethylamine-N-oxide (TMAO).[3][16][17][18][19] Elevated TMAO levels have been associated with an increased risk of cardiovascular disease.

Cross-Species Differences in Choline Metabolism

While the fundamental metabolic pathways of choline are conserved across many species, including humans, rodents (rats and mice), and birds, there are notable quantitative and qualitative differences.

Betaine Synthesis: Studies have shown differences in the expression and regulation of betaine-homocysteine S-methyltransferase (BHMT), a key enzyme in the methionine cycle that utilizes betaine. For instance, rats have been shown to have a more robust induction of BHMT in response to certain metabolic challenges compared to mice, suggesting a greater capacity to handle fluctuations in methyl donor supply.[20]

Phosphatidylcholine Synthesis: The activity of CTP:phosphocholine cytidylyltransferase, the rate-limiting enzyme in PC synthesis, varies between tissues and developmental stages in rats.[8][9] While direct comparative studies on enzyme activity across species are limited, differences in lipid metabolism and membrane composition suggest species-specific regulation of this pathway.

Acetylcholine Synthesis: The activity of choline acetyltransferase (ChAT) in the brain shows species-specific patterns. For example, the developmental trajectory of ChAT activity in the rat cortex differs from that in humans.[21] Furthermore, the density and distribution of cholinergic neurons and their synaptic connections can vary between rodents and primates, including humans, suggesting differences in the overall capacity for acetylcholine synthesis and signaling.[15]

Gut Microbiota and TMAO Production: The composition of the gut microbiota, which is highly variable between species and even individuals, plays a crucial role in the conversion of choline to TMA. Comparative studies have highlighted differences in the gut microbial communities of humans and mice, which can lead to variations in TMAO production from a given amount of dietary choline.[16] This has significant implications for translating findings from animal models to human health.

Quantitative Data Summary

The following table summarizes available quantitative data on choline metabolism across different species. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Experimental conditions can significantly influence these values.

ParameterHumanRatMouse
Betaine-Homocysteine S-Methyltransferase (BHMT) Activity (liver) Highly expressed; genotype-phenotype correlations observed.[1]Higher induction in response to metabolic stress compared to mice.[20]Lower induction in response to metabolic stress compared to rats.[20]
Choline Kinase (ChoK) Activity Two isoforms (α and β) with different substrate affinities and roles.[4][5]Present in various tissues.Two isoforms with distinct roles.[4]
CTP:phosphocholine cytidylyltransferase (CT) Activity (lung) -Activity varies with developmental stage; exists in different molecular weight forms.[8][9]Overexpression can increase phosphatidylcholine synthesis.[10]
Choline Acetyltransferase (ChAT) Activity (brain) Developmental trajectory differs from rats.[21]Developmental trajectory differs from humans.[21]-
Plasma Choline Concentration (µM) ~10~11.4[10]-
Gut Microbiota Composition Distinct from mice; influences TMAO production.[16]-Distinct from humans; influences TMAO production.[16]

Experimental Protocols

1. Quantification of Choline and its Metabolites by LC/ESI-IDMS

This method allows for the simultaneous quantification of choline, betaine, acetylcholine, and various choline-containing phospholipids in tissues and biological fluids.[22][23][24][25]

  • Sample Preparation:

    • Homogenize tissue samples in a methanol/chloroform mixture.

    • Add internal standards (e.g., deuterium-labeled choline, betaine).

    • Perform a liquid-liquid extraction to separate the aqueous and organic phases.

    • The aqueous phase contains water-soluble metabolites (choline, betaine, acetylcholine, phosphocholine), while the organic phase contains lipid-soluble metabolites (phosphatidylcholine, sphingomyelin).

  • LC-MS/MS Analysis:

    • Analyze the extracts using a liquid chromatograph coupled to an electrospray ionization tandem mass spectrometer (LC/ESI-MS/MS).

    • Use a suitable column for separation (e.g., a HILIC column for polar metabolites).

    • Quantify the analytes based on the ratio of the peak area of the analyte to that of the corresponding internal standard.

2. Choline Oxidase Activity Assay

This assay measures the activity of choline oxidase, the first enzyme in the choline-to-betaine conversion pathway.[26][27]

  • Principle: Choline oxidase catalyzes the oxidation of choline to betaine aldehyde, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ can be detected using a colorimetric or fluorometric probe.

  • Procedure:

    • Prepare tissue homogenates in a suitable buffer.

    • Add the homogenate to a reaction mixture containing choline and a detection reagent (e.g., Amplex Red and horseradish peroxidase).

    • Incubate the reaction and measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the enzyme activity based on a standard curve.

3. Choline Acetyltransferase (ChAT) Activity Assay

This assay measures the activity of the enzyme responsible for acetylcholine synthesis.

  • Principle: ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to choline to form acetylcholine. The activity can be measured by quantifying the amount of acetylcholine produced.

  • Procedure:

    • Prepare brain tissue homogenates.

    • Incubate the homogenate with choline and radiolabeled acetyl-CoA (e.g., [¹⁴C]acetyl-CoA).

    • Separate the radiolabeled acetylcholine from the unreacted acetyl-CoA using liquid scintillation counting or other chromatographic methods.

    • Calculate the enzyme activity based on the amount of radiolabeled acetylcholine formed.

Visualizing the Metabolic Pathways

To better illustrate the complex interplay of these metabolic routes, the following diagrams were generated using the Graphviz DOT language.

CholineMetabolism cluster_ingestion Dietary Intake cluster_absorption Absorption cluster_liver Liver Metabolism cluster_neuron Neuronal Metabolism cluster_gut Gut Microbiota This compound This compound Absorbed Choline Absorbed Choline This compound->Absorbed Choline Intestinal Absorption Betaine Betaine Absorbed Choline->Betaine Choline Oxidase Phosphatidylcholine Phosphatidylcholine Absorbed Choline->Phosphatidylcholine Choline Kinase, CTP:phosphocholine cytidylyltransferase Acetylcholine Acetylcholine Absorbed Choline->Acetylcholine Choline Acetyltransferase TMA TMA Absorbed Choline->TMA Microbial Enzymes TMAO TMAO TMA->TMAO FMOs (Liver)

Caption: General metabolic pathways of this compound.

ExperimentalWorkflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue Tissue/Fluid Sample (e.g., Liver, Brain, Plasma) Homogenization Homogenization Tissue->Homogenization Extraction Metabolite Extraction (Aqueous/Organic) Homogenization->Extraction EnzymeAssay Enzyme Activity Assays Homogenization->EnzymeAssay LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Metabolites LCMS->Quantification EnzymeAssay->Quantification Comparison Cross-Species Comparison Quantification->Comparison

Caption: Experimental workflow for comparative choline metabolism studies.

This guide underscores the importance of considering species-specific differences in choline metabolism when designing and interpreting research studies. A deeper understanding of these variations will be instrumental in developing targeted nutritional and therapeutic strategies for a range of health and disease states.

References

Safety Operating Guide

Proper Disposal Procedures for Choline Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of choline chloride, ensuring compliance and safety in a laboratory setting. The following procedural steps are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedures, it is critical to wear the appropriate Personal Protective Equipment (PPE).

  • PPE: Always wear safety glasses, chemical-resistant gloves, and a laboratory coat.[1] In cases where dust may be generated, a dust respirator is recommended.[2]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[3][4]

  • Spills: In the event of a spill, follow the specific cleanup procedures outlined below.[1]

Step 1: Waste Identification and Segregation

Proper identification and segregation are crucial to prevent cross-contamination and ensure cost-effective disposal.

  • Identify Waste Stream: Determine the form of the this compound waste:

    • Unused or expired solid this compound.

    • Aqueous solutions containing this compound.

    • Contaminated labware (e.g., gloves, weighing boats, empty containers, pipette tips).[1]

  • Segregate from Hazardous Waste: this compound is not classified as a hazardous substance under federal regulations (40 CFR 261).[1][5] It is imperative to keep this compound waste separate from hazardous waste streams to avoid unnecessary and expensive disposal methods.[1] Do not mix with other chemical wastes.[6]

Step 2: Spill and Cleanup Procedures

Immediate and correct cleanup of spills prevents contamination and exposure.

  • For Dry Spills:

    • Gently sweep or vacuum up the material, avoiding any methods that generate dust.[2][3] Do not use air hoses for cleaning.[3]

    • Consider dampening the powder with water to prevent it from becoming airborne before sweeping.[2]

    • Place the collected material into a suitable, sealed, and clearly labeled container for disposal.[1][3][5]

  • For Liquid Spills (Solutions):

    • Absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[1][7]

    • Collect the absorbed material and place it into an appropriate, sealed container for disposal.[7]

    • Wash the spill area with large amounts of water, but prevent the runoff from entering drains.[2]

Step 3: Containerization and Labeling

Proper containment and labeling are essential for waste management personnel to handle the material safely.

  • Select Appropriate Containers:

    • Solid Waste: Use a sealable, clearly labeled container.[1] The original container is suitable for disposing of unused product.[6]

    • Aqueous Solutions: Collect in a sealable, non-reactive container, such as high-density polyethylene.[1]

    • Contaminated Labware: Place items like used gloves, weighing paper, and other contaminated disposable materials in a designated solid waste container.[1]

  • Label Containers Clearly:

    • Label the waste container with the words "this compound Waste (Non-Hazardous)" .[1]

    • Indicate the physical state of the contents (e.g., solid, aqueous solution).[1]

    • If reusing a container, ensure the original label is completely removed or defaced to avoid confusion.[8]

Step 4: Disposal Methods

The final disposal method depends on the form of the waste and local regulations. While this compound is not federally classified as hazardous, disposal must always comply with local, state, and national regulations, which may be more restrictive.[5][6]

  • Solid this compound Waste: This waste should be landfilled. Always secure approval from the relevant environmental regulatory agency and the specific landfill operator before disposal.[5]

  • Aqueous Solutions:

    • Direct discharge to drains or waterways should be avoided.[1][5][6]

    • The preferred method is to have the solution treated in a wastewater treatment plant. Acceptance from the treatment plant must be secured beforehand.[5]

  • Empty Containers:

    • Containers should be triple-rinsed with a suitable solvent (like water) and allowed to air-dry in a well-ventilated area such as a fume hood.[8]

    • Once cleaned and free of any residue, and with the original labels defaced, the containers can typically be disposed of as regular laboratory waste or recycled, in accordance with institutional policies.[8][9]

Environmental and Toxicological Data

This compound is readily biodegradable and exhibits low aquatic toxicity.[5] The following table summarizes key quantitative data.

MetricValueSpeciesNotes
Aquatic Toxicity (Fish) LC50: >100 mg/L (96-hr)-Expected to be non-toxic to fish.[5]
Aquatic Toxicity (Invertebrate) EC50: 349 mg/L (48-hr)Daphnia magnaExpected to be non-toxic to aquatic organisms.[5]
Bioaccumulation Potential BCF = 3.2-No potential to concentrate in fatty tissue.[5]
Mobility in Soil Log Koc = 0.369 (estimated)-Negligible sorption expected.[5]
Oral Toxicity LD50: 3,900 mg/kgRatAcute toxicity estimate.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Identify this compound Waste substance Is the waste hazardous? start->substance waste_type Determine Waste Form substance->waste_type No (Typically) hazardous_path Follow Hazardous Waste Protocol substance->hazardous_path Yes solid Solid Waste (Powder, Contaminated Labware) waste_type->solid Solid liquid Aqueous Solution waste_type->liquid Liquid empty Empty Container waste_type->empty Empty container_solid Place in sealed, labeled container for non-hazardous solid waste. solid->container_solid container_liquid Collect in sealed, labeled container for non-hazardous aqueous waste. liquid->container_liquid container_empty Triple-rinse with water, air dry, and deface label. empty->container_empty disposal_solid Dispose via approved landfill. (Confirm with local regulations) container_solid->disposal_solid disposal_liquid Dispose via wastewater treatment plant. (Confirm acceptance) container_liquid->disposal_liquid disposal_empty Recycle or dispose of as regular lab waste. container_empty->disposal_empty

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Choline Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Choline Chloride, a common quaternary ammonium salt used in various research applications. Adherence to these protocols will minimize risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE) and Exposure Control

While this compound is not classified as a hazardous substance, observing good industrial hygiene and safety practices is crucial.[1][2][3] The following table summarizes the recommended personal protective equipment and available exposure limit data.

Protection Type Specification Source/Standard
Eye/Face Protection Safety glasses with side-shields or goggles.NIOSH (US) or EN 166 (EU)[1]
Hand Protection Chemical resistant protective gloves (e.g., Nitrile rubber).EN 374[4]
Glove thickness: >0.11 mm.[4]
Breakthrough time: >480 minutes (permeation: level 6).[4]
Skin/Body Protection Lab coat, closed work clothing, or impervious protective clothing as appropriate to prevent skin contact.[3][5]N/A
Respiratory Protection Not generally required under normal use conditions with adequate ventilation.[1][3]N/A
Necessary if dust is formed.[4]
Occupational Exposure Limits No data available.[1]
Derived No-Effect Level (DNEL) 46.69 mg/kg bw/day (human, dermal, worker, chronic - systemic effects)[4]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:

  • Ventilation: Work in a well-ventilated area to minimize dust or vapor inhalation.[6] Provide appropriate exhaust ventilation where dust may be formed.[1]

  • Avoid Dust Generation: Handle this compound carefully to avoid creating dust.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in handling areas.[6][7] Wash hands thoroughly after handling and before breaks.[1][7]

  • Clothing: Wear appropriate protective clothing.[6] Contaminated clothing should be removed and washed before reuse.[6][8]

Storage Procedures:

  • Container: Keep the container tightly closed and store in its original packaging.[1][6]

  • Environment: Store at room temperature in a cool, dry, and well-ventilated place.[1][6] this compound is hygroscopic, meaning it absorbs moisture from the air, so protection from moisture is critical.[9]

  • Incompatibilities: Store away from strong oxidizing agents.[8]

Disposal Procedures:

This compound is not classified as hazardous waste.[10] However, all waste disposal must adhere to local, regional, and national regulations.[2][10]

  • Waste Identification: Segregate this compound waste from hazardous waste streams.[10]

  • Solid Waste: Place solid waste in a clearly labeled, sealed container.[10]

  • Aqueous Solutions: Collect aqueous solutions in a sealable, non-reactive container (e.g., high-density polyethylene).[10] While it has low aquatic toxicity, direct discharge into drains should be avoided.[10]

  • Contaminated Labware: Handle contaminated items such as gloves and weighing paper in the same manner as the substance itself and place them in a designated solid waste container.[10]

First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, keeping eyelids open.[11] Remove contact lenses if present and easy to do.[11][12] Seek medical attention if irritation persists.[1][6]
Skin Contact Remove contaminated clothing.[12] Wash skin thoroughly with soap and plenty of water.[11][12] Seek medical attention if irritation occurs.[6]
Inhalation Move the affected person to fresh air and keep them warm and at rest.[12] If breathing is difficult or respiratory symptoms occur, seek immediate medical attention.[8][11]
Ingestion Rinse mouth thoroughly with water.[1][12] Do NOT induce vomiting.[8][12] Give plenty of water to drink.[12] Seek medical attention if you feel unwell.[8]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the procedural steps for safely managing a this compound spill in the laboratory.

G Workflow for Handling a this compound Spill cluster_0 Workflow for Handling a this compound Spill cluster_1 Clean Up Procedure A Spill Occurs B Isolate the Area A->B Immediate Action C Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) B->C Personal Safety D Contain the Spill C->D Prevent Spread E Clean Up D->E Solid or Liquid? F Decontaminate Area E->F Thorough Cleaning E1 For Solid Spill: Sweep or vacuum up material. Avoid generating dust. E->E1 E2 For Liquid Spill: Absorb with inert material (e.g., sand, vermiculite). E->E2 G Dispose of Waste F->G Follow Regulations H Report the Incident G->H Documentation

Workflow for managing a this compound spill.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.